(S)-3-Aminopiperidine-2-one
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(3S)-3-aminopiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCMTCQQDULIFE-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34294-79-6 | |
| Record name | (3S)-3-aminopiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Aminopiperidine-2-one: A Chiral Scaffold in Modern Drug Discovery
Abstract
(S)-3-Aminopiperidine-2-one is a pivotal chiral building block in medicinal chemistry, recognized for its constrained cyclic structure that frequently serves as a rigid scaffold or a β-turn mimetic in peptidomimetic design. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereoselective synthesis, and analytical characterization. Furthermore, it explores its critical applications in drug development, highlighting its incorporation into bioactive molecules such as calcitonin gene-related peptide (CGRP) receptor antagonists. Detailed experimental protocols and safety considerations are presented to support researchers and drug development professionals in leveraging this versatile molecule.
Introduction
This compound, a delta-lactam bearing a chiral center at the C3 position, has emerged as a molecule of significant interest for the pharmaceutical industry.[1] Its rigidified structure, conferred by the piperidinone ring, makes it an excellent scaffold for presenting pharmacophoric elements in a well-defined spatial orientation. This conformational constraint is particularly valuable in designing molecules that mimic or disrupt protein-protein interactions, which are often mediated by secondary structures like β-turns.[2][3][4] The presence of both a primary amine and a secondary amide within the structure provides two versatile points for chemical modification, allowing for its incorporation into a diverse range of molecular architectures. This guide aims to be a definitive resource, consolidating the core chemical and application-based knowledge of this important synthetic intermediate.
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound consists of a six-membered piperidine ring containing a ketone at the 2-position (a lactam) and an amino group at the 3-position with (S)-stereochemistry.
Molecular Formula: C₅H₁₀N₂O[5][6]
Molecular Weight: 114.15 g/mol [1]
The molecule's properties are significantly influenced by the presence of hydrogen bond donors (-NH₂, -NH) and acceptors (C=O). This leads to its solid physical state at room temperature and moderate solubility in polar solvents.[6] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-aminopiperidin-2-one | [6] |
| CAS Number | 34294-79-6 | [5][7] |
| Molecular Formula | C₅H₁₀N₂O | [5] |
| Molecular Weight | 114.15 g/mol | [1][7] |
| Physical Form | White to off-white solid | [6][8] |
| Melting Point | 87°C (lit.) | [5][6] |
| Boiling Point | 307.5±35.0 °C (Predicted) | [6] |
| Solubility | Soluble in Methanol (Slightly), DMSO (Slightly), Chloroform (Slightly, Sonicated) | [6] |
| pKa (Strongest Basic) | 8.44 (Predicted) | [9] |
| InChI Key | YCCMTCQQDULIFE-BYPYZUCNSA-N | [10][7] |
| SMILES | N[C@H]1CCCNC1=O | [7] |
Stereoselective Synthesis
The enantiopurity of this compound is critical for its function in chiral drug molecules. Therefore, stereoselective synthesis is paramount. Several routes have been established, often starting from readily available chiral precursors like amino acids. A common and effective strategy involves the cyclization of a protected L-ornithine derivative.[11] An alternative chemoenzymatic approach starts from L-glutamic acid, highlighting the drive towards more sustainable and efficient manufacturing processes.[12][13]
Representative Synthetic Protocol: Cyclization of L-Ornithine
A robust method for preparing the hydrochloride salt of (S)-3-aminopiperidin-2-one involves the intramolecular cyclization of an L-ornithine ester.[11] This process leverages the natural chirality of the starting amino acid to set the stereocenter of the final product.
Step-by-Step Methodology: [11]
-
Esterification: L-ornithine hydrochloride (1.0 eq.) is suspended in anhydrous methanol. Trimethylchlorosilane (4.0 eq.) is added slowly, and the mixture is stirred at room temperature for 12 hours to form the methyl ester in situ.
-
Cyclization: The reaction is cooled to 0°C, and a 21% (w/w) solution of sodium ethoxide in ethanol (7.0 eq.) is added dropwise. The base promotes the deprotonation of the alpha-amino group, which then acts as a nucleophile, attacking the ester carbonyl to induce cyclization.
-
Workup and Neutralization: After stirring for 30 minutes at room temperature, the reaction is neutralized to pH 7 with 6N HCl.
-
Purification: The neutralized solution is filtered and concentrated under reduced pressure. The crude product is redissolved in isopropanol to precipitate inorganic salts, which are removed by filtration. The filtrate is concentrated, and the final product is purified by silica gel chromatography (eluent: 30% methanol/dichloromethane) to yield (S)-3-amino-2-piperidone hydrochloride as a hygroscopic solid.[11]
Synthetic Workflow Diagram
The following diagram illustrates the key transformations in the synthesis starting from L-ornithine.
Caption: Workflow for the synthesis of (S)-3-Aminopiperidin-2-one HCl.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of this compound requires a suite of analytical techniques. The expected spectroscopic data are outlined below.
| Technique | Expected Features |
| ¹H NMR | Signals for the diastereotopic protons of the piperidine ring (approx. 1.5-3.5 ppm). The C3 proton (methine) adjacent to the amine will be a distinct multiplet. The N-H protons (amide and amine) will appear as broad signals that can be exchanged with D₂O.[14] |
| ¹³C NMR | A signal for the lactam carbonyl carbon (C2) will be observed downfield (approx. 170-180 ppm). The chiral carbon (C3) will appear around 50-60 ppm. Other aliphatic carbons of the ring will be seen in the 20-40 ppm range.[14] |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (two bands, ~3300-3400 cm⁻¹) and the secondary amide (~3200 cm⁻¹). A strong C=O stretching band for the lactam will be prominent around 1650-1680 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 114 or 115, respectively, corresponding to the molecular formula C₅H₁₀N₂O. |
| Chiral HPLC | Analysis using a suitable chiral stationary phase is essential to determine the enantiomeric excess (e.e.) and confirm the stereochemical purity of the (S)-enantiomer. |
Applications in Medicinal Chemistry and Drug Development
The rigid, chiral nature of this compound makes it a highly valuable scaffold in modern drug design.
Role as a β-Turn Mimetic
In peptides and proteins, β-turns are crucial secondary structures that facilitate chain reversal and are often involved in molecular recognition events.[3][4] The constrained ring system of this compound can spatially orient substituents in a manner that mimics the i+1 and i+2 residues of a type II' β-turn.[2] This mimicry allows for the design of small-molecule drugs (peptidomimetics) that can interact with biological targets typically addressed by larger peptides, but with improved metabolic stability and oral bioavailability.
Incorporation into CGRP Receptor Antagonists
A prominent application of this scaffold is in the development of calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine.[15] The piperidinone core serves as a central scaffold onto which other pharmacophoric groups are attached. The stereochemistry at the C3 position is often critical for achieving high-affinity binding to the receptor. A recent study detailed the invention of novel 3-aminopiperidin-2-one derivatives, where modifications to this core led to potent, orally bioavailable CGRP receptor antagonists.[15]
Logical Application Workflow
The diagram below outlines the logical process of utilizing this compound as a scaffold in a drug discovery program.
Caption: Drug discovery workflow using the (S)-3-aminopiperidin-2-one scaffold.
Safety and Handling
This compound and its salts require careful handling in a laboratory setting.
-
Hazard Identification: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[7] The hydrochloride salt may also cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling the solid or its solutions.[17]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5][6] If swallowed or in case of skin contact, follow standard laboratory safety protocols and seek medical attention.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Many suppliers recommend storage at -20°C for long-term stability.[8]
Conclusion
This compound stands out as a high-value chiral intermediate for the synthesis of complex pharmaceutical agents. Its utility as a conformationally restricted scaffold, particularly as a β-turn mimetic, provides a powerful tool for medicinal chemists. The well-established synthetic routes from chiral precursors like L-ornithine and L-glutamic acid ensure its accessibility. As drug discovery continues to tackle challenging targets like protein-protein interactions, the strategic application of rigid, chiral building blocks such as this compound will undoubtedly continue to grow, paving the way for the invention of novel therapeutics.
References
- This compound - ChemBK. (2024-04-09). [Link]
- (3S)-3-aminopiperidin-2-one - ChemBK. (2024-04-09). [Link]
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - NIH. [Link]
- Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis - PubMed. (2000-10-20). [Link]
- Showing Compound 3-Amino-2-piperidone (FDB021949) - FooDB. (2011-09-21). [Link]
- 3-Amino-2-piperidone | C5H10N2O - PubChem. [Link]
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]
- 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 - PubChem. [Link]
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchG
- Showing metabocard for 3-Amino-2-piperidone (HMDB0000323)
- Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed. (2024-11-01). [Link]
- Efficient Synthesis of (S)
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). (2020-06-02). [Link]
- (PDF) (S)
- View of Facile Synthesis of 3-amino substituted piperidines
- Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC - PubMed Central. [Link]
- Mimicry of beta II'-turns of proteins in cyclic pentapeptides with one and without D-amino acids - PubMed. (1999-02). [Link]
- Protein Β-Turn Mimetics II: Design, Synthesis, and Evaluation in the Cyclic Peptide Gramicidin S - AMiner. [Link]
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24). [Link]
Sources
- 1. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 4. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. This compound AldrichCPR 34294-79-6 [sigmaaldrich.com]
- 8. 3-Aminopiperidin-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Showing Compound 3-Amino-2-piperidone (FDB021949) - FooDB [foodb.ca]
- 10. (S)-3-Aminopiperidin-2-one | CymitQuimica [cymitquimica.com]
- 11. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8 [chemicalbook.com]
- 12. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. (S)-3-aminopiperidin-2-one 95% | CAS: 34294-79-6 | AChemBlock [achemblock.com]
An In-depth Technical Guide to (S)-3-Aminopiperidine-2-one: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of (S)-3-aminopiperidine-2-one, a pivotal chiral building block in pharmaceutical chemistry. We will explore its fundamental physicochemical properties, delve into its stereoselective synthesis, analyze its chemical reactivity, and highlight its significant applications in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.
Introduction: The Significance of a Chiral Lactam
This compound, a chiral cyclic β-amino acid derivative, has emerged as a high-value intermediate in medicinal chemistry. Its rigid piperidone scaffold, combined with a stereodefined primary amine at the C3 position, makes it an exceptionally versatile synthon for introducing conformational constraint and specific stereochemistry into bioactive molecules. This structural motif is frequently found in compounds targeting a range of biological pathways, from central nervous system disorders to metabolic diseases.[1] Its utility stems from its ability to act as a constrained surrogate for natural amino acids or as a core structure for building complex, three-dimensional pharmacophores. Understanding the synthesis and reactivity of this molecule is therefore critical for leveraging its full potential in drug design and development.
Physicochemical & Structural Data
A precise understanding of a molecule's properties is the foundation of its application. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 34294-79-6 | [2][3][4][5] |
| Molecular Formula | C₅H₁₀N₂O | [2][3][5] |
| Molecular Weight | 114.15 g/mol | [2][3][5] |
| Appearance | Light orange to yellow/green powder or crystal | [2] |
| Melting Point | 87 °C (lit.) | [2] |
| Purity | Typically ≥97% | [5][6] |
| Optical Rotation | [α]²⁰/D = -16° to -12° (c=0.5 in CHCl₃) | [2] |
| Storage Conditions | Store at ≤ -10 °C to -20 °C | [2] |
| Synonyms | (S)-(-)-3-Amino-2-piperidone, (3S)-3-aminopiperidin-2-one | [2][4] |
Stereoselective Synthesis: From Amino Acid to Chiral Lactam
The primary challenge and key to the utility of this compound is the control of its absolute stereochemistry. The most robust and scalable synthetic routes leverage the chiral pool, starting from the naturally occurring amino acid L-ornithine, which possesses the required (S)-stereocenter.
Causality of the Synthetic Strategy
The logic of this synthetic pathway is to preserve the existing stereocenter of the starting material throughout the transformation. L-ornithine provides the carbon backbone and the C3 amine with the correct (S)-configuration. The core chemical transformations involve:
-
Esterification: The carboxylic acid of L-ornithine must be converted to an ester to prevent self-polymerization and facilitate the subsequent cyclization.
-
Lactamization: An intramolecular cyclization between the δ-amino group and the newly formed methyl ester generates the desired six-membered piperidin-2-one ring.
This approach is highly efficient as it avoids complex asymmetric catalysis or chiral resolution steps, which are often costly and reduce overall yield.[7][8]
Synthetic Workflow Diagram
The following diagram illustrates the validated synthetic pathway from L-Ornithine hydrochloride to the target molecule.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from L-Ornithine
This protocol is a representative method adapted from established process chemistry literature.[7][8]
Step 1: Esterification of L-Ornithine
-
Setup: To a jacketed glass reactor inerted with nitrogen, add methanol (10 volumes relative to L-ornithine). Cool the vessel to 0-5 °C using a circulator.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) or acetyl chloride (AcCl) (2.2 equivalents) dropwise to the methanol, ensuring the internal temperature does not exceed 15 °C. This in-situ formation of HCl is critical for catalyzing the esterification.
-
Reactant Addition: Add L-ornithine hydrochloride (1.0 equivalent) portion-wise to the acidic methanol solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Cool the mixture to room temperature and then further to 0-5 °C. The product, (S)-methyl 2,5-diaminopentanoate dihydrochloride, will precipitate. Collect the solid by filtration, wash with cold methyl tert-butyl ether (MTBE), and dry under vacuum.
Step 2: Intramolecular Cyclization (Lactamization)
-
Setup: To a separate inerted reactor, add methanol (8 volumes). Cool to -10 °C.
-
Base Addition: Slowly add a solution of sodium methoxide (NaOMe) in methanol (2.5 equivalents) to the reactor.
-
Reactant Addition: Add the (S)-methyl 2,5-diaminopentanoate dihydrochloride from Step 1 to the cold NaOMe solution. The base neutralizes the hydrochloride salts and catalyzes the cyclization.
-
Reaction: Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by GC or LC-MS.
-
Workup & Isolation: a. Neutralize the reaction mixture with a calculated amount of aqueous HCl or by bubbling CO₂ gas. b. Filter the resulting sodium chloride salt. c. Concentrate the filtrate under reduced pressure to obtain the crude product. d. Purify the crude material by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.
Applications in Drug Discovery & Development
The unique structure of this compound makes it a valuable precursor in several therapeutic areas.
CGRP Receptor Antagonists for Migraine Treatment
A significant application is in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists. The piperidinone core serves as a rigid scaffold to correctly orient the pharmacophoric groups necessary for potent receptor binding. A novel series of 3-amino-piperidin-2-one-based CGRP antagonists has been developed, leading to potent and orally bioavailable drug candidates for the treatment of migraine.[9]
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
The (R)-enantiomer, (R)-3-aminopiperidine, is a well-known key intermediate for several DPP-IV inhibitors (gliptins) used in the treatment of type 2 diabetes. The synthesis of this intermediate often proceeds via the reduction of the corresponding (R)-3-aminopiperidin-2-one lactam.[8] While the (S)-enantiomer is not directly used in the final approved drugs, its chemistry and synthesis are directly analogous and crucial for the development of stereoisomeric probes and new chemical entities in the field.
Constrained Peptide Analogues
The compound is used to create peptide analogues with enhanced stability and defined secondary structures. By replacing a dipeptide unit with the rigid lactam scaffold, researchers can lock the peptide backbone into a specific conformation, which can lead to increased receptor affinity and improved metabolic stability. This has been applied in developing selective inhibitors for bacterial cysteine proteases.[10]
Analytical Characterization Workflow
Ensuring the chemical purity and, most importantly, the enantiomeric purity of the final product is a non-negotiable aspect of its use in a regulated environment.
Purity and Identity Verification Workflow
Caption: Analytical workflow for quality control.
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OJ-3, or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting condition is 90:10 (Hexane:IPA) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
-
Analysis: Inject the sample. The two enantiomers, (S) and (R), will have different retention times. The enantiomeric excess is calculated using the peak areas: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100. A racemic standard should be run to confirm the peak identities.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its value is derived from its stereochemically defined and conformationally constrained structure. A thorough understanding of its synthesis, rooted in the chiral pool, and its reactivity allows medicinal chemists to rationally design and construct complex molecules with improved pharmacological properties. As the demand for structurally novel and potent therapeutics continues to grow, the strategic application of such chiral building blocks will remain a cornerstone of successful pharmaceutical research and development.
References
- ChemBK. (2024). This compound.
- ResearchGate. (2020). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- Krska, S. W., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development.
- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- Staas, D. D., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Berggren, K., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.
- ResearchGate. (2014). Synthesis of 4-Substituted-3-aminopiperidin-2-ones: Application to the Synthesis of a Conformationally Constrained Tetrapeptide N-Acetyl-Ser-Asp-Lys-Pro.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 9. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Chiral Aminopiperidones: A Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The chiral aminopiperidone scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the structure of numerous therapeutic agents. Its conformational rigidity and the precise spatial orientation of its substituents allow for high-affinity interactions with biological targets, making it a privileged structure in drug design. This technical guide provides a comprehensive exploration of the discovery and history of chiral aminopiperidones, tracing their evolution from early racemic syntheses to the sophisticated asymmetric and enzymatic methodologies that define the state-of-the-art. We will delve into the causality behind key experimental choices, provide detailed, field-proven protocols for seminal synthetic transformations, and illustrate the logical progression of this critical class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of the chemistry and application of chiral aminopiperidones.
Introduction: The Strategic Importance of the Chiral Aminopiperidone Core
The piperidine ring is a ubiquitous motif in natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] The introduction of a chiral amino group at the 3-position transforms this simple heterocycle into a high-value chiral building block.[2][3][] The stereochemistry of the 3-aminopiperidine core is paramount, as it dictates the molecule's three-dimensional arrangement and its ability to engage in specific, high-affinity interactions with chiral biological targets like enzymes and receptors.[5][6][7] This precise molecular recognition is the foundation of modern drug action.
The significance of chiral 3-aminopiperidones was solidified with their incorporation into dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[8] Molecules like alogliptin feature a (R)-3-aminopiperidine core that is essential for their potent and selective inhibition of the DPP-4 enzyme.[8][9] The demand for enantiomerically pure (R)-3-aminopiperidine and its derivatives for such applications has been a major driving force behind the development of efficient and scalable asymmetric syntheses.[9]
This guide will navigate the historical landscape of aminopiperidone synthesis, charting the course from classical, often non-selective methods to the elegant and highly efficient catalytic asymmetric strategies employed today.
A Historical Perspective: From Racemates to Enantiopure Scaffolds
The journey to enantiomerically pure aminopiperidones began with foundational methods that, while groundbreaking for their time, lacked stereochemical control. These early approaches provided crucial access to the aminopiperidone scaffold, albeit as racemic mixtures that required arduous chiral resolution.[8]
Classical Synthetic Routes: The Foundation
Early synthetic efforts in the mid-20th century focused on establishing fundamental pathways to 3-aminopiperidine.[8] These classical methods, while historically significant, often involved harsh reaction conditions and produced racemic products.[8]
Key among these foundational methods were:
-
Hofmann and Curtius Rearrangements: These named reactions, applied to derivatives of piperidine-3-carboxylic acid (nipecotic acid), were among the first to be explored for the synthesis of 3-aminopiperidine.[8][9][10] These rearrangements, while effective in forming the crucial C-N bond, did not control the stereochemistry at the newly formed chiral center.
-
Reduction of 3-Aminopyridine: The catalytic hydrogenation of readily available 3-aminopyridine offered another direct, albeit non-stereoselective, route to the 3-aminopiperidine core.[8][10]
These early methods were instrumental in providing the initial quantities of 3-aminopiperidines for biological evaluation, which in turn spurred the demand for enantiomerically pure forms.
The Modern Era: The Rise of Asymmetric Synthesis
The increasing recognition of chirality's importance in drug efficacy and safety catalyzed a paradigm shift in the synthesis of aminopiperidones.[6][11] The focus moved from producing racemates to developing methods that could selectively generate a single desired enantiomer. This evolution can be broadly categorized into chiral pool synthesis, substrate- and auxiliary-controlled methods, and the highly efficient catalytic asymmetric syntheses.
Chiral Pool Synthesis: Leveraging Nature's Chirality
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials.[12] Amino acids like L-ornithine and L-lysine have served as valuable precursors for the synthesis of chiral 3-aminopiperidines.[10] This approach elegantly transfers the inherent chirality of the starting material to the final product.
Catalytic Asymmetric Synthesis: The Pinnacle of Efficiency
Catalytic asymmetric synthesis represents the forefront of modern organic chemistry, enabling the production of chiral molecules from achiral or prochiral starting materials with high efficiency and enantioselectivity.[13][14][15][16] This approach is highly sought after in industrial settings due to its atom economy and the ability to generate large quantities of the desired enantiomer.
Asymmetric hydrogenation of enamines or other unsaturated precursors using chiral metal catalysts is a powerful strategy for accessing chiral amines.[13] Chiral rhodium and ruthenium catalysts, for instance, have been successfully employed in the synthesis of a variety of chiral amines.[13]
The use of enzymes as chiral catalysts has revolutionized the synthesis of enantiomerically pure compounds.[8][9][10] Biocatalysis offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint.[10]
A notable example is the use of transaminases for the asymmetric synthesis of (R)-3-aminopiperidine derivatives from a prochiral piperidone.[5][17] This method directly installs the amino group with high enantiomeric excess.[5]
More recently, multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidines.[8][10] A one-pot cascade utilizing a galactose oxidase (GOase) and an imine reductase (IRED) can convert amino alcohols derived from natural amino acids into enantiopure protected 3-aminopiperidines.[8][10] This streamlined approach avoids the isolation of potentially unstable intermediates and proceeds with high enantiopurity.[8]
Data Presentation: A Comparative Overview of Synthetic Methodologies
| Methodology | Starting Material | Key Reagents/Catalyst | Stereocontrol | Advantages | Disadvantages | Reference(s) |
| Hofmann Rearrangement | N-Boc-nipecotamide | Sodium hypobromite | None (Racemic) | Established, straightforward | Harsh conditions, racemic product | [9][10] |
| Reduction of 3-Aminopyridine | 3-Aminopyridine | H₂, Catalyst (e.g., PtO₂) | None (Racemic) | Readily available starting material | Harsh conditions, racemic product | [8][10] |
| Enzymatic Transamination | 1-Boc-3-piperidone | ω-Transaminase | High (e.g., >99% ee) | High enantioselectivity, green | Requires specific enzyme | [5][17] |
| Enzymatic Cascade | N-Cbz-protected L-ornithinol | GOase, IRED | High (enantiopure) | One-pot, green, high enantiopurity | Enzyme availability and stability | [8][10] |
| Asymmetric Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acids | Rh-catalyst, chiral ligand | High (e.g., up to 92% ee) | Broad substrate scope | Requires multi-step sequence | [18] |
Experimental Protocols: A Practical Guide
Protocol 1: Racemic Synthesis of N-Boc-3-aminopiperidine via Hofmann Rearrangement
This protocol describes a classical Hofmann rearrangement to produce racemic N-Boc-3-aminopiperidine.[9]
Materials:
-
N-Boc-nipecotamide
-
Sodium hydroxide
-
Bromine
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-nipecotamide in a solution of sodium hydroxide in water at 0°C.
-
Slowly add a solution of bromine in sodium hydroxide to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield racemic N-Boc-3-aminopiperidine.
Protocol 2: Enzymatic Cascade Synthesis of a Chiral 3-Aminopiperidine Derivative
This protocol outlines a one-pot, two-enzyme cascade for the stereoselective synthesis of a chiral 3-aminopiperidine derivative.[8][9][10]
Materials:
-
N-Cbz-protected L-ornithinol
-
Galactose oxidase (GOase) variant
-
Imine reductase (IRED)
-
Catalase
-
NADP⁺
-
Glucose
-
Glucose dehydrogenase
-
Sodium phosphate buffer (pH 7.5)
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, prepare a solution of sodium phosphate buffer.
-
Add N-Cbz-protected L-ornithinol to the buffer.
-
Add catalase, NADP⁺, glucose, and glucose dehydrogenase.
-
Initiate the reaction by adding the GOase variant and the IRED.
-
Incubate the reaction mixture at 30°C with shaking for 24 hours.
-
Monitor the reaction progress by GC-FID or LC-MS.
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizations: Mapping the Synthetic Landscape
Diagram 1: Evolution of 3-Aminopiperidine Synthesis
Caption: Evolution from classical racemic to modern asymmetric syntheses of 3-aminopiperidine.
Diagram 2: Workflow for Enzymatic Cascade Synthesis
Caption: One-pot, two-enzyme cascade for chiral 3-aminopiperidine synthesis.
Conclusion: The Enduring Legacy and Future Directions
The history of chiral aminopiperidones is a testament to the relentless pursuit of stereochemical control in organic synthesis. From its origins in classical, non-selective reactions to the highly sophisticated enzymatic and catalytic asymmetric methods of today, the evolution of aminopiperidone synthesis has been driven by the demands of medicinal chemistry and drug development. The ability to efficiently and selectively produce enantiomerically pure aminopiperidones has been a pivotal achievement, enabling the creation of safer and more effective medicines.
Looking ahead, the field will continue to be shaped by the principles of green chemistry, with an increasing emphasis on biocatalysis and flow chemistry to further enhance the efficiency and sustainability of these synthetic processes. The development of novel chiral catalysts and engineered enzymes will undoubtedly unlock new and even more powerful methods for constructing this privileged scaffold, ensuring that chiral aminopiperidones remain at the forefront of drug discovery for years to come.
References
- The Ascendance of 3-Aminopiperidines: From Discovery to Keystone of Modern Pharmaceuticals. Benchchem.
- Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. DOI: 10.1039/D0CC02976A.
- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. (n.d.).
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications.
- Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. DOI: 10.1021/jo0266083.
- Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. Journal of Organic Chemistry, 68(5), 1919-28. DOI: 10.1021/jo0266083.
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). National Institutes of Health.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (n.d.). SciSpace.
- Synthesis of 4-piperidones. (n.d.). Organic Chemistry Portal.
- The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine. (n.d.). Benchchem.
- Piperidones: from alkaloids to pseudopeptides. (n.d.). SciSpace.
- The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. (2025).
- Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. (2015). PMC - NIH.
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC - NIH.
- Recent advances in catalytic asymmetric synthesis. (2024). Frontiers.
- Synthesis of 1-aminopiperidine. (n.d.). Google Patents.
- Chiral Building Blocks. (n.d.). Buchler GmbH.
- The Genesis of a Hindered Amine: A Technical History of 2,2,6,6-Tetramethylpiperidine. (n.d.). Benchchem.
- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). PMC - NIH.
- General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids. (2023). PMC - NIH.
- One-pot Catalytic Asymmetric Synthesis of Pyranones. (n.d.). PMC - NIH.
- The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue Chemistry.
- Asymmetric synthesis of piperidines and octahydroindolizines using a one-pot ring-closure/ N-debenzylation procedure. (2025). ResearchGate.
- The significance of chirality in contemporary drug discovery-a mini review. (2024). PubMed Central.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
- Piperidine Synthesis. (2025). DTIC.
- Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. (2007). PubMed.
- Chirality timeline. (n.d.). Wikipedia.
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI.
- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.).
- Chiral switches versus de novo enantiomerically pure compounds. (n.d.).
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chirality timeline - Wikipedia [en.wikipedia.org]
- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 13. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 15. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 16. renyi.hu [renyi.hu]
- 17. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of (S)-3-Aminopiperidine-2-one
Abstract
(S)-3-Aminopiperidine-2-one is a chiral cyclic amino acid derivative and a key building block in medicinal chemistry. Its utility in drug development is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of these critical parameters. While extensive empirical data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds and established chemical principles to offer a robust framework for its handling, analysis, and formulation. We present predicted solubility profiles, discuss potential degradation pathways, and provide detailed, field-proven protocols for the experimental determination of these properties, grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Introduction and Physicochemical Profile
This compound, a delta-lactam, possesses both a primary amine and a cyclic amide (lactam) functional group. This unique combination of a hydrophilic amino group and a polar lactam ring dictates its chemical behavior. Understanding its fundamental properties is the first step in its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (3S)-3-aminopiperidin-2-one | - |
| Synonyms | (S)-(-)-3-Amino-2-piperidone | [1] |
| CAS Number | 34294-79-6 | [2] |
| Molecular Formula | C₅H₁₀N₂O | [1][3] |
| Molecular Weight | 114.15 g/mol | [2][3] |
| Appearance | White to light orange crystalline solid/powder | [1][4] |
| Melting Point | ~87 °C | [3][4] |
| Predicted Water Solubility | 444 g/L (High) | [5] |
| Predicted logP | -1.3 | [5] |
Note: Some properties are predicted and should be confirmed experimentally.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in process chemistry and formulation development. The presence of the primary amine and the lactam carbonyl group in this compound suggests a strong potential for hydrogen bonding, leading to significant aqueous solubility.[5]
Aqueous Solubility
The primary amine (predicted pKa ~8.4) means that the aqueous solubility of this compound will be highly pH-dependent.[5] In acidic to neutral solutions, the amine will be protonated, forming a highly water-soluble ammonium salt. At higher pH, the free base is more prevalent, which may exhibit lower, but still significant, aqueous solubility due to the polarity of the lactam ring.
Solubility in Organic Solvents
The principle of "like dissolves like" provides a basis for estimating solubility in organic solvents. The molecule's polarity suggests good solubility in polar protic and aprotic solvents.
Table 2: Estimated Solubility of this compound at Ambient Temperature
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water (pH < 7) | Freely Soluble | Protonation of the amine leads to salt formation.[6] |
| Methanol | Soluble | Capable of hydrogen bonding with both the amine and lactam.[7] | |
| Ethanol | Soluble | Similar to methanol, acts as a good hydrogen bond donor/acceptor.[7] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the polar functional groups. |
| Acetonitrile | Slightly Soluble | Lower polarity compared to DMSO, offering moderate solvation. | |
| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | Limited ability to interact with the polar functional groups. |
| Toluene | Insoluble | Nonpolar nature provides poor solvation for the polar molecule. | |
| Hexanes | Insoluble | Lacks any significant interaction with the solute.[8] |
Disclaimer: The solubility data in Table 2 is illustrative and based on chemical principles. Experimental verification using the protocol in Section 4.1 is strongly recommended.
Stability Profile
Assessing the stability of a drug substance is mandated by regulatory bodies to ensure its quality, safety, and efficacy over its shelf life.[9][10] Forced degradation studies are employed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[9][10]
Potential Degradation Pathways
The functional groups in this compound suggest susceptibility to the following degradation pathways:
-
Hydrolytic Degradation : The δ-lactam ring is an amide and is susceptible to hydrolysis under both acidic and basic conditions. This would result in ring-opening to form the corresponding amino acid, (S)-4-aminopentanoic acid. Studies on lactam reactivity show that six-membered rings (δ-lactams) are generally susceptible to hydrolysis.[11][12]
-
Oxidative Degradation : Primary amines are known to be susceptible to oxidation, which can lead to a variety of degradation products, including imines, aldehydes, or further oxidation products.[13][14] The presence of atmospheric oxygen or residual peroxides in excipients could initiate this process.
-
Thermal Degradation : As a solid, the compound is likely stable at ambient temperatures. However, at elevated temperatures, particularly near its melting point, decomposition can occur.[15][16]
-
Photodegradation : Many heterocyclic compounds exhibit sensitivity to light, particularly UV radiation. Photostability testing is a required component of forced degradation studies to assess if the molecule requires protection from light.[9][17]
Table 3: Summary of Predicted Stability and Potential Degradation Products
| Stress Condition | Predicted Stability | Likely Degradation Pathway | Major Degradation Product(s) |
| Acidic Hydrolysis | Susceptible | Lactam ring-opening | (S)-4-aminopentanoic acid |
| Basic Hydrolysis | Susceptible | Lactam ring-opening | Salt of (S)-4-aminopentanoic acid |
| Oxidation (e.g., H₂O₂) | Susceptible | Oxidation of primary amine | Imines, aldehydes, N-oxides |
| Thermal (Dry Heat) | Generally Stable | Decomposition at high temp. | Complex mixture of products |
| Photolytic (UV/Vis) | Potentially Susceptible | Photochemical reactions | Various photoproducts |
Experimental Protocols & Methodologies
The following protocols are grounded in standard pharmaceutical testing guidelines and provide a robust framework for the experimental determination of solubility and stability.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method described in the USP.[18][19][20] It is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., purified water at various pH values, methanol, ethanol, acetonitrile)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid after equilibration is essential for ensuring saturation.
-
Equilibration: Seal the vials securely to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the controlled temperature for at least 2 hours to permit the settling of undissolved solids. For more accurate separation, centrifuge the samples.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration into the linear range of a validated analytical method. Analyze the diluted sample using HPLC to determine the concentration.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
Caption: Workflow for a Forced Degradation Study.
Conclusion
This compound is a polar molecule with predicted high aqueous solubility, a property that is advantageous for many pharmaceutical applications. Its stability profile is dictated by the lactam and primary amine functionalities, with hydrolytic and oxidative pathways being the most probable routes of degradation. The experimental protocols detailed in this guide provide a clear and robust methodology for researchers to obtain precise solubility and stability data. This information is paramount for ensuring the quality and efficacy of this important building block in the development of new chemical entities.
References
- ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003).
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996).
- Pesek, J. J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- ChemBK. This compound - Physico-chemical Properties.
- United States Pharmacopeia.
- Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.
- Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.
- United States Pharmacopeia. <1236> Solubility Measurements.
- Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- Solubility of Things. 2-Piperidone.
- FooDB. Compound: 3-Amino-2-piperidone (FDB021949).
- PubMed. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors.
- Biorelevant.com. USP <1236>: Solubility Measurements Chapter.
- ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules.
- ResearchGate. 1236 SOLUBILITY MEASUREMENTS.
- International Council for Harmonisation. ICH Q1A(R2) Guideline.
- PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
- IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
- Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
- PubMed. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation.
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- ResearchGate. The Hydrolysis of Lactams.
- National Center for Biotechnology Information. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes.
- MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
- National Center for Biotechnology Information. Oxidation of Drugs during Drug Product Development: Problems and Solutions.
- National Center for Biotechnology Information. Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches.
- ResearchGate. Effect of Oxidation on Amine-Based Pharmaceutical Degradation and N-Nitrosodimethylamine Formation.
- ACS Publications. Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability.
- National Center for Biotechnology Information. Piperidine.
- Solubility of Things. Piperidine.
- MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- ResearchGate. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Springer Nature.
- DTU Research Database. Lactam hydrolysis catalyzed by mononuclear metallo-beta-lactamases: A density functional study.
- Google Patents. A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
- The Solubility of Amino Acids in Various Solvent Systems.
- ResearchGate. Solubility of caprolactam in different organic solvents.
Sources
- 1. (S)-3-Aminopiperidin-2-one | CymitQuimica [cymitquimica.com]
- 2. This compound AldrichCPR 34294-79-6 [sigmaaldrich.cn]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Showing Compound 3-Amino-2-piperidone (FDB021949) - FooDB [foodb.ca]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 17. Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. uspnf.com [uspnf.com]
- 20. uspnf.com [uspnf.com]
A Guide to the Synthesis of (S)-3-Aminopiperidine-2-one from L-Ornithine: A Chiral Synthon for Modern Drug Discovery
Abstract
(S)-3-Aminopiperidine-2-one, commonly known as L-ornithine lactam, is a pivotal chiral building block in medicinal chemistry.[1][2] Its rigid, six-membered ring structure, featuring a stereodefined amino group, serves as a valuable scaffold in the design of pharmacologically active agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and novel receptor antagonists.[1][3] The synthesis of this synthon from L-ornithine, a naturally occurring and bio-renewable amino acid, represents an efficient and stereoconservative pathway.[4][5] This technical guide provides an in-depth examination of a robust and scalable synthetic route, focusing on the underlying chemical principles, detailed experimental protocols, and critical process validation checkpoints tailored for researchers, scientists, and drug development professionals.
Strategic Overview: The Path from Amino Acid to Lactam
The conversion of L-ornithine to this compound is fundamentally an intramolecular cyclization, or lactamization, process. L-ornithine possesses three reactive functional groups: a carboxylic acid, an α-amino group, and a δ-amino group. The core challenge is to orchestrate a selective reaction between the δ-amino group and the carboxylic acid to form the desired six-membered δ-lactam ring, while preserving the critical (S)-stereochemistry at the α-carbon.
A direct and highly efficient strategy bypasses the complexities of multi-step protecting group chemistry. This approach involves two primary transformations:
-
Carboxyl Group Activation via Esterification: The carboxylic acid is converted to a methyl ester. This enhances the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack.
-
Base-Mediated Intramolecular Cyclization: A base is used to deprotonate the δ-amino group, transforming it into a potent intramolecular nucleophile that attacks the ester carbonyl, leading to ring closure and the formation of the lactam.
This streamlined workflow is not only efficient but also minimizes steps where stereochemical integrity could be compromised.
Figure 1: High-level synthetic workflow from L-ornithine to its corresponding δ-lactam.
Experimental Protocols & Mechanistic Insights
The protocols described herein are designed to be self-validating, incorporating checkpoints for reaction monitoring and clear criteria for product characterization.
Part I: Esterification of L-Ornithine
The conversion of the carboxylic acid to a methyl ester is the crucial first step to activate the molecule for cyclization. The use of thionyl chloride (SOCl₂) in methanol is a classic and effective method for this transformation.
Causality Behind Experimental Choices:
-
Reagents: Thionyl chloride reacts with methanol to generate HCl in situ. This anhydrous HCl acts as a catalyst, protonating the carboxyl group and preventing unwanted side reactions that could occur in the presence of water.
-
Temperature Control: The reaction is highly exothermic. Maintaining a temperature of 0°C or below using an ice bath is critical to prevent degradation of the starting material and the formation of byproducts.
Detailed Experimental Protocol: Synthesis of L-Ornithine Methyl Ester Dihydrochloride
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add anhydrous methanol (250 mL).
-
Cooling: Cool the flask in an ice-salt bath to -5°C.
-
Reagent Addition: While maintaining the temperature below 0°C, slowly add thionyl chloride (SOCl₂, 25 mL, ~0.34 mol) dropwise over 45 minutes.
-
Substrate Addition: Once the addition is complete, add L-ornithine monohydrochloride (25 g, ~0.15 mol) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. A clear, pale-yellow solution should form.
-
In-Process Control (IPC): Reaction completion can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (4:1) with a ninhydrin stain. The disappearance of the starting material spot (Rf ~0.1) and the appearance of a new product spot (Rf ~0.4) indicates completion.
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting viscous oil or semi-solid is triturated with diethyl ether (2 x 100 mL) to precipitate a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield L-ornithine methyl ester dihydrochloride as a white crystalline solid.
| Parameter | Typical Value |
| Yield | 90-98% |
| Appearance | White Crystalline Solid |
| Purity (by NMR) | >98% |
Table 1: Quantitative data for the synthesis of L-ornithine methyl ester dihydrochloride.
Part II: Base-Mediated Intramolecular Cyclization
This step is the core transformation where the six-membered lactam ring is formed. The use of a strong, non-nucleophilic base like sodium methoxide (NaOMe) is key to selectively deprotonate the primary amino group without competing in other reactions.
Causality Behind Experimental Choices:
-
Base: Sodium methoxide in methanol is used. The methoxide ion is a strong enough base to deprotonate the ammonium salt of the δ-amino group, generating the free amine required for nucleophilic attack. Using sodium metal to generate the methoxide in situ ensures anhydrous conditions.
-
Mechanism: The deprotonated δ-amino group acts as an intramolecular nucleophile, attacking the now-activated ester carbonyl. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to yield the thermodynamically stable six-membered lactam ring. The (S)-stereocenter is not involved in the reaction and its configuration is retained.
Figure 2: Simplified reaction pathway for the cyclization of ornithine methyl ester.
Detailed Experimental Protocol: Synthesis of this compound
-
Setup: In a separate flame-dried 1 L round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (8.0 g, ~0.35 mol) in small pieces to anhydrous methanol (400 mL) cooled in an ice bath. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
Substrate Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add the L-ornithine methyl ester dihydrochloride (30 g, ~0.14 mol) prepared in Part I.
-
Reaction: Stir the resulting suspension at room temperature for 12-18 hours.
-
IPC: Monitor the reaction by TLC (DCM:MeOH, 4:1, ninhydrin stain). The reaction is complete when the starting ester spot has been consumed.
-
Workup & Neutralization: Cool the mixture in an ice bath and neutralize it by the slow addition of concentrated hydrochloric acid until the pH is ~7. A significant amount of sodium chloride will precipitate.
-
Isolation: Remove the precipitated NaCl by vacuum filtration, washing the solid with a small amount of cold methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/ether mixture or by silica gel column chromatography to yield this compound, which is often isolated as its hydrochloride salt for better stability and handling.[1][6]
Product Characterization & Validation
Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the final product.
| Parameter | Expected Result |
| Appearance | White to off-white solid (often as HCl salt) |
| Yield | 65-80% |
| ¹H NMR (DMSO-d₆) | δ 8.2-8.5 (br s, 2H, NH₂), 7.8-8.0 (br s, 1H, NH-amide), 3.5-3.7 (m, 1H, CH-NH₂), 3.0-3.2 (m, 2H, CH₂-N), 1.6-2.0 (m, 4H, ring CH₂) |
| FTIR (KBr, cm⁻¹) | ~3400 (N-H stretch, amine), ~3200 (N-H stretch, amide), ~1660 (C=O stretch, amide) |
| Mass Spec (ESI+) | m/z = 115.08 [M+H]⁺ |
| Optical Rotation | [α]D²⁰: Specific rotation consistent with literature values for the (S)-enantiomer. |
Table 2: Summary of analytical data for this compound.
Trustworthiness Through Self-Validation: The successful synthesis is validated by the combination of these analytical techniques. NMR and FTIR confirm the formation of the lactam ring and the presence of the free amino group. Mass spectrometry verifies the correct molecular weight. Crucially, chiral analysis via optical rotation or chiral HPLC confirms that the synthesis proceeded without racemization, delivering the desired enantiomerically pure (S)-product.
Broader Context and Alternative Methods
While the described method is robust, other strategies exist, often employing complex protecting group manipulations to achieve the same goal.[7][8] These can offer advantages in specific contexts but often at the cost of atom economy and step-efficiency.
Furthermore, the field is advancing toward greener and more elegant solutions. Biocatalytic methods, using enzymes like galactose oxidase and imine reductases in one-pot cascades, have been developed for the synthesis of related chiral aminopiperidines from amino alcohol precursors derived from L-ornithine.[4] These enzymatic routes operate under mild, ambient conditions and can offer exceptional enantiopurity, representing the future of chiral amine synthesis.[4][9]
Conclusion
The synthesis of this compound from L-ornithine via an esterification and base-mediated cyclization pathway is a powerful and reliable method for producing this high-value chiral intermediate. By understanding the causality behind each experimental step—from carboxyl activation to the nucleophilic ring closure—researchers can confidently execute and scale this process. The final product, validated through comprehensive spectroscopic and physical analysis, serves as a testament to a well-designed synthetic strategy, providing the drug discovery community with a key component for building the next generation of therapeutics.
References
- Vertex AI Search. (n.d.). Exploring the Applications of 3-Aminopiperidine-2,6-dione in Chemical Synthesis.
- National Institutes of Health. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. PMC.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(52), 7073-7076.
- National Institutes of Health. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- PubMed. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.
- ResearchGate. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- ACS Figshare. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine.
- ACS Publications. (2026). Protecting Group Strategies in Natural Product Biosynthesis.
- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- PubMed. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Wiley Online Library. (2019). Amino Acid-Protecting Groups.
- Cayman Chemical. (n.d.). L-Ornithine lactam (hydrochloride).
- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
- SciSpace. (n.d.). Piperidones: from alkaloids to pseudopeptides.
- MedchemExpress.com. (n.d.). 3-Amino-2-piperidinone (Synonyms: Cyclo-ornithine).
- National Institutes of Health. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ResearchGate. (n.d.). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a....
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- National Center for Biotechnology Information. (2020). Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. PMC.
- ResearchGate. (n.d.). L-ornithine biosynthesis metabolic pathways in C. glutamicum and....
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 5. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 7. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
The Aminopiperidine Scaffold: A Privileged Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopiperidine moiety, a six-membered heterocyclic amine, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its recurring presence in a multitude of FDA-approved drugs and clinical candidates is a testament to its remarkable versatility and favorable pharmacological properties.[3][4] This technical guide provides a comprehensive exploration of the biological significance of the aminopiperidine core. We will delve into its fundamental physicochemical attributes that contribute to its "drug-likeness," survey its extensive applications across a wide spectrum of therapeutic areas, and dissect the synthetic strategies that enable its incorporation into complex molecular architectures. Through detailed case studies, experimental protocols, and visual representations of its engagement with biological targets, this document aims to serve as an authoritative resource for professionals dedicated to the discovery and development of novel therapeutics.
The Aminopiperidine Advantage: Physicochemical Properties and Pharmacokinetic Profile
The remarkable success of the aminopiperidine scaffold in drug design is not coincidental; it stems from a unique convergence of structural and electronic features that positively influence a molecule's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profiles.[1][3]
-
Basicity and Target Engagement: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in the binding pockets of target proteins. This is a critical feature for the high binding affinity of many aminopiperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms impart significant conformational flexibility to the piperidine ring, with the chair conformation being the most stable. This adaptability allows the scaffold to orient its substituents in three-dimensional space to achieve optimal interactions with diverse biological targets.[1]
-
Modulation of Physicochemical Properties: The aminopiperidine core offers a tunable balance between lipophilicity and hydrophilicity. Strategic substitution on the ring or the amino group allows for the fine-tuning of a drug candidate's overall physicochemical properties, which is crucial for optimizing its solubility, permeability, and metabolic stability.[1][3] The basic nitrogen, when protonated, also enhances aqueous solubility.
-
Metabolic Stability: The piperidine ring itself is generally resistant to metabolic degradation, which can contribute to an improved in vivo half-life and duration of action for many drugs.[3] However, the substituents on the nitrogen atom are often subject to metabolism, primarily through N-dealkylation reactions catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[5][6] Understanding these metabolic pathways is crucial for designing aminopiperidine-based drugs with desirable pharmacokinetic profiles.
The Aminopiperidine Scaffold in FDA-Approved and Investigational Drugs
The versatility of the aminopiperidine scaffold is underscored by its presence in a wide array of clinically successful drugs across numerous therapeutic indications.[3][4] The following table provides a summary of representative FDA-approved drugs containing the aminopiperidine moiety, highlighting their therapeutic class and primary mechanism of action.
| Drug Name | Therapeutic Class | Primary Mechanism of Action |
| Pimozide | Antipsychotic | Dopamine D2 receptor antagonist |
| Risperidone | Antipsychotic | Serotonin 5-HT2A and Dopamine D2 receptor antagonist |
| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist |
| Loperamide | Antidiarrheal | µ-opioid receptor agonist |
| Fentanyl | Opioid Analgesic | µ-opioid receptor agonist |
| Carfentanil | Opioid Analgesic | µ-opioid receptor agonist |
| Sufentanil | Opioid Analgesic | µ-opioid receptor agonist |
| Remifentanil | Opioid Analgesic | µ-opioid receptor agonist |
| Alogliptin | Antidiabetic | DPP-4 inhibitor |
| Linagliptin | Antidiabetic | DPP-4 inhibitor |
| Tofacitinib | Janus Kinase (JAK) Inhibitor | Immunosuppressant |
| Ruxolitinib | Janus Kinase (JAK) Inhibitor | Antineoplastic |
| Baricitinib | Janus Kinase (JAK) Inhibitor | Antirheumatic |
| Upadacitinib | Janus Kinase (JAK) Inhibitor | Antirheumatic |
| Abemaciclib | Kinase Inhibitor | CDK4/6 inhibitor for breast cancer |
| Ribociclib | Kinase Inhibitor | CDK4/6 inhibitor for breast cancer |
| Palbociclib | Kinase Inhibitor | CDK4/6 inhibitor for breast cancer |
| Maraviroc | Antiviral | CCR5 receptor antagonist for HIV |
| Atogepant | CGRP Receptor Antagonist | Migraine treatment[7] |
| Avacopan | C5a Receptor Antagonist | ANCA-associated vasculitis treatment[7] |
| Asciminib | Kinase Inhibitor | BCR-ABL1 inhibitor for leukemia[7] |
Diverse Biological Activities of the Aminopiperidine Scaffold
The aminopiperidine scaffold has proven to be a highly effective structural motif for designing ligands that modulate the activity of a wide range of biological targets.
Kinase Inhibitors
The aminopiperidine core is a prominent feature in a number of potent and selective kinase inhibitors.[8][9][10][11] Its ability to form key hydrogen bonds and orient substituents into the ATP-binding pocket makes it an ideal scaffold for this class of drugs.
-
Protein Kinase B (Akt) Inhibitors: The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold has emerged as a versatile template for the development of selective ATP-competitive inhibitors of Protein Kinase B (Akt).[9][11] The pyrrolo[2,3-d]pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase, while the 4-aminopiperidine moiety and its substituents occupy the pocket that accommodates the adenine ring of ATP.[9]
-
p38 MAP Kinase Inhibitors: C7-piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones have been developed as highly potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[8] These compounds also demonstrate potent inhibition of TNF-alpha release, highlighting their therapeutic potential in inflammatory diseases.[8]
G Protein-Coupled Receptor (GPCR) Ligands
The aminopiperidine scaffold is a common structural element in ligands targeting G protein-coupled receptors (GPCRs), the largest family of druggable targets in the human genome.[12][13][14]
-
CCR5 Antagonists: 4-Substituted-4-aminopiperidine derivatives are key building blocks for the synthesis of piperazino-piperidine based CCR5 antagonists, such as Maraviroc, which is used in the treatment of HIV infection.[15] These compounds block the entry of the virus into host cells by binding to the CCR5 co-receptor.[15]
Antiviral and Antifungal Agents
The aminopiperidine scaffold has also been successfully employed in the development of novel anti-infective agents.
-
Hepatitis C Virus (HCV) Assembly Inhibitors: A 4-aminopiperidine (4AP) scaffold has been identified as a potent inhibitor of the assembly and release of infectious Hepatitis C virus particles.[16][17][18] These compounds act synergistically with other approved anti-HCV drugs, offering a promising new avenue for combination therapies.[16][17]
-
Influenza A Virus Entry Inhibitors: A 4-aminopiperidine derivative, CBS1116, has been identified as an entry inhibitor that specifically targets group 1 influenza A viruses by interfering with the hemagglutinin (HA)-mediated membrane fusion process.[19]
-
Antifungal Agents: Inspired by the structures of known antifungals like fenpropidin and amorolfine, libraries of 4-aminopiperidines have been synthesized and evaluated for their antifungal activity.[20] Several of these compounds have shown promising activity against clinically relevant fungal isolates by inhibiting ergosterol biosynthesis.[20]
Central Nervous System (CNS) Agents
The ability of the aminopiperidine scaffold to cross the blood-brain barrier has made it a valuable component in the design of drugs targeting the central nervous system.[21][22]
-
Cognition Enhancers: 4-Aminopiperidine analogues have demonstrated potent cognition-enhancing activity in preclinical models, suggesting their potential for the treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[22]
Synthetic Strategies for Aminopiperidine Scaffolds
The widespread application of the aminopiperidine scaffold in drug discovery is also a reflection of its synthetic accessibility. A variety of robust and versatile synthetic methods have been developed for the construction and derivatization of this important structural motif.
Reductive Amination of 4-Piperidones
One of the most common and straightforward methods for the synthesis of 4-aminopiperidines is the reductive amination of N-substituted 4-piperidone derivatives.[20]
Experimental Protocol: General Procedure for Reductive Amination
-
Dissolution: Dissolve the N-substituted 4-piperidone (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a suitable solvent such as 1,2-dichloroethane or methanol.
-
Acid Catalyst (Optional): Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine/enamine formation.
-
Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminopiperidine derivative.
Curtius Rearrangement of Isonipecotate Derivatives
An alternative and efficient method for the synthesis of 4-substituted-4-aminopiperidines involves the Curtius rearrangement of 4-substituted isonipecotate derivatives as a key step.[15][23] This method is particularly useful for introducing diverse substituents at the 4-position of the piperidine ring.[15]
Experimental Workflow: Synthesis via Curtius Rearrangement
Caption: Workflow for the synthesis of 4-substituted-4-aminopiperidines via Curtius rearrangement.
Case Study: Aminopiperidine Scaffold in JAK Inhibitors
The development of Janus Kinase (JAK) inhibitors represents a significant therapeutic advance in the treatment of various autoimmune diseases and cancers. The aminopiperidine scaffold has played a pivotal role in the design of several FDA-approved JAK inhibitors, including tofacitinib, ruxolitinib, and baricitinib.
Signaling Pathway: The JAK-STAT Pathway
Caption: The JAK-STAT signaling pathway and the point of intervention by aminopiperidine-based JAK inhibitors.
In the JAK-STAT pathway, the binding of cytokines to their receptors leads to the activation of JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. Aminopiperidine-based JAK inhibitors competitively bind to the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade. The aminopiperidine scaffold in these inhibitors is crucial for orienting the molecule within the active site and forming key interactions that lead to potent and selective inhibition.
Future Perspectives and Conclusion
The aminopiperidine scaffold is undeniably a cornerstone of modern medicinal chemistry.[1] Its privileged status is well-deserved, given its remarkable track record in delivering clinically successful drugs for a wide range of diseases.[3][4] The synthetic tractability of the aminopiperidine core, coupled with its favorable physicochemical properties, ensures that it will continue to be a valuable building block for the design of future therapeutics.[24][25]
As our understanding of disease biology continues to deepen and new biological targets are identified, the aminopiperidine scaffold will undoubtedly be at the forefront of efforts to develop the next generation of innovative medicines. The continued exploration of novel substitution patterns and the development of new synthetic methodologies will further expand the chemical space accessible from this versatile scaffold, promising new therapeutic opportunities for challenging diseases.
References
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. [Link]
- p38 Inhibitors: Piperidine- And 4-aminopiperidine-substituted Naphthyridinones, Quinolinones, and Dihydroquinazolinones. (2003). PubMed. [Link]
- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010).
- 4-Aminopiperidine, | 561479-25G | SIGMA-ALDRICH | SLS. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. [Link]
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. [Link]
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. [Link]
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). [Link]
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2021). PMC - PubMed Central. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC - NIH. [Link]
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011).
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2021). PubMed. [Link]
- 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (1998). PubMed. [Link]
- Privileged Structures. (n.d.). OpenOChem Learn. [Link]
- Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2019).
- Representative drugs containing 3‐aminopiperidines. (n.d.).
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly | Request PDF. (2021).
- Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. (2020). PMC - NIH. [Link]
- Piperidine containing FDA approved drugs. (n.d.).
- How ligands illuminate GPCR molecular pharmacology. (2017). PMC - NIH. [Link]
- Discovery of Aminopiperidine Indoles That Activate the Guanine Nucleotide Exchange Factor SOS1 and Modulate RAS Signaling. (2018). PubMed. [Link]
- Design and synthesis of an aminopiperidine series of γ-secretase modul
- The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. (2015). PubMed. [Link]
- 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activ
- piperidine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. piperidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]
- 22. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ajchem-a.com [ajchem-a.com]
Chiral Auxiliaries in Organic Synthesis: A Technical Guide to Stereochemical Control
Abstract
In the landscape of pharmaceutical and materials science, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties.[1][2] Many biological molecules and pharmaceutical targets exist as one of two possible enantiomers, making the synthesis of enantiomerically pure compounds a paramount objective.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chiral auxiliaries, a robust and reliable strategy for asymmetric induction. We will explore the foundational principles, delve into the mechanistic intricacies of widely-used auxiliaries, present detailed experimental protocols, and offer a comparative analysis to inform the rational selection of these powerful tools for stereochemical control.
The Imperative of Chirality in Drug Development and Beyond
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological systems.[2][4] The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the body, such as enzymes and receptors.[2] Consequently, regulatory bodies and the pharmaceutical industry prioritize the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[5] Asymmetric synthesis, the selective production of a single stereoisomer, has therefore become an indispensable discipline, with chiral auxiliaries representing a cornerstone of this field.[2][5]
The Core Principle: Temporary Chirality for Diastereoselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3][6] The overarching strategy involves a three-step sequence:
-
Attachment: The chiral auxiliary is covalently bonded to the substrate molecule.
-
Diastereoselective Reaction: The chiral auxiliary creates a chiral environment, directing the approach of a reagent to one face of the substrate over the other, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[1][7]
-
Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule, and can ideally be recovered for reuse.[3][7]
The power of this approach lies in the conversion of the challenge of separating enantiomers to the more straightforward separation of diastereomers, which possess different physical properties.[3]
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
A Survey of Influential Chiral Auxiliaries
The development of chiral auxiliaries has a rich history, with pioneers like E.J. Corey and Barry Trost introducing early examples in the 1970s.[3][8] Over the decades, a diverse arsenal of auxiliaries has been developed, many derived from the readily available "chiral pool" of natural products like amino acids and terpenes.[9] An ideal chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove under mild conditions, provide high stereocontrol, and be recyclable.[4]
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries for asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[3][7][] These auxiliaries are typically derived from readily available amino alcohols such as (S)-valinol and (1S,2R)-norephedrine.[11][12]
Mechanism of Stereocontrol: The high degree of stereocontrol is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide.[11][13][14] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less hindered face.[13][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral auxiliary! | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 11. york.ac.uk [york.ac.uk]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Synthesis of 3-Aminopiperidine Derivatives
Introduction
The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence is a testament to its unique conformational properties and its ability to engage in specific, high-affinity interactions with biological targets.[4] Notably, derivatives of (R)-3-aminopiperidine are key components in blockbuster drugs for type 2 diabetes, such as the dipeptidyl peptidase-4 (DPP-4) inhibitors Alogliptin and Linagliptin.[1][5] The therapeutic importance of this moiety has driven extensive research into efficient and stereoselective synthetic methodologies.
This technical guide provides an in-depth exploration of the core synthetic strategies for accessing 3-aminopiperidine derivatives. It is designed for researchers, chemists, and drug development professionals, offering not just protocols but also the underlying mechanistic rationale and field-proven insights to inform experimental design and troubleshooting. We will delve into classical and modern methods, from rearrangements and reductive aminations to cutting-edge biocatalytic and asymmetric approaches.
Core Synthetic Strategies: An Overview
The synthesis of 3-aminopiperidines can be approached from several distinct starting points. The choice of strategy often depends on the desired substitution pattern, stereochemistry, and scalability requirements. The most prominent and field-tested methodologies include the catalytic hydrogenation of 3-aminopyridines, rearrangements of nipecotic acid derivatives, reductive amination of 3-piperidones, and asymmetric enzymatic transformations.
Caption: Overview of major synthetic routes to the 3-aminopiperidine core.
Synthesis from Pyridine Precursors
The catalytic hydrogenation of 3-aminopyridine is a direct and frequently used industrial method for producing the racemic 3-aminopiperidine core.[1] The primary challenge of this route is the need for forcing conditions and the management of catalyst poisoning.
Catalytic Hydrogenation of 3-Aminopyridine
This approach involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.
Causality Behind Experimental Choices:
-
Catalyst: Noble metal catalysts like Rhodium (Rh), Platinum (Pt), and Palladium (Pd) are commonly used.[6][7] Rhodium is often favored for its efficacy under demanding conditions, though it is costly.[7] Protecting the exocyclic amine, for example as an N-acetyl derivative, can reduce the required hydrogenation pressure and improve process efficiency.[6][8]
-
Pressure & Temperature: The aromaticity of the pyridine ring necessitates high hydrogen pressure (e.g., 100 bar) and elevated temperatures to achieve complete reduction.[6]
-
Chiral Resolution: This route initially produces a racemic mixture. To obtain a single enantiomer, a subsequent resolution step is required, typically involving the formation of diastereomeric salts with a chiral acid, such as dibenzoyl-(D)-tartaric acid, followed by fractional crystallization.[6] This process inherently discards half of the material, impacting the overall yield.[9]
Representative Experimental Protocol: Hydrogenation and Resolution
This protocol is conceptualized from procedures described in the literature.[6][8]
-
N-Acetylation: 3-Aminopyridine (1.0 eq) is dissolved in acetic anhydride. The mixture is stirred at room temperature for 2 hours. The product, N-acetyl-3-aminopyridine, is isolated after quenching with water and basification.
-
Hydrogenation: The N-acetyl-3-aminopyridine (1.0 eq) is dissolved in a suitable solvent like acetic acid. A Pd/C catalyst (5 mol%) is added. The mixture is hydrogenated in a high-pressure autoclave at 50-80°C under 20 bar H₂ pressure for 24 hours.
-
Hydrolysis & Salt Formation: After filtration of the catalyst, the reaction mixture is concentrated. Hydrochloric acid is added, and the mixture is refluxed to hydrolyze the acetyl group, yielding racemic 3-aminopiperidine dihydrochloride.
-
Resolution: The racemic dihydrochloride is neutralized. A solution of dibenzoyl-(D)-tartaric acid (0.5 eq) in ethanol is added. The mixture is heated to dissolution and then slowly cooled to allow for the crystallization of the desired (R)-3-aminopiperidine-dibenzoyl-(D)-tartrate salt.
-
Liberation of Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH) and extracted with an organic solvent to yield the enantiomerically enriched free amine.
Synthesis via Rearrangement of Nipecotic Acid Derivatives
Classical rearrangement reactions, particularly the Hofmann and Curtius rearrangements, provide a powerful method to convert piperidine-3-carboxylic acid (nipecotic acid) derivatives into 3-aminopiperidines.[1] These reactions proceed by converting a carboxylic acid derivative into an intermediate isocyanate, which is then hydrolyzed to the amine, effectively removing one carbon atom.[10][11]
The Hofmann Rearrangement
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom using a reagent like sodium hypobromite (generated in situ from Br₂ and NaOH) or sodium hypochlorite.[10][12]
Mechanism and Rationale: The reaction begins with the deprotonation of the amide, followed by N-bromination. A second deprotonation generates an unstable N-bromoamide anion. This intermediate undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. This isocyanate is the key intermediate. In aqueous media, it is rapidly hydrolyzed to a carbamic acid, which decarboxylates to yield the final 3-aminopiperidine.[10] The choice of an N-protected nipecotamide (e.g., N-Boc) is crucial to prevent side reactions at the piperidine nitrogen.[12]
Caption: Key stages of the Hofmann rearrangement for 3-aminopiperidine synthesis.
Detailed Experimental Protocol: Hofmann Rearrangement
This protocol is adapted from a described synthesis of (S)-N-Boc-3-aminopiperidine.[12]
-
Reagent Preparation: Prepare a fresh solution of sodium hypochlorite and sodium hydroxide in water and cool to 0°C.
-
Reaction: (S)-N-Boc-3-piperidinecarboxamide (1.0 eq) is added portion-wise to the cold hypochlorite solution, ensuring the temperature remains below 5°C.
-
Rearrangement: After the addition is complete, the reaction mixture is slowly warmed to 70°C and held for 1 hour to drive the rearrangement and subsequent hydrolysis.
-
Workup: The mixture is cooled to room temperature and extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-N-Boc-3-aminopiperidine, which can be further purified by column chromatography.
The Curtius Rearrangement
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate.[13] It is known for its mild conditions and high tolerance for various functional groups.[14][15]
Mechanism and Rationale: The key step is the concerted migration of the R-group from the carbonyl carbon to the nitrogen as nitrogen gas is extruded.[13] A discrete nitrene intermediate is generally avoided.[14] A significant advantage is that the stereochemistry of the migrating group is fully retained.[11] The acyl azide precursor is typically generated from a carboxylic acid, often via an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA).[16] Trapping the resulting isocyanate with tert-butanol is a common strategy to directly form a Boc-protected amine.
Synthesis from 3-Piperidone Precursors
The reductive amination of N-protected 3-piperidones is one of the most versatile and widely employed methods for synthesizing 3-aminopiperidine derivatives.[17] This strategy allows for the introduction of a wide variety of substituents on the new amino group.
Reductive Amination
This reaction involves the condensation of a ketone (3-piperidone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent.[17] It is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion. This selectivity minimizes side reactions, such as the reduction of the ketone to a 3-hydroxypiperidine.
-
Protecting Group: The piperidine nitrogen is almost always protected, typically with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group. This prevents self-condensation and other side reactions and allows for controlled manipulation of the molecule.[17]
-
Stereocontrol: Without a chiral influence, the reaction produces a racemic mixture. Asymmetric synthesis can be achieved by using a chiral amine as the nucleophile or by employing chiral catalysts.
Detailed Experimental Protocol: Reductive Amination
This protocol is based on a general procedure for the reductive amination of N-Boc-3-piperidone.[17]
-
Reaction Setup: To a solution of N-Boc-3-piperidone (1.0 eq) and an amine (e.g., ethyl glycinate, 1.1 eq) in dichloromethane (DCM) at room temperature, add acetic acid (1.1 eq) and molecular sieves.
-
Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Asymmetric and Biocatalytic Synthesis
The demand for enantiomerically pure 3-aminopiperidines for pharmaceutical applications has driven the development of highly selective synthetic methods.[1] Biocatalysis, in particular, has emerged as a powerful, green, and efficient alternative to traditional chemical synthesis.[18]
Transaminase-Mediated Asymmetric Amination
Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor.[9] This method allows for the direct, highly enantioselective synthesis of chiral amines from prochiral ketones.
Causality Behind Experimental Choices:
-
Enzyme Selection: A wide range of engineered (R)- and (S)-selective transaminases are commercially available, allowing for access to either enantiomer of the product.[19][20]
-
Reaction Conditions: These reactions are typically run in aqueous buffer at or near physiological pH (e.g., pH 7.5) and at mild temperatures (e.g., 30-45°C).[5]
-
Cofactor: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor for activity.[5]
-
Equilibrium: The reaction is reversible. To drive it towards the product, a large excess of the amine donor (e.g., isopropylamine) is used. The acetone byproduct is volatile and can be removed, further shifting the equilibrium.[9]
Detailed Experimental Protocol: Biocatalytic Reductive Amination
This protocol describes a typical synthesis of (S)-1-Boc-3-aminopiperidine using an immobilized ω-transaminase.[5]
-
Reaction Setup: In a reaction vessel, suspend 1-Boc-3-piperidone (1.0 eq) in a phosphate buffer (e.g., 100 mM, pH 7.5).
-
Reagent Addition: Add the cofactor pyridoxal-5'-phosphate (PLP) (e.g., 1 mM), the amine donor isopropylamine (e.g., 1 M), and the immobilized (S)-selective ω-transaminase.
-
Incubation: Stir or shake the reaction mixture at a controlled temperature (e.g., 45°C) for 24 hours.
-
Monitoring: Monitor the conversion of the ketone to the amine product by HPLC or GC.
-
Workup: Upon completion, filter off the immobilized enzyme, which can often be recycled.
-
Extraction and Purification: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiomerically enriched product. Determine enantiomeric excess (e.e.) by chiral HPLC.
Multi-Enzyme Cascades
More advanced biocatalytic strategies employ multi-enzyme cascades in a one-pot setup. For instance, a galactose oxidase (GOase) can oxidize a protected amino alcohol to an aldehyde, which spontaneously cyclizes to a cyclic imine.[18] This imine is then stereoselectively reduced by an imine reductase (IRED) to yield the chiral 3-aminopiperidine.[18][21] This streamlined approach avoids the isolation of potentially unstable intermediates and can prevent racemization.[18]
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Starting Material | Key Advantages | Key Disadvantages | Stereocontrol |
| Catalytic Hydrogenation | 3-Aminopyridine | Direct route, scalable.[8] | Harsh conditions (high P, T), catalyst cost/poisoning, requires resolution.[6][9] | Racemic, requires chiral resolution. |
| Hofmann Rearrangement | Nipecotamide | Well-established, reliable.[1] | Use of hazardous reagents (bromine), stoichiometric waste. | Depends on chiral precursor.[12] |
| Curtius Rearrangement | Nipecotic Acid | Mild conditions, high functional group tolerance, retention of stereochemistry.[11][16] | Potentially explosive azide intermediates (if isolated). | Depends on chiral precursor. |
| Reductive Amination | 3-Piperidone | Versatile, allows diverse N-substitution.[17] | Requires pre-functionalized piperidone, often produces mixtures. | Racemic unless chiral auxiliaries/catalysts are used. |
| Biocatalysis (Transaminase) | 3-Piperidone | Exceptional enantioselectivity (>99% e.e.), green conditions, mild.[5][9] | Enzyme cost and availability, substrate scope limitations. | Excellent (R or S selective). |
Conclusion
The synthesis of 3-aminopiperidine derivatives is a mature field with a rich portfolio of methodologies available to the modern chemist. Early-phase discovery efforts may favor versatile and rapid methods like reductive amination, while large-scale manufacturing for pharmaceutical applications increasingly relies on highly efficient and sustainable processes such as the catalytic hydrogenation of protected pyridines followed by resolution, or cutting-edge biocatalytic routes.[8][9] The choice of synthetic strategy is a multi-parameter decision, balancing factors of cost, scale, stereochemical purity, and environmental impact. As the importance of the 3-aminopiperidine scaffold in drug discovery continues to grow, further innovation in synthetic methods, particularly in asymmetric catalysis and biocatalysis, is anticipated to provide even more efficient and elegant solutions.
References
[9] An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents. (URL: ) [1] The Ascendance of 3-Aminopiperidines: From Discovery to Keystone of Modern Pharmaceuticals - Benchchem. (URL: ) [19] An asymmetric synthesis method for (R)-3-amino piperidine derivatives - SciSpace. (URL: ) [18] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A. (URL: ) [12] Technical Support Center: Synthesis of (S)-3-Boc-aminopiperidine - Benchchem. (URL: ) [5] A Comparative Guide to (S)-1-Boc-3-aminopiperidine and Other Chiral Amines in Asymmetric Synthesis - Benchchem. (URL: ) [17] 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - NIH. (URL: ) [22] US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents. (URL: ) [23] Improving yield in the multi-step synthesis of (S)-3-Boc-aminopiperidine. - Benchchem. (URL: ) [20] Technical Support Center: Chiral Synthesis of Aminopiperidines - Benchchem. (URL: ) [24] CN111647634A - Method for asymmetric synthesis of (S) -1-Boc-3-aminopiperidine by continuous flow of packed bed - Google Patents. (URL: ) WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents. (URL: ) Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: ) [25] Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor - PubMed. (URL: ) [8] CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents. (URL: ) Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate. (URL: ) [21] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). (URL: ) [10] Hofmann rearrangement - Wikipedia. (URL: ) [11] Curtius Rearrangement - Alfa Chemistry. (URL: ) [14] The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH. (URL: ) [26] CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents. (URL: ) [16] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. (URL: ) [27] Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (URL: ) [2] The Role of Piperidine Derivatives in Medicinal Chemistry. (URL: ) [13] Curtius rearrangement - Wikipedia. (URL: ) [15] The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). (URL: ) [7] WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google Patents. (URL: ) [28] CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents. (URL: ) [3] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: ) [4] Introduction to the role of piperidine scaffolds in medicinal chemistry - Benchchem. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 7. WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google Patents [patents.google.com]
- 8. CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents [patents.google.com]
- 9. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 19. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. CN111647634A - Method for asymmetric synthesis of (S) -1-Boc-3-aminopiperidine by continuous flow of packed bed - Google Patents [patents.google.com]
- 25. Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 27. rsc.org [rsc.org]
- 28. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
A Technical Guide to Therapeutic Target Identification for (S)-3-Aminopiperidine-2-one Derivatives
Executive Summary
The (S)-3-aminopiperidine-2-one scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for a range of bioactive molecules.[1][2] This guide provides an in-depth exploration of the primary therapeutic targets for derivatives of this scaffold, focusing on the mechanistic rationale and key experimental workflows required for target validation. We will dissect the established role of these compounds as modulators of the Inhibitor of Apoptosis (IAP) protein family and explore their emerging application in the cutting-edge field of Targeted Protein Degradation (TPD). This document is designed to be a practical resource, bridging fundamental biological concepts with actionable experimental protocols for drug discovery professionals.
Section 1: The Primary Target Family - Inhibitor of Apoptosis (IAP) Proteins
Rationale for Targeting IAPs in Oncology
Evasion of programmed cell death, or apoptosis, is a foundational hallmark of cancer.[3] The Inhibitor of Apoptosis (IAP) protein family are key regulators of this process, and their dysregulation is frequently implicated in tumor progression and therapeutic resistance.[4][5] Key members include X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These proteins function as endogenous brakes on the apoptotic machinery.[6]
-
XIAP is the most potent IAP family member due to its ability to directly bind and neutralize key executioner enzymes of apoptosis, namely caspase-3, -7, and -9.[7][8]
-
cIAP1 and cIAP2 function primarily as E3 ubiquitin ligases, regulating cell signaling pathways, including the NF-κB pathway, which controls inflammation and cell survival.[6][9]
Overexpression of IAPs has been documented in a wide array of human cancers, where it correlates with poor prognosis and resistance to chemotherapy and radiation.[7][10] This makes the IAP family a compelling set of targets for therapeutic intervention. By inhibiting these proteins, it is possible to lower the threshold for apoptosis and re-sensitize cancer cells to cell death stimuli.[5]
Mechanism of Action: Functioning as SMAC Mimetics
In healthy cells, IAP activity is antagonized by the endogenous mitochondrial protein known as the Second Mitochondria-derived Activator of Caspases, or SMAC (also called DIABLO).[11] Upon initiation of the intrinsic apoptotic pathway, SMAC is released into the cytosol, where its N-terminal tetrapeptide motif (Ala-Val-Pro-Ile, or AVPI) binds with high affinity to a conserved groove in the Baculoviral IAP Repeat (BIR) domains of IAPs.[3][11] This binding event displaces caspases from XIAP and induces the auto-ubiquitination and degradation of cIAPs, thereby promoting apoptosis.
Derivatives of this compound are frequently designed as SMAC mimetics —small molecules that mimic this critical N-terminal binding motif of the SMAC protein.[11][12] By occupying the same BIR domain pocket as endogenous SMAC, these compounds effectively release the brakes on the apoptotic cascade.
Specific IAP Targets and Downstream Consequences
While many SMAC mimetics are pan-IAP inhibitors, their effects differ depending on the specific IAP protein they antagonize. Understanding these distinct outcomes is critical for rational drug design and patient selection.
-
Targeting XIAP: The primary consequence of antagonizing XIAP is the liberation of active caspases. XIAP's BIR2 and BIR3 domains directly bind to and inhibit caspase-3/-7 and caspase-9, respectively.[6][8] A SMAC mimetic that binds to these domains competes with the caspases, freeing them to execute the apoptotic program. This is a direct pro-apoptotic mechanism.[7]
-
Targeting cIAP1/cIAP2: The interaction of SMAC mimetics with cIAP1 and cIAP2 is more complex. These proteins possess a C-terminal RING domain that confers E3 ubiquitin ligase activity. Binding of a SMAC mimetic to the BIR domains of cIAP1/2 induces a conformational change that triggers their auto-ubiquitination and subsequent rapid degradation by the proteasome.[9][11][13] This degradation has a dual effect:
-
Activation of the Non-Canonical NF-κB Pathway: cIAPs constantly ubiquitinate and mark NIK (NF-κB-inducing kinase) for degradation. The loss of cIAPs stabilizes NIK, leading to the activation of the non-canonical NF-κB pathway, which can, in some contexts, promote cell death.[3][13]
-
Induction of TNFα-Dependent Apoptosis: The degradation of cIAPs primes cells for apoptosis induced by the cytokine TNFα. In many tumor cells, this leads to the formation of a death-inducing signaling complex and subsequent caspase-8 activation, creating a powerful autocrine or paracrine loop of cell death.[3]
-
Section 2: An Emerging Frontier - IAP Ligands in Targeted Protein Degradation (TPD)
Beyond direct antagonism, the this compound scaffold and its derivatives are strategically positioned to play a role in Targeted Protein Degradation (TPD), one of the most exciting modalities in drug discovery.
The PROTAC Concept
TPD utilizes heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to eliminate specific disease-causing proteins.[14] A PROTAC is composed of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[15] By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[16]
IAP Ligands as E3 Ligase Recruiters
The key to TPD is the availability of potent and specific E3 ligase ligands. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are most common, there is a pressing need to expand the toolbox of recruitable E3 ligases to overcome resistance and tune tissue selectivity.[17]
As E3 ligases themselves, cIAP1, cIAP2, and XIAP are ideal candidates for recruitment in TPD. A SMAC mimetic derived from the this compound scaffold can be repurposed as the E3-recruiting handle in a PROTAC.[14][15] By linking such a ligand to a binder for a separate oncogenic protein (e.g., a kinase or a transcription factor), one can create a novel PROTAC that co-opts IAP machinery to degrade previously "undruggable" targets. This approach not only degrades the target but may also confer the direct pro-apoptotic benefits of IAP inhibition, creating a dual-action therapeutic.
Section 3: Experimental Workflows for Target Validation
Synthesizing a novel derivative is only the first step. A rigorous, multi-tiered experimental cascade is essential to validate its mechanism, potency, and cellular activity.
Biochemical Assays: Target Engagement and Potency
These assays utilize purified proteins to quantify the direct interaction between the compound and its intended target.
Protocol 1: TR-FRET Binding Assay for XIAP-BIR3 Engagement
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled SMAC peptide from a GST-tagged XIAP-BIR3 protein. Disruption of the FRET signal is proportional to the binding affinity of the test compound.
-
Methodology:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
In a 384-well plate, add 5 µL of test compound serially diluted in assay buffer.
-
Add 5 µL of a solution containing 10 nM GST-XIAP-BIR3 and 2 nM Anti-GST-Terbium antibody. Incubate for 15 minutes.
-
Add 10 µL of a solution containing 20 nM of a fluorescently-labeled (e.g., FAM) SMAC peptide probe.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled reader (Excitation: 340 nm, Emission: 520 nm for FAM, 620 nm for Terbium).
-
Calculate the ratio of 520/620 nm emissions and plot against compound concentration to determine the IC₅₀, which can be converted to a Ki (inhibition constant).
-
Cell-Based Assays: Cellular Activity and Functional Outcomes
These assays confirm that the compound engages its target in a complex cellular environment and produces the desired biological effect.
Protocol 2: Western Blot for cIAP1 Degradation
-
Principle: This assay directly visualizes the compound-induced degradation of cIAP1 protein in a cancer cell line.
-
Methodology:
-
Seed a suitable cancer cell line (e.g., MDA-MB-231) in a 6-well plate and allow cells to adhere overnight.
-
Treat cells with a dose-response of the test compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against cIAP1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an ECL substrate and imaging system. Re-probe the blot for a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify band intensity to determine the DC₅₀ (concentration for 50% degradation).
-
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
-
Principle: This luminescent assay measures the activity of caspases-3 and -7, the key executioners of apoptosis. An increase in luminescence indicates apoptosis induction.
-
Methodology:
-
Seed cancer cells in a white-walled, clear-bottom 96-well plate (e.g., 10,000 cells/well).
-
Treat cells with a dose-response of the test compound for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate-reading luminometer.
-
Plot luminescence versus compound concentration to determine the EC₅₀ for apoptosis induction.
-
Data Presentation for Compound Prioritization
Summarizing data in a clear, tabular format is crucial for comparing the profiles of different derivatives and making informed decisions for lead optimization.
| Compound ID | Target Engagement (Biochemical) | Cellular Activity & Function |
| XIAP-BIR3 Binding (Ki, nM) | cIAP1 Degradation (DC₅₀, nM) | |
| Derivative A | 5.2 | 15.8 |
| Derivative B | 150.6 | 2.1 |
| Negative Control | >10,000 | >10,000 |
Table 1: Example data summary for prioritizing this compound derivatives. Derivative A shows potent XIAP binding, while Derivative B is a more potent cIAP1 degrader, correlating with stronger apoptosis induction in this hypothetical cell line.
Conclusion and Future Perspectives
The this compound scaffold is a clinically relevant and versatile starting point for the discovery of novel therapeutics. Its derivatives are potent modulators of the Inhibitor of Apoptosis proteins, offering a validated strategy for inducing cell death in cancer. The primary targets—XIAP, cIAP1, and cIAP2—can be antagonized to directly trigger apoptosis or to sensitize tumors to other therapies.[18]
Looking forward, the most innovative application for this chemical class lies in the field of Targeted Protein Degradation. By leveraging IAP-binding moieties as E3 ligase recruiters, researchers can develop next-generation PROTACs capable of eliminating a wide range of high-value oncology targets. The future development of these derivatives will likely focus on optimizing selectivity between IAP family members and expanding their utility as IAP-recruiting elements in novel TPD constructs, pushing the boundaries of modern drug discovery.
References
- Fulda, S. (2015). Smac Mimetics to Therapeutically Target IAP Proteins in Cancer. PubMed. [Link]
- Chen, T. L., et al. (2021).
- Patsnap Synapse. (2024). What are cIAP1/cIAP2 inhibitors and how do they work?.
- Garrison, K. C., et al. (2020). Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC.
- Frontiers in Oncology. (2023). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Frontiers. [Link]
- Lu, J., et al. (2014). Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells.
- Sun, H., & Wang, S. (2012). Small-Molecule SMAC Mimetics as New Cancer Therapeutics. PubMed Central. [Link]
- La Manna, S., et al. (2022). A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer. PubMed Central. [Link]
- Patsnap Synapse. (2024). What are XIAP inhibitors and how do they work?.
- Oral, O., et al. (2016).
- Fulda, S. (2015). Promises and Challenges of Smac Mimetics as Cancer Therapeutics. AACR Journals. [Link]
- Bertrand, M. J. M., & Saleh, M. (2016). SMAC Mimetics: Promising Therapeutic Agents in Cancer and other Diseases.
- Probst, B. L., et al. (2010). Small-Molecule IAP Antagonists Sensitize Cancer Cells to TRAIL-Induced Apoptosis: Roles of XIAP and cIAPs. AACR Journals. [Link]
- Triggiani, D., et al. (2020). XIAP as a Target of New Small Organic Natural Molecules Inducing Human Cancer Cell Death.
- Park, J. H., et al. (2022).
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Aminopiperidine-2,6-dione: Exploring its Role in Targeted Therapies and Future Research. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Zhang, W., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- Del Canto, M., et al. (2024). Investigating Protein Degradability through Site-Specific Ubiquitin Ligase Recruitment. bioRxiv. [Link]
- American Chemical Society. (2022).
- Hughes, S. J., & Ciulli, A. (2022).
- ResearchGate. (2020). Structure of few bio-active compounds having 3-amino piperidine ring system.
- ChemBK. (2024). This compound. ChemBK. [Link]
- Park, J. H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation.
- Al-Zharani, M., et al. (2022).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 6. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are XIAP inhibitors and how do they work? [synapse.patsnap.com]
- 9. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
An In-depth Technical Guide to (S)-3-Aminopiperidine-2-one Hydrochloride: Synthesis, Properties, and Applications
Abstract
(S)-3-Aminopiperidine-2-one hydrochloride is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its rigid piperidinone scaffold, coupled with a strategically positioned primary amine, makes it an invaluable synthon for creating complex molecules with significant therapeutic potential. This guide provides a comprehensive technical overview of its core properties, synthesis, and key applications, with a focus on the practical insights required by researchers and drug development professionals. We will delve into detailed synthesis protocols, analytical characterization, and its role in the generation of high-value pharmaceutical agents.
Introduction: The Strategic Importance of the Aminopiperidinone Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. The introduction of a lactam functionality and a chiral amino group, as seen in this compound, imparts conformational rigidity and provides a handle for stereospecific modifications. This unique combination of features has positioned it as a crucial intermediate in the synthesis of targeted therapies, including immunomodulators and enzyme inhibitors. Understanding the nuances of its synthesis and chemical behavior is therefore critical for any drug discovery program leveraging this versatile building block.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its effective use in synthesis and formulation. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 42538-31-8 | [1] |
| Molecular Formula | C₅H₁₁ClN₂O | [2] |
| Molecular Weight | 150.61 g/mol | [2] |
| Appearance | White to off-white or light yellow solid/crystalline powder | [1] |
| Melting Point | Information not readily available | |
| Solubility | Slightly soluble in DMSO, Methanol, and Water.[1] The hydrochloride salt form is expected to have improved solubility in polar protic solvents compared to the free base. | [3][4] |
| Stability | Hygroscopic solid.[1] Stable under recommended storage conditions (inert atmosphere, room temperature). | [1] |
| pKa | Not experimentally determined in available literature. The primary amine is expected to have a pKa in the range of 8-10. |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidinone ring protons. The proton at the chiral center (C3) would likely appear as a multiplet. The diastereotopic protons of the methylene groups (C4 and C5) would exhibit complex splitting patterns. The N-H protons of the amine and amide may appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals for the piperidinone ring. The carbonyl carbon (C2) would be the most downfield signal, typically in the range of 170-175 ppm. The chiral carbon bearing the amino group (C3) would appear around 50-60 ppm. The remaining methylene carbons (C4, C5, and C6) would resonate in the upfield region.
The IR spectrum will be characterized by the following key absorptions:
-
N-H stretching: Broad bands in the region of 3400-3200 cm⁻¹ corresponding to the primary amine and the amide N-H.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the lactam carbonyl group.
-
N-H bending: A band in the region of 1600-1650 cm⁻¹.
In mass spectrometry (electron ionization or electrospray), the fragmentation pattern would likely involve the loss of the amino group and cleavage of the piperidinone ring. The molecular ion peak [M]+ for the free base (C₅H₁₀N₂O) would be observed at m/z 114.15.[5]
Synthesis of this compound Hydrochloride
The most common and stereospecific route to this compound hydrochloride utilizes the readily available chiral pool starting material, L-ornithine hydrochloride. The synthesis involves the cyclization of an L-ornithine derivative to form the lactam ring.
Synthesis from L-Ornithine Hydrochloride
This procedure involves the esterification of L-ornithine followed by base-mediated cyclization to the lactam.
Caption: Synthetic workflow from L-Ornithine.
Experimental Protocol:
-
Step 1: Esterification of L-Ornithine Hydrochloride [1]
-
To a suspension of L-ornithine hydrochloride (1.0 eq) in anhydrous methanol, slowly add trimethylchlorosilane (4.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Step 2: Cyclization to (S)-3-Aminopiperidin-2-one [1]
-
Cool the reaction mixture from Step 1 to 0 °C.
-
Slowly add a solution of sodium ethoxide in ethanol (7.0 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.
-
Neutralize the reaction mixture to pH 7 with 6N aqueous HCl.
-
Filter the resulting precipitate (sodium chloride) and concentrate the filtrate under reduced pressure.
-
-
Step 3: Purification and Hydrochloride Salt Formation [1]
-
The crude product can be purified by silica gel column chromatography (e.g., using a methanol/dichloromethane gradient).
-
Dissolving the purified free base in a suitable solvent and treating with HCl (gas or solution) will yield the hydrochloride salt.
-
Causality Behind Experimental Choices: The use of trimethylchlorosilane in methanol is a common and effective method for the in situ generation of HCl, which catalyzes the esterification of the carboxylic acid group of ornithine. The subsequent addition of a strong base, sodium ethoxide, deprotonates the amino groups, facilitating the intramolecular nucleophilic attack of the delta-amino group on the ester carbonyl, leading to the formation of the six-membered lactam ring. The stereochemistry at the alpha-carbon is retained throughout this process.
Key Applications in Drug Development
This compound hydrochloride serves as a crucial chiral building block for several classes of therapeutic agents.
Caption: Major applications of the title compound.
Peptide Mimetics and Constrained Peptides
The rigid piperidinone scaffold can be incorporated into peptide chains to induce conformational constraints.[5] This can lead to peptides with enhanced biological activity, improved stability against enzymatic degradation, and better pharmacokinetic profiles. The primary amine of this compound allows for its integration into peptide synthesis protocols, typically after appropriate N-protection.
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists
Recent research has identified novel 3-amino-piperidin-2-one derivatives as potent and orally bioavailable CGRP receptor antagonists.[6] These compounds are being investigated for the treatment of migraines. The (S)-stereochemistry of the amino group is often crucial for optimal binding to the receptor.
Precursor for Lenalidomide Analogs
While the 2,6-dione analog is the direct precursor to lenalidomide, (S)-3-aminopiperidin-2-one can be used to synthesize novel analogs of this important immunomodulatory drug. The core aminopiperidinone structure is the pharmacophore responsible for binding to the cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of specific target proteins.
Safety and Handling
This compound hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: It is classified as an irritant and may cause skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture due to its hygroscopic nature.[1]
Conclusion
This compound hydrochloride is a valuable and versatile chiral building block with significant applications in modern drug discovery. Its stereospecific synthesis from L-ornithine provides a reliable route to this important intermediate. As researchers continue to explore the therapeutic potential of molecules with constrained geometries and specific stereochemical orientations, the demand for synthons like this compound hydrochloride is expected to grow. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to effectively utilize this compound in their drug development endeavors.
References
- Hassner, A., et al. (2000). From Amino Acids to Fused Chiral Pyrrolidines and Piperidines via the INOC Route. Journal of Organic Chemistry.
- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of (S)
- MedChemExpress. (S)-3-Boc-aminopiperidine.
- Google Patents. (2007). Preparation of (r)-3-aminopiperidine dihydrochloride.
- Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. mLife.
- Supporting Inform
- MDPI. (2023).
- Google Patents. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- PubChem. 3-Amino-2-piperidone.
- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances.
- LGC Standards. (S)-3-Aminopiperidin-2-one Hydrochloride.
- CymitQuimica. (S)-3-Aminopiperidin-2-one.
- BenchChem. (2025).
- CymitQuimica. (3S)-3-aminopiperidin-2-one.
- Sigma-Aldrich. This compound, AldrichCPR 34294-79-6.
- CymitQuimica. 3-Aminopiperidin-2-one, HCl.
- ResearchGate. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- PubMed. (2024).
- BLD Pharm. 1892-22-4|3-Aminopiperidin-2-one.
- PubMed. (1990). Formation of D-Phe-Pro-Val-cyclo-Orn by gramicidin S synthetase in the absence of L-leucine.
- MedChemExpress. L-Ornithine-1,2,3,4,5-13C5 hydrochloride.
- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances.
- ChemicalBook. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8.
Sources
- 1. (S)-3-Aminopiperidin-2-one Hydrochloride [lgcstandards.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals. Its presence is critical to the biological activity of numerous therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. The aminopiperidine core, in particular, offers a versatile scaffold that allows for diverse functionalization, significantly influencing a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the biosynthetic pathways that lead to these structures in nature provides invaluable insights for synthetic chemists and drug developers, enabling the discovery of new bioactive compounds and the development of novel synthetic strategies. This guide delves into the core biosynthetic routes to aminopiperidine-containing natural products, focusing on the key enzymatic transformations and the methodologies used to elucidate these complex pathways.
The Central Role of L-Lysine: The Primary Precursor
The biosynthesis of the vast majority of piperidine alkaloids originates from the essential amino acid L-lysine. This amino acid provides the fundamental five-carbon backbone and the nitrogen atom that form the heterocyclic ring. The initial and committed step in this pathway is the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.
Key Enzymatic Steps from L-Lysine to the Piperidine Ring
-
Decarboxylation of L-Lysine: As mentioned, LDC catalyzes the conversion of L-lysine to cadaverine. This is a crucial control point in the biosynthesis of piperidine alkaloids.
-
Oxidative Deamination of Cadaverine: The diamine cadaverine then undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO) . This enzymatic step converts one of the primary amino groups of cadaverine into an aldehyde, forming 5-aminopentanal.
-
Spontaneous Cyclization: 5-aminopentanal exists in equilibrium with its cyclic imine form, Δ¹-piperideine. This intramolecular cyclization occurs spontaneously and is a key step in the formation of the piperidine ring.
-
Reduction to Piperidine: The final step to form the basic piperidine scaffold is the reduction of the C=N double bond in Δ¹-piperideine. This is typically carried out by a reductase enzyme, often an SDR (short-chain dehydrogenase/reductase).
Caption: Core biosynthetic pathway from L-lysine to the piperidine ring.
Elucidation of Biosynthetic Pathways: Methodologies and Experimental Insights
Determining the intricate steps of a biosynthetic pathway requires a combination of advanced analytical and biochemical techniques. Isotopic labeling, in particular, is a powerful tool for tracing the metabolic fate of precursors.
Isotopic Labeling Studies
The fundamental principle of isotopic labeling involves introducing a precursor molecule containing a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and then tracking its incorporation into the final natural product. This allows researchers to map the connectivity of atoms from the precursor to the product, thereby revealing the sequence of biochemical reactions.
Experimental Protocol: General Isotopic Labeling Experiment for Piperidine Alkaloid Biosynthesis
-
Precursor Selection and Synthesis: Synt
Introduction: The Structural Significance of (S)-3-Aminopiperidine-2-one
An In-Depth Technical Guide: Theoretical Studies on the Conformation of (S)-3-Aminopiperidine-2-one
Abstract: this compound is a chiral heterocyclic compound of significant interest in medicinal chemistry, serving as a vital building block for various pharmaceutical agents.[1][2] Its delta-lactam structure, a six-membered ring containing an amide bond, combined with a chiral amino substituent, results in a complex conformational landscape that is critical to its biological activity and interaction with target macromolecules.[3][4] Understanding the conformational preferences of this molecule is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the conformational behavior of this compound. We will explore the application of quantum mechanics (QM) and molecular dynamics (MD) simulations, offering field-proven insights and detailed protocols for researchers in drug development and computational chemistry.
The piperidine scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[5] Its conformational flexibility allows it to adopt various shapes to fit into biological targets. This compound combines this piperidine core with two key functional groups: a lactam (a cyclic amide) and a primary amine.[6][7]
-
The Lactam Constraint: The amide bond within the ring introduces partial double-bond character, leading to planarization of the N1-C2-O8-C3 segment (atom numbering as per standard convention). This planarity significantly influences the overall puckering of the six-membered ring.
-
The Chiral Amino Group: The stereocenter at the C3 position, bearing an amino group, is crucial. The orientation of this group—whether it prefers an axial or equatorial position—directly impacts the molecule's shape, polarity, and hydrogen bonding potential.
Elucidating the dominant low-energy conformations is essential, as the biologically active conformation is often one of these stable states. Computational chemistry provides a powerful lens to explore this conformational space with high resolution.[8]
The Conformational Landscape: Theoretical Possibilities
Like cyclohexane, the piperidine ring primarily adopts low-energy chair conformations to minimize steric and torsional strain.[9] However, the presence of the sp2-hybridized carbonyl carbon and amide nitrogen slightly flattens the ring compared to cyclohexane. The two primary chair conformations for this compound are distinguished by the orientation of the C3-amino group.
-
Equatorial Conformer (3S-eq): The amino group occupies an equatorial position, generally considered less sterically hindered.
-
Axial Conformer (3S-ax): The amino group occupies an axial position, which can lead to unfavorable 1,3-diaxial interactions.
Other, higher-energy conformations like boat and twist-boat forms are also possible and may be relevant as transition states or in specific solvent environments. A thorough computational analysis must evaluate the relative energies of these key structures.
Computational Strategy: A Dual QM/MD Approach
A robust theoretical study of conformational preferences leverages the strengths of both Quantum Mechanics (QM) and Molecular Dynamics (MD).[5][10] QM methods provide highly accurate energy calculations for static structures, while MD simulations offer insights into the dynamic behavior of the molecule in a condensed phase (e.g., in solution) over time.
Caption: A dual QM/MD workflow for conformational analysis.
Quantum Mechanics for Energetic Accuracy
QM, particularly Density Functional Theory (DFT), is the gold standard for calculating the electronic structure and, consequently, the precise energies of molecular conformers.[11] This allows for a reliable ranking of the stability of the axial versus equatorial forms.
Protocol 1: DFT Geometry Optimization and Energy Calculation
This protocol outlines the steps for calculating the relative energies of the 3S-eq and 3S-ax conformers in the gas phase.
-
Structure Preparation:
-
Build the initial 3D structures for both the equatorial (3S-eq) and axial (3S-ax) conformers of this compound using a molecular editor like Avogadro or GaussView.
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
DFT Calculation Setup:
-
Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Method (Functional): Select the B3LYP functional. This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: Choose the 6-31G(d,p) basis set. This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing molecular geometries and interactions.
-
Calculation Type: Specify Opt Freq to perform a geometry optimization followed by a frequency calculation.
-
Rationale: The optimization will find the nearest local energy minimum on the potential energy surface. The frequency calculation serves a dual purpose: it confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.
-
-
Execution and Analysis:
-
Submit the calculation for both the 3S-eq and 3S-ax conformers.
-
After completion, verify that both optimizations converged and have zero imaginary frequencies.
-
Extract the final electronic energy (including ZPVE correction) for each conformer.
-
Calculate the relative energy (ΔE) = E(axial) - E(equatorial). A positive value indicates the equatorial conformer is more stable.
-
Table 1: Representative DFT Calculation Results (Gas Phase)
| Conformer | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 3S-eq (Equatorial) | -401.123456 | -400.987654 | 0.00 (Reference) |
| 3S-ax (Axial) | -401.120123 | -400.984321 | +2.10 |
Note: These are illustrative values. Actual results will depend on the specific software and computational resources.
The results typically show that the equatorial conformer is more stable, primarily due to the avoidance of steric clashes that the axial amino group would experience.
Molecular Dynamics for Dynamic Behavior in Solution
While gas-phase DFT calculations are fundamental, the biological environment is aqueous. MD simulations model the molecule's behavior over time in a simulated solvent, providing insights into its dynamic stability, flexibility, and interactions with solvent molecules.[12][13]
Protocol 2: MD Simulation in an Aqueous Environment
This protocol describes a typical setup for an MD simulation using GROMACS or AMBER.
-
System Preparation:
-
Input Structure: Take the DFT-optimized geometry of the most stable conformer (e.g., 3S-eq).
-
Force Field Parametrization: Assign a suitable force field, such as OPLS-AA or GAFF. Generate partial atomic charges for the molecule, often derived from QM calculations (e.g., RESP or Merz-Kollman charges), to accurately model electrostatic interactions.
-
Solvation: Place the molecule in the center of a periodic cubic box. Fill the box with a pre-equilibrated water model, such as TIP3P or SPC/E. A typical box size would ensure at least 10-12 Å of solvent around the molecule in all directions.
-
Neutralization: Add counter-ions (e.g., Cl⁻) if the molecule has a net charge to ensure the overall system is electrically neutral.
-
-
Simulation Steps:
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to relax any steric clashes, particularly between the solute and solvent.
-
Equilibration (NVT Ensemble): Heat the system to the target temperature (e.g., 298 K or 310 K) while keeping the volume constant (NVT ensemble). This is typically done for 100-500 picoseconds, with position restraints on the solute to allow the solvent to equilibrate around it.
-
Equilibration (NPT Ensemble): Switch to a constant pressure ensemble (NPT) to adjust the system density to the target pressure (1 bar). This phase, lasting 1-2 nanoseconds, ensures the system reaches the correct density and temperature.
-
Production Run: Run the simulation for a significant duration (e.g., 100-500 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps) for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the solute's backbone atoms over time relative to the starting structure. A stable, plateauing RMSD indicates the system has reached equilibrium.
-
Dihedral Angle Analysis: Monitor the key dihedral angles of the piperidine ring to confirm it maintains its chair conformation.
-
Hydrogen Bond Analysis: Quantify the number and lifetime of hydrogen bonds between the amino group, the lactam oxygen/nitrogen, and the surrounding water molecules. This reveals how the solvent stabilizes the conformation.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 34294-79-6: (3S)-3-aminopiperidin-2-one | CymitQuimica [cymitquimica.com]
- 3. hmdb.ca [hmdb.ca]
- 4. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amines and Amides | Chemistry for Majors [courses.lumenlearning.com]
- 8. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Enzymatic Synthesis of (S)-3-Aminopiperidine-2-one using Transaminase
Introduction: The Significance of Chiral Lactams
(S)-3-Aminopiperidine-2-one is a valuable chiral building block in medicinal chemistry and pharmaceutical development.[1] Its rigid, cyclic structure and chiral amine functionality make it a crucial intermediate for synthesizing a range of bioactive molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and compounds targeting neurological disorders.[1][2] Traditional chemical routes to such chiral cyclic amines often involve multi-step syntheses, harsh reaction conditions, and the use of expensive, toxic metal catalysts, frequently resulting in low enantioselectivity.[3][4]
Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has emerged as a powerful, green, and efficient alternative for the asymmetric synthesis of chiral amines from prochiral ketones.[3][5][6] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the stereoselective transfer of an amino group from an amine donor to a carbonyl acceptor, offering high enantioselectivity under mild reaction conditions.[3][7] Asymmetric synthesis using ω-TAs can theoretically achieve a 100% yield of the desired enantiomer, making it a highly desirable method for pharmaceutical manufacturing.[5][8]
This application note provides a comprehensive guide and a detailed protocol for the enzymatic synthesis of this compound from a prochiral ketone precursor using a commercially available (S)-selective ω-transaminase.
Reaction Principle and Strategy
The core of this protocol is the asymmetric amination of a prochiral ketone, N-protected piperidine-2,3-dione, catalyzed by an (S)-selective ω-transaminase. The enzyme stereoselectively transfers an amino group from an amine donor, such as isopropylamine, to the ketone, generating the desired (S)-enantiomer of the aminopiperidinone. The use of an N-Boc protecting group on the ketone substrate enhances its solubility in the reaction medium and facilitates subsequent purification. The final deprotection step yields the target molecule, this compound.
The reaction equilibrium often lies unfavorably towards the starting materials. To drive the reaction to completion, a large excess of the amine donor (isopropylamine) is used. The acetone co-product formed from isopropylamine can be removed, for example, by evaporation or by using a coupled enzymatic system, further shifting the equilibrium towards product formation.[5][7]
Materials and Reagents
| Reagent | Supplier | Grade | Purpose |
| (S)-selective ω-Transaminase (lyophilized powder or immobilized) | Various | Biocatalysis | Catalyst |
| N-Boc-piperidine-2,3-dione | Custom Synthesis/Various | ≥95% | Prochiral Ketone Substrate |
| Isopropylamine | Sigma-Aldrich | ≥99% | Amine Donor |
| Pyridoxal 5'-phosphate (PLP) | Sigma-Aldrich | ≥98% | Enzyme Cofactor |
| Triethanolamine | Sigma-Aldrich | ≥99% | Buffer Component |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% | Co-solvent for Substrate |
| Hydrochloric Acid (HCl) | Fisher Scientific | ACS Grade | pH Adjustment / Deprotection |
| Ethyl Acetate | Fisher Scientific | HPLC Grade | Extraction Solvent |
| Sodium Sulfate (anhydrous) | Fisher Scientific | ACS Grade | Drying Agent |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade | HPLC Mobile Phase Additive |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade | HPLC Mobile Phase |
| Diethylamine (DEA) | Sigma-Aldrich | ≥99.5% | HPLC Mobile Phase Additive |
Experimental Protocols
Part 1: Enzymatic Synthesis of (S)-N-Boc-3-Aminopiperidine-2-one
This protocol details the core biocatalytic amination step.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 5. almacgroup.com [almacgroup.com]
- 6. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Asymmetric Synthesis of Enantiopure 3-Aminopiperidines
Introduction: The Ascendance of 3-Aminopiperidines in Modern Pharmaceuticals
The 3-aminopiperidine scaffold has firmly established itself as a privileged structure in the landscape of medicinal chemistry.[1] Its inherent conformational rigidity and the stereospecific orientation of the amino group make it a crucial pharmacophore for engaging with biological targets with high affinity and selectivity. This is particularly evident in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as alogliptin and linagliptin, which have become cornerstone therapies for type 2 diabetes.[2][3] The therapeutic success of these and other drugs containing this motif, including the JAK3 inhibitor tofacitinib, underscores the critical importance of accessing enantiomerically pure 3-aminopiperidines.[4]
Historically, the synthesis of this scaffold often relied on classical methods like Hofmann or Curtius rearrangements of nipecotic acid derivatives or the reduction of 3-aminopyridine.[1] These approaches, while foundational, frequently yielded racemic mixtures, necessitating arduous chiral resolutions, and often involved harsh reaction conditions.[1] The demand for scalable, efficient, and highly stereoselective routes has propelled the development of sophisticated asymmetric synthetic methodologies.
This comprehensive technical guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the principal modern strategies for producing enantiopure 3-aminopiperidines, complete with detailed, field-proven protocols. We will delve into the mechanistic rationale behind each approach, offering a comparative analysis to aid in the selection of the most suitable method for a given research or development objective. The methodologies covered include biocatalytic approaches, catalytic asymmetric hydrogenation, chiral pool synthesis, and organocatalytic strategies.
Strategic Overview: Pathways to Enantiopure 3-Aminopiperidines
The synthesis of enantiopure 3-aminopiperidines can be broadly categorized into several key strategies. The choice of strategy is often dictated by factors such as the desired enantiomer, scale of synthesis, available starting materials, and the need for specific protecting groups.
Caption: The two-half-reaction mechanism of transaminases.
Protocol 1: Asymmetric Synthesis of (S)-1-Boc-3-aminopiperidine using an Immobilized ω-Transaminase
This protocol describes the synthesis of (S)-1-Boc-3-aminopiperidine from the corresponding prochiral ketone using a commercially available immobilized ω-transaminase. [2][5] Materials:
-
1-Boc-3-piperidone
-
Immobilized (S)-selective ω-transaminase (e.g., ATA-255 or equivalent)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (4 M)
-
Potassium hydroxide (KOH)
Procedure:
-
Reaction Setup: In a reaction vessel, suspend the immobilized transaminase (e.g., 200 mg) in 5 mL of triethanolamine buffer (100 mM, pH 7.5). [5]2. Add isopropylamine to a final concentration of 1.1 M and PLP to a final concentration of 1.4 mM. [5]3. Stir the mixture at 35°C and 550 rpm for 5 minutes. [5]4. Substrate Addition: In a separate vial, dissolve 1-Boc-3-piperidone (0.26 mmol) in DMSO (750 µL) and preheat to 35°C. Add this solution to the enzyme mixture. [5]5. Reaction: Stir the reaction mixture at 35°C and 550 rpm for 24 hours. Monitor the reaction progress by HPLC or TLC. [5]6. Work-up: After 24 hours, filter to recover the immobilized enzyme, which can be washed and stored for reuse. [5]7. Adjust the pH of the filtrate to 2 with 4 M HCl and extract with ethyl acetate (2 x 5 mL) to remove any unreacted ketone. [5]8. Basify the aqueous layer to pH 13 with KOH and extract the product with ethyl acetate (4 x 5 mL). [5]9. Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-3-amino-1-Boc-piperidine. [5]10. Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Protocol 2: One-Pot Enzyme Cascade for (S)-3-N-Cbz-aminopiperidine
This advanced one-pot, two-enzyme cascade synthesizes the chiral aminopiperidine from an amino alcohol, avoiding the isolation of potentially unstable intermediates. [1][6] Materials:
-
N-Cbz-protected L-ornithinol
-
Galactose oxidase (GOase) variant
-
Imine reductase (IRED)
-
Catalase
-
NADP⁺
-
Glucose dehydrogenase (for cofactor recycling)
-
Glucose
-
Sodium phosphate buffer (pH 7.5)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve N-Cbz-protected L-ornithinol in sodium phosphate buffer. [1]2. Add catalase, NADP⁺, glucose, and glucose dehydrogenase to the buffered solution. [1]3. Enzyme Addition: Initiate the reaction by adding the GOase variant and the IRED. [1]4. Reaction: Incubate the mixture at 30°C with shaking for 24 hours. The GOase oxidizes the alcohol to an aldehyde, which spontaneously cyclizes to a cyclic imine. The IRED then stereoselectively reduces the imine to the final product. [1]5. Monitor the reaction progress by LC-MS or GC-FID. [1]6. Work-up and Purification: Upon completion, quench the reaction and extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify by chromatography to yield (S)-3-N-Cbz-aminopiperidine. [1]
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is one of the most efficient and atom-economical methods for creating stereogenic centers. [7]For 3-aminopiperidine synthesis, this strategy is primarily applied to the reduction of prochiral enamides or appropriately substituted pyridine derivatives.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
The rhodium-catalyzed asymmetric hydrogenation of N-acyl enamides is a well-established and highly effective method for producing chiral amines with excellent enantioselectivity. [2][8]The choice of the chiral phosphine ligand is crucial for achieving high stereocontrol.
Caption: Generalized mechanism for Rh-catalyzed enamide hydrogenation.
Protocol 3: Rh-SYNPHOS-Catalyzed Asymmetric Hydrogenation of an N-(1-benzylpiperidin-3-yl)enamide
This protocol details a method for the synthesis of enantioenriched 3-aminopiperidine derivatives with high yields and enantioselectivities. [4] Materials:
-
N-(1-benzylpiperidin-3-yl)enamide
-
[Rh(COD)₂]BF₄
-
(R)-SYNPHOS (or other suitable chiral phosphine ligand)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ and (R)-SYNPHOS in anhydrous THF. Stir for 20-30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate autoclave or high-pressure reactor, dissolve the N-(1-benzylpiperidin-3-yl)enamide substrate in anhydrous THF.
-
Hydrogenation: Transfer the catalyst solution to the reactor. Seal the reactor, purge with H₂, and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up and Purification: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to afford the chiral 3-aminopiperidine derivative. [4]6. Analysis: Determine the enantiomeric excess by chiral HPLC. A single crystallization may further enhance the enantiopurity. [4]
Chiral Pool Synthesis: Leveraging Nature's Chirality
Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. [9]For 3-aminopiperidines, amino acids such as L-glutamic acid and L-ornithine are excellent starting points. [10]
Protocol 4: Synthesis of a 3-(N-Boc-amino)piperidine Derivative from L-Glutamic Acid
This multi-step synthesis provides a reliable route to enantiopure 3-aminopiperidine derivatives. [7] Materials:
-
L-Glutamic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Sodium borohydride (NaBH₄)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
A primary amine (e.g., benzylamine)
-
Dichloromethane (DCM)
Procedure:
-
Diesterification: To a stirred solution of L-glutamic acid in methanol at 0°C, slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate to yield the dimethyl ester hydrochloride salt. [7]2. N-Boc Protection: Dissolve the diester salt in DCM. At 0°C, add triethylamine, (Boc)₂O, and a catalytic amount of DMAP. Stir at room temperature for 6 hours. Work up with an aqueous wash to obtain (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate. [7]3. Reduction to Diol: Carefully add sodium borohydride in portions to a solution of the N-Boc diester in a suitable solvent like THF or ethanol. This reduces both ester groups to hydroxyls, yielding the corresponding chiral diol.
-
Ditosylation: Dissolve the diol in pyridine or DCM with triethylamine. Cool to 0°C and add p-toluenesulfonyl chloride. Stir until the reaction is complete to form the ditosylate.
-
Cyclization: React the ditosylate with a primary amine (e.g., benzylamine). The amine will displace both tosylate groups in a double nucleophilic substitution to form the protected 3-(N-Boc-amino)piperidine ring. 6. Purification: Purify the final product by column chromatography. The N-benzyl group can be removed by hydrogenolysis if the free secondary amine is desired.
Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. [11]For piperidine synthesis, domino reactions catalyzed by chiral secondary amines (e.g., proline derivatives) or Brønsted acids are particularly powerful. [12][13]
Protocol 5: Organocatalytic Domino Michael/Aza-Henry/Cyclization Reaction
This protocol describes a one-pot, three-component reaction to assemble a highly functionalized tetrahydropyridine, a precursor to substituted piperidines, with excellent stereocontrol. [12][13] Materials:
-
A 1,3-dicarbonyl compound (e.g., dibenzoylmethane)
-
A β-nitroolefin (e.g., β-nitrostyrene)
-
An aldimine (e.g., N-PMP-protected imine)
-
Quinine-derived squaramide catalyst
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a dry reaction vial under an inert atmosphere, add the quinine-derived squaramide catalyst (10 mol%). [12]2. Reagent Addition: Add the 1,3-dicarbonyl compound (1.0 equiv), the β-nitroolefin (1.0 equiv), and the aldimine (2.0 equiv). [12]3. Reaction: Add anhydrous DCM and cool the mixture to -25°C. Stir at this temperature for 1.5 to 4 days, monitoring by TLC. [12]4. Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude residue by flash column chromatography to afford the desired tetrahydropyridine product. [12]5. Analysis: Confirm the structure by NMR and HRMS. Determine the enantiomeric excess by chiral HPLC. [12]
Comparative Summary of Asymmetric Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical Yield | Typical ee (%) |
| Biocatalysis (Transaminase) | High enantioselectivity (>99%), mild conditions, environmentally friendly. [10][14] | Substrate scope can be limited, potential for product/substrate inhibition. [10] | 70-95% | >99% [14] |
| Enzyme Cascade | One-pot synthesis, avoids isolation of unstable intermediates, high enantiopurity. [1] | Requires multiple enzymes, optimization can be complex. | ~54% (isolated) | High |
| Catalytic Asymmetric Hydrogenation | High efficiency, atom-economical, broad substrate scope. [4][7] | Requires precious metal catalysts, high-pressure equipment needed. | 85-95% | 90-99% [4] |
| Chiral Pool Synthesis | Starts from readily available, inexpensive chiral materials, well-established routes. | Multi-step sequences can be long, overall yield may be moderate. | 44-55% (overall) | >99% (inherent) |
| Organocatalysis | Metal-free, mild conditions, can build complex structures in one pot. [12][15] | Catalyst loading can be high, reaction times may be long. | 80-95% | 90-99% [12] |
Conclusion and Future Outlook
The synthesis of enantiopure 3-aminopiperidines has evolved from classical resolution techniques to a suite of highly sophisticated and efficient asymmetric methodologies. Biocatalysis, particularly the use of transaminases, offers an exceptionally green and highly enantioselective route suitable for industrial-scale production. [16]Catalytic asymmetric hydrogenation remains a cornerstone for its efficiency and broad applicability, with ongoing research focused on developing more active and robust catalysts based on earth-abundant metals. [17]Chiral pool synthesis provides a reliable, albeit sometimes lengthy, path from natural amino acids, while organocatalysis continues to offer novel and powerful strategies for the rapid assembly of complex piperidine cores.
The choice of synthetic strategy will ultimately depend on the specific goals of the research program. For large-scale manufacturing of a specific enantiomer, a well-optimized biocatalytic or catalytic hydrogenation process is often preferred. For the rapid generation of diverse analogs in a discovery setting, chiral pool or organocatalytic domino strategies may be more advantageous. As our understanding of asymmetric catalysis deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this vital pharmaceutical scaffold, further empowering the discovery of next-generation therapeutics.
References
- Rhodium-Catalyzed Asymmetric Hydrogenation of N-(1-ben- zylpiperidin-3-yl)-enamides. (2016).
- Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022). Organic Process Research & Development. ACS Publications.
- An asymmetric synthesis method for (R)-3-amino piperidine derivatives - SciSpace.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
- Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC - NIH.
- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals.
- Computer Modeling Explains the Structural Reasons for the Difference in Reactivity of Amine Transaminases Regarding Prochiral Methylketones - NIH.
- Rhodium/MonoPhos-Catalysed Asymmetric Hydrogenation of Enamides - the University of Groningen research portal.
- Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine | ACS Catalysis.
- (R)-3-Aminopiperidine | CAS No- 127294-73-9 | Pharmaffiliates.
- Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - MDPI.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing).
- Synthesis of protected 3-aminopiperidine and 3- aminoazepane derivatives using enzyme cascades - The University of Manchester.
- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents.
- Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans | Organic Letters - ACS Publications.
- Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase | Request PDF - ResearchGate.
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
- Diastereoselective synthesis using chiral auxiliary - Edgars Suna Group.
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate.
- Asymmetric Synthesis.
- Facile and Green Synthesis of Saturated Cyclic Amines - MDPI.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing.
- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH.
- Stereoselective Synthesis of New Chiral N -Tertiary Tetrasubstituted ??-Enamino Ester Piperidines through an Ammonia-Catalyzed Process | Request PDF - ResearchGate.
- Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction - PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 11. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Chiral Auxiliaries [sigmaaldrich.com]
Application Notes and Protocols: A Step-by-Step Guide to the Large-Scale Synthesis of (S)-3-Aminopiperidine-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminopiperidine-2-one, a chiral cyclic amino acid analog, is a critical building block in the synthesis of various pharmaceutical compounds. Its rigid piperidone scaffold and chiral amine functionality make it a valuable pharmacophore in drug discovery. This guide provides a comprehensive overview of the large-scale synthesis of this compound, detailing established synthetic routes, process optimization, safety considerations, and analytical quality control. The focus is on providing practical, field-proven insights to facilitate the transition from laboratory-scale synthesis to industrial production.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for the large-scale production of this compound is a critical decision influenced by factors such as cost, scalability, stereochemical control, and environmental impact. Two primary strategies have emerged as viable for industrial application: chemical synthesis from chiral pool starting materials and biocatalytic approaches.
Chemical Synthesis from Chiral Pool Precursors
This strategy leverages readily available and enantiomerically pure natural amino acids, primarily L-ornithine and L-glutamic acid, to ensure the desired stereochemistry in the final product.
-
From L-Ornithine: This is a direct and efficient approach that involves the intramolecular cyclization of an L-ornithine derivative. The key steps typically include the esterification of L-ornithine followed by a base-mediated cyclization to form the desired lactam. The use of salt forms of the intermediates can simplify isolation and purification through filtration, avoiding complex distillation procedures.[1] This method is advantageous due to the direct translation of chirality from the starting material to the product.[1]
-
From L-Glutamic Acid: This multi-step synthesis involves the transformation of L-glutamic acid into a suitable precursor for cyclization. The typical sequence includes esterification, N-protection, reduction of the carboxylic acid moieties to alcohols, activation of the hydroxyl groups (e.g., tosylation), and finally, intramolecular cyclization. While this route is longer, L-glutamic acid is an inexpensive and abundant starting material.
Biocatalytic Synthesis
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches often operate under mild reaction conditions and can provide excellent enantioselectivity.
-
Transaminase-Catalyzed Asymmetric Amination: This method utilizes a transaminase to asymmetrically aminate a prochiral N-protected 3-piperidone precursor. The high stereoselectivity of the enzyme leads to a product with very high enantiomeric excess. The use of immobilized enzymes allows for easier catalyst recovery and reuse, making the process more cost-effective for large-scale production.
-
Enzyme Cascade Reactions: Multi-enzyme cascades can be employed to convert simple starting materials, such as N-Cbz-protected L-ornithinol, into the desired aminopiperidine derivatives in a one-pot process.[2] This approach can reduce the number of unit operations and minimize waste generation.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for different synthetic routes to this compound and its derivatives, based on available experimental data.
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| From L-Ornithine | L-Ornithine Hydrochloride | Methanol, Sodium Methoxide | High (not explicitly quantified in sources for (S)-enantiomer, but analogous (R)-enantiomer synthesis is efficient)[1] | >99% (chirality from starting material) | Direct route, simplified purification.[1] | Cost of L-ornithine. |
| From L-Glutamic Acid | L-Glutamic Acid | Thionyl chloride, Boc anhydride, Sodium borohydride, p-Toluenesulfonyl chloride, Benzylamine | Moderate (44-55% over multiple steps for a related derivative) | >99% (chirality from starting material) | Inexpensive starting material. | Multi-step synthesis, moderate overall yield. |
| Biocatalytic (Transaminase) | N-Boc-3-piperidone | ω-Transaminase, Isopropylamine | High (often >90%)[3] | Excellent (>99%)[3] | High enantioselectivity, mild conditions, "green" process. | Initial enzyme cost, potential for enzyme inhibition. |
Experimental Protocols: Large-Scale Synthesis from L-Ornithine
This section provides a detailed, step-by-step methodology for the kilogram-scale synthesis of this compound hydrochloride, adapted from procedures for the corresponding (R)-enantiomer.[1]
Diagram of the Synthetic Workflow
Caption: Workflow for the large-scale synthesis of this compound hydrochloride from L-Ornithine hydrochloride.
Step 1: Esterification of L-Ornithine Hydrochloride
Objective: To convert L-ornithine hydrochloride to its methyl ester dihydrochloride.
Materials:
-
L-Ornithine hydrochloride
-
Methanol
-
Acetyl chloride
-
Nitrogen (inert gas)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Heating/cooling circulator
Procedure:
-
Charge the reactor with L-ornithine hydrochloride and methanol under a nitrogen atmosphere.
-
Cool the stirred suspension to 0-10°C using the circulator.
-
Slowly add a solution of acetyl chloride in methanol via the addition funnel, maintaining the internal temperature below 15°C. The addition of acetyl chloride to methanol generates HCl in situ, which catalyzes the esterification.
-
After the addition is complete, slowly warm the reaction mixture to 50-60°C and maintain for 12-18 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Cool the reaction mixture to room temperature. The product, (S)-methyl 2,5-diaminopentanoate dihydrochloride, may begin to crystallize.
-
The resulting slurry can be used directly in the next step or the product can be isolated by filtration if required.
Step 2: Cyclization to this compound hydrochloride
Objective: To cyclize the methyl ester to the desired lactam.
Materials:
-
(S)-Methyl 2,5-diaminopentanoate dihydrochloride slurry from Step 1
-
Sodium methoxide solution in methanol
-
Methyl tert-butyl ether (MTBE)
-
Methanol
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Heating/cooling circulator
Procedure:
-
Cool the slurry of (S)-methyl 2,5-diaminopentanoate dihydrochloride in methanol to -10 to -5°C.
-
Slowly add a solution of sodium methoxide in methanol via the addition funnel, maintaining the internal temperature below 0°C. The sodium methoxide neutralizes the hydrochloride salts and catalyzes the intramolecular cyclization.
-
After the addition is complete, allow the reaction mixture to warm to 5-15°C and stir for 4-6 hours, or until reaction completion is confirmed by IPC (e.g., HPLC).
-
Optionally, an anti-solvent such as methyl tert-butyl ether (MTBE) can be added to facilitate the precipitation of the product.
-
Cool the mixture to 0-5°C and hold for at least 1 hour to maximize crystallization.
Step 3: Isolation and Purification of this compound hydrochloride
Objective: To isolate and purify the final product.
Materials:
-
Methanol (for washing)
-
Methyl tert-butyl ether (MTBE) (for washing)
Equipment:
-
Filter-dryer or centrifuge with a filter bag
-
Vacuum oven
Procedure:
-
Filter the cold slurry of this compound hydrochloride.
-
Wash the filter cake with cold methanol, followed by a wash with cold MTBE to remove residual impurities and solvent.
-
Dry the product under vacuum at 40-50°C until a constant weight is achieved.
-
The final product should be a white to off-white crystalline solid.
Process Safety Considerations
A thorough hazard analysis is crucial for the safe scale-up of this synthesis.
| Step | Reagents & Intermediates | Potential Hazards | Mitigation Strategies |
| Esterification | Acetyl chloride, Methanol, HCl | Acetyl chloride: Corrosive, reacts violently with water and alcohols. Methanol: Flammable, toxic. HCl (generated in situ): Corrosive. Exothermic reaction: The reaction of acetyl chloride with methanol is highly exothermic. | - Perform the reaction in a well-ventilated area or fume hood. - Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat. - Add acetyl chloride slowly to the cooled methanol solution to control the exotherm. - Ensure the reactor is equipped with an efficient cooling system and a pressure relief device. - Have an appropriate spill kit readily available. |
| Cyclization | Sodium methoxide, Methanol | Sodium methoxide: Corrosive, flammable solid, reacts violently with water. Methanol: Flammable, toxic. | - Handle sodium methoxide under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture and air. - Use appropriate PPE. - Add the sodium methoxide solution slowly to the cooled reaction mixture to control any potential exotherm. - Ensure the reactor is properly grounded to prevent static discharge. |
| Isolation | Methanol, MTBE | Methanol & MTBE: Flammable liquids. | - Perform filtration and drying in a well-ventilated area, away from ignition sources. - Use intrinsically safe equipment. - Ensure proper grounding of all equipment to prevent static buildup. |
Analytical Quality Control
Robust analytical methods are essential to ensure the quality and purity of the final product.
| Analytical Test | Method | Purpose | Acceptance Criteria (Typical) |
| Identity | FTIR, ¹H NMR | To confirm the chemical structure of this compound hydrochloride. | Spectrum conforms to the reference standard. |
| Assay | HPLC-UV or Titration | To determine the purity of the final product. | ≥98.5% |
| Enantiomeric Purity | Chiral HPLC | To determine the enantiomeric excess (e.e.) of the (S)-enantiomer. | ≥99.5% e.e. |
| Residual Solvents | GC-HS | To quantify the amount of residual methanol and MTBE. | Methanol: ≤3000 ppm, MTBE: ≤5000 ppm (as per ICH guidelines) |
| Water Content | Karl Fischer Titration | To determine the water content. | ≤0.5% |
Conclusion
The large-scale synthesis of this compound is a well-established process with multiple viable routes. The choice between chemical synthesis from chiral pool precursors and biocatalytic methods will depend on a thorough cost-benefit analysis, available infrastructure, and desired environmental footprint.[3][4] The synthesis from L-ornithine offers a direct and efficient pathway with excellent stereochemical control. Careful attention to process safety, particularly the handling of reactive reagents and control of exotherms, is paramount for a successful and safe scale-up. Robust analytical methods are critical for ensuring the final product meets the high-purity standards required for pharmaceutical applications.
References
- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
- Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., ... & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074.
- Hendrickson, J. B., & Kesterson, J. W. (1956). PURIFICATION OF CRUDE HESPERIDIN. Proceedings of the Florida State Horticultural Society, 69, 149-152.
- Hsu, L. C., Kim, H., Yang, X., & Ross, D. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361–366.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Angelaud, R., Zhong, Y. L., Maligres, P., Lee, J., & Askin, D. (2005). Synthesis of a beta-amino acid pharmacophore via a beta-lactam intermediate. The Journal of organic chemistry, 70(5), 1949–1952.
- Barrow, J. C., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & medicinal chemistry letters, 112, 129944.
- Chen, Y., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. mLife, 1(2), 146-155.
- Google Patents. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
- Organic Chemistry Portal. (n.d.). Lactam synthesis.
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. Current Organic Chemistry, 5(10), 969-990.
- PubChem. (n.d.). 3-Amino-2-piperidone.
- Rego Campello, H., Parker, J., Perry, M., Ryberg, P., & Gallagher, T. (2016). Asymmetric Reduction of Lactam-Based β-Aminoacrylates. Synthesis of Heterocyclic β(2)-Amino Acids. Organic letters, 18(16), 4124–4127.
- ResearchGate. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.
Sources
Application Notes & Protocols: Strategic Incorporation of (S)-3-Aminopiperidine-2-one Scaffolds in Solid-Phase Peptide Synthesis
Introduction: Beyond the Canonical Amino Acids
In the landscape of modern drug discovery and peptide science, the introduction of non-canonical amino acid surrogates is a cornerstone strategy for developing next-generation therapeutics. (S)-3-Aminopiperidine-2-one, a constrained β-amino acid lactam, represents a powerful building block for creating peptidomimetics with superior pharmacological profiles.[1][2] Its rigid six-membered ring structure, when incorporated into a peptide backbone, imparts significant conformational constraint. This pre-organization can lock a peptide into its bioactive conformation, leading to enhanced receptor affinity, increased selectivity, and crucially, improved stability against enzymatic degradation compared to natural peptides.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application and detailed protocols for incorporating the this compound moiety into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide step-by-step experimental workflows, and address common challenges to ensure successful synthesis.
The Building Block: An Orthogonal Protection Strategy
The direct use of this compound in SPPS is impractical due to its multiple reactive sites. Successful incorporation relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct chemical conditions without affecting others.[4][5] For the purpose of these protocols, we will focus on a commercially available and highly versatile derivative: (S)-1-Boc-3-aminopiperidine .
In this scheme:
-
The piperidine ring nitrogen (N1) is protected by an acid-labile tert-butoxycarbonyl (Boc) group.
-
The primary amine at the C3 position remains free to act as a nucleophile, allowing it to be coupled to the C-terminus of the growing peptide chain.
-
The overall synthesis of the main peptide chain utilizes the standard, base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection.[6]
This orthogonal arrangement is critical, allowing for the selective deprotection and manipulation of different parts of the molecule throughout the synthesis.
Caption: Orthogonal protection of the aminopiperidinone building block.
Core Protocol: Incorporation into a Peptide Sequence via Fmoc-SPPS
This protocol details the manual incorporation of (S)-1-Boc-3-aminopiperidine onto a resin-bound peptide chain using standard Fmoc-SPPS chemistry. The procedure assumes the synthesis is proceeding from the C-terminus to the N-terminus.[7]
Materials & Reagents
| Reagent | Purpose | Recommended Grade/Purity |
| Fmoc-protected peptide-resin | Solid support with peptide | 0.2 - 0.8 mmol/g loading |
| (S)-1-Boc-3-aminopiperidine | Building block to be coupled | >98% |
| HATU | Coupling reagent | >98% |
| DIPEA (or DIEA) | Activation Base | Peptide synthesis grade |
| 20% (v/v) Piperidine in DMF | Fmoc deprotection solution | Prepared fresh |
| DMF | Primary Solvent | Peptide synthesis grade |
| DCM | Washing Solvent | ACS grade |
| Kaiser Test Kit | Reaction monitoring | Standard kit |
| Cleavage Cocktail (e.g., TFA/TIS/H₂O) | Final cleavage/deprotection | Reagent grade |
Experimental Workflow
The following diagram illustrates the key steps for incorporating the aminopiperidinone building block into the standard SPPS cycle.
Caption: SPPS workflow for aminopiperidinone incorporation.
Step-by-Step Methodology
Initial State: Swollen Fmoc-protected peptide-resin in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the solvent from the resin.
-
Add a solution of 20% piperidine in DMF to fully cover the resin.[6][8]
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[1]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.
-
-
Coupling of (S)-1-Boc-3-aminopiperidine:
-
Pre-activation: In a separate vial, dissolve (S)-1-Boc-3-aminopiperidine (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF.[1]
-
Add DIPEA (6 eq.) to the mixture. A color change (typically to yellow) indicates the formation of the activated HOBt ester. Allow the pre-activation to proceed for 2-3 minutes.[1]
-
Coupling Reaction: Immediately add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended time is recommended due to the potential steric hindrance of the cyclic building block.[1]
-
-
Reaction Monitoring (Kaiser Test):
-
After the initial coupling time, take a small sample of resin beads and perform a Kaiser test.
-
Negative Result (Colorless/Yellow Beads): The coupling is complete. Proceed to the washing step.
-
Positive Result (Blue Beads): Free primary amines are still present, indicating incomplete coupling. Drain the coupling solution and repeat the coupling step with a freshly prepared activated solution ("double coupling").[9] Continue agitation and re-test until a negative result is achieved.
-
-
Final Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to prepare for the next step or for drying.
-
Strategies for Chain Elongation and Final Cleavage
The incorporation of (S)-1-Boc-3-aminopiperidine results in a Boc-protected secondary amine at the N-terminus. This presents a branch point in the synthetic strategy.
Option A: Capping or Terminal Modification
If the aminopiperidinone is intended as the final residue (N-terminal cap), no further coupling is needed. The peptide can be cleaved from the resin. The Boc group will be removed during the final TFA cleavage step.
Option B: Chain Elongation (Advanced Protocol)
To continue peptide synthesis from the piperidine nitrogen, the Boc group must be selectively removed while the peptide remains attached to the resin. This requires careful conditions to avoid premature cleavage from acid-sensitive resins (e.g., 2-chlorotrityl).
-
Selective Boc Deprotection: Treat the resin with a solution of 1-5% TFA in DCM for 30-60 minutes. This condition is typically mild enough to remove the Boc group without significantly affecting Wang or Rink Amide linkers.
-
Neutralization: Wash the resin with DCM, followed by a wash with 10% DIPEA in DMF to neutralize the newly formed secondary ammonium salt.
-
Coupling of Next Amino Acid: Proceed with a standard coupling protocol (e.g., HATU/DIPEA) to couple the next Fmoc-amino acid to the secondary amine of the piperidine ring. Note that couplings to secondary amines are often more sluggish than to primary amines and may require extended reaction times or more potent coupling reagents.[10]
Final Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Treat the resin with a standard cleavage cocktail, such as 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water , for 2-3 hours at room temperature.[1][10] TIS is a scavenger used to prevent side reactions with sensitive residues.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product. The peptide is now ready for purification by HPLC.
Troubleshooting and Key Considerations
| Challenge | Causality | Recommended Solution |
| Incomplete Coupling | The rigid, cyclic structure of the aminopiperidinone presents steric hindrance, slowing the reaction. | • Use Potent Activators: HATU is highly recommended over HBTU or PyBOP.[11]• Double Couple: Routinely perform a second coupling to drive the reaction to completion.[1][9]• Increase Equivalents: Use up to 4 equivalents of the building block and coupling reagents.[9] |
| Peptide Aggregation | The introduction of a rigid, hydrophobic moiety can sometimes induce on-resin aggregation. | • Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonding.[12]• "Difficult Sequence" Solvents: Use solvent mixtures like DCM/DMF/NMP.[12]• Elevated Temperature: Perform coupling at a moderately elevated temperature (e.g., 35-50°C).[11] |
| Side Reactions | Diketopiperazine formation can occur, especially after the second amino acid is coupled to the resin. | • Use 2-chlorotrityl resin: This bulky resin sterically hinders the backbiting reaction that leads to diketopiperazine formation.[13]• Couple a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide unit.[13] |
Conclusion
This compound is a powerful tool for medicinal chemists seeking to design peptidomimetics with enhanced structural stability and biological activity. While its incorporation requires special consideration due to steric hindrance and the need for an orthogonal protection strategy, the use of building blocks like (S)-1-Boc-3-aminopiperidine within a standard Fmoc-SPPS framework is a robust and reliable method. By following the detailed protocols and troubleshooting guidelines presented here, researchers can successfully integrate this valuable scaffold into their peptide synthesis workflows, paving the way for the discovery of novel and potent peptide-based therapeutics.
References
- Forns, P., Rubiralta, M., & Díez, A. (n.d.). Piperidones: from alkaloids to pseudopeptides. SciSpace. [Link]
- El-Sayed, M. A.-A., & El-Kashef, H. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]
- Gising, J., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]
- El-Sayed, M. A.-A., & El-Kashef, H. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
- Maini, R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Biochemistry. [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- Adan, C., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
- Biondani, G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Lee, Y.-S., et al. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
- Maini, R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids.
- Kent, S. B. H. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
- Åkerbladh, L., et al. (2015). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. [Link]
- Fields, G. B., & Fields, C. G. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology. [Link]
- Vazquez, M. E. (2015). Are double couplings in SPPS interesting for purity of short peptides?
- Lee, Y.-S., et al. (2005). Synthesis of 4-Substituted-3-aminopiperidin-2-ones: Application to the Synthesis of a Conformationally Constrained Tetrapeptide N-Acetyl-Ser-Asp-Lys-Pro.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. chempep.com [chempep.com]
Protocol for the synthesis of alogliptin intermediate (S)-3-aminopiperidine
An In-Depth Guide to the Synthesis of (R)-3-Aminopiperidine, a Key Intermediate for Alogliptin
Introduction: The Crucial Role of Chirality in Alogliptin's Efficacy
Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key therapeutic target for the management of type 2 diabetes mellitus.[1] The molecular architecture of Alogliptin incorporates a chiral 3-aminopiperidine moiety, which is fundamental to its binding affinity and biological activity.[2] It is imperative to note that the pharmacologically active stereoisomer is (R)-3-aminopiperidine. The use of the (S)-enantiomer would result in a diastereomer lacking the desired therapeutic effect. This guide provides a comprehensive overview of the prevalent and efficient synthetic protocols for producing enantiomerically pure (R)-3-aminopiperidine, tailored for researchers, chemists, and professionals in drug development.
The synthesis of this vital chiral intermediate can be broadly classified into two primary strategies: the resolution of a racemic mixture and the direct asymmetric synthesis from a prochiral precursor. Each approach carries its own set of advantages and is chosen based on factors such as scalability, cost-effectiveness, and desired enantiopurity.
Strategic Approaches to Enantiopure (R)-3-Aminopiperidine
The selection of a synthetic strategy is a critical decision in the drug development process. The following sections detail the most effective methods for obtaining high-purity (R)-3-aminopiperidine.
Asymmetric Synthesis via Enzymatic Transamination
A green and highly efficient route to chiral amines is through the asymmetric amination of prochiral ketones using ω-transaminases.[3] This biocatalytic method directly produces the desired enantiomer with high enantiomeric excess (e.e.), often in a single step, making it an attractive option for industrial-scale production.[4][5]
The process typically starts with 1-Boc-3-piperidone, a prochiral ketone. The tert-butoxycarbonyl (Boc) protecting group is employed to enhance stability and facilitate controlled chemical transformations.[4] An immobilized ω-transaminase, in the presence of an amine donor like isopropylamine and the cofactor pyridoxal-5'-phosphate (PLP), catalyzes the conversion to (R)-1-Boc-3-aminopiperidine.
Protocol 1: Enzymatic Asymmetric Synthesis of (R)-1-Boc-3-aminopiperidine
Materials:
-
1-Boc-3-piperidone
-
Immobilized ω-transaminase (e.g., ATA-255)[4]
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (drying agent)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 1-Boc-3-piperidone in the phosphate buffer.
-
Add the immobilized ω-transaminase, isopropylamine, and PLP to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 45°C) for approximately 24 hours.[4]
-
Monitor the reaction's progress using an appropriate analytical technique such as HPLC or GC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography.
-
The Boc protecting group is subsequently removed under acidic conditions to yield (R)-3-aminopiperidine.
Data Summary: Enzymatic Transamination
| Parameter | Value | Reference |
| Substrate | 1-Boc-3-piperidone | [4] |
| Enzyme | Immobilized ω-transaminase | [4] |
| Temperature | 45°C | [4] |
| Reaction Time | 24 hours | [4] |
| Typical Conversion | >95% | [5] |
| Enantiomeric Excess (e.e.) | >99% | [6] |
Diagram: Asymmetric Synthesis Workflow
Caption: Workflow for enzymatic synthesis of (R)-3-aminopiperidine.
Chiral Resolution via Diastereomeric Salt Formation
Classical resolution is a robust and widely used technique for separating enantiomers.[7] This method involves reacting racemic 3-aminopiperidine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, particularly solubility, these salts can be separated by fractional crystallization.[8]
Several chiral acids have proven effective for this resolution, including dibenzoyl-D-tartaric acid and optically active cyclic phosphoric acids.[7][9] The choice of resolving agent and solvent system is critical for achieving high diastereomeric and subsequent enantiomeric purity.
Protocol 2: Classical Resolution using a Chiral Acid
Materials:
-
Racemic 3-aminopiperidine dihydrochloride
-
Dibenzoyl-D-tartaric acid (or another suitable chiral acid)[7]
-
Methanol
-
Sodium hydroxide solution
-
Isopropanol
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Liberation of the Free Base: Dissolve racemic 3-aminopiperidine dihydrochloride in methanol. Cool the solution in an ice-water bath and add sodium hydroxide solution dropwise to liberate the free amine.
-
Salt Formation: To the solution of the free base, add the chiral resolving agent (e.g., dibenzoyl-D-tartaric acid).
-
Crystallization: Heat the mixture (e.g., to 60°C) to ensure complete dissolution, then allow it to cool slowly to induce crystallization of the less soluble diastereomeric salt.[7] Further cooling (e.g., to 0-5°C) can enhance the yield.
-
Isolation: Collect the crystals by filtration and wash with a cold solvent (e.g., a mixture of isopropanol and MTBE).
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched amine.
-
Extraction and Isolation: Extract the desired (R)-3-aminopiperidine with an organic solvent. The final product is often converted to a stable salt, such as the dihydrochloride, by treatment with hydrochloric acid.[10]
Data Summary: Chiral Resolution Methods
| Resolving Agent | Yield | Enantiomeric Excess (e.e.) | Reference |
| (R)-Cyclic Phosphoric Acid | 99.5% | 99.6% | [8][9] |
| N-tosyl-(S)-phenylalanine | Good | High | [8] |
| Dibenzoyl-D-tartaric acid | Moderate | Good | [11] |
Diagram: Chiral Resolution Workflow
Caption: Workflow for the classical resolution of 3-aminopiperidine.
Analytical Characterization: Ensuring Enantiopurity
The determination of enantiomeric excess (e.e.) is a critical quality control step in the synthesis of chiral intermediates.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the e.e. of resolved 3-aminopiperidine.[7] Due to the weak UV absorbance of the analyte, pre-column derivatization is often necessary to introduce a chromophore, allowing for sensitive detection.
Conclusion and Future Outlook
The synthesis of enantiomerically pure (R)-3-aminopiperidine is a cornerstone in the manufacturing of the anti-diabetic drug Alogliptin. Both asymmetric synthesis, particularly through biocatalytic transamination, and classical chiral resolution offer viable and scalable pathways. The choice between these methods depends on a careful evaluation of factors including cost, efficiency, environmental impact, and the specific capabilities of the manufacturing facility. As the pharmaceutical industry continues to embrace green chemistry, enzymatic methods are poised to become increasingly prevalent for the production of this and other vital chiral building blocks.
References
- The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPi9HP96cjUVTCBhjVfX7jDIctYMO_AANlzvAlj_v5YKPysPG_n73q7y0HCZ5Y7RLm87VhA7fDT2UAUHXErZGtZPTPaVbu8PCCOn3Aj-b8uDmVYLxCw-EFGv0nyQfQY9I3cwyx-Hn0ZlE7LlO50HQDW6uPok28UDhPffrQR2qF5pfTuOOxhjyBRHgli1qd6OAchG2ipcuEQ3KKJPrl_a8kH79Us6DKgkgDmJMgJGCOjxwXCYn03JTrn-3jL2Eic7DSucOQ]
- A Comparative Guide to (S)-1-Boc-3-aminopiperidine and Other Chiral Amines in Asymmetric Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8k2uXHCSUq5JOCDe-ki80BYoK5x0SI9WFj30x1klSofjBIv9ud2Pm3hRbFtxfIYkXJ7UGvcoEO4e7tKsiqGte0ILeNVInTOyDQs2gHX8x6_OTTOYJohzHEEJpgS8_AzafwQ4jKCGBCuArgdQ3PyLe-bjrfDtZJb424DCM83MNgliTL-3uNEmr9wAS_c_nxBwxTiCvqFQLhM1cam2YX8X6Rig4IM2RbFMGvEhYr6ayZZ1DOPu7iLDxshE0IpN5]
- Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiVFqTYPeyxf-pxFB7AHGXb0aCs0tNjoLtzeGpWnarV6-_bPLExANxoWlXGY2svGDqja4Su1VRLzAelzLUdVu6lO3AZuamycXBalgIA9ax9igTtNUDxjlpZxvBTfdaOXHasfuw6kEaaicU8EviEoBDjW-6QFOhZNhE5NsEOtK37AT97JrR7ZkN3K8W0jqR5HZ_WpmFk3B5G5s9A-EkTSaKiQ==]
- An asymmetric synthesis method for (R)-3-amino piperidine derivatives. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMiN7lhpgXjCB1Uca-xkfKxwchD5-Tsm-5YVIiqgTwfikRU-tDv8tDl-_Sc_n5agYhri5BH9v9-1hA4r_rfw7izAtbopgJiWGAvK3Xnj0XfYaawMW2m5hh3INrlgMRhDo_L24e4t6i11zi8Ehun5zCwn60cSYYXp_E2HezthlHJ3jeAWEtmlHzLv_AaM6q8ZSK-8Hws4qoXrE=]
- Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. PubMed. [URL: https://vertexaisearch.cloud.google.
- Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4aKCSoTh47aTcaLO439T7XfD_jJ9yHgn5H1eleMOuDgETXEOjDcPyf6tDUWIq6VnrzYpHBrp5funp80obLCvGzVmfEKlwLTKvWxU5XAx859RsVdp0fok-Jt0R9kNV1q3jP274RLpQLI3DPOMnCL3m]
- Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqqa4yYqw-d5dU69JolE6jC2mPuJ-LcFuAySPRn8cd-s78bsKa9j6L5cRKyKwNRS9JxsT5i403NtTQC2qCo0YZtMF-AhwYY9FX9L5TVsKPngeNvfXC0TGyzBc0zZyizGR2UWV3RcMpKw1XMslxiGsDajAsobCvWNoCddtqeEtwB-VURkw-dhsSz3VekF0vWQKMbBpaIGmKv7yqQ2SXrhLbtLoQBaDz5ZN1yt_iDFD4hidJEB_fM54e-WoH_T7rjCn89CLVcUf_ogJm9qT0LQ==]
- Technical Support Center: Chiral Synthesis of Aminopiperidines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERT3_5GNTwrlqevdS8MoKXhtTQrkMov1iJc-ElC0IwxapyUsZUbGyHydFuaVfxv21lX0OhHBmdfm_sGc6qmiyAFl0oraJKrJH111IIrCTUfPVOrY7IIuFnyCvojk3r2afvLYF7OwWmu0nKKBjiDHQiKxPehemuXWSGaBEd6FqBmbLQ2gN8FPW-EhQQxw5crpOlVoNDesWkVo2F]
- Process for the preparation of enantiomerically enriched 3-aminopiperidine. Justia Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHehHtx9BNmvwEMUyKNk5FqO_4LWKbZkIJJkCCAQ_BfXe3Ww4bcPMfHqPGn71-HaYLSUKRdbC4S_sS46K4it3X-cL-yvwzgdFUyAGDt2__r_Zv2I-lDpIEvHyiJjoM-OyU49TuFgw==]
- Application Notes and Protocols for Alogliptin Synthesis and Mechanism of Action. Benchchem. [URL: https://vertexaisearch.cloud.google.
- How to prepare 3-Aminopiperidine dihydrochloride?. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNtNOA8rJ1bgK65UJg8bJvMv1C6R0DW9cEL06SOE_JbUj4EWMxrK9yU0vSwoJaEcSooGcg528JKrrjpzMNsBJLWBYR5rRmthD4zpjjY4l7yS3RwIPxTkAUKbO3KUtLbTimzaHBHqhz-TPjyGh19gFyej-bmtVKQXKpoAYQK-d5mKRg4kNimMxCVNg=]
- An In-depth Technical Guide to the Chemical Synthesis of Alogliptin. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxMgkYP0DlSSSoGzrqCu0Xx06HKcdFWGYLIB-3eIQgX-mnoEc2WUffHCMjwduJthDgeDaynVyQK_w7loeb0qO7V-GBgAfkNxJr8D06sK9PoK8I64jZv5YuBYidfRixWEj49bvXWYv24Rzk7GjXoAAGgcmAzxF-PelkCf9gkQrv-5fGtcBLpS-iQKppJ5QAWaeeoSvb-gYlrjFiJ4Wa1VAV]
- Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM8Da341vMLEjN9yTo6zkbrwScry1kilm298x7C1QHw76ZZeuJpgSQFlRcV594ed48Ed-TX_jxMFTG37xm-J2_zJc32dvsC-HHJkmf79SOv4Rt_58xNLKn_1HAVtqaqUI9NtUpqxy9gQAjQhWXRVo=]
- Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOZHBBIX7SRr2O4Rx7G3KOIEpHQgrhzOrzbkNjw4TmMIePzYy1G4OlJd9nEiMiawSARNT2-tEJ8Nwn2jPvu4WNlPJbKA4VxBezdpFakLxS-sBX4svaIii_CW9dT9O1tqR--pJ3TPAXshXJnHQ=]
- Application Notes & Protocols: The Role of (R)-3-Boc-aminopiperidine in the Synthesis of Alogliptin. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEkHbsZyisdnPIUHyRjNcKOFay9osJEKZKy0dJQajcMOdLmyU80Q-Ugj_jRCQF7e2gIw5posLNwsbzxnOCVeHBtdqqvN50GRTYH1xCZhcrjxkv82gGvpN5pfUX2RR-pIGPZdREF3HTRDAUXzhqXulfdfrOsYvwCa2eESBkOJ8MyRl2bgM2GN9MRyXOWLte10XiOELWnXKal10aDPViVisSKP0oJNhY9zpyp1DGgkYKCML6mRfddd2m9mYjhQ==]
- Process for the preparation of alogliptin. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNNLV945_8-Vyb9nDArEcoUSCHGfg8sMWKLeIVtgEApJYcKyaq3B8gwytGSGRkc0qErhSYWM8CcQ4nj0eTkftoRUASwvK2uDf1un6CGB1sVUcEEMWeuxbzyPrW-_xtDCGbXJZjAj2erfsocQ==]
- Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr5bu7Jvf5Q51VtVoxf3VbW66RLHf7I2ee7prQtZqEjXBtpdeLQ6CYecwb8512f2lvvhiFoEaulTGHiehvfQsAboFVzkIpS_m1o2SnJPCv_BPxdxMfO1GLmEyJ3414VoZVouyTYSwN4zq_AF4=]
- Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr4VtfxQsXqWmt23LVEmD-_8UgVNPRQozokRPeggIMaJ9RnQQ94WNpf3tjwcciR5BHAGWFKsCU-5ZAI8MsvdjE9PG1DVxk0dtC3Ut9ifnX_FpUQ66VAquzHb7yQmLQn3YHhrn7Wahd2eeH0IYLmA==]
- Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5JSoVoDW3pCeCxNaLMgFdedqnItmUxveD0LeocwwbX_XVvfD524dyxFXeCUJzPBu6IN92kL8GanOFBwHqT-1lxT8U-wr7jMhw4F9mxWn8Ir-NJn-UxhcuMRghSSbKcPYbJP1E-jshrdju3ZvkjYpK]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
Application Notes & Protocols for the Development of Novel CNS Drug Candidates Using (S)-3-Aminopiperidine-2-one
Abstract
(S)-3-Aminopiperidine-2-one, a chiral δ-lactam, is a pivotal building block in modern medicinal chemistry, particularly for the development of therapeutics targeting the Central Nervous System (CNS). Its rigid, stereodefined scaffold allows for the precise spatial orientation of pharmacophoric elements, which is critical for selective interaction with complex biological targets like enzymes and receptors.[1][2][3] This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of novel CNS drug candidates. We present detailed experimental protocols, the rationale behind key synthetic choices, and application data for derivatives targeting Dipeptidyl Peptidase-4 (DPP-4), a well-validated target with implications in both metabolic and neurological disorders.
Introduction: The Strategic Value of the (S)-3-Aminopiperidine Scaffold
The development of CNS-active agents is uniquely challenging due to the stringent requirements for blood-brain barrier permeability and the need for high target selectivity to minimize off-target neurological side effects. Chiral building blocks are indispensable in this endeavor, as biological targets are inherently chiral, and stereoisomers of a drug can exhibit vastly different efficacy and toxicity profiles.[2][3]
This compound (also known as L-Ornithine Lactam) offers a privileged scaffold for several reasons:
-
Stereochemical Control: The fixed (S)-configuration at the C3 position provides a reliable anchor point for asymmetric synthesis, ensuring enantiomerically pure final compounds.[4]
-
Structural Rigidity: The piperidinone ring constrains the molecule's conformation, reducing the entropic penalty upon binding to a target and often leading to higher affinity.
-
Dual Functionality: The scaffold possesses two key reactive sites: a secondary lactam nitrogen and a primary C3-amine. This allows for orthogonal chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR). The primary amine is frequently a key interaction point with the biological target, while the lactam nitrogen can be used to attach substituents that modulate physicochemical properties like solubility and cell permeability.
This document will guide researchers through the synthesis of the core lactam, its derivatization into potential drug candidates, and the rationale for these synthetic strategies.
Physicochemical Properties & Handling
A thorough understanding of the starting material is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 34294-79-6 | [1][5][6] |
| Molecular Formula | C₅H₁₀N₂O | [1][5][6] |
| Molecular Weight | 114.15 g/mol | [1][5][6] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| Melting Point | 87 °C (lit.) | [1][7] |
| Solubility | Soluble in water and some organic solvents | |
| Storage | Store at ≤ -10 °C under an inert atmosphere. Keep tightly closed. | [1][8] |
Safety & Handling: this compound is harmful if swallowed and can cause skin and eye irritation.[6] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of eye contact, rinse immediately with plenty of water and seek medical advice.[7]
Synthesis and Derivatization Workflows
The journey from the chiral building block to a potential drug candidate involves a multi-step process. The following diagram illustrates a typical workflow, starting with the synthesis of the core lactam from a readily available chiral pool starting material, L-ornithine.
Caption: General workflow for synthesis and derivatization.
Experimental Protocols
These protocols are designed to be self-validating, with clear steps for reaction monitoring, purification, and characterization.
Protocol 4.1: Synthesis of this compound from L-Ornithine
This protocol details the cyclization of a natural amino acid, a common and cost-effective strategy for producing enantiopure building blocks.[4][9]
Rationale: The synthesis begins with the esterification of L-ornithine to prevent the carboxyl group from interfering with the subsequent cyclization. The cyclization is then induced under basic conditions, where the δ-amino group of the ornithine ester acts as an intramolecular nucleophile, attacking the ester carbonyl to form the six-membered lactam ring.
Step 1: Esterification of L-Ornithine Hydrochloride
-
Suspend L-ornithine hydrochloride (1 equiv.) in methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 equiv.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours. The suspension will dissolve to form a clear solution.
-
Monitor the reaction by TLC (Ninhydrin stain) until the starting material is fully consumed.
-
Remove the solvent under reduced pressure to yield (S)-methyl 2,5-diaminopentanoate dihydrochloride as a white solid, which can be used in the next step without further purification.
Step 2: Base-Mediated Cyclization
-
Dissolve the crude ester from Step 1 in methanol (approx. 0.5 M).
-
Cool the solution to 0 °C.
-
Add a solution of sodium methoxide in methanol (2.5 equiv.) dropwise.
-
After the addition, warm the mixture to room temperature and then heat to 65 °C for 24-36 hours.
-
Monitor the formation of the lactam by GC-MS or LC-MS.
-
Cool the reaction mixture to room temperature and neutralize with concentrated HCl.
-
Remove the solvent under reduced pressure. The resulting crude solid contains this compound hydrochloride and NaCl.
-
Purification: The product can be purified by recrystallization from an ethanol/ether mixture or by silica gel column chromatography (e.g., dichloromethane/methanol gradient).
Characterization:
-
¹H NMR: Confirm the structure by comparing the spectrum to reference data. Key signals include the proton at the C3 chiral center and the distinct protons of the piperidine ring.
-
Mass Spec (ESI+): Expect to observe the [M+H]⁺ ion at m/z 115.08.
-
Chiral HPLC: Confirm enantiomeric purity (>98% ee is expected).
Protocol 4.2: N-Boc Protection of (S)-3-Aminopiperidine
Rationale: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the primary amine at the C3 position. It is stable under a wide range of nucleophilic and basic conditions used for modifying the lactam nitrogen but can be easily removed under mild acidic conditions, ensuring orthogonality.[1][8][10] This allows for selective derivatization of the piperidine ring nitrogen.
-
Dissolve this compound (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in 1,4-dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, tert-butyl ((S)-2-oxopiperidin-3-yl)carbamate, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Protocol 4.3: Derivatization via Amide Coupling
Rationale: This protocol demonstrates the coupling of a carboxylic acid to the newly protected C3-amine, a common step in building out the pharmacophore. This reaction forms a stable amide bond, linking a new functional group to the core scaffold.
-
Dissolve tert-butyl ((S)-2-oxopiperidin-3-yl)carbamate (1 equiv.), the desired carboxylic acid (1.1 equiv.), and hydroxybenzotriazole (HOBt, 1.2 equiv.) in anhydrous dimethylformamide (DMF).
-
Add N,N'-diisopropylethylamine (DIPEA, 3 equiv.) to the solution.
-
Cool to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting protected candidate by column chromatography.
Protocol 4.4: Final Boc-Deprotection
Rationale: The final step to reveal the bioactive compound involves the removal of the Boc group. Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleanly cleaves the carbamate, releasing the free primary amine, which is often crucial for target engagement.[10] Using HCl in dioxane often results in the precipitation of the final compound as a stable, easy-to-handle hydrochloride salt.[10]
-
Dissolve the purified, Boc-protected drug candidate (1 equiv.) in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.) at room temperature.
-
Stir for 1-4 hours. Monitor the reaction by TLC or LC-MS. Often, the deprotected product will precipitate as the hydrochloride salt.
-
If precipitation occurs, collect the solid by filtration. Wash the solid with cold diethyl ether to remove non-polar impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid or oil can be triturated with diethyl ether to induce precipitation.
-
Dry the final product under vacuum to yield the desired drug candidate as its hydrochloride salt.
Application Example: Targeting Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[11][12] Inhibiting DPP-4 is a validated therapeutic strategy for type 2 diabetes.[13][14] Several marketed DPP-4 inhibitors, such as Alogliptin, utilize the (S)-3-aminopiperidine scaffold.[11]
Mechanism of Action: The primary amine of the (S)-3-aminopiperidine moiety is critical for activity. It forms key salt bridge interactions with glutamic acid residues (Glu205 and Glu206) in the S2 subsite of the DPP-4 active site.[11][13] Modifications to the lactam nitrogen are used to occupy other pockets (S1, S2') to enhance potency and selectivity.[11]
Caption: DPP-4 signaling pathway and mechanism of inhibition.
Quantitative Data: Uracil-Based (S)-3-Aminopiperidine DPP-4 Inhibitors
The following data, adapted from authoritative sources, demonstrates how systematic modification of the scaffold affects inhibitory potency.[11] The core structure features a uracil ring attached to the (S)-3-aminopiperidine moiety.
| Compound ID | N-1 Triazole Phenyl Substituent | DPP-4 IC₅₀ (nM) |
| 19A | Unsubstituted Phenyl | 185.24 |
| 19B | 4-Fluorophenyl | 61.55 |
| 19C | 2-Fluorophenyl | 135.45 |
| 19D | 2,4-Difluorophenyl | 243.67 |
| 19E | 4-Chlorophenyl | 49.38 |
| 19F | 4-Bromophenyl | 75.43 |
Analysis: The data clearly indicates that small modifications to a remote part of the molecule significantly impact biological activity. The introduction of a halogen at the 4-position of the phenyl ring generally improves potency compared to the unsubstituted analog (19A), with the 4-chloro substituent (19E) providing the highest activity in this series. This highlights the importance of systematic SAR exploration, which is enabled by the versatile chemistry of the (S)-3-aminopiperidine scaffold.
Conclusion
This compound is a high-value, versatile chiral building block for the synthesis of CNS drug candidates. Its inherent stereochemistry and dual functionality provide a robust platform for medicinal chemists to construct complex and potent molecules. The protocols and workflows detailed in this guide offer a validated pathway for researchers to leverage this scaffold in their drug discovery programs. By understanding the rationale behind the synthetic steps and the mechanism of action at the molecular level, scientists can more effectively design and synthesize the next generation of CNS therapeutics.
References
- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- Google Patents.
- ResearchGate. (2020).
- Royal Society of Chemistry. (2020).
- National Institutes of Health (NIH). (2020). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]
- ACS Publications / Figshare. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, such as Besifloxacin. [Link]
- ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of (S)-3-N-Boc-Aminopiperidine in Modern Pharmaceutical Development. [Link]
- MDPI. (2025). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][3][12]Oxazin-2(3H)-Ones. [Link]
- National Institutes of Health (NIH). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]
- National Institutes of Health (NIH). Mechanism of Action of DPP-4 Inhibitors—New Insights. [Link]
- MDPI. (2018). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. [Link]
- ResearchGate. (2025). Mechanism of Action of DPP-4 Inhibitors-New Insights. [Link]
- National Institutes of Health (NIH).
- CORE. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
- ResearchGate. (2014).
- CSIR-NIScPR. (2015).
- Royal Society of Chemistry. (2020).
- ChemBK. This compound. [Link]
- ChemBK. (3S)-3-aminopiperidin-2-one. [Link]
- Amerigo Scientific. This compound. [Link]
- F1000Research. (2023).
- Human Metabolome Database. Showing metabocard for 3-Amino-2-piperidone (HMDB0000323). [Link]
- National Institutes of Health (NIH). (2020).
- PubMed. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 4. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. scbt.com [scbt.com]
- 6. This compound AldrichCPR 34294-79-6 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of (S)-3-Aminopiperidine-2-one into Peptide Backbones
Introduction: The Strategic Value of Conformational Constraint in Peptidomimetics
Peptides are paramount signaling molecules in biology, offering a blueprint for therapeutics with high potency and selectivity. However, their application is often hampered by inherent liabilities, including susceptibility to proteolytic degradation and poor membrane permeability.[1][2][3] The introduction of non-canonical amino acids is a proven strategy to overcome these limitations, enhancing the pharmacokinetic profile and "drug-likeness" of peptide candidates.[3][4][5]
(S)-3-Aminopiperidine-2-one, a chiral cyclic β-amino lactam, is a particularly compelling building block for the design of sophisticated peptidomimetics.[6][7][8] Its rigid piperidone ring structure imparts significant conformational constraint upon the peptide backbone. This pre-organization can lock the peptide into a bioactive conformation, enhancing binding affinity to its target and simultaneously increasing stability against enzymatic degradation.[2][9] This guide provides a detailed technical overview and actionable protocols for the successful incorporation of this valuable moiety into peptide sequences using both solid-phase and solution-phase methodologies.
Chemical and Structural Profile of this compound
A thorough understanding of the building block is critical for its effective utilization.
| Property | Value | Source |
| CAS Number | 34294-79-6 | [6][7][10] |
| Molecular Formula | C₅H₁₀N₂O | [6][7][10] |
| Molecular Weight | 114.15 g/mol | [6][7][10] |
| Appearance | Light orange to yellow powder/crystal | [6] |
| Chirality | (S)-configuration | [6][7] |
| Key Structural Features | - Cyclic lactam (amide bond within the ring) - Chiral center at C3 - Primary amine at C3 (for peptide bond formation) - Secondary amine (lactam NH) at N1 | N/A |
The presence of two distinct amine functionalities—the exocyclic primary amine for chain elongation and the endocyclic secondary amine (lactam)—necessitates a carefully considered protecting group strategy to ensure regioselective acylation.
Protecting Group Strategy: The Cornerstone of Success
To selectively incorporate this compound, the exocyclic primary amine must be protected to allow for coupling of its lactam carbonyl to the preceding amino acid, or its lactam nitrogen acylated by the incoming amino acid. The most common and versatile protecting group strategy in modern peptide synthesis is the Fmoc/tBu approach, which is detailed here.
-
Nα-Fmoc Protection: The primary amine at the C3 position is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This is the standard protection for the incoming amino group in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Side-Chain Protection: The lactam nitrogen (N1) can be left unprotected if the subsequent coupling conditions are carefully controlled. However, for complex sequences or to avoid potential side reactions, it can be protected with an acid-labile group like tert-butoxycarbonyl (Boc). This orthogonal protection scheme allows for selective deprotection and modification.[11][12][13]
PART I: Solid-Phase Peptide Synthesis (SPPS) Protocols
SPPS is the workhorse of modern peptide synthesis, enabling the efficient assembly of peptide chains on an insoluble resin support.[5][14] The following protocol is designed for standard manual or automated Fmoc-SPPS.
Workflow for SPPS Incorporation
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. chemimpex.com [chemimpex.com]
- 7. (S)-3-Aminopiperidin-2-one | LGC Standards [lgcstandards.com]
- 8. (S)-3-Aminopiperidin-2-one | CymitQuimica [cymitquimica.com]
- 9. Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics | Semantic Scholar [semanticscholar.org]
- 10. scbt.com [scbt.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. ejbiotechnology.info [ejbiotechnology.info]
Application Note: A Practical Guide to the N-Boc Protection of 3-Aminopiperidine
Abstract: This document provides a comprehensive, field-proven guide for the tert-butyloxycarbonyl (Boc) protection of the exocyclic amine of 3-aminopiperidine. This transformation is a cornerstone reaction in medicinal chemistry, enabling the synthesis of complex pharmaceutical intermediates where selective functionalization of the piperidine ring is required. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol with explanations for each procedural choice, and offer insights into reaction monitoring, work-up, and purification.
Introduction: The Strategic Importance of Mono-Boc-Protected 3-Aminopiperidine
3-Aminopiperidine is a valuable chiral building block in modern drug discovery. Its derivatives are integral to the structure of numerous bioactive molecules, including potent inhibitors of dipeptidyl peptidase-IV (DPP-IV) used in the management of type 2 diabetes, such as alogliptin and linagliptin.[1] The piperidine scaffold contains two distinct nitrogen atoms: an endocyclic secondary amine and an exocyclic primary amine. To achieve selective chemical modification at the ring nitrogen or other positions, it is often essential to first "protect" the more nucleophilic primary amino group.
The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is robust enough to withstand a variety of reaction conditions, yet can be readily removed under mild acidic conditions, a strategy known as orthogonal protection.[2] The reaction with di-tert-butyl dicarbonate ((Boc)₂O) offers a straightforward and high-yielding method to install this protecting group chemoselectively onto the exocyclic amine, paving the way for subsequent synthetic transformations.
Reaction Mechanism: The Acylation of an Amine
The N-Boc protection of an amine is fundamentally an acylation reaction. The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[3][4][5] The reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate expels a tert-butyl carbonate anion, which is unstable and decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[3][4] A base, such as triethylamine (TEA), is typically added to neutralize the protonated amine formed during the initial nucleophilic attack, regenerating the neutral amine to ensure the reaction proceeds to completion.[3]
Caption: Mechanism of N-Boc protection of 3-aminopiperidine.
Detailed Experimental Protocol
This protocol is designed for the selective N-Boc protection of racemic 3-aminopiperidine. The principles can be readily adapted for its enantiomerically pure forms (e.g., (S)-3-aminopiperidine).
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Aminopiperidine | 100.16 | 5.0 g | 49.9 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11.4 g | 52.2 | 1.05 |
| Triethylamine (TEA) | 101.19 | 7.7 mL (5.6 g) | 55.4 | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopiperidine (5.0 g, 49.9 mmol) in dichloromethane (DCM, 100 mL). Stir the solution at room temperature until the amine is fully dissolved.
-
Base Addition: Add triethylamine (7.7 mL, 55.4 mmol) to the solution. Stir for 5 minutes.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Rationale: The reaction between the amine and Boc anhydride is exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize potential side reactions.
-
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (11.4 g, 52.2 mmol) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Rationale: Most Boc protections are relatively fast and are often complete within a few hours at room temperature.[8]
-
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Eluent System: A mixture of Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) is typically effective.
-
Visualization: The Boc-protected product is less polar than the starting amine and will have a higher Rf value. The starting amine can be visualized with a ninhydrin stain, while the product will not stain with ninhydrin but should be visible under UV light if the plate has a fluorescent indicator.[9] The reaction is complete when the starting material spot is no longer visible.
-
-
Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and then 50 mL of brine.[6][8]
-
Rationale: The NaHCO₃ wash neutralizes any remaining acidic species and removes the triethylamine hydrochloride salt. The brine wash helps to remove any residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6][8]
-
Rationale: Removing all water is crucial before solvent evaporation to prevent hydrolysis of any unreacted (Boc)₂O and to obtain a dry crude product.
-
-
Purification: The resulting crude product, often an off-white solid or a thick oil, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[6]
-
Rationale: Purification is necessary to remove any unreacted (Boc)₂O and other minor impurities, yielding the pure N-Boc-3-aminopiperidine.
-
Experimental Workflow Visualization
The entire process from setup to final product isolation can be visualized as follows:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Leveraging (S)-3-Aminopiperidine-2-one as a Privileged Chiral Scaffold for Bioactive Molecule Synthesis
An Application Guide for the Synthetic Chemist
Introduction: The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, valued for its favorable physicochemical properties and its ability to engage in crucial biological interactions.[1][2][3] Within this class, (S)-3-aminopiperidine-2-one stands out as a particularly valuable chiral building block.[4] Its rigid, pre-defined stereocenter at the C3 position, combined with two distinct and readily functionalizable nitrogen atoms—an amide and a primary amine—provides an exceptional platform for the stereocontrolled synthesis of complex molecular architectures.[4][5] This guide offers a detailed exploration of the synthetic utility of this compound, presenting robust protocols and expert insights for its application in drug discovery and development. We will delve into key transformations, from fundamental N-functionalization and peptide coupling to advanced biocatalytic methods, providing researchers with the practical knowledge to unlock the full potential of this versatile scaffold.
Physicochemical Profile and Handling
A thorough understanding of the starting material's properties is fundamental to successful synthesis. This compound is a stable, crystalline solid, but like many small polar molecules, it requires proper handling and storage to ensure its integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₂O | [4][6][7][8] |
| Molecular Weight | 114.15 g/mol | [4][6][8] |
| CAS Number | 34294-79-6 | [4][7][8] |
| Appearance | Light orange to yellow to green powder/crystal | [4] |
| Melting Point | 87 °C (lit.) | [4][7][9] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [7] |
| Storage Conditions | Store at ≤ -10 °C, Temperature Sensitive | [4] |
Expert Insight: The slight solubility in common organic solvents necessitates careful solvent selection for reactions and purification. For reactions, co-solvent systems or the use of more polar aprotic solvents like DMF or NMP may be required to achieve homogeneity. For purification, reverse-phase chromatography is often more effective than normal-phase silica gel chromatography.
Core Synthetic Transformations and Protocols
The true power of this compound lies in the differential reactivity of its two nitrogen centers. The primary amine at C3 is a potent nucleophile, ideal for forming new carbon-nitrogen bonds, while the lactam nitrogen can be functionalized under different conditions or involved in ring-opening/reduction reactions.
Causality: Reductive amination is a cornerstone of medicinal chemistry for forging stable C-N bonds. This protocol allows for the introduction of a vast array of substituents at the C3-amino position by reacting it with aldehydes or ketones. The choice of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is critical; it is selective for the iminium ion intermediate and tolerant of many functional groups, preventing over-reduction of the aldehyde or the lactam carbonyl.
Application: This method is fundamental for synthesizing libraries of compounds to explore structure-activity relationships (SAR), particularly in the development of inhibitors and receptor antagonists.[10][11]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloroethane (DCE, 0.1 M), add the desired aldehyde or ketone (1.1 eq) and acetic acid (1.2 eq).
-
Stirring: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-substituted product.
Causality: The piperidine scaffold is an excellent tool for creating conformationally constrained peptide analogues.[5] Replacing a flexible amino acid residue with the rigid this compound can lock a peptide into its bioactive conformation, potentially increasing receptor affinity, selectivity, and enzymatic stability.[5][10] Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming the amide bond with the C3-amine, even with sterically hindered amino acids.
Application: Design of potent and stable peptide-based therapeutics, including protease inhibitors and modulators of protein-protein interactions.[10]
Step-by-Step Protocol:
-
Activation: In a round-bottom flask, dissolve the N-protected amino acid (e.g., Boc-L-Leucine, 1.1 eq), HATU (1.1 eq), and DIPEA (diisopropylethylamine, 2.5 eq) in anhydrous DMF (0.2 M). Stir at 0 °C for 20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 eq) in DMF to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting dipeptide mimetic by flash chromatography on silica gel.
Advanced & Bio-Inspired Synthetic Strategies
Beyond fundamental transformations, innovative chemoenzymatic approaches are emerging, offering highly selective and sustainable routes to valuable chiral molecules.
Expert Insight: While not a direct modification of the title compound, the biocatalytic synthesis of the related pharmacophore (S)-3-aminopiperidine-2,6-dione from L-glutamine highlights a powerful strategy for constructing these chiral scaffolds.[12][13] An engineered enzyme, derived from the indigoidine biosynthetic pathway (IdgS), was shown to catalyze the cyclization of L-glutamine into the enantiomerically pure piperidine-dione.[12][13]
Strategic Importance: This approach offers a green, highly stereoselective alternative to traditional multi-step chemical syntheses, which often require chiral resolutions or complex asymmetric catalysts. It demonstrates the potential of integrating biocatalysis into pharmaceutical production to access enantiopure intermediates.[13] As a proof of concept, this enzymatic reaction was successfully integrated into a one-pot, two-step synthesis of Thalidomide.[12]
Table 2: Comparison of Synthetic Approaches
| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |
| Starting Material | Often requires pre-chiralized or racemic starting materials. | Simple, inexpensive precursors (e.g., L-glutamine).[12] |
| Stereocontrol | Relies on chiral auxiliaries, asymmetric catalysts, or resolution. | Inherently high enantioselectivity from the enzyme.[13] |
| Reaction Conditions | Often requires harsh reagents, high temperatures, and anhydrous conditions. | Mild, aqueous conditions (room temperature, neutral pH). |
| Environmental Impact | Can generate significant chemical waste. | Green and sustainable. |
Applications in Drug Discovery: A Case Study
The this compound scaffold is a key component in a novel series of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists developed for the treatment of migraines.[11] In this context, the piperidinone core serves as a rigid scaffold to correctly orient the pharmacophoric groups for optimal binding to the CGRP receptor. Structure-activity relationship studies revealed that modifications to this core, including functionalization at the amine and lactam positions, led to significant improvements in receptor affinity and oral bioavailability, culminating in the discovery of potent drug candidates.[11]
This compound is far more than a simple heterocyclic compound; it is a powerful and versatile chiral building block that provides a robust foundation for the synthesis of diverse and complex bioactive molecules. Its unique combination of a rigid stereocenter and orthogonally reactive nitrogen functionalities allows for precise control over molecular architecture. The protocols and strategies outlined in this guide—from fundamental derivatization to advanced biocatalytic concepts—equip researchers with the necessary tools to effectively harness this scaffold in the pursuit of novel therapeutics. As the demand for stereochemically pure and structurally complex drugs continues to grow, the strategic application of such privileged building blocks will remain a cornerstone of modern medicinal chemistry.
References
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH.
- Photoinduced Pd-Catalyzed Formal Asymmetric Allylic Substitution of Piperidine Scaffolds | ACS Catalysis - ACS Publications.
- Photoinduced Pd-Catalyzed Formal Asymmetric Allylic Substitution of Piperidine Scaffolds.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. University of South Florida.
- Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - RSC Publishing. Royal Society of Chemistry.
- (S)-(-)-3-Amino-2-piperidone - Chem-Impex.
- (S)-3-Aminopiperidin-2-one - CymitQuimica. CymitQuimica.
- This compound - ChemBK. ChemBK.
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - NIH.
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - NIH.
- (PDF) (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - ResearchGate.
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI.
- Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed. PubMed.
- (3S)-3-aminopiperidin-2-one - ChemBK. ChemBK.
- This compound AldrichCPR 34294-79-6 - Sigma-Aldrich. Sigma-Aldrich.
- Structure of few bio-active compounds having 3-amino piperidine ring.
- Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis - Benchchem. BenchChem.
Sources
- 1. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (S)-3-Aminopiperidin-2-one | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. This compound AldrichCPR 34294-79-6 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of (S)-3-Aminopiperidine-2-one in the Development of Targeted Therapies
Introduction: Beyond a Building Block to a Keystone of Targeted Protein Degradation
In the landscape of modern drug discovery, the pursuit of specificity and novel mechanisms of action is paramount. Targeted therapies have shifted the paradigm from systemic, often cytotoxic treatments to precision interventions. Within this evolution, the chiral scaffold (S)-3-aminopiperidine-2-one has emerged as a critical component, not merely as a synthetic intermediate, but as a foundational element in one of the most exciting modalities in targeted therapy: Proteolysis-Targeting Chimeras (PROTACs).
This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound. We move beyond simple descriptions to elucidate the causality behind its utility, providing field-proven insights and detailed, self-validating protocols for its synthesis, incorporation into targeted degraders, and subsequent characterization. The primary focus will be on its pivotal role as a precursor to the 3-aminopiperidine-2,6-dione moiety, the cornerstone of Cereblon (CRBN) E3 ligase-recruiting ligands like those derived from thalidomide and its analogs (lenalidomide, pomalidomide).[1][2][3] By harnessing the cell's own ubiquitin-proteasome system, molecules built from this scaffold can achieve the catalytic degradation of disease-causing proteins, offering a powerful alternative to traditional inhibition.[4][5][6]
Section 1: Physicochemical Properties and Handling
This compound is a chiral cyclic amine derivative whose stereochemistry is crucial for its biological activity. Understanding its physical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | [7] |
| Molecular Weight | 114.15 g/mol | [7] |
| Appearance | Light orange to yellow to green powder/crystal | |
| Melting Point | 87 °C (lit.) | |
| Solubility | Soluble in polar solvents; slightly soluble in Chloroform, DMSO, Methanol | |
| CAS Number | 34294-79-6 | [7] |
Handling and Storage: Store in a freezer under an inert atmosphere at ≤ -10°C. The compound is harmful if swallowed and can cause skin and eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Section 2: The Architectural Role in Targeted Protein Degradation
The primary application of this compound in targeted therapies is as a precursor to the glutarimide moiety of Cereblon (CRBN) E3 ligase ligands.[2][3] CRBN is a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex, one of the most widely hijacked ligases in PROTAC development.[8][9]
Mechanism of Action: Engineering Protein Degradation
PROTACs are heterobifunctional molecules comprising three key components: a "warhead" that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker.[8] The molecule derived from this compound forms the core of the E3 ligase ligand. Its function is to dock with the Cereblon protein, bringing the entire CRL4-CRBN complex into close proximity with the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can act catalytically to degrade multiple protein copies.[4][10]
Caption: PROTAC-mediated protein degradation pathway.
Section 3: Synthetic and Experimental Protocols
As a Senior Application Scientist, it is understood that robust and reproducible protocols are the bedrock of successful research. The following sections provide detailed, step-by-step methodologies.
Protocol: Chiral Synthesis of (S)-3-(N-Boc-amino)piperidine from L-Glutamic Acid
While this compound can be sourced commercially, an in-house synthesis from an inexpensive chiral pool starting material like L-glutamic acid is often desirable for scalability. The following protocol is based on a multi-step synthesis that preserves stereochemical integrity.[11][12]
Caption: Workflow for synthesis of (S)-3-Boc-aminopiperidine.
Step 1: Diesterification of L-Glutamic Acid
-
Suspend L-glutamic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid).
-
Cool the suspension to 0°C using an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise while stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to yield the crude dimethyl ester hydrochloride salt, which can be used directly in the next step.[11]
Step 2: N-Boc Protection
-
Dissolve the crude diester from Step 1 in a suitable solvent like chloroform (CHCl₃).
-
Add triethylamine (Et₃N, 2.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and a catalytic amount of DMAP.
-
Stir the mixture at room temperature for 6 hours.
-
Perform an aqueous workup by quenching with water, extracting with an organic solvent (e.g., CH₂Cl₂), and washing with 10% sodium bicarbonate and brine.[12]
-
Purify by column chromatography to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.
Step 3: Reduction to Diol
-
Dissolve the N-Boc protected diester (1.0 eq) in methanol.
-
Add sodium borohydride (NaBH₄, 2.5 eq) portion-wise at room temperature.
-
Stir for 2 hours.
-
Quench the reaction by carefully adding 10% aqueous citric acid until the pH is ~5-6.
-
Remove methanol via rotary evaporation and extract the aqueous layer with CH₂Cl₂.
-
Purify to obtain (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.
Step 4 & 5: Tosylation and Cyclization
-
Dissolve the diol (1.0 eq) in CH₂Cl₂ and add triethylamine (3.0 eq), p-toluenesulfonyl chloride (TsCl, 2.0 eq), and catalytic DMAP. Stir for 1 hour at room temperature.
-
Work up the reaction and purify the resulting ditosylate.
-
The ditosylate is then cyclized by heating with a primary amine (e.g., benzylamine) to form the N-substituted piperidine ring. Subsequent debenzylation (if necessary) and manipulation yield the desired aminopiperidine scaffold.
Causality Note: This synthetic route is advantageous because it starts from a cheap, enantiomerically pure source. The key steps are the reduction of both esters to alcohols and the subsequent conversion to a bis-leaving group (tosylate), which allows for an intramolecular SN2 cyclization with an amine to form the piperidine ring while retaining the stereochemistry at C3.
Protocol: Western Blot for Quantifying PROTAC-Induced Protein Degradation
The definitive measure of a PROTAC's efficacy is the reduction of the target protein level in a cellular context. Western blotting is the gold-standard technique for this analysis.[4][5][10][13]
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding & Treatment: Seed cells in a multi-well plate (e.g., 12-well or 6-well) to reach 70-80% confluency on the day of treatment. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C (or as recommended by the manufacturer).
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection & Analysis: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[10]
Section 4: Biophysical Characterization of Ternary Complex Formation
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation. Biophysical techniques are crucial for quantifying the interactions and cooperativity of this complex.[14][15]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique to measure the kinetics (kₐ, kₔ) and affinity (K₋) of binary and ternary interactions in real-time.[16][17]
General Assay Setup:
-
Immobilization: Covalently immobilize one of the proteins (typically the E3 ligase, e.g., Avi-tagged VHL or CRBN complex) onto a sensor chip surface. This creates a stable baseline.
-
Binary Interaction 1 (PROTAC-Ligase): Inject a series of concentrations of the PROTAC over the immobilized ligase surface to determine the binding affinity and kinetics of this first interaction.
-
Binary Interaction 2 (PROTAC-POI): In a separate experiment or using a different flow cell, inject the POI over a surface with immobilized PROTAC (less common) or perform a solution-based affinity measurement.
-
Ternary Complex Formation: To measure the ternary complex, inject the POI pre-incubated with the PROTAC, or inject the POI and PROTAC sequentially or simultaneously over the immobilized E3 ligase surface. An increase in the binding response compared to the binary interactions confirms ternary complex formation.[16]
-
Cooperativity (α): Cooperativity is a measure of how the binding of one component influences the binding of the other. It is calculated by comparing the affinity of the POI for the PROTAC-E3 ligase complex versus its affinity for the PROTAC alone. An α value > 1 indicates positive cooperativity, which is often a hallmark of potent degraders.[17]
| Parameter Measured | Description | Typical Technique |
| Binary K₋ (PROTAC↔POI) | Affinity of the warhead to the target protein. | SPR, ITC |
| Binary K₋ (PROTAC↔E3) | Affinity of the E3 ligand to the E3 ligase. | SPR, ITC, FP |
| Ternary Complex K₋ | Overall affinity of the three-part complex. | SPR |
| Cooperativity (α) | The factor by which binding is enhanced in the ternary complex. | SPR, ITC |
| Kinetics (kₐ, kₔ) | Association and dissociation rates of the complex. | SPR, BLI |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, K₋) and stoichiometry (n) of the interaction.[14][17] While lower throughput than SPR, it is an essential orthogonal method.
Protocol Outline:
-
Place one binding partner (e.g., the E3 ligase) in the ITC cell.
-
Load the other binding partner (e.g., the PROTAC) into the titration syringe.
-
Perform a series of small injections of the syringe component into the cell.
-
The resulting heat changes are measured and plotted against the molar ratio of the reactants.
-
The data is fitted to a binding model to extract thermodynamic parameters.
-
To measure ternary complex formation, the cell can be filled with the E3 ligase and the POI, while the PROTAC is titrated in.
Section 5: Cellular Assays for Efficacy and Cytotoxicity
Ultimately, the success of a targeted therapy is determined by its effect on living cells.
Cell Viability and Cytotoxicity Assays
It is critical to assess whether the observed protein degradation translates to a desired biological outcome (e.g., apoptosis in cancer cells) and to rule out off-target cytotoxicity.
Recommended Assays:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies ATP, which is an indicator of metabolically active, viable cells.[18][19][20][21] It is highly sensitive and ideal for high-throughput screening in multi-well plates.[18]
-
Principle: The reagent lyses cells to release ATP and provides luciferase and luciferin. The resulting luminescence is proportional to the ATP concentration and, therefore, the number of viable cells.[20]
-
-
MTT/MTS Assays: These are colorimetric assays that measure the metabolic activity of cells via the reduction of a tetrazolium salt by mitochondrial reductases into a colored formazan product.[19][22]
General Protocol (CellTiter-Glo®):
-
Plate cells in an opaque-walled 96-well or 384-well plate and treat with the PROTAC as described for the Western blot.
-
After the incubation period, equilibrate the plate to room temperature for ~30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Conclusion and Future Outlook
This compound is a powerful and validated chiral building block for the development of sophisticated targeted therapies. Its role as a precursor to the CRBN-recruiting moiety in PROTACs places it at the center of the targeted protein degradation field. By understanding its properties, employing robust synthetic strategies, and utilizing a suite of quantitative biophysical and cellular assays, researchers can effectively design and optimize novel therapeutics. The protocols and insights provided in this guide serve as a comprehensive resource to empower scientists to harness the full potential of this versatile scaffold in the ongoing quest for more effective and selective medicines.
References
- National Center for Biotechnology Information. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
- Cytiva. (2024).
- JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]
- National Center for Biotechnology Information. (n.d.). PROTAC-Induced Proteolytic Targeting. PMC. [Link]
- ScienceDirect. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]
- Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
- ResearchGate. (2022).
- ResearchGate. (n.d.). Schematic representation for the synthesis of lenalidomide. [Link]
- National Center for Biotechnology Information. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
- National Center for Biotechnology Information. (2022).
- CSIR-NIScPR. (2024).
- Royal Society of Chemistry. (2022).
- Google Patents. (2015).
- Visikol. (2019). Are You Choosing the Right Cell Viability Assay?. [Link]
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Experimental pK a values of piperazine-containing PROTACs. [Link]
- RSC Publishing. (2022).
- CSIR-NIScPR. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid | Indian Journal of Chemistry (IJC). [Link]
- ResearchGate. (2024).
- PubChem. (n.d.). 3-Amino-2-piperidone. [Link]
- Google Patents. (n.d.). Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof.
- E. coli Metabolome Database. (n.d.). 3-Amino-2-piperidone. [Link]
- Wikipedia. (n.d.).
- National Center for Biotechnology Information. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- Human Metabolome Database. (n.d.). Showing metabocard for 3-Amino-2-piperidone (HMDB0000323). [Link]
- National Center for Biotechnology Information. (n.d.). Chemical Ligand Space of Cereblon. PMC. [Link]
- ResearchGate. (2021).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2022).
Sources
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 19. promega.com [promega.com]
- 20. fishersci.com [fishersci.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 22. Are You Choosing the Right Cell Viability Assay? | Visikol [visikol.com]
Chemoenzymatic Synthesis of Thalidomide Analogues: A Practical Guide for Researchers
Introduction: A New Chapter in Thalidomide Analogue Synthesis
Thalidomide and its analogues, including lenalidomide and pomalidomide, are cornerstone therapeutics in the treatment of multiple myeloma and other hematological malignancies.[1][2] Their profound immunomodulatory and anti-angiogenic properties have spurred extensive research into novel synthetic routes that are not only efficient but also stereoselective.[3] The chirality of the 3-aminopiperidine-2,6-dione core is a critical determinant of their therapeutic efficacy and toxicological profile. This guide provides a detailed exploration of a chemoenzymatic approach to the synthesis of thalidomide analogues, leveraging the high stereoselectivity of enzymes to generate the chiral aminopiperidone backbone, which is then elaborated through chemical synthesis. This integrated strategy offers a greener, more efficient alternative to traditional chemical methods, which often necessitate arduous chiral resolutions or the use of expensive chiral starting materials.[4][5]
This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and self-validating protocols. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.
The Chemoenzymatic Strategy: A Marriage of Biocatalysis and Organic Chemistry
The chemoenzymatic synthesis of thalidomide analogues is a two-stage process that elegantly combines the strengths of biocatalysis and traditional organic synthesis. The core of this strategy lies in the enzymatic production of enantiomerically pure aminopiperidones, which are then chemically coupled with appropriately substituted phthalic anhydride derivatives to yield the final thalidomide analogues.
Stage 1: Enzymatic Asymmetric Synthesis of Chiral Aminopiperidones
The first and most critical stage is the stereoselective synthesis of the chiral 3-aminopiperidine-2,6-dione precursor. Here, we focus on the use of ω-transaminases for the asymmetric amination of a prochiral piperidone substrate.
Why ω-Transaminases?
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[5] Their application in the synthesis of chiral amines is rapidly expanding due to several key advantages:
-
High Enantioselectivity: ω-TAs can produce chiral amines with excellent enantiomeric excess (ee), often exceeding 99%.[6]
-
Asymmetric Synthesis: Unlike kinetic resolutions which have a theoretical maximum yield of 50%, ω-TAs perform an asymmetric synthesis from a prochiral substrate, enabling theoretical yields of up to 100%.[5]
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media under mild pH and temperature conditions, reducing the need for harsh reagents and solvents.
-
Process Scalability: The use of immobilized enzymes allows for easy separation from the reaction mixture, enzyme reuse, and adaptation to continuous flow processes, enhancing the economic viability of the synthesis on an industrial scale.[6][7]
The overall workflow for the chemoenzymatic synthesis is depicted below:
Figure 1: General workflow of the chemoenzymatic synthesis of thalidomide analogues.
Stage 2: Chemical Coupling to Form the Thalidomide Scaffold
Once the enantiopure aminopiperidone is obtained, the second stage involves a chemical condensation reaction with a suitable phthalic anhydride derivative. The choice of the phthalic anhydride derivative determines the final thalidomide analogue to be synthesized. For instance, phthalic anhydride is used for thalidomide, while substituted phthalic anhydrides are required for lenalidomide and pomalidomide.[2]
Detailed Protocols and Methodologies
Protocol 1: Enzymatic Synthesis of (S)- and (R)-3-Amino-1-Boc-piperidine
This protocol describes the asymmetric amination of 1-Boc-3-piperidone using immobilized ω-transaminases to produce both (S)- and (R)-enantiomers of 3-amino-1-Boc-piperidine, a key intermediate.
Materials:
-
1-Boc-3-piperidone
-
Immobilized (S)-selective ω-transaminase (e.g., TA-IMB)
-
Immobilized (R)-selective ω-transaminase (e.g., ATA-025-IMB)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (4 M)
-
Potassium hydroxide
-
Dichloromethane
Instrumentation:
-
Reaction vessel with magnetic stirrer and temperature control
-
pH meter
-
Filtration apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column for enantiomeric excess determination
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL reaction vessel, prepare 5 mL of 100 mM triethanolamine buffer (pH 7.5). Add isopropylamine to a final concentration of 1.1 M.[6]
-
Enzyme and Cofactor Addition: Add 200 mg of the desired immobilized ω-transaminase ((S)-selective or (R)-selective) and PLP to a final concentration of 1.4 mM.[6]
-
Pre-incubation: Stir the mixture at 35°C and 550 rpm for 5 minutes to ensure enzyme activation.[6]
-
Substrate Addition: Prepare a solution of 1-Boc-3-piperidone (0.26 mmol, 45 mM) in 750 µL of DMSO (13% v/v). Preheat this solution to 35°C and add it to the reaction mixture.[6]
-
Reaction: Stir the reaction mixture at 35°C and 550 rpm in an open vessel for 24 hours. Monitor the reaction progress by HPLC and/or Thin Layer Chromatography (TLC).[6]
-
Enzyme Recovery: Upon reaction completion, filter the mixture under vacuum to recover the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.[6]
-
Product Extraction:
-
Adjust the pH of the filtrate to 2 with 4 M HCl to protonate the product.
-
Extract the aqueous layer with dichloromethane (2 x 5 mL) to remove any unreacted 1-Boc-3-piperidone.
-
Adjust the pH of the aqueous layer to 13 with potassium hydroxide to deprotonate the product.
-
Extract the product into dichloromethane (4 x 5 mL).
-
-
Purification and Analysis:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-amino-1-Boc-piperidine product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Data Summary: Performance of Different ω-Transaminases
| Enzyme | Enantioselectivity | Substrate Concentration | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| TA-IMB | (S)-selective | 45 mM | 35 | >99 | >99 | [6] |
| ATA-025-IMB | (R)-selective | 208 mM | 50 | >99 | >99 | [6] |
| ATA1012 | (S)-selective | up to 750 mM | 30-50 | ~100 | >99.9 | [7] |
Protocol 2: One-Pot Chemoenzymatic Synthesis of (S)-Thalidomide
This protocol outlines a one-pot synthesis of (S)-thalidomide starting from L-glutamine, utilizing an engineered enzyme and subsequent chemical condensation.[8]
Materials:
-
L-glutamine
-
Immobilized IdgS-Ox* R539A enzyme
-
Phthalic anhydride
-
Triethylamine
-
Glacial acetic acid
-
DMSO
Step-by-Step Procedure:
-
Enzymatic Synthesis of (S)-3-aminopiperidine-2,6-dione:
-
Conduct the enzymatic conversion of L-glutamine to (S)-3-aminopiperidine-2,6-dione using the immobilized IdgS-Ox* R539A enzyme under optimized conditions.[8]
-
-
Lyophilization: After the enzymatic reaction, centrifuge the mixture, collect the supernatant, and lyophilize to obtain a powder containing the (S)-3-aminopiperidine-2,6-dione.[8]
-
Chemical Condensation:
-
Work-up and Analysis:
-
Dissolve the reaction mixture in DMSO.
-
Quantify the production of (S)-thalidomide by HPLC analysis.
-
Figure 2: One-pot chemoenzymatic synthesis of (S)-thalidomide.
Expertise & Experience: Navigating the Nuances of Chemoenzymatic Synthesis
As with any synthetic protocol, success lies in understanding the critical parameters and potential pitfalls.
-
Enzyme Selection and Immobilization: The choice of ω-transaminase is paramount and depends on the desired stereochemistry of the product. Commercially available screening kits can expedite this selection process. Immobilization of the enzyme is highly recommended for process efficiency, as it simplifies catalyst removal and enables reuse, significantly reducing costs.[6]
-
Equilibrium Shift: The transaminase-catalyzed reaction is reversible. A large excess of the amine donor (e.g., isopropylamine) is used to drive the equilibrium towards product formation. The co-product, acetone, is volatile and can be removed from the reaction mixture, further shifting the equilibrium.[7]
-
Substrate and Product Inhibition: High concentrations of the ketone substrate or the amine product can inhibit some ω-transaminases. This can be mitigated by fed-batch strategies or by selecting robust enzymes that exhibit high tolerance to both substrate and product.[7]
-
Chemical Coupling Conditions: The condensation reaction between the aminopiperidone and the phthalic anhydride derivative is typically carried out at elevated temperatures in a suitable solvent like acetic acid or acetonitrile.[8][9] The reaction conditions should be optimized to ensure complete conversion and minimize side-product formation.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product analysis.
-
Reaction Monitoring: Regular monitoring of the enzymatic and chemical reactions by HPLC or TLC is crucial to determine the reaction endpoint and to ensure complete conversion.
-
Chiral Analysis: The enantiomeric excess of the chiral aminopiperidone intermediate must be determined using a validated chiral HPLC method. This is a critical quality control step to ensure the stereochemical purity of the final product.
-
Structural Verification: The identity and purity of the final thalidomide analogue should be confirmed by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Conclusion: The Future of Thalidomide Analogue Synthesis
The chemoenzymatic approach to the synthesis of thalidomide analogues represents a significant advancement in the field of medicinal chemistry. By harnessing the power of biocatalysis, researchers can produce the chiral aminopiperidone core with high efficiency and stereoselectivity, paving the way for more sustainable and cost-effective manufacturing processes for these life-saving drugs. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this powerful synthetic strategy.
References
- Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]
- UNIPI. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]
- NIH. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]
- ResearchGate. (2017). A Novel Green Synthesis of Thalidomide and Analogs. [Link]
- Royal Society of Chemistry. (2020).
- ResearchGate. (2015). A Synthesis of Thalidomide. [Link]
- ResearchGate. (n.d.). Schematic representation for the synthesis of lenalidomide. [Link]
- ResearchGate. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]
- ResearchGate. (2010). SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. [Link]
- NIH. (2020).
- Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. [Link]
- The University of Manchester. (2003).
- Google Books. (2016).
- ResearchGate. (2023). One step synthesis of thalidomide. [Link]
- NIH. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 3. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 7. The identification and application of a robust ω-transaminase with high tolerance towards substrates and isopropylamine from a directed soil metagenome - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Identifying and minimizing side reactions in (S)-3-Aminopiperidine-2-one synthesis
Introduction
Welcome to the technical support resource for the synthesis of (S)-3-Aminopiperidine-2-one. This chiral lactam is a critical building block in medicinal chemistry, most notably as a key intermediate for synthesizing Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in treating type 2 diabetes.[1][2] Achieving high yield and, crucially, high enantiomeric purity is paramount for its application in pharmaceutical development.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into common synthetic challenges, offering a structured approach to troubleshooting and optimization through detailed FAQs, troubleshooting guides, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing enantiopure this compound?
A1: There are three main strategies, each with distinct advantages and challenges:
-
Chiral Pool Synthesis (Most Common): This approach starts from a readily available, enantiopure natural product, typically L-ornithine or L-glutamic acid.[3] The synthesis involves protection of the amino groups, esterification, and subsequent base-mediated intramolecular cyclization to form the lactam ring. This is often the most reliable method for ensuring the correct stereochemistry.
-
Enzymatic Synthesis/Resolution: Biocatalytic methods offer excellent stereoselectivity. This can involve the asymmetric amination of a prochiral ketone precursor (e.g., N-Boc-3-piperidone) using a transaminase, or an enzyme cascade to build the chiral center.[4][5][6] These methods are valued for their green chemistry profile and high enantiomeric excess (e.e.).
-
Classical Resolution: A racemic mixture of 3-aminopiperidine-2-one can be synthesized and then resolved using a chiral resolving agent, such as dibenzoyl-D-tartaric acid or optically active cyclic phosphoric acids, to form diastereomeric salts that can be separated by crystallization.[7][8]
Q2: Why is racemization a major concern, and when is it most likely to occur?
A2: Racemization is a significant risk because the chiral center (C3) is alpha to the lactam carbonyl group. Under basic conditions, the proton at C3 can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of enantiomeric purity.[9] This is most likely to happen during the cyclization step if a strong base is used or if the reaction is heated for extended periods. It can also be a risk during workup or purification if pH conditions are not carefully controlled.
Q3: Which protecting group strategy is recommended for the starting amino acid?
A3: A dual-protection strategy is necessary. The α-amino group is typically protected with a base-stable group that can be removed later, such as the tert-butoxycarbonyl (Boc) group. The δ-amino group of ornithine (or the corresponding amino group in other precursors) is often protected with a group that is stable to the cyclization conditions but can be removed orthogonally if needed, such as the carbobenzyloxy (Cbz) group. However, for direct synthesis of the final lactam, it's common to use a precursor where the δ-amino group is the one that will form the lactam amide bond.
Q4: How do I accurately determine the enantiomeric excess (e.e.) of my final product?
A4: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC).[7] Since this compound lacks a strong chromophore, a pre-column derivatization step is often required. Derivatizing the free amine with an agent like Marfey's reagent (FDAA) or dansyl chloride introduces a UV-active moiety, allowing for the separation and quantification of the enantiomers on a suitable chiral column.
Troubleshooting Guide
This section addresses specific experimental failures. For each issue, we outline the most probable causes and provide a logical workflow for corrective action.
Issue 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting material (e.g., the linear amino ester precursor) and minimal desired lactam product.
| Probable Cause | Mechanistic Explanation | Corrective Actions |
| Insufficient Base or Inappropriate Base Choice | The intramolecular cyclization requires a base to deprotonate the amine, making it nucleophilic enough to attack the ester carbonyl. An insufficient amount or a base that is too weak (e.g., pKa too low) will result in a slow or stalled reaction. | Use at least one equivalent of a suitable base like sodium methoxide or triethylamine. For sensitive substrates, a non-nucleophilic organic base like DBU may be considered.[1][3] |
| Low Reaction Temperature or Insufficient Time | Amide bond formation, even intramolecularly, has an activation energy barrier. The reaction may be kinetically slow at low temperatures. | Gently heat the reaction mixture (e.g., to 50-65°C) and monitor by TLC/LC-MS until starting material is consumed. Be cautious, as excessive heat can promote side reactions.[3] |
| Intermolecular Polymerization | At high concentrations, the linear amino ester precursor can react with other molecules (intermolecularly) to form dimers and oligomers instead of cyclizing (intramolecularly). | Perform the cyclization reaction under high-dilution conditions. This can be achieved by adding the amino ester solution slowly via a syringe pump to a heated solution of the base and solvent. |
| Poor Leaving Group on the Ester | The rate of nucleophilic acyl substitution is dependent on the quality of the leaving group. A methyl or ethyl ester is standard, but if the alkoxide is a poor leaving group, the reaction will be slow. | Ensure you are using a methyl or ethyl ester, as these are typically effective. For very difficult cyclizations, one could consider forming an activated ester, though this adds steps. |
Issue 2: Poor Enantiomeric Purity (High % of (R)-enantiomer)
Symptom: Chiral HPLC analysis shows a significantly lower than expected enantiomeric excess (e.e. < 95%).
| Probable Cause | Mechanistic Explanation | Corrective Actions |
| Base-Mediated Epimerization | The C3 proton is acidic. Strong bases (e.g., NaOMe, KOtBu) and/or prolonged heating can deprotonate this position, forming a planar achiral enolate. Reprotonation leads to racemization. | Use the mildest base and lowest temperature that afford a reasonable reaction rate. Triethylamine (Et₃N) in methanol at reflux is a common choice that balances reactivity with minimizing epimerization.[3] Neutralize the reaction mixture promptly during workup. |
| Contaminated Starting Material | The chiral integrity of the starting material (e.g., L-ornithine) may have been compromised before the synthesis began. | Verify the enantiomeric purity of the starting amino acid or a key intermediate using an established method before proceeding with the final cyclization step. |
| Harsh Purification Conditions | Exposure to strongly acidic or basic conditions during chromatography (e.g., on non-neutralized silica gel) or workup can cause on-column or solution-phase racemization. | Use a neutralized silica gel for chromatography (e.g., pre-slurry with 1% triethylamine in the eluent). Ensure all aqueous washes during workup are buffered or maintained near neutral pH. |
Issue 3: Presence of Significant Impurities After Workup
Symptom: ¹H NMR or LC-MS of the purified product shows persistent, unidentifiable side products.
| Probable Cause | Mechanistic Explanation | Corrective Actions |
| Lactam Ring Hydrolysis | During an acidic or basic aqueous workup, the lactam amide bond can be hydrolyzed, reopening the ring to form the corresponding amino acid.[10] | Perform aqueous workups using saturated sodium bicarbonate (mildly basic) or brine (neutral) solutions. Avoid strong acids or bases (e.g., HCl, NaOH) unless specifically required for salt formation or breaking emulsions, and keep contact time to a minimum. |
| Incomplete Deprotection of Precursors | If a protecting group from a previous step (e.g., N-Boc) was not fully removed, it will persist through the reaction and contaminate the final product. | Ensure deprotection steps are driven to completion by monitoring with TLC or LC-MS. If necessary, repeat the deprotection step or extend the reaction time. |
| Side Reactions with Coupling Reagents | If using a peptide coupling reagent (e.g., DCC, HATU) for cyclization instead of a base/ester route, byproducts like N-acylurea (from DCC) or guanidinium species (from HATU) can form and be difficult to remove.[11][12] | Choose the cyclization method carefully. If using coupling reagents, follow established protocols for byproduct removal, which often involve specific filtration or extraction steps. The base-mediated cyclization of an amino ester is generally cleaner. |
Visualization of Key Processes
Synthetic Pathway and Potential Side Reactions
The following diagram illustrates a common synthetic route from an L-ornithine derivative and highlights the key side reactions to be minimized.
Caption: Workflow from L-Ornithine with side reactions.
Troubleshooting Logic for Low Yield
This workflow helps diagnose the root cause of poor conversion during the cyclization step.
Caption: Troubleshooting workflow for low product yield.
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-3-Aminopiperidin-2-one from L-Ornithine
This protocol is adapted from methodologies described in the literature and is a common route for laboratory-scale synthesis.[3]
Step 1: Esterification of L-Ornithine Monohydrochloride
-
Suspend L-ornithine monohydrochloride (1 equiv.) in anhydrous methanol (approx. 0.2 M).
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (SOCl₂) (2.2 equiv.) dropwise over 30 minutes, keeping the internal temperature below 10°C.
-
Remove the ice bath and stir the mixture at room temperature for 16 hours. The suspension will dissolve to form a clear solution.
-
Remove the solvent under reduced pressure to obtain L-ornithine dimethyl ester dihydrochloride as a white solid. This crude product is typically used in the next step without further purification.
Step 2: Intramolecular Cyclization to form (S)-3-Aminopiperidin-2-one
-
Dissolve the crude L-ornithine dimethyl ester dihydrochloride (1 equiv.) in anhydrous methanol (approx. 0.1 M).
-
Add triethylamine (Et₃N) (2.5 equiv.) to the solution at room temperature. A white precipitate of triethylamine hydrochloride will form.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil contains the desired (S)-3-aminopiperidin-2-one.
Step 3: Purification
-
Dissolve the crude oil in a minimal amount of dichloromethane.
-
Prepare a silica gel column, pre-eluting with a solvent system of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1). The small amount of base deactivates acidic sites on the silica, preventing racemization and product loss.
-
Load the crude product onto the column and elute with the same solvent system.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (S)-3-Aminopiperidin-2-one as a pale yellow oil or solid. An example reported yield for this step is 94%.[3]
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
-
Sample Preparation (Derivatization):
-
Dissolve a small amount of the final product (~1 mg) in acetonitrile (1 mL).
-
To 100 µL of this solution, add 200 µL of a 1% solution of Marfey's reagent (FDAA) in acetone and 20 µL of 1 M sodium bicarbonate.
-
Heat the mixture at 40°C for 1 hour.
-
Cool, and add 10 µL of 2 M HCl to quench the reaction.
-
Dilute with the mobile phase to an appropriate concentration for injection.
-
-
HPLC Conditions (Example):
-
Column: Chiralcel OD-H or equivalent chiral stationary phase.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Analysis: The (S) and (R) diastereomeric derivatives will elute at different retention times. Calculate the e.e. using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine. BenchChem.
- United States Patent US20100029941A1. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
- Liao, G., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Letters.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem.
- Schotten, C., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development, 26(10), 2896-2905.
- Schotten, C., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. University of Manchester Research Explorer.
- Strömberg, R., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(1), 249-260.
- Liao, G., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Semantic Scholar.
- Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
- Allen, C. L. (2011). Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
- ChemBK. (2024). This compound.
- Zhang, W., et al. (2019). Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. ResearchGate.
- Chinese Patent CN103865964A. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
- Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Chinese Patent CN109305935A. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
- Demkowicz, S., et al. (2016). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. MOST Wiedzy.
- Pattabiraman, V. R., & Bode, J. W. (2011). Amide Bond Activation of Biological Molecules. Nature, 480(7378), 471-477.
- Kim, J., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Organic Process Research & Development, 26(5), 1546-1554.
- Miller, S. J. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Organic Chemistry, 79(19), 8947-8978.
- Khan Academy. Preparation of amides using DCC.
- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
Sources
- 1. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 5. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Purification techniques for achieving high enantiomeric excess of (S)-3-Aminopiperidine-2-one
Welcome to the technical support resource for the chiral resolution of 3-aminopiperidine-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to facilitate the achievement of high enantiomeric excess (e.e.) for the (S)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic 3-aminopiperidine-2-one?
A1: The most common and industrially applied methods for resolving racemic 3-aminopiperidine-2-one and its derivatives are:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid to form two diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]
-
Enzymatic Resolution: Biocatalytic methods, often employing enzymes like lipases or transaminases, can selectively react with one enantiomer, allowing the unreacted enantiomer to be isolated in high purity.[3][4] This technique is valued for its high selectivity and environmentally friendly reaction conditions.
-
Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can directly separate the enantiomers. While highly effective, this method is often more expensive to scale up.[5]
Q2: Does 3-aminopiperidine-2-one require N-protection before resolution?
A2: This depends on the chosen method. For diastereomeric salt crystallization with chiral acids, the resolution is typically performed on the unprotected amine.[5] However, for enzymatic resolutions, the substrate often requires N-protection (e.g., with a Boc or Cbz group) to be effectively recognized and transformed by the enzyme.[5][6][7]
Q3: Why can achieving high enantiomeric excess for this compound be challenging?
A3: The primary challenge lies in the stereogenic center at the C3 position, which is adjacent to a carbonyl group. This position can be susceptible to racemization, especially under harsh basic or acidic conditions, which can compromise the enantiomeric purity of the final product. Careful control of pH, temperature, and reaction time is crucial during both the resolution and the subsequent workup steps.
Q4: How is the enantiomeric excess (e.e.) of the final product accurately determined?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for determining the e.e. of 3-aminopiperidine-2-one.[5] Due to the compound's weak UV absorbance, a pre-column derivatization step is often necessary to attach a chromophore (a light-absorbing group).[5][8] A common derivatizing agent is benzoyl chloride.[9] The resulting diastereomeric derivatives can be separated on a chiral column, and the e.e. is calculated from the relative peak areas.[5][9]
Purification Method Selection
Choosing the right purification strategy depends on the scale of the experiment, required purity, cost considerations, and available equipment. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues encountered during purification and analysis.
Diastereomeric Salt Crystallization
This is a powerful but often challenging technique. Success hinges on the differential solubility of the two diastereomeric salts.[2]
Problem: No crystals form after adding the resolving agent and cooling.
-
Possible Cause 1: High Solubility. The diastereomeric salts may be too soluble in the chosen solvent, preventing the solution from becoming supersaturated.[10]
-
Solution:
-
Solvent Screening: The choice of solvent is critical.[10] Test a range of solvents with varying polarities. Alcohols like methanol or ethanol are common starting points.
-
Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure to increase the salt concentration.[10]
-
Anti-Solvent Addition: Slowly add a solvent in which the salts are poorly soluble (an "anti-solvent"), such as methyl tert-butyl ether (MTBE) or hexane, to induce precipitation.[10]
-
-
-
Possible Cause 2: Incorrect Stoichiometry. The molar ratio of the racemic amine to the chiral resolving agent is not optimal for salt formation.[10]
-
Solution: While a 1:1 ratio is often used, the optimal stoichiometry can vary. Experiment with ratios from 0.5 to 1.0 equivalents of the resolving agent.
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: Excessive Supersaturation or Rapid Cooling. If the solution is too concentrated or cooled too quickly, the product may separate as a liquid phase (oil) instead of an ordered crystal lattice.[5]
-
Solution:
-
Dilute the Solution: Add a small amount of the primary solvent to reduce the concentration.
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator. A controlled, gradual cooling rate is key.[5]
-
Ensure Agitation: Gentle stirring can promote the formation of crystal nuclei and prevent oiling.[5]
-
-
Problem: The final enantiomeric excess (e.e.) is low.
-
Possible Cause 1: Ineffective Resolving Agent. The chosen chiral acid may not provide sufficient differentiation in solubility between the two diastereomeric salts.
-
Solution: Screen different resolving agents. Common choices for amines include dibenzoyl-D-tartaric acid, (R)-mandelic acid, or N-tosyl-(S)-phenylalanine.[5]
-
-
Possible Cause 2: Co-crystallization. The undesired diastereomer crystallizes along with the desired one. This can happen if the crystallization occurs too quickly or if the system forms a solid solution.[5][11]
-
Solution:
-
Perform Recrystallization: The most effective way to improve diastereomeric and, consequently, enantiomeric purity is to recrystallize the isolated salt.[5] Dissolve the salt in a minimal amount of hot solvent and cool slowly.
-
Optimize Crystallization Time/Temperature: Sometimes stopping the crystallization before it reaches equilibrium (kinetic resolution) can favor the less soluble diastereomer.[12]
-
-
Caption: Troubleshooting flowchart for low e.e. in crystallization.
Enzymatic Resolution
Problem: Low or no conversion.
-
Possible Cause: Suboptimal Reaction Conditions. Enzymes are highly sensitive to their environment. The pH, temperature, or presence of co-solvents may not be optimal for enzyme activity.
-
Solution:
-
Optimize pH and Temperature: Consult the enzyme's technical data sheet for optimal conditions. Typically, reactions are run in a buffered aqueous solution at a controlled temperature (e.g., 30-50°C).[13]
-
Check Cofactor Requirements: Some enzymes, like transaminases, require cofactors such as pyridoxal-5'-phosphate (PLP).[13][14] Ensure it is present in the reaction mixture.
-
Substrate Protection: As mentioned, many enzymes require an N-protected substrate (e.g., N-Boc or N-Cbz) for efficient conversion.[6][7]
-
-
Chiral HPLC Analysis
Problem: Poor or no separation of enantiomers.
-
Possible Cause 1: Incorrect Chiral Stationary Phase (CSP). The selected chiral column is not suitable for separating the derivatized enantiomers.
-
Solution: Polysaccharide-based CSPs (e.g., those based on cellulose or amylose) are highly effective for a wide range of chiral compounds, including N-protected amines.[15] If one column doesn't work, try another with a different chiral selector.
-
-
Possible Cause 2: Suboptimal Mobile Phase. The mobile phase composition is critical for achieving chiral recognition on the CSP.[15]
-
Solution: For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol or ethanol).[15] Small changes can have a dramatic impact on resolution.
-
Problem: Broad or tailing peaks.
-
Possible Cause: Column Contamination or Degradation. Strongly adsorbed impurities can accumulate at the head of the column, leading to poor peak shape and loss of efficiency.[16][17]
-
Solution:
-
Flush the Column: Use a strong, compatible solvent (often isopropanol for polysaccharide columns) to wash the column.[16] For immobilized columns, stronger solvents like DMF or THF may be used.[16]
-
Use a Guard Column: A guard column installed before the analytical column can trap contaminants and extend the life of the more expensive analytical column.[17]
-
-
| Parameter | Diastereomeric Salt Crystallization | Enzymatic Resolution | Preparative Chiral Chromatography |
| Typical e.e. | >95% (often requires recrystallization) | >99% | >99% |
| Pros | Scalable, cost-effective for large quantities | Very high selectivity, mild conditions, "green" | High purity, direct separation, fast method development |
| Cons | Labor-intensive development, requires screening of agents/solvents, potential for low yield | Requires substrate protection, enzyme cost/stability can be an issue | High cost of stationary phase and solvents, limited scalability |
| Key Variable | Solvent and Resolving Agent[10][18] | Enzyme selection and reaction conditions[4] | Chiral stationary phase and mobile phase |
Table 1: Comparison of Purification Techniques.
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This protocol is a general guideline using dibenzoyl-D-tartaric acid as the resolving agent. Optimization will be required.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chiraltech.com [chiraltech.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in the Cyclization of Ornithine Derivatives
Welcome to the technical support center for the synthesis of cyclic ornithine derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with intramolecular cyclization, specifically lactamization, leading to low yields. As cyclic peptides and peptidomimetics gain prominence for their enhanced stability and bioactivity, mastering their synthesis is crucial.[1][2] This resource combines mechanistic insights with field-proven protocols to help you diagnose and resolve common issues in your experimental workflow.
Troubleshooting Guide: A Causal Approach
Low yields in cyclization reactions are rarely due to a single factor. More often, they result from a combination of suboptimal conditions. This guide is structured to help you systematically identify and address the root cause of poor reaction outcomes.
Issue 1: My primary side reaction is intermolecular polymerization/dimerization.
This is the most common challenge in macrocyclization.[3] The desired intramolecular reaction is in direct competition with intermolecular reactions between linear peptide chains.
Underlying Cause: Reaction kinetics favor intermolecular reactions at high concentrations. The probability of two different linear precursors interacting is higher than the probability of the two ends of the same molecule finding each other.
Solutions:
-
High Dilution Principle: The foundational strategy to favor intramolecular cyclization is to perform the reaction under high dilution (micromolar to low millimolar range).[3] This minimizes the chances of different peptide chains reacting with each other.
-
Protocol: Start the reaction at a concentration of 0.1-1 mM. If oligomerization persists, decrease the concentration further. A slow-addition (syringe pump) of the linear precursor to a larger volume of solvent can also maintain a state of effective high dilution.
-
-
Solvent Choice: The solvent must fully solubilize the linear peptide to prevent aggregation, which can mimic high concentration conditions.
-
Insight: Solvents like DMF or DCM are common. For less soluble peptides, chaotropic agents like 6 M Guanidinium Chloride (GdmCl) can be used to disrupt aggregation and expose the reactive termini.[4] Some protocols have also shown that a biphasic system or the use of cosolvents like acetonitrile (MeCN) or ethyl acetate (EtOAc) can surprisingly enhance cyclization rates by promoting a pre-organized conformation amenable to cyclization.[4]
-
Issue 2: The cyclization reaction is slow or stalls, leading to degradation or incomplete conversion.
Even when polymerization is suppressed, a slow intramolecular reaction can lead to low yields due to the degradation of starting materials, reagents, or the product over long reaction times.
Underlying Cause: Insufficient activation of the carboxylic acid, steric hindrance at the reaction site, or an unfavorable peptide conformation can all lead to poor reaction kinetics.
Solutions:
-
Optimize the Coupling Reagent: The choice of coupling reagent is critical for efficiently activating the carboxylic acid for nucleophilic attack by the amine.[2][5]
-
Expertise: While classic carbodiimides like DCC are effective, they can be prone to racemization.[2][5] Modern aminium/uronium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) offer faster coupling and reduced side reactions.[2][5][6] HATU, in particular, is often cited for its high efficiency and minimal epimerization, especially when used with an additive like HOAt.
-
Data-Driven Choice:
-
| Coupling Reagent Class | Reagent Example | Typical Performance | Key Considerations |
| Uronium/Aminium Salt | HATU, HCTU | Very High Purity, Fast Kinetics[6] | Often superior for difficult couplings. Requires a non-nucleophilic base (e.g., DIEA).[5] |
| Phosphonium Salt | PyBOP, PyAOP | High Purity, Effective | PyAOP is particularly useful for sterically hindered or N-methylated amino acids.[7] |
| Carbodiimide | DCC, DIC | Effective, Economical | High risk of racemization without additives (HOBt, HOSu). Byproduct (DCU) can be difficult to remove in solid-phase synthesis.[5][7] |
-
Incorporate Turn-Inducing Residues: The linear peptide's sequence significantly impacts its ability to adopt a conformation favorable for cyclization.[8][9]
-
Strategy: If possible, strategically placing a proline or a D-amino acid near the cyclization site can pre-organize the peptide backbone into a turn, bringing the N- and C-termini into proximity and reducing the entropic barrier to cyclization.[8]
-
-
Apply Thermal Energy: Gentle heating (e.g., 40-60 °C) can sometimes provide the necessary activation energy to overcome steric hindrance and accelerate a sluggish reaction.[3] However, this must be balanced against the risk of thermal degradation or increased epimerization. Monitor the reaction closely by LC-MS.
Issue 3: I observe significant epimerization of the C-terminal residue.
Epimerization (racemization at the alpha-carbon) of the activated C-terminal residue is a notorious side reaction, especially under basic conditions, leading to diastereomeric impurities that are often difficult to separate.
Underlying Cause: The activation of the carboxylic acid makes the alpha-proton more acidic and susceptible to abstraction by base. The resulting enolate can then be protonated from either face, leading to racemization.
Solutions:
-
Choice of Reagents and Additives:
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives trap the activated carboxylic acid as an active ester, which is less prone to racemization than other intermediates (like O-acylisourea from carbodiimides).[2]
-
Reagents: Coupling reagents based on HOAt, such as HATU, are specifically designed to minimize epimerization.
-
-
Base Selection: The choice and amount of base are critical.
-
Protocol: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA). In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) may be preferable.[5] Use the minimum amount of base necessary to facilitate the reaction, as excess base increases the rate of epimerization.
-
-
Temperature Control: Perform the reaction at room temperature or below (e.g., 0 °C) if epimerization is a significant issue. Lower temperatures disfavor the proton abstraction that leads to racemization.
Workflow & Logic Diagrams
To visualize the troubleshooting process, the following diagrams illustrate the key decision points and reaction mechanisms.
Caption: Troubleshooting workflow for low-yield cyclization.
Caption: General mechanism of ornithine lactamization.
Frequently Asked Questions (FAQs)
Q1: Can I perform the cyclization on-resin? A: Yes, on-resin cyclization is a common strategy.[9][10] The peptide is anchored to the solid support via a side chain, and after synthesis of the linear sequence, the terminal protecting groups are removed to allow for head-to-tail cyclization.[9] The main advantage is that the pseudo-dilution effect of the resin can help suppress intermolecular polymerization. However, reaction monitoring can be more difficult, and poor solvation of the resin-bound peptide can hinder cyclization.
Q2: Which protecting group strategy is best for the ornithine side chain? A: The key is to use an orthogonal protecting group on the delta-amino group (δ-NH2) of ornithine that can be selectively removed without cleaving the peptide from the resin or removing other side-chain protecting groups.[11] For Fmoc-based solid-phase peptide synthesis (SPPS), common choices for the ornithine side chain include Boc (removed with mild acid, e.g., TFA), Mmt, or Mtt (removed with highly diluted acid, allowing the main peptide to remain on an acid-labile resin).[11]
Q3: How do I best monitor the progress of my cyclization reaction? A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard.[10][11]
-
Methodology: Take a small aliquot of the reaction mixture at various time points (e.g., 0, 1, 4, and 24 hours). Quench the reaction in the aliquot immediately (e.g., by adding a small amount of acid if the reaction is basic). Analyze by LC-MS.
-
Interpretation: The linear precursor and the cyclic product will typically have different retention times on a reverse-phase HPLC column.[10] The cyclic product is often more hydrophobic and elutes later, but this is sequence-dependent. The mass spectrometer will confirm the identity of the peaks, as the cyclic product will have a mass corresponding to the linear precursor minus one molecule of water (18.02 Da).
Q4: My cyclic product is difficult to purify. What are the best practices? A: Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]
-
Column Choice: A C18 column is the most common starting point.[12] For very polar or very nonpolar peptides, other stationary phases (e.g., C4, C8, Phenyl-Hexyl) may provide better separation.[12][13]
-
Mobile Phase: A gradient of acetonitrile or methanol in water, typically with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is used.[14] TFA improves peak shape for peptides but can be difficult to remove. Formic acid is a good alternative for mass spectrometry compatibility.
-
Troubleshooting: If co-elution with byproducts (like diastereomers from epimerization) is an issue, try running a shallower gradient, changing the organic modifier (e.g., from acetonitrile to methanol), or adjusting the mobile phase pH.
References
- Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. (2025). Chembiochem.
- Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). Self-published.
- Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. (2024). Journal of the American Chemical Society.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Application of D-Ornithine in Peptide Synthesis and Drug Design. (n.d.). Benchchem.
- Peptide Cyclis
- A Comparative Guide to Coupling Reagents for Amide Bond Form
- Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. (n.d.). Self-published.
- Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. (n.d.).
- Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review. (n.d.). Food systems.
- How to purify polar cyclic peptides? (2013).
Sources
- 1. Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
Technical Support Center: Optimization of Coupling Reactions for (S)-3-Aminopiperidine-2-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the optimization of coupling reactions involving (S)-3-aminopiperidine-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in the synthesis of derivatives of this important chiral building block.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound with various carboxylic acids.
Problem 1: Low or No Product Yield
You've set up your coupling reaction, but after the recommended reaction time, TLC or LC-MS analysis shows a low yield of the desired product or no conversion of starting materials.
This is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.
Initial Diagnostic Questions:
-
Are your reagents fresh and anhydrous? Moisture is a significant inhibitor of many coupling reactions. Ensure all solvents are anhydrous and reagents are fresh.
-
Is the reaction pH within the optimal range? For many standard amide coupling reactions, a pH between 6.0 and 7.5 is recommended.[1]
-
Have you confirmed the integrity of your starting materials? Purity of both the this compound and the carboxylic acid is crucial.
Troubleshooting Workflow:
Detailed Solutions:
-
Reagent and Solvent Quality:
-
Action: Use freshly opened, anhydrous solvents. If using bulk solvents, ensure they have been properly dried and stored over molecular sieves. For coupling reagents, especially carbodiimides like DCC and DIC, it's crucial they are not hydrolyzed.[2][3]
-
Rationale: Water can react with activated carboxylic acid species, quenching the reaction and leading to low yields.
-
-
Choice of Coupling Reagent:
-
Action: If standard reagents like DCC or EDC are proving ineffective, consider more potent activating agents.
-
Rationale: this compound can be a sterically hindered amine, which may require a more reactive coupling agent to achieve high yields.[4] The choice of coupling reagent can significantly impact the reaction's success.[4]
-
| Coupling Reagent | Relative Reactivity | Recommended Use for Hindered Amines |
| DIC/HOBt | Standard | May result in low yields.[4] |
| HBTU/HCTU | High | Good starting point for optimization.[4] |
| HATU/HDMC | Very High | Recommended for difficult couplings. [4][5] |
| COMU | Very High | A safer and highly effective alternative to HATU.[4] |
-
Double Coupling:
-
Action: After the initial coupling reaction time, add a second portion of the activated carboxylic acid and coupling reagents to the reaction mixture.
-
Rationale: For difficult couplings, a single addition of reagents may not be sufficient to drive the reaction to completion. A second coupling can help push the equilibrium towards the product.[4]
-
-
Temperature:
Problem 2: Formation of Significant By-products
Your reaction appears to be proceeding, but TLC or LC-MS analysis reveals the presence of one or more significant by-products in addition to your desired product.
By-product formation is a common challenge in amide coupling reactions and can arise from various side reactions.
Potential Causes and Solutions:
-
Racemization:
-
Cause: The chiral center of the amino acid can be susceptible to epimerization, especially with prolonged reaction times or in the presence of strong bases.
-
Solution:
-
-
Side Reactions of the Lactam Ring:
-
Cause: The lactam functionality in this compound can potentially undergo side reactions under certain conditions.
-
Solution:
-
Mild Conditions: Employ the mildest possible reaction conditions (temperature, reaction time) that still afford a reasonable yield.
-
Protecting Groups: If side reactions with the lactam are persistent, consider a synthetic route where the lactam is formed after the coupling step, though this significantly alters the synthetic strategy.
-
-
-
Dimerization of the Carboxylic Acid:
-
Cause: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.
-
Solution:
-
Stoichiometry: Use a slight excess of the amine component relative to the carboxylic acid.
-
Pre-activation: Activate the carboxylic acid with the coupling reagent in a separate vessel before adding it to the solution containing this compound.
-
-
Problem 3: Difficult Purification
You have successfully formed the product, but are struggling to isolate it in high purity due to co-eluting impurities or solubility issues.
Purification can often be as challenging as the reaction itself.
Strategies for Improved Purification:
-
Aqueous Work-up:
-
Action: If using water-soluble coupling reagents like EDC, a thorough aqueous work-up can remove the urea by-product and excess reagent.[2]
-
Rationale: Removing these impurities before column chromatography can significantly simplify the purification process.
-
-
Column Chromatography:
-
Action:
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A small amount of a polar solvent like methanol in dichloromethane or ethyl acetate can help to improve separation.
-
Silica Gel Choice: Consider using a different grade of silica gel or an alternative stationary phase like alumina.
-
-
Rationale: Finding the optimal mobile phase is crucial for achieving good separation of your product from impurities.
-
-
Recrystallization:
-
Action: If your product is a solid, recrystallization can be a highly effective purification method.
-
Rationale: This technique can yield highly pure material if a suitable solvent system can be found.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a coupling reaction with this compound?
For a starting point, consider using a carbodiimide coupling reagent like DIC in combination with an additive like HOBt or Oxyma Pure. A common solvent is dichloromethane (DCM) or N,N-dimethylformamide (DMF). A typical stoichiometry would be 1 equivalent of the carboxylic acid, 1.1 equivalents of this compound, 1.2 equivalents of DIC, and 1.2 equivalents of HOBt.
Q2: Is it necessary to protect the lactam nitrogen of this compound?
In most cases, protection of the lactam nitrogen is not necessary for amide coupling at the 3-amino position. The secondary amine is significantly more nucleophilic than the amide nitrogen. However, if you are observing side reactions involving the lactam, protection might be a strategy to consider.
Q3: How can I monitor the progress of my coupling reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. TLC can give a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS provides more detailed information, including the mass of the product and any by-products.
Q4: What are some common side reactions to be aware of?
Besides racemization, be mindful of the formation of N-acylurea by-products when using carbodiimide reagents. Also, if your carboxylic acid has other reactive functional groups, they may need to be protected to avoid unwanted side reactions.
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol provides a general procedure for the coupling of a carboxylic acid to this compound using HATU.
Materials:
-
Carboxylic acid
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) to the solution and stir for 2-3 minutes.
-
Add DIPEA (2.0 eq.) to the mixture and stir for another 5 minutes.
-
Add a solution of this compound (1.05 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Troubleshooting Incomplete Reactions
References
- Benchchem. Troubleshooting low yields in peptide coupling with HS-PEG12-COOH.
- Benchchem. Troubleshooting low yield in the synthesis of H-2-Nal-OH-containing peptides.
- Aapptec Peptides. Coupling Reagents.
- Open Research@CSIR-NIScPR.
- Benchchem. Optimizing reaction conditions for (S)-1-Boc-3-aminopiperidine synthesis.
- Merck. Novabiochem® Coupling reagents.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ACS Publications. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.
- Growing Science.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.
- ResearchGate.
- Benchchem. Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis.
Sources
Technical Support Center: Chiral Integrity of 3-Aminopiperidine Derivatives
A Guide to Preventing Racemization in Synthesis
Welcome to the technical support center for the synthesis of 3-aminopiperidine derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you maintain the stereochemical integrity of your molecules throughout your synthetic campaigns. The 3-aminopiperidine scaffold is a privileged pharmacophore, and its chiral purity is often paramount to the efficacy and safety of the final drug substance.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Frequently Asked Questions & Troubleshooting Guide
Q1: What exactly is racemization, and why is it such a critical issue for my 3-aminopiperidine synthesis?
Answer: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[4][5] The core of the problem lies in the temporary formation of a planar, achiral intermediate from your chiral molecule. Once this intermediate is formed, subsequent reaction (e.g., protonation) can occur from either face with equal probability, leading to a loss of the original stereochemical information.[5][6][7]
For pharmaceutical applications, this is a critical issue. Different enantiomers of a drug can have vastly different pharmacological profiles. One enantiomer might be the active therapeutic agent, while the other could be inactive, less active, or even cause harmful side effects.[4] Therefore, maintaining the enantiomeric purity of your 3-aminopiperidine derivative is not just a matter of yield, but a fundamental requirement for safety and efficacy.
Q2: I'm observing a significant drop in enantiomeric excess (e.e.). Which steps in my synthesis are the most likely culprits?
Answer: While racemization can theoretically occur at any stage where the chiral center is perturbed, two steps are notoriously susceptible during the functionalization of 3-aminopiperidine:
-
N-Protection of the 3-Amino Group: The protection step, particularly Boc-protection of the primary amine at the C3 position, is a very common stage where racemization is observed. The conditions, especially the choice of base, are critical.[4]
-
N-Acylation / Peptide Coupling: When coupling a carboxylic acid to the 3-amino group, the reaction conditions can promote racemization. This is especially true if harsh coupling agents or bases are used at elevated temperatures.[8][9]
Less commonly, some loss of optical purity has been noted during acidic deprotection of a Boc group if the conditions are overly harsh or prolonged.[4]
Below is a diagram illustrating the general mechanism of base-catalyzed racemization.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Byproducts in the Enzymatic Synthesis of Chiral Aminopiperidines
Welcome to the Technical Support Center for the enzymatic synthesis of chiral aminopiperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and mitigating byproduct formation in these critical biocatalytic reactions. Chiral 3-aminopiperidine derivatives are vital building blocks in the synthesis of numerous pharmaceuticals, including DPP-IV inhibitors for type II diabetes.[1] While enzymatic routes offer a greener and more efficient alternative to traditional chemical methods, they are not without their challenges.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to ensure the successful synthesis of your target chiral aminopiperidines with high purity and yield.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the enzymatic synthesis of chiral aminopiperidines, offering potential causes and actionable solutions in a practical question-and-answer format.
Issue 1: Low Enantioselectivity (Low ee%)
Q: My reaction is producing the desired aminopiperidine, but the enantiomeric excess (ee%) is consistently low. What are the likely causes and how can I improve it?
A: Low enantioselectivity is a common hurdle and can stem from several factors related to both the enzyme and the reaction conditions.
Potential Causes & Recommended Actions:
-
Sub-optimal Enzyme Choice: The selected enzyme may not possess the ideal stereoselectivity for your specific substrate.
-
Incorrect Reaction Equilibrium: Transaminase-catalyzed reactions are reversible, and an unfavorable equilibrium can limit the formation of the desired enantiomer.[4]
-
Action: To shift the equilibrium towards product formation, you can increase the concentration of the amine donor (e.g., isopropylamine) or employ strategies to remove the ketone byproduct (e.g., sparging with an inert gas to remove acetone).[4] Utilizing "smart" diamine donors that cyclize upon deamination can also effectively drive the reaction forward.[4]
-
-
Non-Optimal pH and Temperature: Enzyme activity and selectivity are highly dependent on pH and temperature.
-
Action: Perform a systematic optimization of the reaction pH and temperature. The optimal conditions can vary significantly between different enzymes.
-
-
Presence of Inhibitors: The presence of inhibitors in the reaction mixture can affect enzyme performance.
-
Action: Ensure the purity of your substrate and other reagents. Consider potential inhibition by the product or co-product and explore strategies for in situ product removal.[5]
-
Issue 2: Significant Byproduct Formation
Q: I am observing significant peaks in my HPLC/GC analysis that do not correspond to my starting material or desired product. What are these byproducts and how can I minimize them?
A: Byproduct formation is a multifaceted issue. Understanding the potential side reactions is key to mitigating them.
Common Byproducts and Their Formation Mechanisms:
-
Over-alkylation of the Amine Product: The newly formed chiral aminopiperidine can sometimes react further with the starting ketone, leading to the formation of secondary or tertiary amine byproducts.
-
Mechanism: The primary amine product acts as a nucleophile and attacks another molecule of the ketone, followed by reduction.
-
Mitigation:
-
Control Stoichiometry: Use a slight excess of the amine donor relative to the ketone to favor the formation of the primary amine.
-
Optimize Reaction Time: Monitor the reaction closely and stop it once the desired product formation has plateaued to prevent further reactions.
-
-
-
Aldol Condensation of the Ketone Substrate: Under certain pH conditions (especially basic), the ketone starting material can undergo self-condensation to form aldol adducts.
-
Mechanism: Enolate formation from the ketone followed by nucleophilic attack on another ketone molecule.
-
Mitigation:
-
pH Control: Maintain the reaction pH within the optimal range for the enzyme, which is often near neutral. Avoid strongly basic conditions.
-
-
-
Racemization of the Product: Although less common with highly selective enzymes, some conditions might lead to partial racemization of the chiral amine product.
-
Mechanism: Potential for reversible imine formation under non-optimal pH or in the presence of certain catalysts.
-
Mitigation:
-
Strict pH control: Maintain optimal pH throughout the reaction.
-
Prompt work-up: Isolate the product promptly after the reaction is complete.
-
-
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right enzyme for my specific aminopiperidine synthesis?
A1: The selection of the appropriate enzyme is critical for success. Start by consulting literature for enzymes known to be active on similar cyclic ketones. Key enzyme classes to consider are ω-transaminases (ATAs) and imine reductases (IREDs).[6] It is highly recommended to perform an initial screening with a commercially available enzyme kit that includes a diverse panel of enzymes with varying substrate specificities and stereoselectivities.
Q2: What is the role of the cofactor (e.g., PLP for transaminases, NAD(P)H for IREDs) and how can I ensure its stability and regeneration?
A2: Cofactors are essential for the catalytic activity of these enzymes.[4][7]
-
Pyridoxal 5'-phosphate (PLP): For transaminases, PLP is the key cofactor involved in the amino group transfer.[8] It is generally stable under typical reaction conditions, but it's crucial to add it to the reaction mixture at the recommended concentration.[9]
-
NAD(P)H: For imine reductases, NAD(P)H is the hydride donor for the reduction of the imine intermediate. This cofactor is expensive and needs to be regenerated in situ.[10][11] Common regeneration systems involve using a secondary enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) with their respective substrates (glucose or formate).[11][12] Ensuring the efficiency of the regeneration system is vital for high product yields.[13]
Q3: My enzyme seems to be inactive or has very low activity. What should I check?
A3: Several factors can lead to low or no enzyme activity.
-
Improper Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Incorrect Buffer/pH: Verify the pH of your reaction buffer. Enzyme activity is highly pH-dependent.
-
Presence of Denaturing Agents: Some organic co-solvents can denature enzymes. If a co-solvent is necessary for substrate solubility, screen for enzyme compatibility with different solvents and concentrations.
-
Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme.[5][14][15] Try running the reaction at a lower substrate concentration or using in situ product removal techniques.
Q4: What are the best analytical techniques to monitor the reaction and determine the enantiomeric excess (ee%) of my chiral aminopiperidine?
A4: The most common and reliable techniques are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[9][16][17]
-
Chiral HPLC: This is often the method of choice due to its versatility.[16][17] You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for separating amine enantiomers.[18] Derivatization of the amine with a UV-active group (e.g., benzoyl chloride) may be necessary to improve detection and separation.[16][19][20]
-
Chiral GC: This technique is suitable for volatile aminopiperidine derivatives.[16] Derivatization to a more volatile form (e.g., with trifluoroacetic anhydride) is often required.[16]
-
NMR Spectroscopy: While not as common for routine ee% determination, NMR using chiral solvating agents or derivatizing agents can be used to determine enantiomeric purity.[16][17]
III. Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of (R)-3-amino-1-Boc-piperidine using an Immobilized Transaminase
This protocol describes a typical setup for the asymmetric synthesis of a chiral aminopiperidine using a commercially available immobilized transaminase.[9]
Materials:
-
1-Boc-3-piperidone
-
Immobilized (R)-selective transaminase (e.g., ATA-025-IMB)
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vial, suspend 1-Boc-3-piperidone (e.g., 100 mg, 0.5 mmol) in triethanolamine buffer.[9]
-
Add Cofactor and Amine Donor: Add PLP (to a final concentration of 1 mM) and isopropylamine (to a final concentration of 1 M).[9]
-
Add Enzyme: Add the immobilized transaminase to the reaction mixture.[9]
-
Incubation: Shake the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by HPLC or GC.[9]
-
Workup: Once the reaction is complete, remove the immobilized enzyme by filtration.[9]
-
Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate.[9]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.[9]
Protocol 2: Chiral HPLC Analysis of 3-Aminopiperidine Enantiomers (with Derivatization)
This protocol outlines a common method for determining the enantiomeric excess of 3-aminopiperidine using HPLC after derivatization with benzoyl chloride.[16][21]
Materials:
-
3-aminopiperidine sample
-
Benzoyl chloride
-
Dichloromethane
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based)
Procedure:
-
Derivatization:
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and a polar organic solvent like ethanol or isopropanol. The exact ratio will need to be optimized for your specific column and derivative.
-
Flow Rate: 0.8 - 1.0 mL/min.[16]
-
Column Temperature: 30°C.[16]
-
Detection: UV at 254 nm.[16]
-
Injection Volume: 20 µL.[16]
-
-
Data Analysis:
-
The enantiomeric excess (ee%) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
-
Quantitative Data Summary Table:
| Analytical Technique | Typical Column Type | Derivatization Required? | Key Advantages | Common Issues |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak series) | Often, yes (e.g., with benzoyl chloride) | Versatile, high resolving power | Derivatization can be time-consuming |
| Chiral GC | Cyclodextrin-based | Yes (e.g., with trifluoroacetic anhydride) | High resolution for volatile compounds | Not suitable for non-volatile compounds |
| Chiral SFC | Polysaccharide-based | Not always necessary | Fast, environmentally friendly ("green") | Requires specialized instrumentation |
| NMR | N/A | Yes (with chiral solvating/derivatizing agents) | Provides structural information | Lower sensitivity and throughput |
IV. Visual Diagrams
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Diagram 2: Byproduct Formation Pathways
Caption: Potential byproduct formation pathways.
V. References
-
A Comparative Guide to Chiral HPLC Analysis for Determining Enantiomeric Excess of (S)-3-Boc-aminopiperidine - Benchchem.
-
Technical Support Center: Chiral Synthesis of Aminopiperidines - Benchchem.
-
(PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - ResearchGate.
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH.
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed.
-
Application Note: Enzymatic Synthesis of Chiral 1-Boc-3-aminopiperidine using ω-Transaminases - Benchchem.
-
CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
-
Overview of enzymatic cascades for the synthesis of chiral substituted... - ResearchGate.
-
Reductive amination - Wikipedia.
-
Application Note – Reductive Amination - Sigma-Aldrich.
-
Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate.
-
Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites - Oxford Academic.
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed.
-
Reductive Amination & Amide Synthesis (IOC 40) - YouTube.
-
Overcoming poor stereoselectivity in chiral amine synthesis - Benchchem.
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central.
-
Myers Chem 115.
-
Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases | Request PDF - ResearchGate.
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH.
-
Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones.
-
(R)-3-Aminopiperidine(127294-73-9) 1H NMR spectrum - ChemicalBook.
-
Enzymatic Cascades for the Synthesis of Chiral Amines - Research Explorer - The University of Manchester.
-
Reductive Amination - Common Conditions.
-
Applying Enzymatic Synthesis for Chiral Molecules - Pharma's Almanac.
-
Troubleshooting low yield in enzymatic synthesis of irones - Benchchem.
-
Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis.
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids - MDPI.
-
Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods - Benchchem.
-
Transaminases for Green Chemistry: Recent Progress and Future Prospects.
-
Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC - NIH.
-
Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition - Microbe Notes.
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
-
Product inhibition - Wikipedia.
-
Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide - Benchchem.
-
The effect of spiroadamantane substitution on the conformational preferences of N-Me pyrrolidine and N-Me piperidine: a description based on dynamic NMR spectroscopy and ab initio correlated calculations | Request PDF - ResearchGate.
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of - KAUST Repository.
-
Cofactor regeneration for sustainable enzymatic biosynthesis | Request PDF - ResearchGate.
-
Amine Transaminases in Multi-Step One-Pot Reactions - DiVA portal.
-
Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment - PubMed.
-
Chiral Drug Separation.
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing).
-
Regeneration of Cofactors for Enzyme Biocatalysis - Zhao Group @ UIUC.
-
Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine - Benchchem.
-
Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment.
-
Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Product inhibition - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 13. Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]
- 15. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 20. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Reductive Amination for Aminopiperidine Synthesis
Welcome to the technical support center for the synthesis of aminopiperidines via reductive amination. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to enhance the efficiency and success of your synthetic endeavors. The aminopiperidine moiety is a critical structural motif in a vast array of pharmaceutical agents, and mastering its synthesis is paramount.[1][2][3] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the reductive amination for aminopiperidine synthesis, providing concise and actionable answers.
Q1: What is the fundamental principle of reductive amination in aminopiperidine synthesis?
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a ketone (a piperidone derivative in this context) and an amine into a more substituted amine.[4] The reaction proceeds in two key steps:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the piperidone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine or, under acidic conditions, an iminium ion.[5][6]
-
Reduction: A reducing agent is then used to reduce the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final aminopiperidine product.[7][8]
This process can often be performed in a "one-pot" fashion, where all reagents are combined, streamlining the synthetic workflow.[4][9]
Q2: How do I choose the right reducing agent for my reaction?
The choice of reducing agent is critical and depends on the specific substrates and desired selectivity.[10] Here's a comparison of common choices:
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions over ketones.[10][11] Good for one-pot reactions. Low toxicity.[6] | Moisture sensitive.[12] | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)[12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in mildly acidic conditions, allowing for pH control to favor imine reduction.[4][6] Can be used in protic solvents.[12] | Highly toxic (releases HCN gas with strong acids).[9] Less selective than NaBH(OAc)₃.[7] | Methanol (MeOH), Ethanol (EtOH)[12] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting piperidone if not used carefully.[7][12] Best for a two-step procedure where the imine is pre-formed. | Methanol (MeOH), Ethanol (EtOH)[12] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" and atom-economical. Can be highly selective.[4] | Requires specialized equipment (hydrogenator). Catalyst can be sensitive to functional groups.[4] | Varies with catalyst. |
For most applications involving aminopiperidine synthesis, sodium triacetoxyborohydride (STAB) is the preferred reagent due to its high selectivity and safety profile.[10][13]
Q3: Why is pH control so important in reductive amination?
Maintaining the correct pH is crucial for balancing the two key steps of the reaction.[6][14]
-
Too Acidic (pH < 4): The amine starting material becomes protonated to its non-nucleophilic ammonium salt, inhibiting the initial attack on the carbonyl.[7][14]
-
Optimal Range (pH 4-6): This mildly acidic environment facilitates both the formation of the iminium ion (by promoting dehydration of the hemiaminal) and the subsequent reduction.[14][15]
-
Too Basic (pH > 7): The dehydration of the hemiaminal to the iminium ion is slow, and the reduction of the carbonyl group by some reducing agents may become a competitive side reaction.[13][14]
A catalytic amount of acetic acid is often added to maintain the optimal pH range.[14]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of aminopiperidines via reductive amination.
Problem 1: Low or No Product Yield
Q: I'm seeing very little of my desired aminopiperidine product. What are the likely causes and how can I fix it?
A: Low yield is a frequent issue stemming from several potential problems. A systematic approach is key to identifying the root cause.
Initial Diagnosis:
-
Check Starting Materials: Ensure the purity and integrity of your piperidone, amine, and reducing agent.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the appearance of intermediates and products.[16]
Troubleshooting Steps:
-
Inefficient Imine/Iminium Formation:
-
Cause: The equilibrium between the starting materials and the imine may not favor the product. This can be due to an incorrect pH or the presence of water.[14]
-
Solution:
-
pH Adjustment: Add a catalytic amount of acetic acid to bring the reaction mixture to a pH between 4 and 6.[14]
-
Water Removal: The formation of an imine is a condensation reaction that produces water.[14] For sluggish reactions, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine.[17]
-
Pre-formation: Consider a two-step procedure where you stir the piperidone and amine together for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[16]
-
-
-
Decomposition of the Reducing Agent:
-
Reduction of the Starting Piperidone:
-
Cause: This is a common side reaction, especially when using less selective reducing agents like NaBH₄ in a one-pot procedure.[16] The reducing agent attacks the starting ketone before it can form the imine.
-
Solution:
-
Problem 2: Formation of Byproducts
Q: My reaction is producing significant impurities alongside my desired product. How can I identify and minimize them?
A: Byproduct formation can complicate purification and reduce yields. The most common culprits are over-alkylation and the formation of alcohol from the starting ketone.
-
Over-alkylation (Formation of a Tertiary Amine from a Primary Amine):
-
Cause: The secondary amine product can be more nucleophilic than the primary amine starting material and can react with another molecule of the piperidone.[16]
-
Solution:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.5 equivalents) to outcompete the secondary amine product for the piperidone.[16]
-
Slow Addition of Piperidone: If the above is not effective, try slowly adding the piperidone to a solution of the amine and the reducing agent. This maintains a low concentration of the piperidone, favoring reaction with the more abundant primary amine.
-
Two-Step Procedure: Pre-forming the imine before adding the reducing agent is also an effective strategy here.[16]
-
-
-
Formation of the Corresponding Alcohol:
-
Cause: The reducing agent directly reduces the starting piperidone.
-
Solution: As detailed in "Problem 1," the best solution is to use a more selective reducing agent like NaBH(OAc)₃ or to separate the imine formation and reduction steps.[16]
-
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a robust starting point for the synthesis of a wide range of aminopiperidines.
Materials:
-
Substituted piperidone (1.0 eq)
-
Amine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidone and the amine.
-
Dissolve the starting materials in the anhydrous solvent.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add the sodium triacetoxyborohydride in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[16]
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by column chromatography on silica gel.[14]
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This method is useful when using less selective reducing agents or with particularly challenging substrates.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve the piperidone (1.0 eq) and the amine (1.1 eq) in methanol (MeOH).[14]
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or NMR.[14]
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Caution: Gas evolution (hydrogen) will occur.
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced.[14]
-
Quench the reaction by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.[14]
-
Perform an aqueous workup and purification as described in Protocol 1.
Visual Guides
References
- Vertex AI Search. Reductive Amination - Chemistry Steps.
- Organic Chemistry Tutor. Reductive Amination.
- BenchChem. Troubleshooting low yields in reductive amination of 1-Boc-4-piperidone.
- PubMed. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- Wikipedia. Reductive amination.
- YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN.
- Organic Chemistry Portal. Reductive Amination - Common Conditions.
- Chem-Station Int. Ed. Borch Reductive Amination.
- BenchChem. A Comparative Analysis of Sodium Triacetoxyborohydride and Other Reducing Agents for Reductive Amination.
- Journal of Organic Chemistry. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- ChemicalBook. One of the reductants for reductive amination: sodium cyanoborohydride.
- Myers Group, Harvard University. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination.
- PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- BenchChem. Technical Support Center: Troubleshooting Side Reactions in Reductive Amination.
- Chemistry Steps. Aldehydes and Ketones to Amines.
- ResearchGate. Reductive amination and amide synthesis.
- Semantic Scholar. Reductive Amination in the Synthesis of Pharmaceuticals.
- ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF.
Sources
- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Resolution of Racemic 3-Aminopiperidine
Welcome to the technical support guide for the resolution of racemic 3-aminopiperidine. This document, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the foundational knowledge and practical insights required to overcome common challenges in separating this versatile chiral building block.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the diastereomeric salt resolution of (±)-3-aminopiperidine. Each point details the problem, its underlying causes, and actionable solutions.
Question 1: My diastereomeric salt is "oiling out" and failing to crystallize upon adding the chiral resolving agent. What's happening and how can I fix it?
Answer:
"Oiling out" is a common problem where the diastereomeric salt separates as a liquid phase instead of a solid crystalline material. This phenomenon, a form of liquid-liquid phase separation, typically occurs when the salt's solubility in the chosen solvent is too high at the given temperature, or when the rate of salt formation is faster than the rate of crystal lattice formation.
Underlying Causes & Solutions:
-
Incorrect Solvent Polarity: The solvent may be too effective at solvating the salt, preventing it from precipitating.
-
Solution: Introduce a less polar "anti-solvent" dropwise to the mixture until turbidity is observed, then gently warm the solution until it becomes clear again before allowing it to cool slowly. For resolving 3-aminopiperidine with agents like N-acetyl-L-leucine, protic solvents like methanol or ethanol are common starting points. If oiling occurs, adding a less polar co-solvent like isopropyl acetate (IPAc) or toluene can effectively induce crystallization.
-
-
High Initial Concentration (Supersaturation): If the solution is too concentrated, the equilibrium can be pushed towards the liquid salt phase.
-
Solution: Dilute the reaction mixture with more of the primary solvent before and during the addition of the resolving agent. This keeps the concentration of the formed salt below the threshold for oiling out.
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a metastable oily phase over an ordered crystal lattice.
-
Solution: Employ a slow, controlled cooling ramp. After dissolving the components at an elevated temperature, allow the mixture to cool to room temperature over several hours. For thermally sensitive compounds, a programmed cooling bath is ideal. Subsequent cooling to 0-5 °C can further improve the yield of the crystalline salt.
-
-
Presence of Impurities: Impurities can interfere with crystal nucleation and growth.
-
Solution: Ensure the starting racemic 3-aminopiperidine is of high purity. If necessary, purify it by distillation or column chromatography before proceeding with the resolution.
-
Question 2: The enantiomeric excess (ee) of my resolved 3-aminopiperidine is consistently low (<90%). How can I improve the enantiopurity?
Answer:
Achieving high enantiomeric excess is the primary goal of resolution. Low ee indicates that the crystallization process did not effectively differentiate between the two diastereomeric salts.
Underlying Causes & Solutions:
-
Suboptimal Resolving Agent: The chosen chiral acid may not form diastereomeric salts with sufficiently different solubilities. While L-tartaric acid is a common choice, its effectiveness can be limited.
-
Solution: Screen alternative resolving agents. For 3-aminopiperidine, N-acyl amino acids, such as N-acetyl-L-leucine, have been shown to provide excellent enantioselectivity, often yielding salts with >98% diastereomeric excess (de), which translates to high ee in the final amine.
-
-
Co-precipitation of Diastereomers: The undesirable diastereomer may be precipitating along with the desired one. This often happens if the solubilities of the two diastereomeric salts are too similar in the chosen solvent system.
-
Solution 1 (Solvent Tuning): The choice of solvent is critical. A systematic screening of different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) and solvent/anti-solvent mixtures is recommended to maximize the solubility difference between the diastereomers.
-
Solution 2 (Recrystallization): The most reliable method to enhance purity is to perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered salt in a minimum amount of hot solvent and allow it to cool slowly. Each recrystallization step should progressively enrich the desired diastereomer. Monitor the purity (de) of the salt after each step using techniques like chiral HPLC on the liberated amine.
-
-
Incorrect Stoichiometry: Using a full equivalent of the resolving agent can sometimes lead to the precipitation of both diastereomers.
-
Solution: Use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This ensures that only the least soluble diastereomeric salt crystallizes, leaving the more soluble one in the mother liquor. This strategy maximizes purity, often at the expense of the initial yield.
-
Workflow: Diastereomeric Salt Resolution
Caption: Workflow for resolving racemic 3-aminopiperidine via diastereomeric salt formation.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the theory and practice of resolving 3-aminopiperidine.
Question 3: What is the best chiral resolving agent for 3-aminopiperidine, and why?
Answer:
There is no single "best" agent, as the optimal choice depends on factors like cost, efficiency, and desired enantiomer. However, for 3-aminopiperidine, N-acetyl-L-leucine is a highly effective and commonly cited resolving agent.
The rationale for its effectiveness lies in its ability to form diastereomeric salts with significant differences in their crystal lattice energies and, consequently, their solubilities. The bulky isobutyl group of leucine and the acetylated amine provide multiple points of interaction (hydrogen bonding, van der Waals forces) that can be discriminated in a crystalline environment.
The table below compares common resolving agents:
| Resolving Agent | Typical Solvent | Target Enantiomer Precipitated | Typical Diastereomeric Purity (de) | Reference |
| N-acetyl-L-leucine | Methanol (MeOH) | (R)-3-aminopiperidine salt | >98% | |
| L-(-)-Tartaric Acid | Ethanol (EtOH) / Water | (R)-3-aminopiperidine salt | Variable, often requires multiple recrystallizations | |
| (S)-(+)-Mandelic Acid | Isopropanol (IPA) | (S)-3-aminopiperidine salt | Moderate to good | General Principle |
Note: The precipitated enantiomer can sometimes be changed by altering the solvent system.
Question 4: How do I develop a protocol for classical resolution from scratch?
Answer:
Developing a resolution protocol involves a systematic, multi-step approach:
-
Resolving Agent Screening: Select 3-5 commercially available, inexpensive chiral acids (e.g., tartaric acid, mandelic acid, N-acyl amino acids).
-
Solvent Screening: In parallel, test the solubility of the racemic amine and the resolving agents in a range of solvents (e.g., MeOH, EtOH, IPA, MeCN, water, and mixtures). The ideal solvent should dissolve the starting materials when heated but provide poor solubility for one of the diastereomeric salts upon cooling.
-
Small-Scale Trials:
-
Dissolve the racemic amine (1.0 eq) in a warm solvent.
-
Add a solution of the resolving agent (0.5 eq) in the same solvent.
-
Allow the solution to cool slowly to room temperature and then to 0 °C.
-
If crystals form, filter them, wash with a small amount of cold solvent, and dry.
-
-
Analysis:
-
Liberate the amine from the salt by treating it with a base (e.g., 1M NaOH) and extracting it with a solvent like dichloromethane or ethyl acetate.
-
Analyze the enantiomeric excess (ee) of the liberated amine using a suitable chiral method (e.g., chiral HPLC or GC).
-
-
Optimization: Based on the initial results, optimize the best-performing system by adjusting the stoichiometry of the resolving agent, solvent ratios, and cooling profiles to maximize both yield and enantiomeric purity.
Protocol: Resolution of (±)-3-Aminopiperidine using N-acetyl-L-leucine
This protocol is adapted from established industrial procedures.
Objective: To isolate (R)-3-aminopiperidine from a racemic mixture.
Materials:
-
(±)-3-Aminopiperidine (10.0 g, ~0.1 mol)
-
N-acetyl-L-leucine (8.65 g, 0.05 mol, 0.5 eq)
-
Methanol (approx. 100 mL)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a 250 mL flask, dissolve (±)-3-aminopiperidine (10.0 g) in methanol (50 mL) with gentle warming.
-
In a separate beaker, dissolve N-acetyl-L-leucine (8.65 g) in methanol (50 mL), warming if necessary.
-
Slowly add the N-acetyl-L-leucine solution to the amine solution with stirring.
-
Stir the resulting clear solution at 50-60 °C for 30 minutes.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature over 2-3 hours. Crystal formation should be observed.
-
Further cool the mixture in an ice bath (0-5 °C) for at least 1 hour to maximize precipitation.
-
-
Isolation of Diastereomeric Salt:
-
Filter the white precipitate using a Büchner funnel.
-
Wash the filter cake with a small amount of cold methanol (2 x 10 mL).
-
Dry the salt under vacuum. This is the (R)-3-aminopiperidine-N-acetyl-L-leucinate salt.
-
-
Liberation of the Free Amine:
-
Suspend the dried salt in water (50 mL) and add DCM (50 mL).
-
Cool the mixture in an ice bath and add 2M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >12. All solids should dissolve.
-
Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 25 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free (R)-3-aminopiperidine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by preparing a derivative (e.g., Mosher's amide) for NMR analysis.
-
References
- Title: Process for the preparation of enantiomerically enriched 3-aminopiperidine derivatives.
- Title: A Novel and Efficient Method for the Resolution of 3-Aminopiperidine Source: Organic Process Research & Development (2007) URL:[Link]
Technical Support Center: Managing Scalability in (S)-3-Aminopiperidine-2-one Production
Welcome to the technical support center for the synthesis and scale-up of (S)-3-Aminopiperidine-2-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this critical chiral building block. This compound and its derivatives are vital pharmacophores in modern drug development.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the robust, safe, and scalable production of this high-purity intermediate.
Overview of Synthetic Strategies & Scalability Concerns
The synthesis of enantiomerically pure this compound can be approached through several routes, each with distinct advantages and scalability challenges. The primary strategies involve the cyclization of chiral amino acid precursors, such as L-ornithine, or the asymmetric transformation of prochiral substrates.[1][2] While laboratory-scale synthesis may be straightforward, large-scale production introduces significant hurdles related to cost, purity, safety, and process control.
The diagram below illustrates a generalized workflow for the production and purification of this compound, highlighting critical control points that are often sources of scalability issues.
Caption: Generalized workflow for this compound production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during synthesis, purification, and analysis in a practical question-and-answer format.
Part 1: Synthesis & Reaction Optimization
Question 1: My lactamization of L-ornithine methyl ester results in low yields and significant side products upon scaling up. What are the likely causes?
Answer: This is a common scalability challenge. The cyclization of ornithine esters to form the desired δ-lactam is sensitive to several factors that become more pronounced at a larger scale.
-
Causality: At low concentrations (lab scale), intramolecular cyclization is favored. As you increase the concentration for a larger batch, the probability of intermolecular reactions (dimerization, polymerization) rises significantly, leading to a complex mixture of oligomers and a decrease in the yield of the desired monomeric lactam.
-
Troubleshooting Steps:
-
Confirm Starting Material Purity: Ensure the L-ornithine methyl ester is free of residual acid from its preparation, as this can catalyze side reactions.
-
Slow Addition Protocol: Instead of adding all reagents at once, employ a slow addition of the ornithine ester solution to a heated solvent or a solution of a mild base (e.g., triethylamine, sodium bicarbonate). This maintains a low instantaneous concentration of the starting material, favoring the intramolecular cyclization pathway.
-
Solvent Choice: The choice of solvent is critical. A high-boiling, non-polar solvent can sometimes aid in the removal of methanol byproduct via azeotropic distillation, driving the reaction to completion. However, solubility must be carefully considered.
-
Temperature Control: Overheating can lead to racemization and decomposition. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation. A typical range for this type of cyclization is often between 80-120°C, depending on the solvent and base used.[1][2]
-
Question 2: We are exploring a biocatalytic route using a transaminase on a prochiral ketone precursor, but the conversion stalls at ~50-60%. How can we improve this?
Answer: Biocatalytic transformations offer excellent enantioselectivity but can be limited by enzyme stability, product inhibition, or unfavorable reaction equilibria.[3][4]
-
Causality & Troubleshooting:
-
Product Inhibition: The enzyme's active site may be blocked by the product, this compound, preventing further substrate binding. Consider in situ product removal (ISPR) techniques, such as using a resin or a liquid-liquid extraction system, to continuously remove the product from the reaction medium.
-
Equilibrium Limitation: Many transaminase reactions are reversible. The equilibrium can be shifted towards the product by:
-
Using a large excess of the amine donor (e.g., isopropylamine).[3]
-
Removing the ketone byproduct (e.g., acetone) from the reaction, for instance, by sparging with an inert gas or performing the reaction under a slight vacuum if the byproduct is volatile.
-
-
Enzyme Stability: The enzyme may be denaturing over the course of the reaction due to pH shifts, temperature, or solvent effects.[5]
-
Immobilization: Immobilizing the enzyme on a solid support (like agarose or alginate beads) can significantly enhance its stability and allow for easier recovery and reuse.[5]
-
pH Control: Monitor and rigorously control the pH of the reaction. The optimal pH for transaminases is often slightly alkaline (pH 7.5-9.0).[3][5]
-
Cofactor Availability: Ensure sufficient concentration of the pyridoxal-5'-phosphate (PLP) cofactor, as it is essential for transaminase activity.[3]
-
-
The following decision tree outlines a troubleshooting workflow for a stalling biocatalytic reaction.
Caption: Troubleshooting workflow for stalling biocatalytic reactions.
Part 2: Work-up & Purification Challenges
Question 3: After quenching our reaction, we face difficulties with emulsions during the extraction phase, leading to poor recovery. How can we mitigate this?
Answer: Emulsion formation is a frequent problem during the work-up of reactions containing amines, especially at a larger scale where agitation is more intense.
-
Causality: Amines can act as surfactants, stabilizing the interface between aqueous and organic layers. The presence of fine particulate matter or viscous byproducts can further exacerbate this issue.
-
Troubleshooting Steps:
-
pH Adjustment: Before extraction, adjust the pH of the aqueous layer. Making the solution strongly basic (pH > 12) will ensure the amine is in its freebase form, which is typically more soluble in organic solvents and less likely to act as a surfactant. Conversely, making it acidic (pH < 2) will protonate the amine, moving it into the aqueous phase, which can be useful for washing away non-basic organic impurities.
-
Brine Wash: Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous phase, which helps to break emulsions by reducing the solubility of organic components in the aqueous layer.
-
Filtration: If solid particulates are suspected, filter the entire quenched reaction mixture through a pad of Celite® or diatomaceous earth before attempting the extraction.
-
Solvent Selection: Consider using a denser-than-water chlorinated solvent like dichloromethane (DCM) if compatible, as this can sometimes alter the physical dynamics of the layers and prevent stable emulsions.
-
Question 4: We are struggling to achieve high chemical and enantiomeric purity by crystallization. What factors should we optimize?
Answer: Crystallization is a powerful purification technique for achieving high purity on a large scale, but it is a multi-parameter optimization problem.[6] For chiral molecules, it is crucial for both chemical purification and potential enantiomeric enrichment.
-
Causality & Optimization Protocol:
-
Solvent Screening (Primary Factor): The choice of solvent system is the most critical factor. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below.
-
Protocol: Screen a variety of solvents with different polarities (e.g., isopropanol, ethyl acetate, acetone, acetonitrile, and mixtures thereof, potentially with an anti-solvent like heptane). In small vials, dissolve a sample of the crude material in a minimal amount of hot solvent and allow it to cool slowly. Observe the quantity and quality of the crystals formed.
-
-
Cooling Profile: The rate of cooling directly impacts crystal size and purity.
-
Protocol: Rapid cooling ("crashing out") often traps impurities. Implement a controlled, slow cooling profile. For example, cool from 80°C to 20°C over 4-6 hours, followed by a hold at 0-5°C for several hours to maximize recovery.
-
-
Seeding: Introducing a small quantity of high-purity seed crystals can direct the crystallization process, leading to a more consistent crystal form and potentially higher purity.
-
Protocol: Once the solution is saturated upon cooling, add a small amount (0.1-1% w/w) of pure this compound seed crystals.
-
-
Purity of Input Material: Crystallization is most effective when the starting material is already reasonably pure (>85-90%). If the crude material is highly impure, consider a preliminary purification step like a silica gel plug or charcoal treatment to remove gross impurities before crystallization.
-
| Parameter | Objective | Recommended Action |
| Solvent System | Maximize yield and purity | Screen various solvents/anti-solvents (e.g., Isopropanol/Heptane) |
| Cooling Rate | Promote large, pure crystals | Implement a slow, linear cooling profile (e.g., 10-15°C/hour) |
| Agitation | Ensure homogeneity, prevent oiling out | Maintain slow, constant stirring during cooling |
| Seeding | Control crystal form and size | Add 0.1-1% (w/w) of pure seed crystals at saturation point |
Table 1: Key Parameters for Optimizing the Crystallization of this compound.
Part 3: Enantiomeric Purity & Analysis
Question 5: What is the most reliable method for determining the enantiomeric excess (e.e.) of our final product at scale?
Answer: For robust and accurate determination of enantiomeric excess in a production environment, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[7][8]
-
Why HPLC? It provides excellent separation of enantiomers, allowing for precise quantification. The method is highly reproducible and can be validated according to regulatory guidelines.[8] While other techniques exist, HPLC offers the best combination of resolution, accuracy, and robustness for quality control.
-
Method Development Essentials:
-
Column Selection: The key is the chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are highly effective for separating a wide range of chiral compounds, including amines and lactams.[8]
-
Mobile Phase: A typical mobile phase for this type of compound would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. The ratio of these solvents is adjusted to optimize the separation (resolution) and run time.
-
Detection: UV detection is standard. Ensure the detection wavelength is set to a λmax of the analyte for maximum sensitivity.
-
Validation: It is critical to validate the method by running a sample of the racemic compound to confirm that both enantiomers are separated and detected. The (R)-enantiomer may be needed as a reference standard to confirm peak identity.[9]
-
References
- Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro.Journal of Organic Chemistry.
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.National Institutes of Health (NIH).
- Kinetics of β-lactam antibiotics synthesis by penicillin G acylase (PGA) from the viewpoint of the industrial enzymatic reactor optimization.ResearchGate.
- Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics.KRKA.
- Technical Support Center: Optimization of Catalytic Hydrogenation for N-Boc-3-aminopiperidine Precursors.Benchchem.
- Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects.Frontiers.
- Breakthrough in beta-lactam synthesis using nickel catalysts.ScienceDaily.
- Preparation of (r)-3-aminopiperidine dihydrochloride.Google Patents.
- Synthesis of 4-Substituted-3-aminopiperidin-2-ones: Application to the Synthesis of a Conformationally Constrained Tetrapeptide N -Acetyl-Ser-Asp-Lys-Pro.ResearchGate.
- Comparative study of different synthesis routes for (S)-3-Boc-aminopiperidine.Benchchem.
- Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.ACS Figshare.
- Industrial production of β-lactam antibiotics.ResearchGate.
- (S)-The preparation method of -3- hydroxy piperidines.Google Patents.
- The Ascendance of 3-Aminopiperidines: From Discovery to Keystone of Modern Pharmaceuticals.Benchchem.
- Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.ACS Publications.
- Chiral and Achiral Compounds Purification.Neopharm Labs.
- Synthesis of cis-Aminopiperidine by Asymmetric Hydrogenation.Thieme Chemistry.
- Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.ResearchGate.
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.ResearchGate.
- Innovations in Chiral Purification: Exploring Techniques and Future Potential.Chromatography Today.
- Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors.MDPI.
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.National Institutes of Health (NIH).
- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.Google Patents.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.Royal Society of Chemistry.
- Amino Acid and Peptide Chiral Separations.Sigma-Aldrich.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.YAKHAK HOEJI.
- Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments.DigitalCommons@UMaine.
- Chirality and the Separation of Enantiomers by Liquid Chromatography.YouTube.
- Safety Concerns Regarding Supplemental Amino Acids: Results of a Study.National Center for Biotechnology Information (NCBI).
Sources
- 1. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protecting Group Strategy for Multi-step Synthesis Involving Aminopiperidines
Welcome to the technical support center for navigating the complexities of aminopiperidine chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in multi-step syntheses. Here, we will delve into the nuances of protecting group strategies, offering practical, field-proven insights to troubleshoot common issues and optimize your synthetic routes.
The aminopiperidine scaffold is a privileged structure in medicinal chemistry, but its successful manipulation hinges on a robust and well-considered protecting group strategy. The presence of multiple nucleophilic nitrogen atoms necessitates careful planning to ensure regioselectivity and avoid unwanted side reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common protecting groups for the amino groups of aminopiperidines, and how do I choose the right one?
Choosing the appropriate protecting group is a critical decision that can significantly impact the efficiency and success of your synthesis. The three most common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—each offer a unique set of properties. The selection process should be guided by the overall synthetic plan, particularly the stability of other functional groups in your molecule and the desired deprotection conditions.[1]
A. Tert-butyloxycarbonyl (Boc) Group
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate.
-
Stability: It is stable under basic and nucleophilic conditions.
-
Deprotection: The Boc group is labile to acidic conditions.[2] Common reagents for its removal include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[3][4]
-
Advantages: High yields in protection and deprotection steps are common. The deprotection conditions are often mild enough to be compatible with many other functional groups.
-
Disadvantages: The strong acids used for deprotection can remove other acid-sensitive protecting groups. The tert-butyl cation generated during deprotection can lead to side reactions, such as alkylation of nucleophilic residues.[3][5]
B. Benzyloxycarbonyl (Cbz or Z) Group
-
Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., with sodium bicarbonate) or with an organic base.[6][7]
-
Stability: It is stable to a wide range of non-reductive conditions, including acidic and basic treatments.[8]
-
Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[7][9]
-
Advantages: Its removal conditions are orthogonal to acid- and base-labile protecting groups, making it an excellent choice for complex syntheses.[1][8]
-
Disadvantages: Hydrogenolysis may not be compatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing groups.
C. 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
-
Protection: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu.[10]
-
Stability: It is stable to acidic conditions and catalytic hydrogenation.[11]
-
Deprotection: The Fmoc group is removed under basic conditions, most commonly with a solution of piperidine in DMF.[12][13]
-
Advantages: The mild basic conditions for deprotection make it orthogonal to both Boc and Cbz groups.[14] This is a cornerstone of solid-phase peptide synthesis.[12]
-
Disadvantages: The basic deprotection conditions can be problematic for molecules containing base-sensitive functional groups or stereocenters prone to epimerization.
Decision-Making Workflow for Protecting Group Selection:
Caption: A decision-making workflow for selecting an appropriate amine protecting group.
Q2: I'm observing incomplete deprotection of my Boc-protected aminopiperidine. What are the possible causes and how can I troubleshoot this?
Incomplete Boc deprotection is a common issue that can often be resolved by systematically evaluating and adjusting the reaction conditions.[4]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy |
| Insufficient Acid | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or the number of equivalents of HCl in dioxane.[4] |
| Short Reaction Time | Monitor the reaction progress by TLC or LC-MS and extend the reaction time until all starting material is consumed.[5] |
| Low Temperature | If the substrate is thermally stable, consider a moderate increase in temperature (e.g., to 40-50°C) to enhance the reaction rate.[4] |
| Poor Solubility | If the starting material is not fully dissolved, the reaction will be slow. Try a different solvent system to ensure your compound is fully soluble.[4] |
| Steric Hindrance | For sterically hindered substrates, more forcing conditions (higher acid concentration, higher temperature) may be necessary.[5] |
Experimental Protocol: Troubleshooting Incomplete Boc Deprotection
-
Baseline Re-run: Set up the reaction again under the original conditions to confirm the issue.
-
Increase Acid Concentration: In a separate reaction, increase the concentration of TFA to 50% in DCM or use a higher concentration of HCl in dioxane.
-
Extend Reaction Time: Run the reaction for a longer duration, taking aliquots every hour to monitor progress by TLC or LC-MS.
-
Elevate Temperature: If the above steps do not lead to completion, gently warm the reaction mixture to 40°C and continue monitoring.
-
Solvent Screen: If solubility is suspected to be an issue, test the solubility of your starting material in alternative solvents compatible with acidic conditions (e.g., ethyl acetate for HCl deprotection).
Q3: My Cbz-protected aminopiperidine is undergoing side reactions during deprotection. What conditions should I use to minimize these?
The primary side reaction during Cbz deprotection via hydrogenolysis is the N-alkylation of the newly formed amine, especially when using ethanol as a solvent.[15] It has been proposed that the palladium catalyst can oxidize ethanol to acetaldehyde, which then undergoes reductive amination with the product amine.[15]
Strategies to Minimize Side Reactions:
-
Solvent Choice: Use a solvent that cannot be readily oxidized, such as ethyl acetate, THF, or methanol.
-
Hydrogen Source: While H₂ gas is standard, transfer hydrogenation using a hydrogen donor like ammonium formate or triethylsilane can sometimes offer milder conditions.
-
Catalyst Loading: Use the minimum effective catalyst loading (typically 5-10 mol% of Pd/C) to avoid excessive side reactions.
-
Reaction Monitoring: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent over-reduction or other side reactions.
Experimental Protocol: Clean Cbz Deprotection via Hydrogenolysis
-
Dissolve the Cbz-protected aminopiperidine (1 equivalent) in a suitable solvent (e.g., ethyl acetate or methanol) in a flask equipped with a stir bar.
-
Carefully add 10% palladium on carbon (5-10 mol%) to the solution.
-
Purge the flask with nitrogen or argon, then introduce hydrogen gas (via a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Q4: Can I selectively protect one amino group in a diaminopiperidine?
Yes, selective protection is achievable and is a cornerstone of synthesizing complex molecules with diaminopiperidine scaffolds. The strategy often relies on the differential reactivity of the amino groups or the use of an orthogonal protecting group strategy.
A. Exploiting Differential Reactivity: In some diaminopiperidines, one amino group may be more sterically hindered or have different basicity than the other, allowing for regioselective protection under carefully controlled conditions (e.g., low temperature, slow addition of the protecting group reagent).
B. Orthogonal Protection Strategy: A more robust approach is to protect both amino groups with two different protecting groups that can be removed under distinct conditions (e.g., Boc and Cbz). This allows for the selective deprotection of one amine while the other remains protected, enabling further synthetic transformations at a specific position.[14][16]
Visualizing Orthogonal Protection:
Caption: An illustration of an orthogonal protection strategy for a diaminopiperidine.
Summary of Protecting Group Stability
The following table provides a quick reference for the stability of the most common amine protecting groups under various reaction conditions.
| Protecting Group | Strong Acid (TFA, HCl) | Base (Piperidine, NaOH) | Hydrogenolysis (H₂, Pd/C) |
| Boc | Labile | Stable | Stable |
| Cbz | Stable | Stable | Labile |
| Fmoc | Stable | Labile | Stable |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to (S)-3-Boc-aminopiperidine: Properties and Experimental Protocols. BenchChem.
- BenchChem. (2025). Protocol for N-Deprotection of (S)-1-Boc-3-aminopiperidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Deprotection in Fmoc-Based Peptide Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of (S)-3-Boc-aminopiperidine. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Synthetic Methods of 4-(Cbz-amino)-1-benzylpiperidine. BenchChem.
- Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.
- BenchChem. (2025). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide. BenchChem.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection of aminopiperidines. BenchChem.
- Master Organic Chemistry. (2018).
- Wikipedia. (2023). Protecting group. Wikipedia.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- National Institutes of Health. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective Groups [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for Solid-Phase Peptide Synthesis with Aminopiperidine Building Blocks
The incorporation of aminopiperidine scaffolds into peptides is a powerful strategy for developing novel therapeutics with enhanced conformational stability, biological activity, and improved pharmacokinetic profiles.[1] However, the unique structural features of these building blocks, particularly their inherent steric bulk, can present significant challenges during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered when working with aminopiperidine building blocks.
Section 1: Frequently Asked Questions (FAQs) - Navigating Common Hurdles
This section addresses specific problems in a question-and-answer format, providing direct and actionable advice.
Q1: My coupling reaction with an aminopiperidine building block is incomplete, as indicated by a positive Kaiser test. What should I do?
A positive Kaiser test after the scheduled coupling time points to the presence of unreacted primary amines on the resin, a common issue when incorporating sterically hindered residues like aminopiperidines.[1]
-
Immediate Action: Double Coupling. The most straightforward approach is to perform a second coupling.[1] Drain the reaction vessel and add a fresh solution of the activated aminopiperidine building block. Allow the reaction to proceed for an additional 1-2 hours before re-evaluating with a Kaiser test.
-
Optimize Coupling Reagents: If double coupling is insufficient, consider using a more potent coupling reagent. Onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective at overcoming steric hindrance.[1] Pre-activating the aminopiperidine with HATU and a tertiary base like N,N-Diisopropylethylamine (DIPEA) for a few minutes before adding to the resin can significantly improve coupling efficiency.[1]
Q2: I observe a significant amount of a deletion sequence in my final HPLC analysis, corresponding to the absence of the aminopiperidine residue. What is the likely cause?
This is a direct consequence of incomplete coupling in the previous cycle. The unreacted amine from the previous step becomes available for coupling in the subsequent cycle, leading to a peptide chain lacking the intended aminopiperidine moiety. To mitigate this, refer to the solutions for incomplete coupling in Q1. Implementing a capping step after the aminopiperidine coupling can also be beneficial. Acetylating any unreacted amines with acetic anhydride will prevent them from participating in subsequent coupling reactions, simplifying the purification of the desired full-length peptide.
Q3: My mass spectrometry results show the correct mass for my peptide, but the HPLC profile displays multiple, poorly resolved peaks. What could be happening?
This scenario often points towards racemization of the chiral center of the aminopiperidine building block during the coupling step.[2] Epimerization can lead to diastereomers that are often difficult to separate by standard reverse-phase HPLC.
-
Control the Base: The choice and amount of base used during activation are critical. Strong, non-hindered bases can increase the risk of racemization.[2] It is highly recommended to use a sterically hindered base like DIPEA or 2,4,6-collidine.[2]
-
Temperature Management: Perform the coupling reaction at a reduced temperature. Adding the coupling reagents and base at 0°C can help minimize racemization.[2]
-
Choice of Coupling Reagent: Certain coupling reagents have a lower propensity for inducing racemization. Reagents like HATU, or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), are generally preferred.[2]
Q4: How do I ensure the orthogonal protection of the aminopiperidine nitrogen during an Fmoc-based synthesis?
Proper orthogonal protection is crucial to prevent unwanted side reactions. In a standard Fmoc SPPS workflow, the piperidine ring nitrogen should be protected with an acid-labile group, most commonly the tert-butoxycarbonyl (Boc) group .[1][3]
-
The Fmoc/Boc Orthogonal Strategy: The Fmoc group on the alpha-amine of the growing peptide chain is removed with a mild base (e.g., piperidine), while the Boc group on the aminopiperidine ring remains stable.[4] The Boc group is then removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[1][3] This ensures that the piperidine nitrogen does not interfere with the coupling reactions.
Section 2: Visual Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving issues during the incorporation of aminopiperidine building blocks.
Caption: Troubleshooting workflow for aminopiperidine SPPS.
Section 3: Data Presentation - Key Parameters and Reagents
Table 1: Recommended Coupling Conditions for Aminopiperidine Building Blocks
| Parameter | Recommendation | Rationale |
| Building Block Equivalents | 3 equivalents (relative to resin loading) | To drive the reaction to completion, especially with hindered residues.[1] |
| Coupling Reagent | HATU (2.9 equivalents) | Highly effective for sterically hindered couplings.[1] |
| Additive | HOBt (3 equivalents) | Can help to suppress racemization.[1] |
| Base | DIPEA (6 equivalents) | A sterically hindered base that minimizes the risk of racemization.[1][2] |
| Solvent | DMF (N,N-Dimethylformamide) | Standard solvent for SPPS with good solvating properties.[1] |
| Reaction Time | 2-4 hours | Extended time may be necessary for complete coupling.[1] |
| Temperature | 0°C to Room Temperature | Lower temperatures are recommended to minimize racemization.[2] |
Table 2: Comparison of Cleavage Cocktails for Peptides Containing Aminopiperidine
| Cleavage Cocktail Composition | Target Residues & Protecting Groups | Key Advantages & Considerations |
| 95% TFA, 2.5% TIS, 2.5% Water | General purpose, effective for Boc and other acid-labile groups. | TIS (Triisopropylsilane) is an effective scavenger for carbocations.[1] |
| 88% TFA, 5% Phenol, 5% Water, 2% TIS | Peptides with trityl-based protecting groups. | Phenol acts as an additional scavenger. |
| TFA/Thioanisole/EDT/Anisole (e.g., Reagent K) | Peptides with sensitive residues like Trp, Met, Cys. | Provides a robust scavenger environment to prevent alkylation of sensitive side chains. |
Section 4: Experimental Protocols
Protocol 1: Coupling of a Boc-Protected Aminopiperidine Building Block
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation of Aminopiperidine: In a separate vessel, dissolve the Boc-protected aminopiperidine building block (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-3 minutes.
-
Coupling: Add the activated aminopiperidine solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF.
Protocol 2: Final Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin with DCM (Dichloromethane) and dry it under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[1] This will cleave the peptide from the resin and remove the Boc protecting group from the aminopiperidine and other acid-labile side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Section 5: Orthogonal Protection Strategy
The successful incorporation of aminopiperidine building blocks in Fmoc-SPPS relies on a robust orthogonal protection strategy. The diagram below illustrates the key steps.
Caption: Orthogonal protection in Fmoc-SPPS with aminopiperidines.
By carefully selecting reagents, optimizing reaction conditions, and employing robust monitoring techniques, the challenges associated with the solid-phase synthesis of aminopiperidine-containing peptides can be effectively overcome, enabling the successful development of novel and potent peptide-based therapeutics.
References
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (S)-3-Aminopiperidine-2-one
(S)-3-Aminopiperidine-2-one, a chiral lactam, stands as a critical building block in the synthesis of a multitude of pharmacologically active compounds. Its rigid piperidine core, adorned with a stereodefined amine, makes it a sought-after intermediate for drug candidates targeting a range of therapeutic areas, including dipeptidyl peptidase-4 (DPP-4) inhibition for type 2 diabetes and calcitonin gene-related peptide (CGRP) receptor antagonism for migraines.[1] The enantiopurity of this scaffold is paramount, as different enantiomers can exhibit vastly different biological activities and safety profiles. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this compound is of significant interest to the pharmaceutical and fine chemical industries.
This guide provides a comparative analysis of the most prominent synthetic strategies for obtaining enantiomerically pure this compound. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, supported by experimental data, to empower researchers and process chemists in selecting the optimal route for their specific needs.
Comparative Analysis of Key Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches: leveraging the chiral pool, biocatalytic transformations, and classical chemical methods involving resolution. Each strategy presents a unique set of advantages and challenges in terms of stereocontrol, yield, cost, and scalability.
| Synthetic Route | Starting Material | Key Transformation(s) | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Chiral Pool Synthesis | L-Ornithine | Esterification, Cyclization | Good to Excellent | >99% | Inexpensive and readily available chiral starting material; inherent stereocontrol. | Multi-step process; requires protection/deprotection steps. |
| Biocatalytic Synthesis | Prochiral Ketone | Transaminase-mediated asymmetric amination | High | >99% | Exceptional enantioselectivity; mild and environmentally friendly reaction conditions; potential for continuous flow processes.[2] | Requires specific enzymes; potential for substrate/product inhibition; cost of cofactor and enzyme can be high for initial investment. |
| Classical Resolution | Racemic 3-Aminopiperidine | Diastereomeric salt formation with a chiral resolving agent | <50% (per resolution cycle) | >99% (with optimization) | Well-established and understood methodology. | Inherently inefficient with a theoretical maximum yield of 50%; requires a suitable and often expensive resolving agent; can be labor-intensive. |
In-Depth Analysis of Synthetic Routes
Chiral Pool Synthesis from L-Ornithine
This approach is one of the most direct and cost-effective methods, as it commences with the naturally occurring and inexpensive amino acid, L-ornithine, which possesses the desired (S)-stereochemistry. The synthesis hinges on the intramolecular cyclization of an L-ornithine derivative to form the six-membered lactam ring.
Causality of Experimental Choices: The key to this synthesis is the selective activation of the γ-amino group and the α-carboxylic acid of L-ornithine to facilitate cyclization. This is typically achieved by first esterifying the carboxylic acid, which serves a dual purpose: it protects the carboxyl group from participating in undesired side reactions and activates it for subsequent amidation. The choice of a simple methyl or ethyl ester is driven by the ease of its formation and subsequent removal or, in this case, its direct participation in the cyclization. The cyclization itself is often promoted by a base, which deprotonates the α-amino group, increasing its nucleophilicity to attack the ester carbonyl.
Experimental Protocol: Synthesis of this compound from L-Ornithine
Step 1: Esterification of L-Ornithine
-
Suspend L-ornithine hydrochloride in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C. The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain L-ornithine methyl ester dihydrochloride as a crude solid, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Dissolve the crude L-ornithine methyl ester dihydrochloride in methanol.
-
Cool the solution to 0 °C.
-
Slowly add a solution of sodium methoxide in methanol. The base neutralizes the hydrochloride salts and promotes the intramolecular cyclization.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Neutralize the reaction mixture with an acidic resin or by careful addition of aqueous HCl.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield this compound.
Diagram of the Chiral Pool Synthesis Workflow
Sources
Efficacy comparison of (S)-3-Aminopiperidine-2-one derived DPP-IV inhibitors
An In-Depth Efficacy Comparison of (S)-3-Aminopiperidine Scaffold-Derived DPP-IV Inhibitors
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of dipeptidyl peptidase-IV (DPP-IV) inhibitors derived from the privileged (S)-3-aminopiperidine scaffold. We will delve into the mechanistic basis of their efficacy, present comparative experimental data, and provide robust protocols for their evaluation, grounded in established scientific principles.
Introduction: DPP-IV as a Therapeutic Target for Type 2 Diabetes
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis. Its primary function in this context is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2]. These incretins are released from the gut following a meal and are responsible for potentiating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release. By cleaving these peptides, DPP-IV curtails their insulinotropic effects.
The therapeutic strategy of DPP-IV inhibition is therefore elegantly straightforward: by blocking the action of the DPP-IV enzyme, the physiological half-life of active GLP-1 and GIP is extended. This enhances the body's own glucose-dependent mechanisms for managing blood sugar, leading to improved glycemic control with a characteristically low risk of hypoglycemia, a significant advantage over other antidiabetic agent classes[2][3]. This mechanism has established DPP-IV inhibitors, or "gliptins," as a cornerstone of type 2 diabetes mellitus (T2DM) management.
Caption: Mechanism of DPP-IV Inhibition.
The (S)-3-Aminopiperidine Scaffold: A Cornerstone of Potent Inhibition
The design of potent and selective DPP-IV inhibitors has evolved through the exploration of numerous chemical scaffolds. Among these, the (S)-3-aminopiperidine structure has emerged as a highly successful and "privileged" scaffold. It is a key structural component of Sitagliptin, the first approved DPP-IV inhibitor, and its derivatives form the basis of next-generation, long-acting agents like Trelagliptin and Omarigliptin[4][5].
The success of this scaffold lies in its optimal interaction with the active site of the DPP-IV enzyme, which is comprised of several key subsites or pockets. The primary amine of the (S)-3-aminopiperidine ring is crucial for forming a key salt bridge with two glutamate residues (Glu205 and Glu206) within the S2 pocket of the enzyme[4][6]. This interaction anchors the inhibitor in the active site. While the user query refers to "(S)-3-Aminopiperidine-2-one," this lactam is often a synthetic precursor; the final, active pharmacophore in marketed drugs is the aminopiperidine ring itself, not the lactam[7][8]. The complex, multi-step synthesis of these chiral amines is a critical aspect of their manufacturing[8][9].
Comparative Efficacy Analysis
The ultimate value of a DPP-IV inhibitor is determined by its potency, selectivity, and in vivo performance. Here, we compare derivatives based on the aminopiperidine scaffold.
In Vitro Potency and Selectivity
An ideal DPP-IV inhibitor must be highly potent against its target enzyme while demonstrating minimal activity against other related serine proteases, such as DPP-8 and DPP-9. Off-target inhibition of DPP-8/9 has been linked to potential adverse effects in preclinical models, making high selectivity a critical safety parameter[10].
Long-acting inhibitors such as Trelagliptin and Omarigliptin were designed for extended therapeutic benefit, allowing for once-weekly dosing[11][12]. Trelagliptin, a fluorinated derivative of Alogliptin, exhibits significantly enhanced potency. This is attributed to a slower dissociation rate from the DPP-IV enzyme[11].
| Compound | Scaffold Type | Relative DPP-IV Potency | Selectivity over DPP-8 / DPP-9 | Key Characteristics |
| Sitagliptin | β-Aminopiperidine | Benchmark | Highly Selective[5] | First-in-class, once-daily oral agent. |
| Trelagliptin | Aminopiperidine derivative | ~12-fold > Sitagliptin[11] | >10,000-fold[11] | Once-weekly oral agent; slow dissociation from DPP-IV[11]. |
| Omarigliptin | Aminopiperidine derivative | Potent, long-acting[5] | Highly Selective | Once-weekly oral agent approved in Japan[5][12]. |
| Vildagliptin | Cyanopyrrolidine | - | Less selective than Sitagliptin[5] | Comparator; different scaffold, twice-daily dosing[5]. |
Data synthesized from multiple sources for comparative purposes.
As the table shows, derivatives like Trelagliptin not only maintain but significantly improve upon the potency of the parent scaffold while retaining exceptional selectivity. Trelagliptin demonstrates an IC50 of >100,000 nmol/L for DPP-8 and DPP-9, corresponding to a selectivity of over 10,000-fold for its target enzyme[11].
In Vivo Efficacy
The in vitro potency of these compounds translates into robust in vivo performance. The primary measure of efficacy in preclinical models is the oral glucose tolerance test (OGTT), while in clinical settings, the reduction in glycated hemoglobin (HbA1c) is the gold standard.
DPP-IV inhibitors as a class typically reduce HbA1c by approximately 0.5–1.0% when used as monotherapy[2]. Clinical studies directly comparing different gliptins are limited, but available data suggest a similar range of efficacy across the class. The key differentiator for aminopiperidine derivatives like Trelagliptin and Omarigliptin is not necessarily greater peak efficacy, but a prolonged duration of action that enables less frequent dosing, which can significantly improve patient adherence[12]. A phase 3 trial in patients with high baseline HbA1c (≥8%) showed that once-weekly Trelagliptin was non-inferior to twice-daily Vildagliptin in reducing HbA1c over 16 weeks.
Key Structure-Activity Relationships (SAR)
The efficacy of these inhibitors is governed by precise molecular interactions within the DPP-IV active site. Understanding this SAR is critical for rational drug design.
-
S1 Pocket: This is a hydrophobic pocket. In Sitagliptin, this site is occupied by the 2,4,5-trifluorophenyl group. The interaction with key residues like Tyr662 defines potency[4].
-
S2 Pocket: As previously mentioned, this pocket is hydrophilic and contains the critical Glu205 and Glu206 residues. The basic amine of the (S)-3-aminopiperidine ring forms a strong ionic bond here, acting as an anchor[1][6].
-
S2 Extensive Pocket: This sub-pocket provides an opportunity for additional interactions that can enhance potency and modify pharmacokinetic properties. The heterocyclic triazole moiety of Sitagliptin extends into this region[6]. Modifications in this area are key to developing long-acting derivatives.
Caption: Structure-Activity Relationship (SAR) of Aminopiperidine Inhibitors.
Mandatory Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for assessing the efficacy of novel DPP-IV inhibitors.
Protocol 1: In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)
This protocol determines the concentration of an inhibitor required to reduce DPP-IV enzyme activity by 50% (IC50).
Causality: This assay directly measures the inhibitor's ability to block the enzyme's catalytic function. A fluorogenic substrate is used because its cleavage produces a quantifiable signal directly proportional to enzyme activity. The choice of a buffer at pH 8.0 mimics physiological conditions where the enzyme is active.
Caption: Experimental Workflow for In Vitro DPP-IV Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.
-
DPP-IV Enzyme: Recombinant human DPP-IV diluted in Assay Buffer to a working concentration (e.g., 1.5-2.0 mU/mL).
-
Substrate: Gly-Pro-aminomethylcoumarin (AMC) diluted in Assay Buffer to a working concentration (e.g., 200 µM).
-
Inhibitor Stock: Test compound dissolved in 100% DMSO.
-
-
Assay Procedure (96-well black plate format):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of serially diluted test inhibitor to sample wells. For control wells (100% activity), add 25 µL of DMSO/Assay Buffer. For blank wells (no enzyme), add 50 µL of Assay Buffer.
-
Add 25 µL of diluted DPP-IV enzyme solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence vs. time curve (ΔFLU/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
Causality: This protocol assesses an inhibitor's functional impact on glucose metabolism in a living organism. By challenging the animal with a glucose load, we can measure the compound's ability to improve glucose disposal, which is the ultimate therapeutic goal. A fasting period is required to establish a stable baseline glucose level.
Methodology:
-
Animal Acclimatization: Male C57BL/6J mice (8-10 weeks old) are housed under standard conditions for at least one week prior to the study.
-
Fasting: Mice are fasted overnight (approx. 16 hours) with free access to water.
-
Dosing:
-
The test inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the inhibitor or vehicle via oral gavage at a predetermined dose (e.g., 3 mg/kg) 30-60 minutes prior to the glucose challenge.
-
-
Baseline Blood Glucose:
-
Just before the glucose challenge (t=0), a small blood sample is collected from a tail tip incision.
-
Measure blood glucose using a calibrated glucometer. This is the baseline reading.
-
-
Glucose Challenge:
-
Administer a 2 g/kg body weight solution of D-glucose (typically a 20% solution in sterile water) via oral gavage[6].
-
-
Blood Glucose Monitoring:
-
Collect blood samples and measure glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for both the vehicle-treated and inhibitor-treated groups.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.
-
A statistically significant reduction in the AUC for the inhibitor-treated group compared to the vehicle group indicates improved glucose tolerance and in vivo efficacy.
-
Conclusion and Future Outlook
Inhibitors based on the (S)-3-aminopiperidine scaffold represent a highly successful class of therapeutics for type 2 diabetes. Their efficacy is rooted in a well-understood structure-activity relationship that allows for potent and highly selective binding to the DPP-IV enzyme's active site. Newer derivatives like Trelagliptin have leveraged this foundational chemistry to achieve prolonged pharmacodynamic effects, enabling convenient once-weekly dosing regimens that can enhance patient compliance.
Future research will likely focus on further optimizing pharmacokinetic profiles and exploring potential pleiotropic effects of these inhibitors beyond glycemic control. The robust and validated experimental protocols detailed in this guide provide a framework for the continued development and comparative assessment of the next generation of DPP-IV inhibitors.
References
- Biftu, T., Feng, D., Qian, X., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212. [Link]
- Biftu, T., Feng, D., Qian, X., et al. (2014). Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes. Journal of Medicinal Chemistry, 57(8), 3205-12. [Link]
- Christensen, M., et al. (2018). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Endocrinology, 159(5), 2135–2145. [Link]
- Akahoshi, F., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS ONE, 11(6), e0157509. [Link]
- Ansari, M. F., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]
- Hansen, K. B., Hsiao, Y., Xu, F., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
- Gallwitz, B. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 12, 1589–1601. [Link]
- Sharma, P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 746863. [Link]
- Zhong, J., et al. (2014). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal. [Link]
- Cox, E. J., et al. (2010). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 53(22), 8445-8456. [Link]
- Savarese, M., et al. (2020). ( A ) The current synthesis of sitagliptin involves enamine formation...
- Craddy, P., et al. (2014). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. Diabetes Therapy, 5(1), 1-41. [Link]
- Science.gov. (n.d.). selective dipeptidyl peptidase-4: Topics.
- Nishimura, T., et al. (2017). Efficacy and Patient Satisfaction of the Weekly DPP-4 Inhibitors Trelagliptin and Omarigliptin in 80 Japanese Patients with Type 2 Diabetes. Internal Medicine. [Link]
- Kennedy-Martin, T., et al. (2021). Prescribing pearls: A guide to DPP-4 inhibitors (gliptins). Diabetes on the Net. [Link]
- Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors.
- Dadfarmay, S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Body, Mind and Culture. [Link]
- Akahoshi, F., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism.
- Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test (oGTT).
- Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. (2025). Cureus. [Link]
- He, Y., et al. (2013). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2897-901. [Link]
- Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. (2024). Bioorganic Chemistry. [Link]
- Ansari, M. F., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. [Link]
- Ansari, M. F., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.
- Craddy, P., Palin, H. J., & Johnson, K. I. (2014). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. PubMed Central. [Link]
- Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024).
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
Sources
- 1. researchgate.net [researchgate.net]
- 2. diabetesonthenet.com [diabetesonthenet.com]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 12. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of (S)-3-Aminopiperidine-2-one: A Modern Chiral Synthon for Drug Discovery
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is relentless. The chirality of a drug molecule is often the determining factor in its efficacy and safety, a principle underscored by regulatory agencies worldwide.[1][2] Within this context, chiral building blocks, or synthons, have emerged as indispensable tools, enabling the efficient and stereocontrolled construction of complex molecular architectures.[1][3][4] This guide provides an in-depth validation of (S)-3-aminopiperidine-2-one, a versatile chiral building block, through a comparative analysis of its performance against other alternatives, supported by experimental data and detailed protocols.
The Strategic Advantage of the Aminopiperidinone Scaffold
This compound is a cyclic β-amino acid derivative that offers a unique combination of structural features beneficial for drug design. The piperidine ring, a common motif in pharmaceuticals, provides a semi-rigid scaffold that can help to conformationally constrain a molecule, potentially increasing its binding affinity and selectivity for a biological target.[5][6] The presence of both a secondary amine within the ring and a primary amine at the chiral center, along with a lactam carbonyl, offers multiple points for synthetic diversification.
This trifunctional nature allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in a controlled manner. The inherent chirality at the C3 position is crucial, as the biological activity of enantiomers can differ significantly.[1][4]
Comparative Analysis: this compound vs. Alternative Chiral Building Blocks
The utility of this compound is best understood when compared with other chiral building blocks commonly employed in the synthesis of nitrogen-containing heterocycles.
| Feature | This compound | Acyclic Chiral Amines (e.g., (S)-3-amino-1-butanol) | Proline Derivatives |
| Scaffold Rigidity | Semi-rigid piperidine ring | Flexible aliphatic chain | Rigid pyrrolidine ring |
| Synthetic Handles | 3 (N1-H, C3-NH2, C2=O) | 2 (NH2, OH) | 2 (NH, COOH) |
| Conformational Control | High, due to the cyclic nature | Low, due to free rotation | Very high, due to bicyclic potential |
| Stereocontrol | Pre-defined chiral center | Pre-defined chiral center | Pre-defined chiral center |
| Representative Drugs | Calcitonin gene-related peptide (CGRP) receptor antagonists[7] | Various | Captopril, Enalapril |
The semi-rigid nature of the aminopiperidinone scaffold strikes a balance between the high conformational flexibility of acyclic amines and the pronounced rigidity of proline derivatives. This allows for a degree of conformational sampling while still pre-organizing the molecule for target binding.
Synthesis of this compound: A Key Consideration
The accessibility of a chiral building block is paramount to its widespread adoption. This compound can be synthesized through various routes, each with its own advantages and disadvantages. A common and efficient method involves the cyclization of L-ornithine derivatives.[8]
Experimental Protocol: Synthesis of this compound from L-Ornithine
This protocol outlines a typical procedure for the synthesis of this compound hydrochloride from L-ornithine hydrochloride.
Materials:
-
L-Ornithine monohydrochloride
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Triethylamine (Et₃N) or Sodium Methoxide (NaOMe)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Esterification: Suspend L-ornithine monohydrochloride in methanol at 0 °C. Slowly add thionyl chloride dropwise while maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.
-
Cyclization: Dissolve the crude methyl ester in methanol and cool to 0 °C. Add triethylamine or sodium methoxide portion-wise. Stir the reaction at room temperature or gentle heat (e.g., 65 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).[8]
-
Work-up and Isolation: Neutralize the reaction mixture with an acidic solution (e.g., HCl in ether) and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as its hydrochloride salt.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound from L-ornithine.
Applications in Medicinal Chemistry: A Case Study
The versatility of this compound is evident in its application in the synthesis of bioactive molecules. For instance, it has been utilized as a key intermediate in the development of novel calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine.[7]
Experimental Protocol: N-Acylation of this compound
This protocol demonstrates a general procedure for the acylation of the exocyclic primary amine, a common step in elaborating the scaffold.
Materials:
-
This compound hydrochloride
-
An appropriate acid chloride or activated carboxylic acid
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend this compound hydrochloride in DCM or DMF.
-
Add a suitable base, such as triethylamine (2.2 equivalents), to neutralize the hydrochloride salt and act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acid chloride (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Diagram of N-Acylation:
Caption: General workflow for the N-acylation of this compound.
Conclusion
This compound stands out as a highly valuable and versatile chiral building block for modern drug discovery. Its unique combination of a semi-rigid scaffold, multiple points for synthetic diversification, and a pre-defined stereocenter provides a powerful platform for the synthesis of complex and biologically active molecules. The straightforward access from natural amino acids further enhances its appeal. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of synthons like this compound will undoubtedly play a pivotal role in the efficient development of the next generation of medicines.
References
- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
- PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery.
- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- BenchChem. (2025). An In-depth Technical Guide to (S)-3-Boc-aminopiperidine: Properties and Experimental Protocols.
- BenchChem. (2025). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis.
- PubMed. (2024, November 1). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists.
- ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Enzymatic and Chemical Catalysis for Asymmetric Aminopiperidine Synthesis
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral aminopiperidines is a critical endeavor. These saturated nitrogen-containing heterocycles are prevalent scaffolds in a myriad of blockbuster pharmaceuticals, demanding efficient and scalable methods for their production in enantiomerically pure forms. The choice between enzymatic and traditional chemical catalysis for constructing these chiral centers is a pivotal decision, profoundly influencing yield, purity, cost, and environmental impact. This guide provides an in-depth, objective comparison of these two catalytic paradigms, supported by experimental data and practical insights to inform your synthetic strategy.
The Strategic Importance of Chiral Aminopiperidines
The piperidine ring is a privileged structure in medicinal chemistry, and the introduction of a chiral amino group unlocks a vast chemical space for drug discovery. For instance, (R)-3-aminopiperidine is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes.[1] The precise stereochemistry of the amino group is paramount for biological activity, making asymmetric synthesis a non-negotiable aspect of their production.
At a Glance: Enzymatic vs. Chemical Catalysis
| Feature | Enzymatic Catalysis | Chemical Catalysis |
| Catalyst | Enzymes (e.g., transaminases, imine reductases) | Metal complexes (e.g., Rh, Ru, Ir), Organocatalysts (e.g., chiral phosphoric acids) |
| Reaction Conditions | Mild (near-neutral pH, ambient temp.), aqueous media | Often require elevated temperatures, pressures, and organic solvents |
| Selectivity | Excellent enantioselectivity and regioselectivity | High to excellent enantioselectivity, can have challenges with regioselectivity |
| Substrate Scope | Can be limited by enzyme specificity, though protein engineering is expanding this | Generally broader and more tolerant of diverse functional groups |
| Catalyst Loading | Typically very low | Varies, but can be higher than enzymatic catalysis |
| Turnover Numbers (TONs) | Often very high | Can be high, but often lower than enzymes for specific reactions |
| Environmental Impact | Generally considered "greener" due to biodegradable catalysts and aqueous conditions | Can involve hazardous solvents and heavy metals, leading to more waste |
| Cost & Scalability | Enzyme development can be costly, but operational costs can be lower at scale.[2] | Catalysts can be expensive (especially precious metals), but are often well-established for scale-up.[3] |
Deep Dive into Enzymatic Catalysis: The Power of Biotransformations
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[4] Enzymes, as natural catalysts, offer unparalleled selectivity under mild conditions, often obviating the need for protecting groups and reducing the number of synthetic steps.[5]
Key Enzymes in Aminopiperidine Synthesis
-
ω-Transaminases (ω-TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone or aldehyde.[6] They are widely used for the asymmetric synthesis of chiral amines with high enantiomeric excess.[7]
-
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to chiral amines. They can be used in cascade reactions with other enzymes, such as oxidases, to convert readily available starting materials into valuable chiral products.
Mechanistic Insight: Transaminase-Catalyzed Asymmetric Synthesis
The mechanism of a transaminase involves a "ping-pong" kinetic scheme where the enzyme exists in two forms: the PLP-bound form and the pyridoxamine-5'-phosphate (PMP)-bound form.
Caption: Generalized mechanism of a transaminase-catalyzed reaction.
Experimental Protocol: Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine
This protocol is based on the asymmetric amination of N-Boc-3-piperidone using an (S)-selective ω-transaminase.
Materials:
-
N-Boc-3-piperidone
-
(S)-selective ω-transaminase (immobilized or as whole cells)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Triethanolamine buffer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, prepare a solution of triethanolamine buffer (e.g., 100 mM, pH 7.5) containing a high concentration of isopropylamine (e.g., 1.1 M).
-
Add the ω-transaminase and PLP (e.g., 1.4 mM) to the buffer solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 35°C) with stirring for a short period to activate the enzyme.
-
Prepare a solution of N-Boc-3-piperidone in DMSO and add it to the reaction mixture.
-
Stir the reaction at the optimal temperature (e.g., 35-50°C) and monitor the conversion by HPLC or GC.
-
Upon completion, if using an immobilized enzyme, it can be recovered by filtration for reuse.
-
Work-up the reaction mixture by adjusting the pH and extracting the product with an organic solvent.
-
The organic layers are combined, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
Reported Performance:
-
Yield: High (specific yield not always reported, but conversions can be >99%).[6]
-
Enantiomeric Excess (ee): >99%.[6]
A Closer Look at Chemical Catalysis: Precision with Metals and Organocatalysts
Chemical catalysis offers a mature and often more versatile approach to asymmetric synthesis. For aminopiperidines, two prominent strategies are rhodium-catalyzed asymmetric hydrogenation and chiral phosphoric acid-catalyzed resolutions.
Key Chemical Catalysis Strategies
-
Rhodium-Catalyzed Asymmetric Hydrogenation: This method involves the reduction of a prochiral enamine or a protected aminopyridine derivative using hydrogen gas in the presence of a chiral rhodium catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity.[8]
-
Chiral Phosphoric Acid (CPA) Catalysis: CPAs can be used as resolving agents to separate racemic mixtures of aminopiperidines via the formation of diastereomeric salts with differing solubilities.[1] This method can provide high yields of the desired enantiomer with excellent enantiopurity.
Mechanistic Insight: Rhodium-Catalyzed Asymmetric Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin typically involves the coordination of the olefin to the chiral rhodium complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the chiral product.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of an N-Boc-Aminopyridine Precursor
This protocol is a general representation for the synthesis of a chiral N-Boc-aminopiperidine.
Materials:
-
N-Boc-3-aminopyridine or a related precursor
-
Rhodium precursor (e.g., [Rh(COD)Cl]₂)
-
Chiral phosphine ligand (e.g., a BINAP derivative)
-
Solvent (e.g., methanol, ethanol)
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve the N-Boc-aminopyridine precursor in a suitable solvent.
-
In a separate vial, prepare the chiral rhodium catalyst by mixing the rhodium precursor and the chiral ligand under an inert atmosphere.
-
Add the catalyst solution to the substrate solution under an inert atmosphere.
-
Seal the reaction vessel, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 50-80 psi).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C).
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
The catalyst can be removed by filtration through a pad of celite or silica gel.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Reported Performance:
-
Yield: Generally high, often >90%.
-
Enantiomeric Excess (ee): Can be excellent, often >95%.[8]
-
Catalyst Loading: Typically in the range of 0.1 to 1 mol%.[9]
Head-to-Head Comparison: A Case Study of (R)-3-Aminopiperidine Synthesis
| Parameter | Enzymatic (Transaminase) | Chemical (CPA Resolution) |
| Starting Material | N-protected 3-piperidone | Racemic 3-aminopiperidine |
| Key Reagent | (R)-selective ω-transaminase | (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide |
| Yield | High conversion, isolated yields can be >70% | 99.5% (of the desired enantiomer) |
| Enantiomeric Excess (ee) | >99% | 99.6% |
| Number of Steps | Typically one-step from the ketone | Two steps (salt formation and liberation of the free amine) |
| Reaction Conditions | Mild (e.g., 50°C, aqueous buffer) | Mild (e.g., 0°C, tert-butyl alcohol) |
| Waste Products | Co-product from amine donor (e.g., acetone) | Undesired (S)-enantiomer |
| References | [10] | [1] |
Industrial Scalability and Cost Considerations
The choice between enzymatic and chemical catalysis on an industrial scale is a complex decision involving multiple factors.
-
Enzymatic Catalysis: The development and initial cost of a highly active and stable enzyme can be substantial.[2] However, for large-scale production, the high efficiency (turnover numbers can be in the millions), mild reaction conditions, and potential for catalyst recycling can lead to lower overall production costs.[11] The synthesis of sitagliptin, an antidiabetic drug, famously utilizes an engineered transaminase, showcasing the industrial viability of biocatalysis.
-
Chemical Catalysis: The infrastructure for chemical catalysis is well-established in the pharmaceutical industry.[5] While precious metal catalysts like rhodium can be expensive, their high activity and the well-understood processes for their recovery and recycling can make them cost-effective.[3] The scalability of asymmetric hydrogenation is proven, with many industrial processes relying on this technology.
Conclusion: Choosing the Right Tool for the Job
Both enzymatic and chemical catalysis are powerful tools for the asymmetric synthesis of aminopiperidines. The optimal choice depends on the specific target molecule, the desired scale of production, and the available resources.
-
Enzymatic catalysis is an excellent choice when high enantioselectivity, mild reaction conditions, and a green footprint are priorities. It is particularly advantageous for the synthesis of specific, high-value chiral amines where a suitable enzyme is available or can be developed.
Ultimately, a thorough evaluation of both approaches, considering the factors outlined in this guide, will enable researchers and drug development professionals to make an informed decision and select the most efficient and sustainable route for their aminopiperidine synthesis needs.
References
- BenchChem. (2025). A Comparative Guide: Enzymatic Resolution vs. Asymmetric Catalysis for Chiral Aminoketone Synthesis.
- BenchChem. (2025). Comparative study of different synthesis routes for (S)-3-Boc-aminopiperidine.
- PubMed. (2018).
- MDPI. (2023). Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis.
- PubMed. (2020).
- BenchChem. (2025). A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis.
- MDPI. (2020).
- MDPI. (2020).
- ACS Publications. (2015).
- CORE. (2017). Process considerations and economic evaluation of biocatalytic production of chiral amines using transaminases.
- ResearchGate. (2020). Cost distribution for chiral amine production by each conversion method.
- MDPI. (2025). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
- PubMed. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids.
- ACS Publications. (2023).
- Frontiers. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.
- PubMed. (2023).
- Beilstein Journals. (2025). Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds.
- PubMed. (2015).
- Pharma's Almanac. (2021).
- ResearchGate. (2025).
- BenchChem. (2025). A Comparative Guide to (S)-1-Boc-3-aminopiperidine and Other Chiral Amines in Asymmetric Synthesis.
- American Chemical Society. (2025).
- The University of Liverpool Repository. (n.d.).
- Current Pharmaceutical Biotechnology. (2024).
- RWTH Publications. (2022). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Am.
- Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology [rjraap.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. researchgate.net [researchgate.net]
- 11. Creation of a robust and R-selective ω-amine transaminase for the asymmetric synthesis of sitagliptin intermediate on a kilogram scale - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Piperidine Synthesis
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] The precise three-dimensional arrangement of substituents on the piperidine ring is frequently paramount to a compound's therapeutic efficacy and safety profile, making stereocontrolled synthesis a critical challenge for drug development professionals.[1] Among the strategies for achieving high levels of stereocontrol, the use of chiral auxiliaries remains a robust, reliable, and often preferred method, particularly during the early phases of drug discovery.[3][4]
This guide offers a comparative analysis of prominent chiral auxiliaries employed in the asymmetric synthesis of piperidines. We move beyond a simple listing of methods to provide a deeper understanding of the mechanistic principles that govern their stereodirecting influence. By examining field-proven examples and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions when selecting a chiral auxiliary for their synthetic campaigns.
The Principle of Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[3][5] This covalent modification introduces a chiral environment that directs a subsequent bond-forming reaction to occur preferentially on one of the two diastereotopic faces of the substrate, thereby creating a new stereocenter with a predictable configuration.[6] The power of this approach lies in a three-step sequence: auxiliary attachment, diastereoselective transformation, and auxiliary cleavage, with the ideal auxiliary being recoverable for reuse.[7]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
A Head-to-Head Comparison of Leading Chiral Auxiliaries
The selection of a chiral auxiliary is dictated by several factors, including the specific reaction type, desired stereochemical outcome, and ease of removal. Here, we compare three of the most effective and widely utilized classes of auxiliaries in the context of piperidine synthesis: Evans Oxazolidinones, Oppolzer's Camphorsultams, and Terpene-derived auxiliaries like 8-Phenylmenthol. A key reaction for constructing the piperidine core is the aza-Diels-Alder reaction, which will serve as a primary basis for our comparison.[8]
Evans Oxazolidinones
Developed by David A. Evans, chiral oxazolidinones are arguably the most versatile and well-studied class of chiral auxiliaries.[9][] Derived from readily available α-amino acids, they are particularly effective in directing asymmetric alkylations, aldol reactions, and cycloadditions.[5][11]
Mechanism of Stereocontrol: The high degree of stereocontrol arises from the formation of a rigid, chelated Z-enolate when the N-acyl derivative is treated with a Lewis acid (e.g., TiCl₄, Et₂AlCl) or a suitable base.[5][12] The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valinol or benzyl from phenylalaninol) effectively shields one face of the enolate. This steric blockade forces the electrophile or diene to approach from the less hindered face, resulting in a predictable stereochemical outcome.[5][13]
Caption: Stereodirecting model for Evans auxiliary-mediated cycloadditions.
Oppolzer's Camphorsultam
Derived from naturally occurring camphor, Oppolzer's camphorsultam is a highly crystalline and robust chiral auxiliary.[14][15] Its rigid, bicyclic structure provides a well-defined chiral environment, leading to excellent stereoselectivity in a wide range of reactions, including Diels-Alder, aldol, and conjugate additions.[16][17]
Mechanism of Stereocontrol: Unlike Evans auxiliaries, which often rely on chelation control, the stereodirecting power of the camphorsultam is primarily due to its rigid conformation and steric hindrance.[12] The N-enoyl derivative preferentially adopts an s-cis conformation to minimize dipole-dipole interactions between the C=O and SO₂ groups. One face of the dienophile is then effectively blocked by the sultam ring structure, directing the incoming diene to the opposite face.[12][14] The crystalline nature of the adducts often allows for easy purification and enhancement of diastereomeric purity by simple recrystallization.[12]
Caption: Stereodirecting model for Oppolzer's sultam in cycloadditions.
(-)-8-Phenylmenthol
While (-)-menthol itself provides moderate levels of stereoselectivity, its derivative, (-)-8-phenylmenthol, introduced by E.J. Corey, is a significantly more powerful chiral auxiliary.[7][12][18] The addition of the phenyl group dramatically increases the steric bulk and introduces the possibility of favorable π-stacking interactions.[12][19]
Mechanism of Stereocontrol: In Lewis acid-promoted Diels-Alder reactions, the acrylate ester of (-)-8-phenylmenthol is believed to form a rigid s-trans complex.[12] The phenyl-substituted isopropyl group effectively shields the si-face of the double bond. A favorable π-stacking interaction between the phenyl ring of the auxiliary and the double bond of the dienophile is proposed to further enhance this facial bias, leading to high diastereoselectivity.[12]
Caption: Stereodirecting model for (-)-8-Phenylmenthol in cycloadditions.
Performance Data Summary
The following table summarizes representative performance data for these auxiliaries in aza-Diels-Alder or analogous C-C bond-forming reactions crucial for piperidine synthesis.
| Chiral Auxiliary | Dienophile/Substrate | Diene/Electrophile | Lewis Acid / Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Crotonyl | Cyclopentadiene | Et₂AlCl, -78 °C | 88% | >100 : 1 (endo) | [12] |
| (1S)-(-)-2,10-Camphorsultam | N-Crotonyl | Cyclopentadiene | Et₂AlCl, -78 °C | 97% | 98 : 2 (endo:exo) | [12] |
| (-)-8-Phenylmenthol | Acrylate | Cyclopentadiene | TiCl₄, -78 °C | 89% | 97% d.e. (endo) | [12] |
| (S)-4-Phenyloxazolidin-2-one | N-Glyoxylate Imine | Danishefsky's Diene | ZnI₂, -20 °C | 81% | 96% d.e. | [20] |
Note: Data is compiled from analogous reactions to provide a comparative framework. Direct comparison requires identical substrates and conditions, which may not always be available in the literature.
Experimental Protocols: Asymmetric Aza-Diels-Alder Reaction
To provide a practical comparison, we outline the general protocols for an aza-Diels-Alder reaction to form a tetrahydropyridinone core, a direct precursor to chiral piperidines, using both an Evans auxiliary and an Oppolzer's sultam.
Caption: Workflow for the synthesis of a chiral piperidine precursor.
Protocol 1: Using (S)-4-Benzyl-2-oxazolidinone
This protocol is based on established methodologies for Lewis acid-catalyzed cycloadditions with N-enoyl oxazolidinones.[12]
1. Materials:
-
(S)-N-Acryloyl-4-benzyl-2-oxazolidinone (1.0 equiv)
-
Diene (e.g., Danishefsky's diene) (1.5 equiv)
-
Diethylaluminum chloride (Et₂AlCl) (1.1 equiv, 1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
2. Procedure:
-
Dissolve the N-acryloyl oxazolidinone (1.0 equiv) in anhydrous DCM under an argon atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Et₂AlCl solution (1.1 equiv) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C. Causality: This step forms the reactive, chelated dienophile complex, which is crucial for high stereoselectivity.
-
Add the diene (1.5 equiv) dropwise and continue stirring at -78 °C for 3-5 hours, monitoring the reaction by TLC.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ at -78 °C. Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cycloadduct.
Protocol 2: Using (1S)-(-)-2,10-Camphorsultam
This protocol follows similar principles but is adapted for the camphorsultam auxiliary.
1. Materials:
-
(1S)-N-Acryloyl-2,10-camphorsultam (1.0 equiv)
-
Diene (e.g., Danishefsky's diene) (1.5 equiv)
-
Diethylaluminum chloride (Et₂AlCl) (1.1 equiv, 1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
2. Procedure:
-
Dissolve the N-acryloyl sultam (1.0 equiv) in anhydrous DCM under an argon atmosphere and cool to -78 °C.
-
Add the Et₂AlCl solution (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C. Causality: While chelation is less dominant than with Evans auxiliaries, the Lewis acid is still required to activate the dienophile and enforce the required conformation for high facial selectivity.
-
Add the diene (1.5 equiv) and stir at -78 °C for 3-5 hours.
-
Quench and work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography. Trustworthiness: The crystalline nature of sultam derivatives often allows for further purification by recrystallization, which can significantly enhance the diastereomeric purity of the final product.
Auxiliary Cleavage
A critical final step is the removal of the auxiliary without racemizing the newly formed stereocenter.[13][21]
-
For Oxazolidinones: Mild hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is common for cleaving to the carboxylic acid.[13] Reductive cleavage with agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) yields the corresponding alcohol.
-
For Camphorsultams: Both hydrolytic (e.g., LiOH) and reductive (e.g., LiAlH₄) methods are effective. The sultam auxiliary is known for its stability, allowing for a broad range of cleavage conditions.[12]
-
For 8-Phenylmenthol Esters: Saponification (e.g., with KOH) or reductive cleavage (e.g., with LiAlH₄) are standard procedures. The auxiliary can be recovered in high yield.[12]
Conclusion and Outlook
The choice of a chiral auxiliary for piperidine synthesis is a strategic decision based on a balance of reactivity, selectivity, cost, and ease of handling.
-
Evans Oxazolidinones offer a highly predictable and versatile platform, backed by a vast body of literature, making them an excellent first choice for many applications.[4][5]
-
Oppolzer's Camphorsultam provides exceptional stereocontrol and the significant advantage of yielding highly crystalline products, which simplifies purification and can lead to exceptionally high diastereomeric purity.[14][17]
-
(-)-8-Phenylmenthol and related terpene derivatives are powerful, sterically-driven auxiliaries that serve as excellent alternatives, particularly in cycloaddition reactions.[7][12]
Ultimately, the optimal auxiliary is context-dependent. By understanding the underlying mechanisms of stereocontrol and the practical aspects of their application, researchers can confidently select the most appropriate tool to accelerate their drug discovery and development programs.
References
- de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Wikipedia. (2023). Chiral auxiliary. [Link]
- O'Brien, E. M., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]
- Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis.
- Myers, A. G. Research Group. Chem 115: Asymmetric Diels-Alder Reactions. Harvard University. [Link]
- Oppolzer, W. Sultam-directed asymmetric syntheses of α-amino acids. University of Geneva. [Link]
- Bennet, A. J. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
- Kunz, H., & Lerchen, H. G. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
- Lee, H., & Kim, S. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(7), 1735. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
- Crimmins, M. T. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Rev. Mex. Cienc. Farm, 47(3). [Link]
- Majumdar, S., & Ghorai, M. K. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(92), 89634-89667. [Link]
- Whitesell, J. K., et al. (2025). Synthesis and Characterization of all Stereoisomers of 8-phenylmenthol.
- Wikipedia. (2023). Camphorsultam. [Link]
- Reddy, M. S., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. [Link]
- Comins, D. L., et al. (2025). A short, efficient synthesis of the chiral auxiliary (+)-8-phenylneomenthol.
- Ghosh, A. K., & Shin, D. (2025). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary.
- Slideshare. (2017). Chiral auxiliary!. [Link]
- Larrow, J. F., & Pelczer, I. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.
- Tan, S. Q., et al. (2022). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 13(10), 1165-1185. [Link]
- ResearchGate. (2023). Oppolzer's chiral sultam‐induced asymmetric synthesis of monofluorophosphonomethyl‐(S)‐serine. [Link]
- Zhang, H. K., Chan, W. H., & Lee, A. W. M. (2005). Synthesis of chiral sultams and their application as chiral auxiliaries in an asymmetric Diels–Alder reaction. Tetrahedron, 61(12), 3045-3053. [Link]
- Wang, Z., et al. (2025).
- Zhou, Y. G., & Li, W. (2005). Practical Synthesis of Chiral Sultam Auxiliaries: 3-Substituted- 1,2-benzisothiazoline 1,1-Dioxides. The Journal of Organic Chemistry, 70(24), 9809-9812. [Link]
- Zhang, H. K., et al. (2005). Synthesis of chiral sultams and their application as chiral auxiliaries in an asymmetric Diels-Alder reaction. Hong Kong Baptist University - HKBU Scholars. [Link]
- ResearchGate. (2019). Methods for cleavage of chiral auxiliary. [Link]
- Laudo, L. T., & Whiting, A. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3109-3116. [Link]
- Tomas Laudo, L. (2011). Review: Mannich–Michael vs.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
- Jones, C. D., et al. (2022). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. UNIGE - Wolfgang Oppolzer - Publications [unige.ch]
- 15. Camphorsultam - Wikipedia [en.wikipedia.org]
- 16. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chiral auxiliary! | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 3-Aminopiperidine in Modern Drug Discovery
An In-Depth Guide to Benchmarking Novel Catalysts for the Synthesis of 3-Aminopiperidine
The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals. Its significance is particularly pronounced in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors like alogliptin and linagliptin, which are crucial for the management of type 2 diabetes.[1][2] The chirality at the C3 position is critical for biological activity, making the efficient, enantioselective synthesis of (R)- or (S)-3-aminopiperidine a paramount challenge for pharmaceutical development.[3]
Traditional synthetic routes, such as the chemical resolution of racemic mixtures or multi-step syntheses from the chiral pool, often suffer from significant drawbacks.[3][4] Resolution-based methods are inherently inefficient, discarding up to 50% of the material, while syntheses from precursors like glutamic acid can be lengthy and generate substantial waste.[2][5] The direct hydrogenation of 3-aminopyridine, though atom-economical, has historically been hampered by the high stability of the pyridine ring and the challenge of achieving high enantioselectivity, often requiring harsh conditions and expensive noble metal catalysts.[2][3][6]
This guide provides a comparative analysis of novel catalytic systems that are reshaping the landscape of 3-aminopiperidine synthesis. We will benchmark the performance of cutting-edge biocatalytic and advanced homogeneous catalysis methods against established techniques, supported by quantitative data and detailed experimental protocols to guide researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Synthetic Methodologies
The modern synthetic chemist has an expanding arsenal of catalytic tools. The choice of method is a strategic decision based on a trade-off between catalyst cost, substrate scope, operational simplicity, scalability, and environmental impact. Below, we compare the leading strategies for producing enantiopure N-protected 3-aminopiperidine, a key intermediate for further functionalization.
Data Presentation: Performance Metrics of Key Catalytic Systems
| Methodology | Catalyst Type | Typical Substrate | Reported Yield | Enantiomeric Excess (e.e.) | Key Advantages | Challenges & Considerations | Reference(s) |
| Novel Biocatalysis | Immobilized ω-Transaminase (e.g., ATA-025-IMB) | N-Boc-3-piperidone | >95% Conversion | >99% | Exceptional enantioselectivity; mild, aqueous conditions ("green"); catalyst is reusable. | Requires specific enzyme; optimization of pH, temp, and co-factors is critical. | [1] |
| Novel Biocatalysis | Enzyme Cascade (GOase/IRED) | N-Cbz-L-ornithinol | Up to 54% (Isolated) | High (enantiopure) | Uses bio-renewable starting materials; one-pot process prevents racemization of intermediates. | Multi-enzyme system requires careful optimization; enzyme stability can be a factor. | [7][8] |
| Advanced Asymmetric Hydrogenation | Iridium(III) Complex | Substituted Pyridines | High (not specified) | High (not specified) | Unprecedented chemoselectivity (tolerates nitro, bromo, etc.); mild conditions; low catalyst loading. | Catalyst may be expensive and proprietary; requires inert atmosphere. | [6] |
| Traditional Heterogeneous Catalysis & Resolution | Pd/C, Pt/Rh | 3-Aminopyridine or N-acetyl-3-aminopyridine | Good (variable) | N/A (produces racemate) | Inexpensive and robust catalyst; well-established industrial process. | Requires subsequent, often inefficient, chiral resolution step; high pressure/temperature may be needed. | [2][9] |
| Synthesis from Chiral Pool | N/A | L-Glutamic Acid | 44-55% (Overall) | >99% (from chiral source) | Utilizes an inexpensive and readily available starting material; chirality is pre-defined. | Multi-step synthesis with moderate overall yield; generates significant stoichiometric waste. | [4][10] |
Deep Dive I: The Biocatalytic Revolution with ω-Transaminases
Biocatalysis represents a paradigm shift towards more sustainable and selective chemical manufacturing. ω-Transaminases (TAs) have emerged as powerful catalysts for the synthesis of chiral amines from prochiral ketones.
Causality and Experimental Rationale
The power of ω-TAs lies in their ability to stereoselectively transfer an amino group from a simple, inexpensive amine donor (like isopropylamine) to a ketone acceptor.[1] The reaction is driven by the pyridoxal-5'-phosphate (PLP) cofactor, which acts as an intermediate carrier of the amino group. By choosing an (R)- or (S)-selective enzyme, chemists can directly synthesize the desired enantiomer of the product with exceptionally high fidelity. Immobilizing the enzyme on a solid support is a key process intensification strategy; it not only simplifies catalyst removal and product purification but also significantly enhances the enzyme's stability and allows for its reuse over multiple cycles, dramatically improving process economics.[1][11] The reaction is typically run in an aqueous buffer at or near physiological pH and mild temperatures, minimizing energy consumption and avoiding the use of hazardous organic solvents.[5]
Experimental Protocol: Asymmetric Synthesis of (R)-1-Boc-3-aminopiperidine using Immobilized ω-Transaminase
This protocol is adapted from the methodology described by G. Zappia et al. for preparative scale synthesis.[1]
Materials:
-
N-Boc-3-piperidone (Substrate)
-
Immobilized ω-Transaminase (e.g., ATA-025-IMB)
-
Isopropylamine (Amine Donor)
-
Pyridoxal-5'-phosphate (PLP, Cofactor)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Buffer Preparation: Prepare 4 mL of 100 mM triethanolamine buffer (pH 7.5) containing 1.1 M isopropylamine and 1.4 mM PLP in a suitable reaction vessel.
-
Enzyme Addition: Add 200 mg of the immobilized ω-transaminase (ATA-025-IMB) to the buffer mixture.
-
Pre-incubation: Stir the enzyme-buffer slurry at 35 °C and 550 rpm for 5 minutes to allow for enzyme equilibration.
-
Substrate Addition: Prepare a solution of 1-Boc-3-piperidone (248 mg, 1.25 mmol) in 2 mL of DMSO. Pre-heat this solution to 35 °C.
-
Add the warm substrate solution to the reaction mixture. The final reaction volume is 6 mL with a substrate concentration of 208 mM and a DMSO co-solvent concentration of 33% (v/v).
-
Reaction: Increase the temperature to 50 °C and maintain stirring at 550 rpm.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until substrate conversion is complete.
-
Work-up: Upon completion, filter the reaction mixture under vacuum to recover the immobilized enzyme. The enzyme can be washed and stored for reuse.
-
Extraction: Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-3-aminopiperidine. Further purification can be performed via chromatography if necessary.
Visualization: Biocatalytic Workflow
Caption: Workflow for the biocatalytic synthesis of (R)-1-Boc-3-aminopiperidine.
Deep Dive II: Advanced Homogeneous Catalysis for Asymmetric Hydrogenation
While biocatalysis excels in specificity, transition-metal-catalyzed asymmetric hydrogenation offers broader substrate scope and often higher throughput.[12][13] The development of novel catalysts, particularly those based on iridium, is overcoming long-standing challenges in the reduction of nitrogen-containing heterocycles.[6]
Causality and Experimental Rationale
The direct hydrogenation of pyridines is notoriously difficult because the nitrogen lone pair can act as a poison, strongly coordinating to and deactivating the metal center of the catalyst.[6][14] Novel iridium(III) catalysts circumvent this issue by operating through an "ionic hydrogenation" mechanism.[6] This pathway is thought to involve protonation of the pyridine nitrogen, which activates the ring towards subsequent hydride transfer from the metal complex. This mechanism avoids the formation of stable, inactive metal-adducts. A key advantage of this approach is its remarkable chemoselectivity. Sensitive functional groups like nitro, azido, and bromo moieties, which would be readily reduced under conventional hydrogenation conditions (e.g., using Pd/C or Raney Nickel), remain untouched.[6] This allows for the synthesis of highly functionalized piperidine derivatives in a single step, avoiding the need for cumbersome protection-deprotection sequences and expanding the accessible chemical space for drug discovery.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of a Pyridine Derivative
This is a generalized protocol representing the conditions often employed in modern asymmetric hydrogenation. Specific ligands, solvents, and additives must be optimized for a given substrate and catalyst system.
Materials:
-
N-protected 3-aminopyridine derivative (Substrate)
-
Chiral Iridium, Rhodium, or Ruthenium precursor (e.g., [Ir(COD)Cl]₂) and chiral ligand
-
Anhydrous, degassed solvent (e.g., Toluene, Methanol, or Dichloromethane)
-
Hydrogen gas (high purity)
-
Additive/Base (if required, e.g., NaOtBu)[15]
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask or high-pressure autoclave liner with the metal precursor and the chiral ligand. Add anhydrous, degassed solvent and stir to form the active catalyst complex. An additive or base may be added at this stage if the catalytic cycle requires it.
-
Substrate Addition: Add the pyridine substrate to the flask.
-
Inerting: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the vessel several times by evacuating and backfilling with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 5-50 bar). Stir the reaction mixture at the designated temperature (e.g., 25-60 °C) for the required time (e.g., 12-24 hours).
-
Monitoring: Progress can be monitored by taking aliquots (after carefully and safely venting the reactor) for analysis by GC, HPLC, or NMR.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting piperidine product by flash column chromatography on silica gel to remove the catalyst and any byproducts.
Visualization: Asymmetric Hydrogenation Workflow
Caption: General workflow for transition-metal-catalyzed asymmetric hydrogenation.
Conclusion and Future Outlook
The synthesis of enantiopure 3-aminopiperidine is no longer a bottleneck for drug development, thanks to profound advances in catalysis.
-
Biocatalysis , particularly with immobilized ω-transaminases, offers an exceptionally selective, safe, and environmentally benign route that is highly amenable to large-scale production.[1][5] Its main limitation is the need to identify or engineer an enzyme with the desired activity and stability for a specific substrate.
-
Advanced homogeneous hydrogenation provides a complementary and powerful strategy, with novel iridium catalysts demonstrating remarkable functional group tolerance that opens new avenues for synthesizing complex molecular architectures.[6] The primary considerations here are the cost and availability of the sophisticated ligands and metal precursors.
Looking ahead, the field is moving towards integrating these powerful technologies. The development of continuous flow processes using packed-bed reactors with immobilized enzymes is set to make biocatalytic synthesis even more efficient and scalable.[11] In parallel, ongoing research into catalysts based on more abundant and less expensive earth metals, as well as the continued design of highly active and selective ligands, will further democratize access to these transformative synthetic methods. For the modern researcher, the choice between these novel catalytic systems will be guided by project-specific requirements for speed, scale, cost, and chemical complexity.
References
- Ford, G.J., Kress, N., Mattey, A.P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.
- SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- Zappia, G., et al. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry.
- ACS Publications. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Organic Process Research & Development.
- Zhang, Z., et al. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. National Institutes of Health (NIH).
- Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- Google Patents. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- American Elements. (n.d.). Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C-H Activation.
- National Institutes of Health (NIH). (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
- Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
- ResearchGate. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.
- Togni, A. (2011).
- ResearchGate. (n.d.). Hydrogenation of amine-functionalised pyridines with Rh2O3 catalyst.
- Supplementary Information. (n.d.). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions.
- Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin.
- Wikipedia. (n.d.). Asymmetric hydrogenation.
- ResearchGate. (n.d.). Asymmetric hydrogenation of various N-Boc-β-amino ketones with Ir–(RC,SP,RC)-L6 catalyst.
- National Institutes of Health (NIH). (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Google Patents. (n.d.). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
- PubMed. (2011). Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles.
- MDPI. (n.d.). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles.
- Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
- ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
Sources
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioengineer.org [bioengineer.org]
- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ethz.ch [ethz.ch]
- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Novel Drugs Based on the Aminopiperidine Scaffold
Introduction: The Aminopiperidine Scaffold - A Privileged Structure in Modern Drug Discovery
The aminopiperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. Its inherent structural features, including a basic nitrogen atom and the conformational flexibility of the piperidine ring, allow for versatile interactions with various biological targets. This has led to the development of numerous drugs targeting a range of therapeutic areas, from oncology to infectious diseases and neurology.[1][2][3][4][5][6] This guide provides a comprehensive overview of the critical in vitro and in vivo evaluation methodologies for novel drug candidates built upon this privileged scaffold, offering insights from a seasoned application scientist's perspective. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.
Part 1: Foundational In Vitro Evaluation - Building a Comprehensive Preclinical Profile
The initial stages of drug discovery for aminopiperidine-based compounds rely heavily on a robust suite of in vitro assays. These preliminary assessments are crucial for go/no-go decisions, providing early insights into a compound's potential efficacy and safety profile.[7][8]
Assessing Cytotoxicity: The First Litmus Test
A fundamental step in evaluating any potential therapeutic is to determine its cytotoxic effects.[9][10] This is particularly critical for anticancer agents, where the goal is to selectively kill cancer cells while sparing healthy ones.[9] A multi-assay approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic potential, as different assays measure distinct cellular endpoints.[7][11]
Commonly Employed Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][8]
-
Luciferase-ATP Assay: This method quantifies the amount of ATP present, which is proportional to the number of viable cells.[9]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells, providing a marker of cytotoxicity.[11]
Table 1: Comparative Cytotoxicity of Novel Aminopiperidine-Based Anticancer Agents
| Compound ID | Target Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 5h | SW480 (Colorectal Cancer) | MTT | 15.70 ± 0.28 | [1] |
| MCF-7 (Breast Cancer) | MTT | 16.50 ± 4.90 | [1] | |
| DTPEP | MCF-7 (Breast Cancer) | Not Specified | Not Specified | [12] |
| MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | [12] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the aminopiperidine-based drug candidate and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Elucidating the Mechanism of Action: Beyond Cytotoxicity
Understanding how a drug candidate exerts its effects is paramount. For aminopiperidine-based compounds, which can interact with a multitude of targets, elucidating the mechanism of action is a key step.
Potential Mechanisms of Action for Aminopiperidine-Based Drugs:
-
Histone Deacetylase (HDAC) Inhibition: Many aminopiperidine derivatives have been identified as HDAC inhibitors, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells.[13][14][15][16]
-
PI3K/Akt Signaling Pathway Inhibition: This pathway is frequently dysregulated in cancer, and its inhibition can lead to decreased cell proliferation and survival.[12][17][18][19][20][21]
Diagram: Simplified PI3K/Akt Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for anticancer drugs.
Early ADME Profiling: Predicting a Drug's Fate in the Body
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development.[22][23][24] For aminopiperidine compounds, understanding their metabolic stability and potential for drug-drug interactions is particularly important.[25][26]
Key In Vitro ADME Assays:
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line to predict intestinal drug absorption.[26]
-
Microsomal Stability Assay: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its in vivo half-life.[22]
-
Cytochrome P450 (CYP) Inhibition Assay: This assay determines the potential of a compound to inhibit major CYP enzymes, which is a primary cause of drug-drug interactions.[22][25]
Part 2: In Vivo Evaluation - Translating In Vitro Promise to Preclinical Efficacy
Promising candidates from in vitro screening must then be evaluated in living organisms to assess their pharmacokinetic and pharmacodynamic properties, as well as their therapeutic efficacy.[27]
Pharmacokinetic (PK) Studies: What the Body Does to the Drug
Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in an animal model, which helps in determining the appropriate dosing regimen for efficacy studies.[28][29][30][31]
Typical PK Parameters Measured:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
Table 2: Pharmacokinetic Parameters of an Aminopyridine Derivative in Dogs
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Intravenous (IV) | 0.23 | - | - | 1.5 | 100 | [30] |
| Oral (PO) | 4.5 | 49.7 | 5.0 | 2.1 | 10 | [30] |
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: Administer the aminopiperidine-based drug to a cohort of mice or rats via intravenous (IV) and oral (PO) routes.[29]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes).[29]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated analytical method, such as LC-MS/MS.[29]
-
Pharmacokinetic Analysis: Use specialized software to calculate the key PK parameters.
In Vivo Efficacy Studies: Demonstrating Therapeutic Potential in Disease Models
The ultimate goal of preclinical evaluation is to demonstrate that a drug candidate has a therapeutic effect in a relevant animal model of the disease.[27][32][33][34]
Common In Vivo Cancer Models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[32][35]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice, which more closely recapitulates the heterogeneity of human tumors.[33][34][35]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, allowing for the study of the interaction between the drug, the tumor, and the immune system.[32][35]
Diagram: General Workflow for an In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study in a xenograft mouse model.
Conclusion: A Data-Driven Path to Clinical Candidacy
The in vitro and in vivo evaluation of novel drugs based on the aminopiperidine scaffold is a meticulous, multi-faceted process that requires a deep understanding of the underlying biology and the appropriate experimental methodologies. By employing a systematic and data-driven approach, researchers can effectively identify promising drug candidates with the potential for clinical success. This guide has provided a framework for this critical phase of drug discovery, emphasizing the importance of scientific rigor, thoughtful experimental design, and a comprehensive understanding of a compound's pharmacological profile.
References
- Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. [Link]
- Baziar, L., Ataollahi, E., Rezaei, Z., Abdulkadhim, Y., & Khabnadideh, S. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 24691. [Link]
- Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183–211. [Link]
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(8), 947–968. [Link]
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
- Kosheeka. (2025, January 23).
- Siren, M.-J. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. BioTechniques, 75(3), 115–125. [Link]
- Creative Bioarray. (n.d.). Cytotoxicity Assays. [Link]
- Kang, J. H., Kim, H. R., Lee, S. H., Kim, H. J., Kim, Y. H., & Kim, T. S. (2016). Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria. Bioorganic & Medicinal Chemistry Letters, 26(13), 3037–3041. [Link]
- Anilkumar, R., & S, S. (2016). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 6(2), 1-11. [Link]
- Chen, Y., Liu, Y., & Liu, Y. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10834. [Link]
- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. [Link]
- Pfaller, M. A., & Riley, J. (2016). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 21(11), 1478. [Link]
- Syed, G. H., Siddiqui, A., & Lemon, S. M. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431–9443. [Link]
- Cliffe, I. A., Fletcher, A. E., & White, A. C. (1995). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry, 38(10), 1698–1708. [Link]
- Basarab, G. S., Bist, S., & Eyermann, C. J. (2015). Novel amino-piperidines as potent antibacterials targeting bacterial type IIA topoisomerases. Bioorganic & Medicinal Chemistry Letters, 25(19), 4157–4165. [Link]
- Syed, G. H., Siddiqui, A., & Lemon, S. M. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431–9443. [Link]
- Baziar, L., Ataollahi, E., Rezaei, Z., Abdulkadhim, Y., & Khabnadideh, S. (2023). Antidiabetic activities of the 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives. Scientific Reports, 13(1), 1-16. [Link]
- Valente, S., Trisciuoglio, D., & De Martinis, M. (2008). Alkyl Piperidine and Piperazine Hydroxamic Acids as HDAC Inhibitors. ChemMedChem, 3(3), 415–421. [Link]
- Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5894–5903. [Link]
- Webb, T. R., & Dowell, J. A. (2008). The discovery and preparation of disubstituted novel amino-aryl-piperidine-based renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(17), 4824–4827. [Link]
- Capacio, B. R., & Korte, D. W. (1994). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug and Chemical Toxicology, 17(3), 299–313. [Link]
- He, H., & Gan, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Pharmaceutical Sciences, 100(10), 4479–4491. [Link]
- Syed, G. H., Siddiqui, A., & Lemon, S. M. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431–9443. [Link]
- Sharma, S., & Taliyan, R. (2015). Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration. Current Neuropharmacology, 13(1), 51–64. [Link]
- Shang, M., & Wang, M. (2020). Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. Antiviral Research, 177, 104768. [Link]
- Suuronen, T., Huuskonen, J., & Salminen, A. (2009). Histone deacetylase (HDAC) inhibitors reduce the glial inflammatory response in vitro and in vivo.
- Si, Z., & Lu, X. (2006). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 49(2), 634–647. [Link]
- Olby, N. J., & Harris, T. (2009). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Journal of Veterinary Pharmacology and Therapeutics, 32(6), 562–567. [Link]
- Shin, J., & Strichartz, G. (1983). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics, 225(3), 545–550. [Link]
- Novotny, J., & Kozikowski, A. P. (2008). Amino acid derivatives as histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(22), 5894–5897. [Link]
- Xia, H., & Shou, W. Z. (2012). In vitro ADME profiling using high-throughput RapidFire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. Journal of Biomolecular Screening, 17(4), 496–506. [Link]
- Arun, A., & Ansari, M. I. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Cancer Medicine, 7(12), 6069–6084. [Link]
- Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 126. [Link]
- Li, A. P. (2013). What ADME tests should be conducted for preclinical studies? Future Medicinal Chemistry, 5(10), 1109–1111. [Link]
- Singh, P., & Kumar, A. (2023). Anticancer agents containing a piperidine-2,6-dione scaffold or a propanamide linker. RSC Medicinal Chemistry, 14(10), 1894–1915. [Link]
- Powles, P., Usansky, J. I., & Franklin, R. A. (1989). The pharmacokinetics of pirtenidine in the rat and dog. Xenobiotica, 19(12), 1349–1354. [Link]
- Baziar, L., Ataollahi, E., Rezaei, Z., Abdulkadhim, Y., & Khabnadideh, S. (2025). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Results in Chemistry, 8, 101569. [Link]
- Jänne, P. A., & Gray, N. (2013). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. Current Opinion in Cell Biology, 25(2), 249–255. [Link]
- Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors. [Link]
- Obach, R. S. (2011). The impact of early ADME profiling on drug discovery and development strategy. Drug Metabolism and Disposition, 39(8), 1305–1315. [Link]
- Millis, S. Z., & Gatalica, Z. (2015). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 7(3), 1546–1564. [Link]
- Polak, S., & Wiśniowska, B. (2015). In vitro to human in vivo translation - pharmacokinetics and pharmacodynamics of quinidine. Journal of Pharmacokinetics and Pharmacodynamics, 42(5), 487–497. [Link]
- Toulany, M. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Journal of Cancer Research and Clinical Oncology, 147(11), 3219–3233. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery and preparation of disubstituted novel amino-aryl-piperidine-based renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kosheeka.com [kosheeka.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Cytotoxicity Assays - Creative Bioarray [cell.creative-bioarray.com]
- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 12. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase (HDAC) inhibitors reduce the glial inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amino acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. adooq.com [adooq.com]
- 20. mdpi.com [mdpi.com]
- 21. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. researchgate.net [researchgate.net]
- 25. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. ijpbs.com [ijpbs.com]
- 28. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 30. The pharmacokinetics of pirtenidine in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. In vitro to human in vivo translation - pharmacokinetics and pharmacodynamics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 33. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. championsoncology.com [championsoncology.com]
A Head-to-Head Comparison of Peptide Analogues: The Transformative Impact of the Aminopiperidine Moiety
A Senior Application Scientist's Guide to Enhancing Peptide Therapeutics
For researchers, scientists, and drug development professionals, the quest for more potent, stable, and selective peptide-based therapeutics is a constant challenge. Native peptides, despite their high specificity, are often hampered by poor metabolic stability and unfavorable pharmacokinetic profiles. This guide provides an in-depth, technical comparison of peptide analogues, focusing on the strategic incorporation of the aminopiperidine moiety—a versatile scaffold that introduces conformational constraints and significantly enhances drug-like properties.[1] We will explore, with supporting experimental data and detailed protocols, how this structural modification transforms a simple peptide into a potent and stable therapeutic candidate.
The Rationale for Structural Constraint: Moving Beyond Native Peptides
The inherent flexibility of linear peptides often makes them susceptible to proteolytic degradation and can lead to non-selective binding to various receptors. Medicinal chemistry aims to overcome these limitations by creating "peptidomimetics," synthetic analogues that mimic the essential pharmacophoric elements of a native peptide while possessing improved stability and oral bioavailability.[2][3] One of the most effective strategies in this endeavor is the introduction of rigid structural motifs to constrain the peptide's conformation.[1]
The aminopiperidine scaffold is a six-membered heterocyclic amine that serves as an exceptional building block for this purpose.[4] By replacing a flexible amino acid residue, such as glycine, with a piperidine ring, we can lock the peptide backbone into a more defined and biologically active conformation.[5][6] This pre-organization reduces the entropic penalty upon binding to its target, often resulting in a significant increase in binding affinity and activity.[7]
Caption: Substitution of a flexible residue with a rigid aminopiperidine moiety.
Case Study 1: Activating Inhibitory Function in Cysteine Protease Ligands
A compelling demonstration of the aminopiperidine moiety's impact comes from the development of inhibitors for the Immunoglobulin G-degrading enzyme of Streptococcus pyogenes (IdeS), a bacterial cysteine protease.[8] In a head-to-head study, a series of peptides corresponding to the IgG hinge region (the enzyme's cleavage site) and their aminopiperidine-containing analogues were synthesized and tested for inhibitory activity.
The results were unequivocal: none of the native peptides exhibited any inhibitory effect on IdeS. In stark contrast, several of the peptide analogues containing a 3-aminopiperidine moiety in place of a glycine residue were identified as potent, selective, noncovalent inhibitors of the enzyme.[6][9]
Table 1: Comparative Inhibitory Activity Against IdeS
| Compound Type | Moiety Present | Target | Result | Reference |
|---|---|---|---|---|
| Native Peptide | Glycine | IdeS | No Inhibition | [6],[8] |
| Peptide Analogue | 3-Aminopiperidine | IdeS | Inhibition Observed |[6],[8] |
This dramatic shift from inactivity to potent inhibition underscores the importance of conformational rigidity. The piperidine ring likely orients the pharmacophoric groups into an optimal geometry for binding within the IdeS active site, a conformation that the flexible native peptide struggles to maintain.[5]
Case Study 2: The Aminopiperidine Pharmacophore in DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, known as "gliptins," are a major class of oral hypoglycemic agents for treating type 2 diabetes.[10] A significant number of these drugs, including sitagliptin and alogliptin, are built upon an (S)-3-aminopiperidine scaffold.[11] This moiety is not merely a structural component but the cornerstone of the pharmacophore.
The primary amine of the 3-aminopiperidine ring is critical for the molecule's mechanism of action. It forms key salt bridge interactions with two glutamic acid residues (Glu205 and Glu206) in the S2 subsite of the DPP-4 active site.[11][12] This high-affinity interaction anchors the inhibitor, blocking the enzyme from inactivating incretin hormones like GLP-1 and GIP.[13][14]
Caption: Aminopiperidine interaction within the DPP-4 active site.
While a direct comparison to an analogue without the aminopiperidine is less common here—because its necessity was established early in development—the extensive structure-activity relationship (SAR) studies on gliptins consistently highlight its indispensable role. Research focuses on modifying other parts of the molecule to optimize interactions with other pockets (e.g., S1), while the aminopiperidine-S2 interaction remains a constant, validating its foundational importance.[11]
Case Study 3: Enhancing Stability of Antimicrobial Peptides
A key hurdle for peptide therapeutics is their susceptibility to degradation by digestive enzymes, which limits their oral bioavailability.[15] Recent research on antimicrobial peptides (AMPs) has shown that replacing cationic lysine residues with 4-aminopiperidine-4-carboxylic acid (Api), a cyclized amino acid, can significantly improve enzymatic resistance.
In a study modifying an AMP derived from Magainin 2, the introduction of Api residues preserved the peptide's essential helical structure and antimicrobial activity while substantially enhancing its stability against proteolysis.[15]
Table 2: Performance Comparison of an Antimicrobial Peptide and its Api-Containing Analogue
| Parameter | Peptide 1 (Lysine) | Peptide 3 (Api-Substituted) | Outcome of Moiety Inclusion | Reference |
|---|---|---|---|---|
| Antimicrobial Activity (MIC vs. MDRP) | 6.25 µM | 3.13 µM | Activity Maintained/Improved | [15] |
| Antimicrobial Activity (MIC vs. E. coli) | 12.5 µM | 25 µM | Activity Maintained | [15] |
| Enzymatic Stability | Susceptible to degradation | Enhanced resistance | Improved Stability | [15] |
| Hemolytic Activity | Low | Slightly Increased | Minor trade-off |[15] |
This case demonstrates that the aminopiperidine moiety can serve a dual purpose: acting as a conformational constraint and providing a non-natural amino acid structure that is less recognizable to proteases, thereby improving the peptide's pharmacokinetic profile.[15][16]
Experimental Methodologies
To facilitate further research in this area, we provide the following validated protocols for the synthesis and evaluation of peptide analogues incorporating an aminopiperidine moiety.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with (S)-1-Boc-3-aminopiperidine
This protocol describes the incorporation of a protected aminopiperidine building block into a peptide sequence using standard Fmoc-based SPPS.[1]
Materials:
-
Rink Amide Resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
(S)-1-Boc-3-aminopiperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Fmoc-protected amino acids
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain DMF. Add 20% piperidine in DMF and agitate for 5 minutes. Drain. Repeat with fresh 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5 times).
-
Coupling of (S)-1-Boc-3-aminopiperidine:
-
In a separate vial, pre-activate (S)-1-Boc-3-aminopiperidine (3 eq. relative to resin loading) with HATU (2.9 eq.) and HOBt (3 eq.) in DMF for 3 minutes.
-
Add DIPEA (6 eq.) to the pre-activation mixture.
-
Add the activated mixture to the deprotected resin and agitate for 2-4 hours.
-
Perform a Kaiser test to confirm complete coupling. Wash the resin with DMF.
-
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent Fmoc-protected amino acids.
-
Cleavage and Deprotection: After the final synthesis step, wash the resin with DCM and dry. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify using reverse-phase HPLC.[1]
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol assesses the stability of peptide analogues in the presence of proteases, such as those found in human plasma.[17][18]
Materials:
-
Peptide stock solutions (1 mg/mL in water or appropriate buffer)
-
Human plasma (or specific protease solution, e.g., trypsin)
-
Incubation buffer (e.g., DPBS)
-
Quenching solution (e.g., 10% Trichloroacetic Acid - TCA)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: Dilute the peptide stock to a final concentration of 10-100 µM in a 1:1 mixture of human plasma and DPBS. Prepare a control sample by diluting the peptide in buffer only.
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to an equal volume of cold quenching solution (10% TCA) to stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂) of the peptide.[18]
Caption: Workflow for comparative analysis of peptide analogues.
Conclusion and Future Outlook
The incorporation of an aminopiperidine moiety is a field-proven, highly effective strategy in peptide drug design. As demonstrated through case studies in protease inhibition, DPP-4 modulation, and antimicrobial peptide stabilization, this structural modification offers a powerful toolkit for overcoming the inherent weaknesses of native peptides. By enforcing conformational rigidity, the aminopiperidine scaffold can unlock latent biological activity, enhance target affinity, and significantly improve metabolic stability.[5][7][15] For drug development professionals, mastering the synthesis and strategic placement of this and other constrained moieties is crucial for creating the next generation of potent, selective, and durable peptide-based therapeutics.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-aminopiperidine-based peptide analogues as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 15. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of (S)-3-Aminopiperidine-2-one by Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical purity of a chiral molecule is not a mere technicality; it is a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle.[2][3] (S)-3-Aminopiperidine-2-one is a crucial chiral building block in the synthesis of various pharmaceutical agents. Consequently, the precise and accurate determination of its enantiomeric purity is paramount.
This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for assessing the stereochemical purity of this compound. We will delve into the underlying principles of chiral separations, compare different analytical strategies, and provide a detailed, field-proven experimental protocol.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP). For a successful separation, there must be a sufficient difference in the stability of these complexes, leading to differential retention times. The interaction mechanisms are multifaceted and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The choice of the CSP and the mobile phase composition are critical factors that govern these interactions and, ultimately, the success of the chiral separation.[4]
Strategic Approaches to Chiral Analysis of 3-Aminopiperidine-2-one
There are two primary strategies for the chiral analysis of 3-Aminopiperidine-2-one by HPLC: direct and indirect separation.
-
Direct Separation: This approach utilizes a chiral stationary phase (CSP) to directly resolve the enantiomers. It is the more common and generally preferred method due to its simplicity.[5]
-
Indirect Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5][6] While effective, this method introduces an additional reaction step and requires a derivatizing agent of high enantiomeric purity.
A significant challenge in the analysis of 3-Aminopiperidine-2-one is its weak UV absorbance, which can lead to poor sensitivity.[7][8] To overcome this, derivatization with a UV-active moiety (e.g., benzoyl chloride) is often employed, even in direct chiral separations, to enhance detection.[1][7][8][9]
Comparison of Chiral Stationary Phases (CSPs)
The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method.[4] Polysaccharide-based and macrocyclic glycopeptide CSPs are among the most versatile and widely used for a broad range of chiral compounds, including amines.[5][10][11]
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Advantages | Considerations for 3-Aminopiperidine-2-one |
| Polysaccharide-Based (e.g., Amylose or Cellulose derivatives) | Utilizes chiral grooves and cavities on the polysaccharide backbone to induce stereospecific interactions (hydrogen bonding, π-π interactions). | Broad applicability, high success rate for a wide range of compounds, available in both normal and reversed-phase modes.[4][5][10] | Excellent choice for both derivatized and underivatized aminopiperidines. Derivatization can enhance interactions and improve peak shape.[4][9] |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Employs a complex basket-like structure with multiple chiral centers, offering a variety of interaction sites (ionic, hydrogen bonding, inclusion complexation).[12] | Unique selectivity, particularly for amino acids and cyclic amines. Can be used in multiple mobile phase modes (reversed-phase, polar organic, polar ionic).[13] | High potential for successful separation due to the amine and amide functionalities of the analyte. The polar ionic mode can be particularly effective.[14] |
| Pirkle-Type (Brush-Type) | Based on a chiral molecule (e.g., an amino acid derivative) bonded to the silica support, providing three points of interaction for chiral recognition. | Good for specific classes of compounds, often providing high efficiency. | May require derivatization to introduce necessary interaction points, such as a π-acid or π-base moiety. |
| Crown Ether-Based | Specifically designed for the separation of primary amines through complexation with the crown ether cavity.[15] | High selectivity for primary amines. | Typically requires acidic mobile phases and may not be as robust as polysaccharide or macrocyclic glycopeptide phases.[15] |
Experimental Protocol: Chiral HPLC Analysis of this compound
This protocol describes a robust method for the determination of the enantiomeric purity of this compound using a polysaccharide-based CSP with prior derivatization to enhance UV detection.
Derivatization with Benzoyl Chloride
The causality for this step is to introduce a chromophore (the benzoyl group) to the analyte, significantly improving its detectability by UV absorbance.
-
Sample Preparation: Accurately weigh approximately 10 mg of the 3-Aminopiperidine-2-one sample into a vial.
-
Dissolution: Dissolve the sample in 2 mL of a suitable organic solvent, such as dichloromethane.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Reagent Addition: Slowly add a molar equivalent of benzoyl chloride to the cooled solution.
-
Reaction: Allow the reaction to proceed for 30 minutes with gentle stirring.
-
Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the derivatized product (N-benzoyl-3-aminopiperidine-2-one).
-
Reconstitution: Reconstitute the dried derivative in the mobile phase for HPLC analysis.
Chiral HPLC Method
The choice of a polysaccharide-based column and a normal-phase mobile phase is based on the high success rates reported for the separation of chiral amines and amides under these conditions.[4]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA or equivalent)
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size
Chromatographic Conditions:
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
System Suitability and Analysis
A self-validating system is crucial for trustworthy results.
-
Racemic Standard: Prepare a solution of the derivatized racemic 3-Aminopiperidine-2-one. Inject this standard to confirm the separation of the two enantiomers and determine their retention times. The resolution between the two enantiomeric peaks should be ≥ 1.5.
-
Sample Analysis: Inject the prepared derivatized sample solution.
-
Identification: The major peak in the chromatogram of the this compound sample should correspond to the retention time of the (S)-enantiomer identified from the racemic standard.
-
Quantification: The enantiomeric purity is calculated based on the peak areas of the (S) and (R) enantiomers using the following formula:
Enantiomeric Purity (%ee) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
Alternative and Complementary Methods
While chiral HPLC is a robust and widely used technique, other methods can also be employed for the analysis of chiral amines.
-
Chiral Supercritical Fluid Chromatography (SFC): Offers faster analysis times and reduced consumption of organic solvents compared to HPLC.[1] SFC can often provide similar or even better separations than HPLC for many chiral compounds.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization is often necessary to improve volatility and chromatographic performance.[1][16]
-
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents: This technique does not require separation. Instead, a chiral solvating agent is added to the sample, which induces chemical shift differences between the enantiomers in the NMR spectrum.[1]
Conclusion
The assessment of stereochemical purity is a non-negotiable aspect of modern pharmaceutical development. Chiral HPLC stands out as a versatile, robust, and reliable technique for the analysis of this compound. The strategic selection of a suitable chiral stationary phase, coupled with an optimized mobile phase and, where necessary, derivatization to enhance detection, allows for the accurate and precise determination of enantiomeric purity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a scientifically sound and trustworthy analytical method for this critical chiral intermediate.
References
- A Comparative Guide to Chiral HPLC Analysis for Determining Enantiomeric Excess of (S)-3-Boc-aminopiperidine. Benchchem.
- Chiral Method Development Strategies for HPLC. Sigma-Aldrich.
- Enantiomeric and diastereomeric high-performance liquid chromatographic separation of cyclic beta-substituted alpha-amino acids on a teicoplanin chiral stationary phase. PubMed.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Chiral HPLC Method Development. I.B.S.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
- Chiral HPLC Column. Phenomenex.
- Application Note: Chiral Purity Analysis of (S)-3-Boc-aminopiperidine by HPLC. Benchchem.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- Technical Support Center: Chiral Synthesis of Aminopiperidines. Benchchem.
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. NIH.
- A Comparative Guide to (S)-1-Boc-3-aminopiperidine and Other Chiral Amines in Asymmetric Synthesis. Benchchem.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
- A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
- Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. PMC - NIH.
- The HPLC analytical approach of 3-amino piperidine. Google Patents.
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate.
- Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric and diastereomeric high-performance liquid chromatographic separation of cyclic beta-substituted alpha-amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (S)-3-Aminopiperidine-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly in the realm of targeted protein degradation, the (S)-3-aminopiperidine-2-one scaffold has emerged as a cornerstone. This chemical motif is the pharmacophoric heart of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of hematological malignancies. Their mechanism of action, which involves hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific "neosubstrate" proteins, has opened new avenues for drug development, most notably in the design of Proteolysis Targeting Chimeras (PROTACs).
However, the therapeutic efficacy of these derivatives is intrinsically linked to their cross-reactivity profile. The very mechanism that makes them potent drugs—the recruitment of CRBN—can also lead to off-target effects through the degradation of unintended proteins. Understanding and characterizing this cross-reactivity is therefore paramount for the development of safer and more effective medicines.
This guide provides a comprehensive comparison of the cross-reactivity profiles of various this compound derivatives. We will delve into the key experimental methodologies used to assess their selectivity, present comparative data, and explore alternative strategies for targeted protein degradation that offer different cross-reactivity landscapes.
The Central Role of Cereblon and the Concept of Neosubstrate Degradation
The primary molecular target of this compound derivatives like lenalidomide and pomalidomide is Cereblon (CRBN), a substrate receptor for the CUL4-RING E3 ubiquitin ligase complex.[1] By binding to CRBN, these molecules act as a "molecular glue," altering the substrate specificity of the E3 ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of proteins that are not the natural substrates of CRBN. These newly targeted proteins are referred to as "neosubstrates."[2]
The most well-characterized neosubstrates of lenalidomide and pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these proteins is central to the anti-myeloma activity of these drugs. However, this molecular glue mechanism is not perfectly specific, and other proteins can also be targeted for degradation, leading to potential off-target effects. For instance, pomalidomide has been shown to induce the degradation of other zinc-finger transcription factors.[5]
Caption: Mechanism of CRBN-mediated neosubstrate degradation.
A Comparative Look at Cross-Reactivity: Beyond the Usual Suspects
While thalidomide, lenalidomide, and pomalidomide are the most prominent examples, numerous other this compound derivatives have been developed. These newer generations of CRBN E3 ligase modulators (CELMoDs) exhibit distinct cross-reactivity profiles. For instance, CC-885, another CRBN modulator, induces the degradation of not only IKZF1 but also the translation termination factor GSPT1, an effect not seen with lenalidomide or pomalidomide.[2] This highlights the principle that subtle structural modifications to the core scaffold can significantly alter the neosubstrate repertoire.
| Compound | Primary Neosubstrates | Notable Off-Target Neosubstrates | Reference |
| Lenalidomide | IKZF1, IKZF3 | Casein Kinase 1α (CK1α) | [4][6] |
| Pomalidomide | IKZF1, IKZF3 | SALL4, ZMYM2 | [3][5] |
| Iberdomide | IKZF1, IKZF3 | More potent degradation of known neosubstrates | [3] |
| CC-885 | IKZF1, GSPT1 | - | [2] |
Table 1: Comparative Neosubstrate Profiles of Selected this compound Derivatives.
Alternative Strategies and Comparative Frameworks
To mitigate the inherent cross-reactivity of CRBN-binding molecules, researchers are exploring alternative E3 ligases for targeted protein degradation. The von Hippel-Lindau (VHL) E3 ligase is a popular alternative, and PROTACs utilizing VHL ligands have shown distinct selectivity profiles compared to their CRBN-based counterparts.[7][8][9] VHL ligands engage a different binding pocket, leading to the recruitment of a different set of ubiquitination machinery and potentially a more favorable off-target profile in certain contexts.[]
Another approach is the use of "molecular glue" degraders that do not rely on the this compound scaffold. Indisulam , for example, induces the degradation of the splicing factor RBM39 by recruiting the E3 ligase DCAF15.[11][12] Comparing the cross-reactivity of this compound derivatives to these alternative modalities provides a broader understanding of the selectivity challenges and opportunities in the field.
| Feature | This compound Derivatives (CRBN-based) | VHL-based PROTACs | Indisulam (DCAF15-based) |
| E3 Ligase | Cereblon (CRBN) | von Hippel-Lindau (VHL) | DCAF15 |
| Known Off-Target Liabilities | Degradation of zinc-finger transcription factors (e.g., IKZF1/3) | Generally considered to have a more favorable off-target profile, but can be prone to the "hook effect" | Potential for off-target effects on splicing and metabolism |
| Physicochemical Properties | Generally smaller and more "drug-like" | Often larger with poorer cell permeability | - |
Table 2: High-Level Comparison of Different Targeted Protein Degradation Strategies.
Experimental Workflows for Assessing Cross-Reactivity
A robust assessment of cross-reactivity requires a multi-pronged experimental approach. The following workflows are essential for characterizing the selectivity of this compound derivatives.
Sources
- 1. oatext.com [oatext.com]
- 2. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Novel immunomodulatory drugs and neo-substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Comparative Docking of Aminopiperidine-Based Inhibitors
This guide provides an in-depth, technical comparison of aminopiperidine-based inhibitors, focusing on their evaluation through molecular docking studies. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the scientific rationale behind methodological choices, emphasizes the importance of protocol validation, and presents a comparative analysis grounded in both computational and experimental data. Our case study will focus on Dipeptidyl Peptidase-IV (DPP-IV), a well-established therapeutic target for type 2 diabetes and a frequent subject of aminopiperidine inhibitor design.[1]
Introduction: The Significance of Aminopiperidines and In-Silico Screening
The aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including several marketed drugs for the treatment of type 2 diabetes.[1][2] Its prevalence is due to its ability to form key interactions within the active sites of enzymes, particularly the S2 pocket of serine proteases like DPP-IV.[2] Molecular docking, a powerful computational method, has become indispensable in the rational design and optimization of these inhibitors.[3][4] It allows for the prediction of binding conformations and affinities of small molecules within a protein's active site, thereby prioritizing compounds for synthesis and experimental testing, which significantly accelerates the drug discovery process.[4][5]
This guide will provide a comprehensive walkthrough of a comparative docking study, using DPP-IV as our target enzyme, to objectively assess the potential of various aminopiperidine-based inhibitors.
The Scientific Foundation: Methodology and Rationale
A robust comparative docking study is built on a foundation of meticulous preparation and protocol validation. This section details the critical steps and the scientific reasoning that underpins them.
Target Protein Preparation
The quality of the protein structure is paramount for a meaningful docking study. The three-dimensional coordinates are typically sourced from the Protein Data Bank (PDB). For our case study, we will utilize the crystal structure of human DPP-IV in complex with sitagliptin (PDB ID: 1X70), a well-known aminopiperidine-based inhibitor.[4][6][7]
Experimental Protocol: Protein Preparation
-
Structure Retrieval: Download the PDB file (e.g., 1X70) from the RCSB PDB database.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as their presence can interfere with the docking algorithm.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This step is critical for defining the correct ionization states of amino acid residues at a physiological pH, which in turn governs the formation of hydrogen bonds and other electrostatic interactions. Assign appropriate atomic charges using a force field (e.g., Kollman charges).
-
Structural Refinement: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries that may have resulted from the addition of hydrogens.
Ligand Preparation
The aminopiperidine-based inhibitors to be docked must also be carefully prepared to ensure they are in a realistic and energetically favorable conformation.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Sketch the 2D structures of the aminopiperidine derivatives using a chemical drawing software. Convert these 2D structures into 3D models.
-
Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step ensures that the initial conformation of the ligand is at a low energy state.
-
Charge Calculation: Calculate partial atomic charges for each ligand.
-
Torsional Degrees of Freedom: Define the rotatable bonds within each ligand. This allows the docking software to explore different conformations of the ligand during the simulation, which is essential for flexible ligand docking.
Docking Protocol Validation: A Self-Validating System
Before proceeding with docking a series of novel compounds, it is imperative to validate the chosen docking protocol. This is achieved by "re-docking" the co-crystallized ligand (in this case, sitagliptin) back into the active site of the protein from which it was derived.[4][8][9] A successful validation provides confidence that the docking parameters are appropriate for the system under study.
The Litmus Test for Accuracy: The primary metric for a successful re-docking is the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[3][8]
Experimental Protocol: Docking and Validation (using AutoDock Vina)
-
Grid Box Generation: Define a grid box that encompasses the entire active site of the DPP-IV enzyme. For the PDB structure 1X70, the grid box should be centered on the co-crystallized sitagliptin ligand. A typical grid size would be 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Re-docking: Dock the prepared sitagliptin ligand into the active site of the prepared DPP-IV structure using the defined grid box and standard docking parameters in AutoDock Vina.
-
RMSD Calculation: Superimpose the lowest energy pose of the re-docked sitagliptin with the original crystallographic pose and calculate the RMSD.
-
Interaction Analysis: Visually inspect the interactions of the re-docked pose and compare them to the known interactions of the crystallographic ligand. Key interactions with residues such as Glu205, Glu206, Tyr662, and Tyr547 should be reproduced.[5]
The following diagram illustrates the comprehensive workflow for a comparative docking study, from initial preparation to final analysis.
Caption: Key interactions of an aminopiperidine inhibitor in the DPP-IV active site.
Conclusion
This guide has outlined a scientifically rigorous approach to the comparative analysis of aminopiperidine-based inhibitors using molecular docking. By adhering to a workflow that emphasizes meticulous preparation and stringent validation, researchers can generate reliable in-silico data that correlates well with experimental results. This synergy between computational and experimental approaches is crucial for accelerating the design-synthesize-test-analyze cycle in modern drug discovery. The insights gained from such comparative studies, particularly the visualization of binding modes, provide an invaluable roadmap for the rational design of more potent and selective inhibitors.
References
- Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. (n.d.). National Institutes of Health.
- Validation of the docking protocol by redocking sitagliptin into the active site of DPP 4 (PDB ID: 1X70). (n.d.). ResearchGate.
- Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. (2016). BMC Structural Biology.
- Crystal structure of dipeptidyl peptidase IV (DPP IV) with DPP4 inhibitor from Pseudoxanthomonas mexicana WO24. (2018). RCSB PDB.
- Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. (2018). MDPI.
- Superimposition of Docking Validation protocol. (n.d.). ResearchGate.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). National Institutes of Health.
- Validation of docking protocol by redocking the cocrystallized ligand into the active site of AXL kinase. (n.d.). ResearchGate.
- Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. (2022). National Institutes of Health.
- Computational Modeling of the Interactions between DPP IV and Hemorphins. (2024). MDPI.
- Molecular docking study on procyanidin derivatives as natural dipeptidyl peptidase-IV inhibitors in the treatment of Type 2 diabetes mellitus. (2024). National Journal of Physiology, Pharmacy and Pharmacology.
- Crystal structure of dipeptidyl peptidase IV in complex with a pyrimidinedione inhibitor 1. (2010). RCSB PDB.
- Molecular docking studies and 2D analyses of DPP-4 inhibitors as candidates in the treatment of diabetes. (n.d.). ResearchGate.
- Crystal structure of human dipeptidyl peptidase IV (DPPIV) complexed with cyanopyrrolidine (C5-pro-pro) inhibitor 24b. (n.d.). RCSB PDB.
- Crystal structure of dipeptidyl peptidase IV (DPP4, DPP-IV) (PDB ID: 1X70) in complex with sitagliptin. (n.d.). ResearchGate.
- Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches. (2022). MDPI.
- In-Silico Screening of some Pyrimidines as DPP-IV inhibitors for Anti- hyperglycemic Activity. (2017). Research Journal of Pharmacy and Biological and Chemical Sciences.
- Preparing the protein and ligand for docking. (n.d.). ScotChem.
- Ligand preparation for docking? (2021). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluating the cost-effectiveness of different synthetic pathways to (S)-3-Aminopiperidine-2-one
(S)-3-Aminopiperidine-2-one is a valuable chiral building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of various drug candidates. Its stereochemically defined structure is crucial for the efficacy and safety of these therapeutics. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to enantiomerically pure this compound is of paramount importance for researchers and professionals in drug development. This guide provides an in-depth comparison of various synthetic pathways, offering experimental data and a critical evaluation of their cost-effectiveness.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches:
-
Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral starting materials, such as amino acids, to construct the desired stereocenter.
-
Chemoenzymatic Synthesis: Employing enzymes to catalyze key stereoselective transformations, offering high enantiopurity and mild reaction conditions.
-
Resolution of Racemates: Separating a racemic mixture of 3-aminopiperidine-2-one into its constituent enantiomers.
This guide will delve into specific examples of each strategy, providing a comparative analysis of their respective strengths and weaknesses.
Pathway 1: Chiral Pool Synthesis from L-Glutamic Acid
This multi-step chemical synthesis leverages the inherent chirality of L-glutamic acid, an inexpensive and abundant natural amino acid. The general synthetic sequence involves esterification, N-protection, reduction of the carboxylic acid moieties, conversion of the resulting diol into a suitable leaving group, and subsequent intramolecular cyclization.[1]
Experimental Protocol
Step 1: Esterification of L-Glutamic Acid L-glutamic acid is suspended in methanol at 0°C, and thionyl chloride is added dropwise. The reaction is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield the dimethyl ester.[1]
Step 2: N-Boc Protection The dimethyl ester is dissolved in dichloromethane (CH₂Cl₂) at 0°C. Triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at room temperature for 6 hours. After quenching with water, the product is extracted with CH₂Cl₂.[1]
Step 3: Reduction of the Diester The N-Boc protected diester is dissolved in methanol at room temperature. Sodium borohydride (NaBH₄) is added portion-wise, and the mixture is stirred for 2 hours. The reaction is quenched with 10% aqueous citric acid, and the product is extracted with CH₂Cl₂ after methanol removal.[1]
Step 4: Tosylation and Cyclization The resulting diol is dissolved in CH₂Cl₂ at 0°C. p-Toluenesulfonyl chloride and triethylamine are added, and the mixture is stirred for 4 hours. The ditosylated intermediate is then cyclized to afford the desired piperidinone derivative.[1]
Cost-Effectiveness Analysis
The primary advantage of this route is the low cost of the starting material, L-glutamic acid. However, the multi-step nature of the synthesis can lead to a lower overall yield, typically in the range of 44-55%.[2] The cost of reagents such as Boc anhydride, p-toluenesulfonyl chloride, and the requirement for multiple solvents and purification steps contribute significantly to the overall cost. The generation of a considerable amount of chemical waste is another drawback of this pathway.[2]
Pathway 2: Chemoenzymatic Synthesis using ω-Transaminase
This modern approach utilizes an ω-transaminase enzyme for the asymmetric amination of a prochiral ketone, N-Boc-3-piperidone, to produce (S)-1-Boc-3-aminopiperidine with high enantioselectivity. The Boc-protected intermediate can then be deprotected to yield this compound.
Experimental Protocol
A solution of N-Boc-3-piperidone is prepared in a suitable buffer (e.g., triethanolamine buffer, pH 7.5). Isopropylamine is added as the amine donor, along with a catalytic amount of pyridoxal-5'-phosphate (PLP). The reaction is initiated by the addition of an immobilized ω-transaminase. The mixture is stirred at a controlled temperature (e.g., 30°C), and the conversion is monitored by HPLC or GC. Upon completion, the enzyme is filtered off for potential reuse, and the product is extracted from the aqueous phase with an organic solvent like ethyl acetate.[1]
Cost-Effectiveness Analysis
The chemoenzymatic route offers several advantages, including excellent enantiomeric excess (>99%), mild reaction conditions, and a reduced environmental impact.[2] The key cost driver is the ω-transaminase enzyme. However, the potential for enzyme immobilization and reuse can significantly reduce this cost in a large-scale production setting.[3] Continuous flow systems with immobilized enzymes have been shown to achieve high space-time yields, making this a very efficient process for large-scale synthesis.[3]
Pathway 3: Classical Resolution of Racemic 3-Aminopiperidine
This traditional method involves the separation of a racemic mixture of 3-aminopiperidine or its derivative using a chiral resolving agent. Diastereomeric salts are formed, which can be separated by crystallization due to their different solubilities.
Experimental Protocol
Racemic 3-aminopiperidine dihydrochloride is dissolved in methanol and neutralized with a base like sodium hydroxide to liberate the free amine. A chiral resolving agent, such as dibenzoyl-D-tartaric acid, is then added to the solution. The mixture is heated to facilitate salt formation and then allowed to cool, leading to the crystallization of one of the diastereomeric salts. The salt containing the desired (S)-enantiomer is isolated by filtration, and the free amine is subsequently liberated by treatment with a base.[4]
Cost-Effectiveness Analysis
The primary limitation of classical resolution is the theoretical maximum yield of 50% for the desired enantiomer in a single step.[2] The cost-effectiveness is heavily dependent on the price of the chiral resolving agent and the efficiency of its recovery and recycling. While this method is well-established and scalable, it can be labor-intensive.[2] Furthermore, a strategy for the racemization and recycling of the unwanted (R)-enantiomer is necessary to make this process economically viable on a large scale.
Comparative Summary
| Metric | Chiral Pool Synthesis (from L-Glutamic Acid) | Chemoenzymatic Synthesis | Classical Resolution |
| Starting Material | L-Glutamic acid | N-Boc-3-piperidone | Racemic 3-aminopiperidine |
| Key Reagents | Thionyl chloride, Boc anhydride, NaBH₄, p-Toluenesulfonyl chloride | ω-Transaminase, Amine Donor (e.g., Isopropylamine) | Chiral Resolving Agent (e.g., Tartaric acid derivative) |
| Overall Yield | Moderate (44-55%)[2] | High (often >90%)[2] | Theoretically max. 50% (per resolution cycle)[2] |
| Enantiomeric Excess (e.e.) | High (maintains chirality from starting material) | Excellent (>99%)[2] | High (>99% achievable with optimization)[2] |
| Number of Steps | 5-6 steps[2] | 1 (enzymatic reaction) + protection/deprotection | 2-3 (salt formation, separation, liberation) + protection |
| Scalability | Feasible, but requires optimization of multiple steps | Good, with potential for continuous flow processes[2] | Established for industrial scale, but can be labor-intensive[2] |
| Process Safety & Env. Impact | Involves multiple steps with various reagents and solvents, generating more waste[2] | Generally considered "green" due to mild reaction conditions and biodegradable catalyst[2] | Involves use of organic solvents and potentially hazardous resolving agents |
| Relative Cost | Can be higher due to the number of steps and reagents involved[2] | Potentially lower due to high efficiency and catalyst reusability[2] | Can be cost-effective if the resolving agent is inexpensive or efficiently recycled[2] |
Visualizing the Synthetic Workflows
Caption: High-level comparison of the three main synthetic workflows to this compound.
Conclusion and Recommendations
The choice of the most cost-effective synthetic route for this compound depends on several factors, including the desired scale of production, available expertise and equipment, and cost of raw materials.
-
For large-scale, sustainable production, the chemoenzymatic synthesis appears to be the most promising approach. Its high efficiency, excellent enantioselectivity, and potential for process intensification through enzyme immobilization and continuous flow systems make it an economically and environmentally attractive option.[2][3]
-
The chiral pool synthesis from L-glutamic acid remains a viable option, particularly if the multi-step process can be optimized to improve the overall yield. Its reliance on a very cheap starting material is a significant advantage.
-
Classical resolution is a well-established industrial method that can be cost-effective if the resolving agent is inexpensive or can be recycled efficiently. However, its inherent 50% yield limitation per cycle makes it less atom-economical compared to the other methods.
For researchers and drug development professionals, a thorough evaluation of these factors is crucial in selecting the optimal synthetic pathway that aligns with their specific needs and resources. The trend towards greener and more efficient chemical processes suggests that chemoenzymatic routes will likely become the preferred method for the synthesis of this compound and other chiral intermediates in the future.
References
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine.
- BenchChem. (2025). Comparative study of different synthesis routes for (S)-3-Boc-aminopiperidine.
- BenchChem. (2025). Cost-benefit analysis of different (S)-3-Boc-aminopiperidine synthesis methods.
- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. US20100029941A1.
- ResearchGate. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- National Institutes of Health. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
- ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development.
- ACS Figshare. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.
- ResearchGate. (2025). Synthesis of 4-Substituted-3-aminopiperidin-2-ones: Application to the Synthesis of a Conformationally Constrained Tetrapeptide N -Acetyl-Ser-Asp-Lys-Pro.
- National Institutes of Health. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- ACS Publications. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Organic Process Research & Development.
- Royal Society of Chemistry. (2020).
- Open Research@CSIR-NIScPR. (n.d.).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR 34294-79-6.
- White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
Sources
A Comparative Pharmacokinetic Analysis of Aminopiperidine-Containing Drugs: An In-Depth Guide for Drug Development Professionals
The aminopiperidine moiety is a cornerstone in modern medicinal chemistry, gracing the structures of numerous therapeutic agents across a wide range of indications. Its influence on a molecule's physicochemical properties, and by extension its pharmacokinetic profile, is profound. This guide provides a side-by-side analysis of the pharmacokinetic properties of several key aminopiperidine-containing drugs, offering insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Supported by experimental data and detailed protocols, this document serves as a practical resource for researchers and drug development professionals aiming to optimize the pharmacokinetic performance of their own aminopiperidine-based drug candidates.
The Critical Role of Pharmacokinetics in Drug Efficacy and Safety
The journey of a drug from administration to its site of action and eventual elimination from the body is a complex process governed by its pharmacokinetic properties. A thorough understanding of these properties is paramount, as they directly impact a drug's efficacy, safety, and dosing regimen. For aminopiperidine drugs, the inherent basicity of the piperidine nitrogen and the overall lipophilicity of the molecule are key determinants of their ADME characteristics. Early and comprehensive pharmacokinetic assessment is therefore not just a regulatory requirement, but a critical step in identifying promising drug candidates and mitigating the risk of late-stage failures.[1][2]
Side-by-Side Pharmacokinetic Comparison
The following table summarizes key pharmacokinetic parameters for a selection of aminopiperidine-containing drugs, offering a comparative overview of their behavior in the human body. It is important to note that these values can exhibit significant interindividual variability.[3]
| Drug | Therapeutic Class | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (t½) (h) | Major Metabolizing Enzymes |
| Fentanyl | Opioid Analgesic | ~0.3-1.5 (transdermal) | 12-24 (transdermal) | ~33 (transdermal) | ~80-85 | 2-4 (IV), 21 (transdermal) | CYP3A4 |
| Loperamide | Antidiarrheal | ~2 | 2.5-5 | <1 | ~95 | 9.1-14.4 | CYP3A4, CYP2C8 |
| Risperidone | Atypical Antipsychotic | 15.9 (pediatric) | ~1 | High | ~90 (risperidone), ~77 (9-hydroxyrisperidone) | ~3 (risperidone, extensive metabolizers), ~20 (active moiety) | CYP2D6 |
| Haloperidol | Typical Antipsychotic | Varies | 1.7-6.1 | 60-70 | ~92 | 14.5-36.7 | CYP3A4, CYP2D6 |
| Domperidone | Antiemetic, Prokinetic | 15-20.7 | 0.6-1.2 | 13-17 | ~92 | 7-9 | CYP3A4 |
| Pimozide | Typical Antipsychotic | Varies | 6-8 | 40-50 | N/A | ~55 | CYP3A4, CYP1A2, CYP2D6 |
Note: Pharmacokinetic parameters can vary based on formulation, patient population, and individual genetics. The data presented here are representative values.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
Deciphering the Data: Key Experimental Protocols
The data presented above are the culmination of rigorous experimental work. Understanding the methodologies behind these numbers is crucial for interpreting the data and designing future studies. Below are detailed protocols for key in vitro and in vivo assays used to characterize the pharmacokinetic properties of aminopiperidine drugs.
In Vitro Assays: The Foundation of Pharmacokinetic Profiling
In vitro ADME assays are indispensable tools in early drug discovery, providing critical insights into a compound's pharmacokinetic properties before advancing to in vivo testing.[21] These assays are designed to be high-throughput and cost-effective, allowing for the rapid screening and optimization of drug candidates.[4]
The Caco-2 permeability assay is a widely accepted in vitro model for predicting the oral absorption of drugs.[22] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, providing an estimate of its intestinal permeability.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[23]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[23][24]
-
Transport Experiment:
-
The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen), and the appearance of the compound on the basolateral (B) side (representing the bloodstream) is measured over time. This is the A-to-B transport.
-
To assess active efflux, the experiment is also performed in the reverse direction (B-to-A).
-
-
Sample Analysis: Samples from both the apical and basolateral compartments are collected at various time points and the concentration of the test compound is quantified using LC-MS/MS.[24]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor chamber.[23]
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein.
Diagram of the Caco-2 Permeability Assay Workflow:
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[25]
Objective: To determine the in vitro half-life and intrinsic clearance of a compound in the presence of liver microsomes.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. A NADPH-regenerating system is prepared to provide the necessary cofactors for CYP enzyme activity.[21]
-
Incubation: The test compound is added to the microsomal suspension, and the reaction is initiated by the addition of the NADPH-regenerating system. The mixture is incubated at 37°C.[25]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[26]
-
Sample Preparation: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.[21]
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression line represents the elimination rate constant (k).
-
In vitro half-life (t½) = 0.693 / k
-
Intrinsic clearance (CLint) is also calculated from the rate of disappearance.
-
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[27] The equilibrium dialysis method is considered the gold standard for determining the unbound fraction of a drug in plasma.[28]
Objective: To determine the percentage of a compound that is bound to plasma proteins.
Methodology:
-
Apparatus Setup: A dialysis plate with individual wells, each divided into two chambers by a semipermeable membrane, is used.[28]
-
Sample Preparation: The test compound is spiked into plasma (e.g., human, rat).[27]
-
Dialysis: The plasma containing the test compound is added to one chamber (the donor chamber), and a protein-free buffer is added to the other chamber (the receiver chamber).[28]
-
Equilibration: The plate is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.[29][30]
-
Sample Collection: Aliquots are taken from both the plasma and buffer chambers.[27]
-
Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.
-
Data Analysis: The percentage of protein binding is calculated as:
-
% Bound = [ (Total concentration - Unbound concentration) / Total concentration ] * 100
-
In Vivo Studies: The Bridge to Clinical Relevance
While in vitro assays provide valuable early data, in vivo pharmacokinetic studies in animal models are essential to understand how a drug behaves in a whole organism.[31]
This study determines the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged.
Objective: To determine the oral bioavailability (F%) of a test compound in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The animals are fasted overnight before the study.[32]
-
Dosing:
-
Intravenous (IV) Group: One group of rats receives the test compound intravenously to determine the 100% bioavailability reference.
-
Oral (PO) Group: Another group receives the compound orally via gavage.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after dosing.[32]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[32]
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.[32]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), for both the IV and PO groups using non-compartmental analysis.
-
Bioavailability Calculation:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Diagram of the In Vivo Oral Bioavailability Study Workflow:
Caption: Workflow for determining oral bioavailability in a rat model.
Conclusion and Future Directions
The aminopiperidine scaffold will undoubtedly continue to be a valuable component in the design of novel therapeutics. The pharmacokinetic data and experimental protocols presented in this guide underscore the importance of early and comprehensive ADME profiling. By understanding the interplay between chemical structure and pharmacokinetic properties, drug development scientists can more effectively design and select aminopiperidine-containing drug candidates with a higher probability of clinical success. Future advancements in in silico modeling and microphysiological systems will likely further refine our ability to predict human pharmacokinetics, accelerating the development of safer and more effective medicines.
References
- AxisPharm. Microsomal Stability Assay Protocol.
- PubMed. The pharmacokinetics of risperidone in humans: a summary.
- Psychopharmacology Institute. Pharmacokinetics of Risperidone: Clinical Summary. 2016.
- PubMed. Human pharmacokinetics and comparative bioavailability of loperamide hydrochloride.
- Rutgers, The State University of New Jersey. Pharmacokinetics and Dose Proportionality of Domperidone in Healthy Volunteers.
- Dr.Oracle. What are the pharmacokinetics of haloperidol (antipsychotic medication)?. 2025.
- Journal of the American Association for Laboratory Animal Science. Human Pharmacokinetics and Comparative Bioavailability of Loperamide Hydrochloride. 1979.
- Studylib. Caco-2 Permeability Assay Protocol.
- Psychopharmacology Institute. Pharmacokinetics of Risperidone: Clinical Summary.
- Arzneimittel-Forschung. Pharmacokinetics of Fentanyl in Male and Female Rats after Intravenous Administration. 2007.
- NCBI Bookshelf. Loperamide.
- Scilit. Dose-independent Pharmacokinetics of Fentanyl.
- Scholars @ UT Health San Antonio. Pharmacokinetics of Haloperidol.
- PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
- Creative Bioarray. Caco2 assay protocol.
- PubMed. Pharmacokinetics of haloperidol.
- PubMed. Pharmacokinetics and dose proportionality of domperidone in healthy volunteers.
- Wikipedia. Pimozide.
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024.
- News-Medical.Net. Haloperidol Pharmacokinetics.
- ResearchGate. Plasma pharmacokinetic parameters of loperamide and its active...
- Bio-protocol. Protein Binding by Equilibrium Dialysis.
- PubMed. Plasma pharmacokinetic characteristics of risperidone and their relationship to saliva concentrations in children with psychiatric or neurodevelopmental disorders.
- Pharmascience. Pimozide Tablets USP. 2007.
- MedCentral. Loperamide: uses, dosing, warnings, adverse events, interactions.
- PubMed Central. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders. 2013.
- ResearchGate. Haloperidol pharmacokinetic parameters (n=16).
- Drugs.com. Pimozide Monograph for Professionals. 2024.
- Mercell. metabolic stability in liver microsomes.
- Creative Bioarray. Caco-2 permeability assay.
- PubMed. Pharmacokinetics of fentanyl in male and female rats after intravenous administration.
- SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
- YouTube. Pharmacology of Domperidone (Domdone, motilium) ; Pharmacokinetics, Mechanism of Action, Use, Effect. 2025.
- Visikol. Plasma Protein Binding Assay. 2022.
- ClinPGx. Pimozide Pathway, Pharmacokinetics.
- PubMed. Pharmacokinetics of pimozide in adults and children with Tourette's syndrome.
- ResearchGate. Pharmacokinetic variables for fentanyl.
- ResearchGate. Pharmacokinetics and Comparative Bioavailability of Domperidone Suspension and Tablet Formulations in Healthy Adult Subjects. 2025.
- BioIVT. Plasma Protein Binding Assay.
- Wikipedia. Domperidone.
- PubMed Central. Population Pharmacokinetics of Fentanyl in the Critically Ill.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Bio-protocol. In vivo Oral Absorption Study.
Sources
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Human pharmacokinetics and comparative bioavailability of loperamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 9. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and dose proportionality of domperidone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pimozide - Wikipedia [en.wikipedia.org]
- 13. news-medical.net [news-medical.net]
- 14. Plasma pharmacokinetic characteristics of risperidone and their relationship to saliva concentrations in children with psychiatric or neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medcentral.com [medcentral.com]
- 16. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Pharmacokinetics of fentanyl in male and female rats after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of pimozide in adults and children with Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Domperidone - Wikipedia [en.wikipedia.org]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. studylib.net [studylib.net]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. mercell.com [mercell.com]
- 27. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. enamine.net [enamine.net]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Plasma Protein Binding Assay [visikol.com]
- 31. Human Pharmacokinetics and Comparative Bioavailability of Loperamide Hydrochloride | CoLab [colab.ws]
- 32. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying (S)-3-Aminopiperidine-2-one
Introduction: The Critical Role of (S)-3-Aminopiperidine-2-one Quantification
This compound is a chiral building block of significant interest in pharmaceutical development. Its stereospecific structure is a key component in the synthesis of various active pharmaceutical ingredients (APIs). The precise and accurate quantification of this molecule is paramount, not only for ensuring the final product's quality and efficacy but also for maintaining control over the manufacturing process. Chiral purity is of utmost importance, as the opposite enantiomer may have different pharmacological effects or could be an impurity. Therefore, robust and validated analytical methods are essential for quality control, stability testing, and pharmacokinetic studies.
This guide provides a comparative analysis of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), often requiring derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Regulatory Framework: The Foundation of Method Validation
The validation of an analytical procedure is a formal process to demonstrate that it is suitable for its intended purpose.[4] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is a cornerstone document that outlines the necessary validation characteristics.[2][4] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
For bioanalytical methods, such as those used in pharmacokinetic studies, the FDA's "Bioanalytical Method Validation Guidance for Industry" provides more specific recommendations.[1][6]
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and throughput needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a widely used, robust, and cost-effective technique in pharmaceutical analysis. However, this compound lacks a strong chromophore, meaning it does not absorb UV light well.[7] This necessitates a pre-column derivatization step to attach a UV-active molecule, a process that adds complexity but enables quantification.[7][8]
Causality Behind Experimental Choices:
-
Derivatization: A reagent like benzoyl chloride is often used to introduce a benzoyl group, which has strong UV absorbance, making the derivative detectable at wavelengths around 254 nm.[8] This step is critical for achieving the necessary sensitivity for quantification.
-
Column Selection: For quantifying the total amount of the derivatized compound, a standard C18 column is typically sufficient.[8] However, to assess enantiomeric purity, a chiral stationary phase (CSP), such as a Chiralpak or CHIRAL-AGP column, is mandatory to separate the (S) and (R) enantiomers.[7][8]
-
Mobile Phase: The mobile phase is optimized to achieve good peak shape and resolution between the analyte and any impurities or the other enantiomer. This often involves a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[7]
-
Derivatization:
-
Dissolve a known amount of this compound standard or sample in an appropriate solvent.
-
Add a suitable base and benzoyl chloride as the derivatizing agent.
-
Allow the reaction to proceed under controlled temperature and time.
-
Quench the reaction and prepare the final solution in the mobile phase.
-
-
Chromatographic Conditions (Chiral Separation Example):
-
Validation Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the derivatized analyte into a blank matrix.
-
Assess linearity by injecting the calibration standards and performing a linear regression of peak area versus concentration.
-
Determine accuracy and precision by analyzing the QC samples at low, medium, and high concentrations on multiple days.
-
Establish LOD and LOQ by analyzing progressively more dilute solutions until the signal-to-noise ratio reaches approximately 3:1 for LOD and 10:1 for LOQ.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[9][10] It couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. This technique often does not require derivatization, simplifying sample preparation.
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically effective for aminopiperidine compounds, as the amine group is readily protonated.
-
Mass Analysis: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the second, and detecting a specific product ion in the third. This process is highly selective and significantly reduces background noise.
-
Chromatography: While derivatization is not needed for detection, chromatographic separation is still crucial to separate the analyte from isomers and matrix components that could cause ion suppression. A C18 column with a gradient elution of water and methanol containing a small amount of formic acid is a common starting point.[11]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., water/methanol).
-
Perform a protein precipitation or solid-phase extraction if analyzing from a biological matrix like plasma.
-
Add an internal standard (ideally a stable isotope-labeled version of the analyte) to correct for matrix effects and variability.
-
-
LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure elution and separation.
-
Ion Source: ESI+.
-
MRM Transitions: To be determined by infusing a standard solution. For this compound (M.W. ~114.15), the precursor ion would be m/z 115.1. Product ions would be determined experimentally.
-
-
Validation Procedure:
-
The validation follows the same principles as HPLC-UV (linearity, accuracy, precision, etc.) but with additional experiments specific to bioanalytical methods, such as assessing matrix effects and stability under various conditions (freeze-thaw, short-term, long-term).[1]
-
Comparative Data Summary
The following table presents typical performance characteristics for the two validated methods. The values are representative and serve as a benchmark.
| Validation Parameter | HPLC-UV (with Derivatization) | LC-MS/MS |
| Specificity | High (with chiral column) | Very High (MRM) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Range | 0.1 - 20 µg/mL | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% (typically < 15% at LLOQ) |
| LOQ | ~0.1 µg/mL | ~0.5 ng/mL |
| Key Advantage | Cost-effective, robust | High sensitivity, high selectivity, no derivatization |
| Key Disadvantage | Lower sensitivity, requires derivatization | Higher instrument cost, potential for matrix effects |
Visualizing the Validation Workflow
A structured approach is essential for a successful method validation. The following diagram illustrates a general workflow.
Sources
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alternative-therapies.com [alternative-therapies.com]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Protecting Groups for the Synthesis of Aminopiperidine Derivatives
Introduction
The aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of blockbuster drugs and clinical candidates. Its prevalence stems from the unique conformational constraints and the versatile synthetic handles it offers for constructing complex molecular architectures. However, the inherent nucleophilicity and basicity of the amino groups in aminopiperidine derivatives present a significant challenge in multi-step syntheses, necessitating the use of protecting groups to achieve chemoselectivity and high yields. The judicious selection of a protecting group is a critical strategic decision that can profoundly impact the efficiency, robustness, and overall success of a synthetic route.
This guide provides an in-depth comparative analysis of the most commonly employed protecting groups for the amino functionalities of aminopiperidine derivatives. We will delve into the mechanistic underpinnings of each protecting group, evaluate their performance based on stability, ease of introduction and removal, and orthogonality, and provide supporting experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic endeavors.
The Principle of Orthogonal Protection in Aminopiperidine Synthesis
In many synthetic routes involving aminopiperidine derivatives, it is often necessary to differentiate between the endocyclic piperidine nitrogen and the exocyclic amino substituent. This necessitates an orthogonal protection strategy, where multiple protecting groups can be removed under distinct and specific conditions without affecting the others.[1] This allows for the sequential functionalization of the different amino groups, a crucial tactic in the construction of complex molecules.[2]
Caption: A conceptual workflow of an orthogonal deprotection strategy.[2]
Carbamate-Based Protecting Groups: The Workhorses of Amine Protection
Carbamates are the most widely used class of protecting groups for amines due to their ease of installation, general stability to a wide range of reaction conditions, and the availability of a diverse array of deprotection methods.[3]
tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability and straightforward, acid-labile removal.[1][4]
-
Introduction: The Boc group is typically introduced by reacting the aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base. The reaction is generally high-yielding and clean.[4]
-
Stability: The Boc group is stable to basic conditions, hydrogenolysis, and a variety of nucleophilic and organometallic reagents.[4]
-
Deprotection: Cleavage of the Boc group is readily achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or ether.[2][5] The mechanism involves the formation of a stable tert-butyl cation.[6]
-
Causality behind Experimental Choices: The use of a scavenger, such as anisole or triisopropylsilane (TIS), during Boc deprotection is crucial when working with sensitive substrates, as the liberated tert-butyl cation can cause unwanted side reactions like alkylation of electron-rich aromatic rings.[3]
Benzyloxycarbonyl (Cbz or Z)
The Cbz group, a pioneer in peptide synthesis, remains a highly valuable protecting group due to its robustness and unique removal by catalytic hydrogenolysis.[2][4]
-
Introduction: The Cbz group is introduced by reacting the aminopiperidine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2]
-
Stability: The Cbz group is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[4]
-
Deprotection: The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which proceeds under neutral conditions.[4] This method is particularly advantageous for substrates containing acid- or base-labile functional groups.
-
Causality behind Experimental Choices: The choice of catalyst and solvent for hydrogenolysis can be critical. For instance, in substrates containing sulfur, the catalyst can be poisoned. In such cases, alternative deprotection methods like using transfer hydrogenation reagents (e.g., ammonium formate) may be more effective.[7]
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which provides orthogonality to the acid-labile Boc and side-chain protecting groups.[2][8]
-
Introduction: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.[9]
-
Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to Boc and Cbz groups.[2][9]
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9][10] The deprotection proceeds via a β-elimination mechanism.[11]
-
Causality behind Experimental Choices: The use of piperidine is not merely as a base; it also acts as a scavenger for the dibenzofulvene byproduct formed during deprotection, preventing its Michael addition to the deprotected amine.[11]
Allyloxycarbonyl (Alloc)
The Alloc group offers a unique deprotection strategy via palladium catalysis, providing an additional layer of orthogonality.[12]
-
Introduction: The Alloc group is introduced using allyl chloroformate (Alloc-Cl) under basic conditions.
-
Stability: The Alloc group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[12]
-
Deprotection: The Alloc group is selectively cleaved in the presence of a palladium(0) catalyst and a nucleophilic scavenger, such as dimedone, morpholine, or phenylsilane.[12]
-
Causality behind Experimental Choices: The choice of scavenger is critical to prevent the re-alkylation of the deprotected amine by the allyl cation intermediate. Borane dimethylamine complex has been reported to be a superior scavenger in some cases.[12]
Comparative Data for Carbamate Protecting Groups
The following table summarizes typical experimental data for the protection and deprotection of 4-aminopiperidine derivatives.
| Protecting Group | Reagent for Protection | Typical Protection Conditions | Typical Yield (%) | Deprotection Conditions | Orthogonality |
| Boc | (Boc)₂O | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, CH₂Cl₂) | 90-98%[13] | Strong Acid (e.g., TFA, HCl in dioxane)[13] | Stable to base and hydrogenolysis. |
| Cbz | Cbz-Cl | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | 85-95%[2] | H₂, Pd/C | Stable to acid and base. |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | 80-95%[13] | 20% Piperidine in DMF | Stable to acid and hydrogenolysis. |
| Alloc | Alloc-Cl | Base (e.g., NaHCO₃), Solvent (e.g., CH₂Cl₂) | 85-95% | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | Stable to acid and base. |
Sulfonamide-Based Protecting Groups: For Enhanced Stability
Sulfonamides are another important class of amine protecting groups, known for their exceptional stability to a wide range of reaction conditions, including strongly acidic and oxidative environments.[14]
p-Toluenesulfonyl (Tosyl or Ts)
The tosyl group is a robust and widely used protecting group for amines, forming stable sulfonamides.
-
Introduction: The tosyl group is introduced by reacting the aminopiperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[6]
-
Stability: Tosylamides are highly stable across a broad pH range and are resistant to many oxidizing and reducing agents.
-
Deprotection: The high stability of the tosyl group necessitates harsh deprotection conditions, such as strong acids (e.g., HBr in acetic acid) at elevated temperatures or powerful reducing agents (e.g., sodium in liquid ammonia, SmI₂).[10][13]
-
Causality behind Experimental Choices: The choice of deprotection method for tosylamides is often limited by the functional group tolerance of the substrate. For complex molecules, the harsh conditions required can be a significant drawback.
o- or p-Nitrophenylsulfonyl (Nosyl or Ns)
The nosyl group, particularly the ortho-isomer, was developed as a more readily cleavable alternative to the tosyl group, offering a significant advantage in terms of milder deprotection conditions.[12]
-
Introduction: The nosyl group is introduced using the corresponding nitrobenzenesulfonyl chloride (Ns-Cl) under basic conditions.[12]
-
Stability: Nosylamides are stable to acidic conditions (e.g., TFA for Boc removal) and hydrogenolysis (for Cbz removal), providing excellent orthogonality.[12]
-
Deprotection: The key feature of the nosyl group is its cleavage under mild, neutral, or slightly basic conditions using a thiol nucleophile, such as thiophenol, in the presence of a base like K₂CO₃ or Cs₂CO₃.[1][12] The deprotection proceeds via a Meisenheimer complex.[1]
-
Causality behind Experimental Choices: The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution by the thiol, leading to the cleavage of the N-S bond. This mechanism is the basis for the mild deprotection conditions.[1]
Comparative Data for Sulfonamide Protecting Groups
| Protecting Group | Reagent for Protection | Typical Protection Conditions | Typical Yield (%) | Deprotection Conditions | Orthogonality |
| Tosyl (Ts) | TsCl | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | High | Strong Acid (e.g., HBr/AcOH) or Reduction (e.g., Na/NH₃) | Very high stability. |
| Nosyl (Ns) | Ns-Cl | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | High[12] | Thiol (e.g., Thiophenol), Base (e.g., K₂CO₃)[1] | Stable to acid and hydrogenolysis. |
Decision-Making Workflow for Selecting a Protecting Group
The selection of the optimal protecting group is a multifactorial decision that depends on the overall synthetic strategy.
Caption: A decision-making flowchart for selecting an amine protecting group.
Experimental Protocols
Protocol 1: Boc Protection of 4-Aminopiperidine
This protocol describes the protection of the exocyclic primary amine of a commercially available 4-aminopiperidine derivative where the ring nitrogen is already protected (e.g., with a benzyl group).
-
Materials: 1-Benzyl-4-aminopiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, Brine.
-
Procedure:
-
Dissolve 1-benzyl-4-aminopiperidine (1.0 equiv) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
-
Protocol 2: Cbz Deprotection of a Protected Aminopiperidine
-
Materials: N-Cbz protected aminopiperidine derivative, 10% Palladium on carbon (Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz protected aminopiperidine (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
-
Protocol 3: Fmoc Deprotection of a Protected Aminopiperidine
-
Materials: N-Fmoc protected aminopiperidine derivative, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc protected aminopiperidine (1.0 equiv) in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[9]
-
Stir the reaction mixture at room temperature for 30 minutes.[9]
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove DMF and piperidine.
-
The crude product can be purified by chromatography or an aqueous workup to remove the dibenzofulvene-piperidine adduct.
-
Protocol 4: Nosyl Deprotection of a Protected Aminopiperidine
This protocol is based on the Fukuyama deprotection conditions.
-
Materials: N-Nosyl protected aminopiperidine derivative, Thiophenol, Potassium carbonate (K₂CO₃), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve the N-nosyl protected aminopiperidine (1.0 equiv) in acetonitrile.
-
Add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv).[1]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.
-
Conclusion
The selection of a protecting group for the synthesis of aminopiperidine derivatives is a critical decision that significantly influences the outcome of a synthetic campaign. Carbamate-based protecting groups like Boc, Cbz, and Fmoc offer a versatile toolkit with a wide range of orthogonal deprotection strategies suitable for most applications. For syntheses requiring exceptional stability, sulfonamide-based protecting groups such as Tosyl and Nosyl are excellent choices, with the Nosyl group providing the added advantage of mild cleavage conditions. By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups in the context of the overall synthetic plan, researchers can devise more efficient, robust, and successful strategies for the construction of complex molecules containing the valuable aminopiperidine scaffold.
References
- A Comparative Guide to Alternative Protecting Groups for 4-Amino-1-benzylpiperidine. (2025). BenchChem.
- A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. (2025). BenchChem.
- Fukuyama Amine Synthesis. (2014).
- A Comparative Guide to Amine Protection Strategies: Boc, Cbz, and Fmoc. (2025). BenchChem.
- A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. (2025). BenchChem.
- Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. (2025). BenchChem.
- Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. (2025). BenchChem.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PubMed Central.
- 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed.
- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neurop
- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (n.d.).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Tosyl group. (n.d.). Wikipedia.
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.).
- Amino Acid Deriv
- An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. (2004). PubMed.
- Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript.
- Application Notes and Protocols for Deprotection in Fmoc-Based Peptide Synthesis. (2025). BenchChem.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Methods for Removing the Fmoc Group. (n.d.).
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
Sources
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar [semanticscholar.org]
- 5. p-Toluenesulfonamides [organic-chemistry.org]
- 6. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 7. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Tosyl group - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-3-Aminopiperidine-2-one
This document provides essential, immediate safety and logistical information for the proper handling and disposal of (S)-3-Aminopiperidine-2-one (CAS: 34294-79-6). As a key building block in contemporary drug discovery and development, the safe management of this and related heterocyclic compounds is paramount to ensuring personnel safety, environmental stewardship, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on deep technical understanding and field-proven safety protocols.
Core Principle: Hazard Identification and Risk Mitigation
Before any handling or disposal procedures begin, a thorough understanding of the compound's hazard profile is critical. This compound, a lactam derivative, presents several potential hazards that dictate its handling and disposal requirements.
Hazard Profile
While exhaustive toxicological data for this specific enantiomer may be limited, information from structurally related compounds and supplier Safety Data Sheets (SDS) allows for a robust hazard assessment. The compound should be treated as hazardous.
| Hazard Classification | Description | Supporting Evidence |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1][2] |
| Skin Irritation (Category 2) | Causes skin irritation. | [1][3] |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation. | [1][3][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | [1][3][4] |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The causality is simple: to prevent exposure, physical barriers are essential. All handling and disposal operations must be conducted with the following PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for integrity before use.[1][3]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn over personal clothing.[5]
-
Respiratory Protection: All handling of the solid compound should occur in a certified chemical fume hood or a well-ventilated area to prevent inhalation of dust.[1][3]
Primary Disposal Pathway: Professional Hazardous Waste Management
The definitive and required method for the disposal of this compound is through a licensed professional waste disposal service. This approach ensures compliance with all local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[3][6][7]
Causality: Chemical waste generators are legally responsible for their waste from "cradle to grave."[6] Licensed disposal firms have the validated equipment and processes, such as high-temperature incineration with flue gas scrubbing, to destroy the compound safely and completely, preventing its release into the environment.[8][9]
On-Site Waste Preparation and Segregation Protocol
Proper preparation of waste is a critical, self-validating step that ensures safety and compliance prior to collection.
Step-by-Step Protocol:
-
Segregation: Isolate all waste containing this compound. This includes neat compound, contaminated consumables (e.g., weighing papers, gloves, pipette tips), and solutions.
-
Incompatibility Check: Crucially, do not mix this waste stream with incompatible materials. The piperidine ring and amine functionality can react with strong oxidizing agents.[5][10] Keep it separate from acids, bases, and oxidizers to prevent unforeseen chemical reactions.
-
Containerization:
-
Solid Waste: Use a dedicated, leak-proof, and robust container clearly marked for solid chemical waste. Contaminated consumables should be double-bagged in chemically resistant bags before being placed in the final container.[5]
-
Liquid Waste: Use a sealed, non-reactive container (e.g., HDPE or glass) for solutions containing the compound. Ensure adequate headspace to allow for vapor expansion.
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A list of all other components and their approximate concentrations.
-
The date when waste was first added to the container.
-
-
Storage: Store the sealed and labeled container in a designated, secure Satellite Accumulation Area (SAA) away from general lab traffic.[6][11] The storage area must be well-ventilated and provide secondary containment.
Disposal Workflow: A Decision-Making Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound, ensuring a systematic and safe process.
Caption: Workflow for the safe disposal of this compound.
Advanced Topic: Principles of Chemical Inactivation
For specific applications such as equipment decontamination, understanding the chemical reactivity of the lactam functional group can be valuable. The cyclic amide (lactam) in this compound is susceptible to hydrolysis, which opens the ring and fundamentally alters the molecule's structure, likely reducing its biological activity.
Mechanism: Base-catalyzed hydrolysis, using a solution like sodium hydroxide (NaOH), can effectively cleave the amide bond.[12][13] This is a well-documented method for the degradation of related β-lactam antibiotics to reduce their environmental impact.[12][13][14]
Important Caveat: This method is not a substitute for professional disposal of bulk waste. It is an advanced technique for controlled decontamination under strict safety protocols and should only be performed by trained personnel with prior approval from their institution's Environmental Health & Safety (EHS) department. Uncontrolled neutralization can generate heat or aerosols.
Hypothetical Decontamination Protocol
This protocol illustrates the principles of chemical inactivation for decontaminating glassware.
-
Preparation: Work in a certified chemical fume hood. Wear all mandatory PPE.
-
Rinsing: Rinse the contaminated glassware three times with a suitable organic solvent (e.g., methanol) to remove residual compound. Collect these rinses as hazardous liquid waste.
-
Inactivation: Prepare a 1 M Sodium Hydroxide (NaOH) solution. Carefully add the NaOH solution to the glassware, ensuring all contaminated surfaces are wetted.
-
Reaction: Allow the solution to sit for a validated period of time (e.g., several hours to 24 hours) to ensure complete hydrolysis.
-
Neutralization & Rinsing: Carefully neutralize the basic solution with a dilute acid (e.g., 1 M HCl), monitoring the pH. Once neutral (pH ~7), the solution can be disposed of down the drain with copious amounts of water, pending local regulations. The glassware should then be washed thoroughly.[12]
Spill Management
Accidents require immediate and correct action to mitigate exposure and contamination.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[3][15]
-
Carefully sweep or scoop the material into a designated container for hazardous solid waste.[1][15]
-
Wipe the area with a damp cloth, and place the cloth in the waste container.
-
Label the container and manage it as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
Prevent entry into the affected area until the emergency response team arrives.
-
By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety, ensuring that the vital work of scientific discovery does not come at the cost of personal or environmental health.
References
- Apollo Scientific. (2022, May 16). Safety Data Sheet: (S)-3-Amino-piperidine-2,6-dione hydrochloride.
- Sigma-Aldrich.
- Brahms, C., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
- AK Scientific, Inc. Safety Data Sheet: 3-Aminopiperidine-2,6-dione hydrochloride.
- Biosynth. (2021, April 8). Safety Data Sheet: 3-Aminopiperidine-2,6-dione hydrochloride salt.
- BenchChem. Proper Disposal of (S)
- Mitchell, S. M., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
- Apollo Scientific. Safety Data Sheet: 3-Aminopiperidine-2,6-dione hydrochloride.
- Brahms, C., & Peifer, C. (2021). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment.
- ChemicalBook. (2025, July 19).
- Old Dominion University. (2020, October).
- Cole-Parmer. Material Safety Data Sheet - 4-N-BOC-Aminopiperidine, 98%.
- Sigma-Aldrich.
- Jubilant Ingrevia Limited. (2024, March 29). Safety Data Sheet: (R)-3-Aminopiperidine dihydrochloride.
- Fisher Scientific. (2010, November 4). Safety Data Sheet: (S)-(+)-3-Aminopiperidine dihydrochloride.
- Fukutsu, N., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. PubMed.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Echemi. Safety Data Sheet: 3-Amino-2,6-piperidinedione hydrochloride.
- Physikalisch-Technische Bundesanstalt.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. odu.edu [odu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ptb.de [ptb.de]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Mastering the Safe Handling of (S)-3-Aminopiperidine-2-one: A Guide for Laboratory Professionals
For Immediate Application in Research and Development Settings
(S)-3-Aminopiperidine-2-one and its derivatives are pivotal building blocks in contemporary drug discovery. As their use becomes more widespread, a comprehensive understanding of their safe handling, from receipt to disposal, is not merely a regulatory formality but a cornerstone of a robust safety culture. This guide, designed for researchers, scientists, and drug development professionals, provides essential, actionable information to ensure both personal safety and experimental integrity.
Hazard Identification and Immediate Risk Mitigation
This compound is classified as a hazardous substance. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential harm if swallowed .[1][2] While comprehensive toxicological data may be limited, the known hazards of similar aminopiperidine compounds necessitate stringent adherence to safety protocols.[1][2]
Immediate Actions in Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[1][3][4]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[1][3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following PPE is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or if there is a splash hazard. | To prevent eye contact which can cause serious irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat or chemical-resistant apron must be worn. | To avoid skin contact which is known to cause irritation.[1][3][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation of dust or vapors that may cause respiratory irritation.[1][2] |
| General Hygiene | Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the handling area.[5] | To prevent accidental ingestion and cross-contamination. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is critical to minimizing the risk of exposure and ensuring the integrity of the experiment. The following protocol outlines the safe handling of this compound.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Detailed Methodology
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Have a spill kit readily accessible.
-
-
Handling and Experimental Procedure:
-
Conduct all manipulations of this compound, including weighing and transfer, within a certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[6]
-
Avoid the formation of dust and aerosols.[7]
-
Use appropriate, clean tools (e.g., spatulas, non-sparking tools) for handling the solid.[7]
-
Keep the container tightly closed when not in use.[6]
-
-
Post-Experiment Procedures:
-
Decontaminate all glassware and equipment that has come into contact with the compound.
-
Wipe down the work area within the fume hood.
-
Disposal Plan: Ensuring a Safe and Compliant Exit Strategy
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, and national regulations.[6] Do not discharge into sewer systems.[7]
Waste Management Workflow
Caption: Waste disposal workflow for this compound.
Detailed Disposal Protocol
-
Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Crucially, do not mix with incompatible materials such as strong oxidizing agents or strong acids. [8] While specific reactivity data for the title compound is not extensively published, the general reactivity of aminopiperidines suggests the potential for vigorous reactions with these substances.[9]
-
-
Waste Collection and Storage:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and vials should be placed in a designated, labeled, and sealed container for solid hazardous waste.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, non-reactive hazardous waste container.
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Arranging for Disposal:
-
The final disposal of waste containing this compound must be carried out by a licensed professional waste disposal service.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand.[8] Carefully sweep or scoop the material into a suitable, sealed container for disposal. Ensure adequate ventilation during cleanup.
-
Large Spills: In the case of a large spill, evacuate the immediate area and contact your institution's EHS office without delay.
By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research and development goals while maintaining a secure working environment.
References
- BenchChem. (2025). Navigating the Safe Disposal of (S)-1-Boc-3-aminopiperidine: A Comprehensive Guide. BenchChem.
- BenchChem. (2025). Proper Disposal of (S)
- ChemicalBook. (2025). (R)
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-N-BOC-Aminopiperidine, 98%. Cole-Parmer.
- AK Scientific, Inc. (n.d.).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.
- Fisher Scientific. (2025). SAFETY DATA SHEET - (R)-3-(Boc-amino)piperidine. Fisher Scientific.
- Sigma-Aldrich. (2025).
- PubChem. (n.d.). 3-Amino-2-piperidone.
- Jubilant Ingrevia Limited. (2024). (R)
- Apollo Scientific. (2022). (S)
- ChemBK. (2024). This compound. ChemBK.
- Biosynth. (2021). Safety Data Sheet - 3-Aminopiperidine-2,6-dione hydrochloride salt. Biosynth.
Sources
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
